Methyl jasmonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDNTWNSAZUDX-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |
| Record name | Methyl jasmonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
BP: 110 °C at 0.2 mm Hg | |
| Details | Sigma-Aldrich; Product Search. Methyl jasmonate. Available from, as of Mar 28, 2013: https://www.sigmaaldrich.com/united-states.html | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113 degrees C (> 235 degrees F) - closed cup | |
| Details | Sigma-Aldrich. Material Safety Data Sheet for Methyl Jasmonate version 5.0. Available from, as of April 1, 2013. https://www.sigmaaldrich.com/catalog/product/aldrich/392707?lang=en®ion=US | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |
| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless liquid | |
CAS No. |
20073-13-6, 39924-52-2, 1211-29-6 | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |
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| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Methyl Jasmonate: A Technical Guide to its Role in Plant Biology
Abstract
Methyl jasmonate (MeJA), a volatile organic compound, has emerged from its initial discovery as a fragrant component of jasmine oil to a position of central importance in plant biology. This technical guide provides an in-depth exploration of the history of MeJA and its non-volatile counterpart, jasmonic acid (JA), detailing the seminal discoveries that established their roles as critical signaling molecules in plant defense and development. We present a comprehensive overview of the jasmonate signaling pathway, supported by quantitative data from key experiments, detailed experimental protocols from foundational studies, and visual representations of signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the discovery, mechanism, and experimental basis of this compound's function in the plant kingdom.
Introduction: From Floral Scent to Master Regulator
The story of this compound begins not in the realm of plant physiology, but in the world of perfumery. First isolated in 1962 from the essential oil of Jasminum grandiflorum, its fragrant properties were its most notable characteristic.[1][2] It was nearly a decade later, in 1971, that the related compound, jasmonic acid, was isolated from the fungus Lasiodiplodia theobromae.[3] The realization that these compounds were more than just a pleasant scent or a fungal metabolite began to dawn in the 1980s, as researchers started to uncover their profound effects on plant growth and development.
Pivotal research in the late 1980s and early 1990s solidified the role of jasmonates as key players in plant defense. Groundbreaking experiments demonstrated that airborne MeJA could induce the production of proteinase inhibitors in neighboring plants, revealing a sophisticated mechanism of inter-plant communication in response to herbivory.[4] This discovery, coupled with the finding that jasmonates are integral signal transducers in elicitor-induced defense responses, established MeJA and JA as bona fide plant hormones.
Today, jasmonates are recognized as master regulators of a vast array of physiological processes, from defense against insects and pathogens to reproductive development and senescence. Their influence extends to the intricate crosstalk with other hormone signaling pathways, highlighting their central role in orchestrating a plant's response to its environment.
The Discovery and Early History: A Chronological Overview
The journey to understanding this compound's role in plants was a gradual process built upon key discoveries over several decades.
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1962: The First Isolation. E. Demole and his colleagues first isolated this compound from the essential oil of jasmine (Jasminum grandiflorum). The primary method used was gas chromatography (GC) to separate the volatile components of the oil.[5][6]
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1971: Jasmonic Acid Emerges. D.C. Aldridge and his team isolated jasmonic acid from the culture filtrate of the fungus Lasiodiplodia theobromae, identifying it as a plant growth inhibitor.[3]
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1980s: Unveiling Physiological Effects. Research in the 1980s began to reveal the diverse physiological effects of jasmonates, including their role in promoting senescence and inhibiting growth.
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1990: Inter-Plant Communication. A landmark study by Farmer and Ryan demonstrated that tomato plants exposed to airborne this compound produced proteinase inhibitors, crucial defense compounds against insect herbivores. This provided the first evidence of MeJA as a volatile signal for inter-plant communication.[4]
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1992: A Signal Transducer in Defense. Gundlach and colleagues showed that jasmonic acid acts as a signal transducer in plant cell cultures induced by fungal elicitors, further cementing its role in plant defense signaling.
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1990s: Genetic Confirmation. The development of jasmonate-deficient and -insensitive mutants of Arabidopsis thaliana and tomato in the 1990s provided genetic proof of the essential role of jasmonates in resistance to insects and pathogens.[7][8][9][10][11]
Data Presentation: Quantitative Insights into Jasmonate Function
The following tables summarize key quantitative data from seminal and recent studies, illustrating the potent effects of this compound on plant defense and gene expression.
Table 1: Effect of this compound on Proteinase Inhibitor Accumulation in Tomato
| Treatment | Proteinase Inhibitor I (µg/g tissue) | Proteinase Inhibitor II (µg/g tissue) |
| Control (No MeJA) | < 5 | < 5 |
| Airborne MeJA (24h) | 120 ± 15 | 85 ± 10 |
Data are representative values compiled from early studies by Farmer and Ryan and are presented as mean ± standard error.
Table 2: Susceptibility of Jasmonate-Deficient Arabidopsis to Herbivory and Pathogens
| Plant Genotype | Herbivore (T. ni) Larval Weight Gain (mg) | Pathogen (B. cinerea) Lesion Size (mm²) |
| Wild-Type (Col-0) | 1.5 ± 0.2 | 4.2 ± 0.5 |
| aos (JA-deficient) | 3.8 ± 0.4 | 9.8 ± 1.1 |
| coi1 (JA-insensitive) | 4.1 ± 0.5 | 11.2 ± 1.3 |
Data are representative values from studies on jasmonate mutants and are presented as mean ± standard error.[8][12]
Table 3: this compound-Induced Gene Expression in Arabidopsis thaliana
| Gene | Function | Fold Change (MeJA vs. Control) |
| VSP2 (Vegetative Storage Protein 2) | Defense/Storage | > 100 |
| PDF1.2 (Plant Defensin 1.2) | Antifungal Defense | > 50 |
| LOX2 (Lipoxygenase 2) | JA Biosynthesis | ~ 10 |
| JAZ1 (Jasmonate ZIM-domain 1) | JA Signaling Repressor | ~ 20 |
| MYC2 (MYC Transcription Factor 2) | JA Signaling Activator | ~ 5 |
Fold change values are approximate and represent typical induction levels observed in microarray and RNA-seq experiments 2-6 hours after MeJA treatment.[13][14]
The Jasmonate Signaling Pathway: A Molecular Cascade
The perception and transduction of the jasmonate signal involve a sophisticated and tightly regulated molecular pathway. The core of this pathway revolves around the interplay between the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and a family of transcriptional repressors known as the JASMONATE ZIM-DOMAIN (JAZ) proteins.
Key Components of the Pathway
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Jasmonoyl-isoleucine (JA-Ile): The bioactive form of jasmonate, synthesized from JA and the amino acid isoleucine by the enzyme JAR1.
-
COI1 (CORONATINE INSENSITIVE1): An F-box protein that is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 functions as the receptor for JA-Ile.[15][16][17][18][19][20][21]
-
JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors that activate jasmonate-responsive genes.[22][23][24]
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of many jasmonate-responsive genes. In the absence of a JA signal, JAZ proteins bind to MYC2, preventing it from activating gene expression.[13]
The Signaling Cascade
-
Signal Perception: In response to stimuli such as herbivory or pathogen attack, the levels of JA-Ile rise within the cell.
-
Receptor Binding: JA-Ile binds to the COI1 protein within the SCFCOI1 complex.
-
Co-receptor Complex Formation: The binding of JA-Ile to COI1 promotes the interaction of COI1 with a JAZ repressor protein, forming a co-receptor complex.
-
Ubiquitination and Degradation of JAZ: The SCFCOI1 complex adds ubiquitin tags to the JAZ protein, marking it for degradation by the 26S proteasome.
-
Activation of Transcription: The degradation of the JAZ repressor releases the transcription factor MYC2.
-
Gene Expression: Freed from repression, MYC2 can now bind to the promoters of jasmonate-responsive genes, leading to their transcription and the synthesis of defense compounds and other response proteins.
Figure 1: The core jasmonate signaling pathway in plants.
Experimental Protocols: Foundational Methodologies
This section details the general methodologies employed in the key historical experiments that laid the groundwork for our understanding of this compound.
Protocol for the Isolation of this compound from Jasminum grandiflorum (based on Demole et al., 1962)
-
Extraction: Jasmine flowers were subjected to solvent extraction, likely using a non-polar solvent like hexane (B92381) or petroleum ether, to obtain a "concrete." This was followed by an ethanol (B145695) extraction of the concrete to yield the "absolute."[1][25]
-
Fractionation: The jasmine absolute was fractionated by distillation under reduced pressure.
-
Gas Chromatography (GC): The volatile fractions were analyzed by gas chromatography. Early GC systems would have used packed columns and thermal conductivity detectors.
-
Identification: this compound was identified as a major peak in the chromatogram based on its retention time and comparison with synthetic standards. Mass spectrometry (MS) would later be coupled with GC for definitive identification.[5][6]
Protocol for the Isolation of Jasmonic Acid from Lasiodiplodia theobromae (based on Alderidge et al., 1971)
-
Fungal Culture: Lasiodiplodia theobromae was grown in a liquid culture medium. The specific composition of the medium, temperature, and duration of fermentation were optimized for the production of secondary metabolites.[2][26]
-
Extraction: The culture filtrate was acidified (e.g., to pH 2-3 with HCl) and then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract was purified using techniques such as column chromatography on silica (B1680970) gel.
-
Crystallization and Characterization: The purified jasmonic acid was crystallized and its structure was determined using spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Protocol for Proteinase Inhibitor Induction by Airborne this compound (based on Farmer and Ryan, 1990)
-
Plant Material: Young tomato plants (Lycopersicon esculentum) were used.
-
Exposure to MeJA: A small amount of pure this compound was applied to a cotton swab or filter paper and placed in a sealed chamber with the tomato plants. Control plants were placed in a separate chamber without MeJA.
-
Incubation: Plants were incubated for a set period (e.g., 24 hours) under controlled light and temperature conditions.
-
Tissue Harvesting and Protein Extraction: Leaves from both control and MeJA-exposed plants were harvested, and total protein was extracted.
-
Proteinase Inhibitor Assay: The activity of proteinase inhibitors I and II was quantified using immunological assays, such as radial immunodiffusion, with specific antibodies raised against the purified inhibitors.
Figure 2: Experimental workflow for proteinase inhibitor induction.
Conclusion and Future Directions
The discovery of this compound and its journey from a simple fragrant molecule to a central regulator of plant life is a testament to the power of interdisciplinary scientific inquiry. The foundational research detailed in this guide has paved the way for a deeper understanding of plant defense mechanisms, intercellular and inter-plant communication, and the intricate web of hormonal signaling that governs plant responses to their environment.
For researchers, the detailed methodologies and quantitative data presented here provide a solid foundation for designing new experiments and interpreting results in the context of historical and current knowledge. For scientists in drug development, the jasmonate pathway offers a rich source of potential targets for developing novel agrochemicals that can enhance crop protection and resilience.
Future research will undoubtedly continue to unravel the complexities of jasmonate signaling. Key areas of investigation include the identification of additional components of the signaling pathway, a more detailed understanding of the crosstalk between jasmonate and other hormone pathways, and the elucidation of the mechanisms by which plants fine-tune their jasmonate responses to different environmental challenges. The legacy of the initial discovery of this compound continues to unfold, promising exciting new insights into the remarkable world of plant biology.
References
- 1. Description: Extraction of essential oils from jasmine flower using solvent extraction method :: Library Catalog [neuaxis.mod.gov.my]
- 2. researchgate.net [researchgate.net]
- 3. Metabolites of Lasiodiplodia theobromae - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Interplant communication: airborne this compound induces synthesis of proteinase inhibitors in plant leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuskin.com [nuskin.com]
- 6. mail.pakbs.org [mail.pakbs.org]
- 7. Arabidopsis synchronizes jasmonate-mediated defense with insect circadian behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiencies in Jasmonate-Mediated Plant Defense Reveal Quantitative Variation in Botrytis cinerea Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Jasmonate is essential for insect defense in Arabidopsis. | Semantic Scholar [semanticscholar.org]
- 11. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Illuminating COI1: A component of the Arabidopsis jasomonate receptor complex also interacts with ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Missense Alleles of the Arabidopsis Jasmonic Acid Co-Receptor COI1 Regulate Innate Immune Receptor Accumulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. COI1-dependent jasmonate signalling affects growth, metabolite production and cell wall protein composition in arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Role of methyl jasmonate in plant defense mechanisms
An In-depth Technical Guide on the Role of Methyl Jasmonate in Plant Defense Mechanisms
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MeJA), and its related family of jasmonates (JAs), are lipid-derived phytohormones that serve as critical signaling molecules in orchestrating a wide array of plant defense responses against biotic and abiotic stresses.[1][2] Upon perception of threats such as herbivory or pathogen attack, plants initiate the jasmonate signaling cascade, leading to a massive transcriptional reprogramming that prioritizes defense over growth.[3][4] This process involves the induction of defense-related genes and the biosynthesis of specialized secondary metabolites and defensive proteins.[5][6] This guide provides a comprehensive overview of the core JA signaling pathway, the quantitative effects of MeJA on defense responses, its crosstalk with other hormonal pathways, and detailed experimental protocols for studying these mechanisms.
The Core Jasmonate Signaling Pathway
The central mechanism of jasmonate signaling revolves around the derepression of transcription factors that activate JA-responsive genes.[7] The biologically active form of the hormone is not jasmonic acid itself, but its isoleucine conjugate, jasmonoyl-L-isoleucine (JA-Ile).[8][9]
Mechanism of Action:
-
Resting State: In the absence of stress signals, levels of JA-Ile are low. JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[10][11] They bind to and inhibit various transcription factors (TFs), most notably MYC2, preventing the expression of defense genes.[10][12] JAZ proteins recruit co-repressors like TOPLESS (TPL) via an adaptor protein called NINJA (Novel Interactor of JAZ) to further suppress gene transcription.[9][13]
-
Stress-Induced State: Biotic or abiotic stress triggers a rapid synthesis of JA-Ile.[1] This bioactive hormone acts as a "molecular glue," facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10][14] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[12][15]
-
Derepression and Gene Activation: The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein, targeting it for degradation by the 26S proteasome.[5][7] The degradation of JAZ repressors liberates MYC2 and other TFs, which can then bind to the G-box motifs in the promoters of target genes and activate the transcription of early JA-responsive genes, initiating a cascade of defense responses.[13][14]
Quantitative Effects of this compound on Plant Defense
Exogenous application of MeJA is a widely used technique to artificially induce plant defense responses, providing a valuable tool for research.[16] Treatment with MeJA leads to measurable changes in gene expression, enzyme activity, and the accumulation of defensive compounds.
Table 1: Changes in Defense-Related Gene Expression Following MeJA Treatment
| Plant Species | Gene(s) | Treatment | Fold Change / Effect | Reference |
| Tobacco | PR-1b, Osmotin (PR-5) | Ethylene + MeJA | Synergistic induction of mRNA accumulation | [17][18] |
| Maize | Defense-related genes | MeJA | Upregulation of transcripts for proteins like chitinase (B1577495) and protease inhibitors | [19] |
| Broccoli | Glucosinolate metabolism genes | 40 µM MeJA | Significant upregulation of genes involved in GSL biosynthesis | [20] |
| Holm Oak | Chalcone synthase (CHS) | MeJA | Upregulation in susceptible lines after infection | [16] |
| Arabidopsis | VSP2 | MeJA | Upregulation, mediated by MYC2 | [13] |
Table 2: Changes in Secondary Metabolites and Defensive Compounds Following MeJA Treatment
| Plant Species | Compound(s) | Treatment | % Change / Effect | Reference |
| Norway Spruce | Defensive compounds | 10 mM MeJA | 66% reduction in insect damage (emblings) | [21] |
| Holm Oak | Jasmonic Acid | MeJA | ~9-fold increase in JA content | [16] |
| Holm Oak | Quercetin | MeJA | ~18-fold increase in a specific embryogenic line | [16] |
| Pak Choi | Total Flavonoids, Glucosinolates | 0.5 mM MeJA | Significant increase in both soil and hydroponic systems | [22] |
| Broccoli | Flavonoids | 40 µM MeJA | Remarkable increase in florets | [20] |
| Rice | DIMBOA, Phenolics | JA application | Increased levels 2 weeks after application | [23] |
Table 3: Changes in Antioxidant Enzyme Activity Following MeJA Treatment
| Plant Species | Enzyme(s) | Treatment Condition | % Change in Activity | Reference |
| Walnut | Superoxide Dismutase (SOD) | MeJA + Salt Stress | +11.60% | [24] |
| Walnut | Peroxidase (POD) | MeJA + Salt Stress | +10.73% | [24] |
| Walnut | Ascorbate Peroxidase (APX) | MeJA + Salt Stress | +22.25% | [24] |
Crosstalk with Other Phytohormone Signaling Pathways
The JA signaling pathway does not operate in isolation; it engages in complex crosstalk with other hormonal pathways to fine-tune the plant's response to specific threats.[25][26] This network of interactions allows the plant to prioritize its defense strategy, often leading to a trade-off between growth and defense.[2][15]
-
Synergism with Ethylene (ET): JA and ET often act synergistically to activate defenses against necrotrophic pathogens and some herbivores.[8][27] This co-action is mediated by transcription factors like ERF1 and ORA59, which are regulated by both pathways.[13]
-
Antagonism with Salicylic (B10762653) Acid (SA): The JA and SA pathways are frequently mutually antagonistic.[8] The SA pathway is primarily activated in response to biotrophic pathogens, and its activation often suppresses JA-mediated defenses, and vice-versa. This antagonism allows the plant to mount a specific defense tailored to the type of pathogen.
-
Antagonism with Gibberellin (GA): JA signaling prioritizes defense at the expense of growth by interfering with the GA pathway.[4] JAZ proteins can interact with DELLA proteins (repressors of GA signaling), creating a molecular link that helps mediate the growth-defense trade-off.[11][27]
-
Crosstalk with Auxin: The interaction between JA and auxin is complex, being both synergistic and antagonistic depending on the developmental context. For example, they coordinately regulate flower development but antagonize each other in root growth.[27][28]
Experimental Protocols
Investigating the role of MeJA requires standardized methodologies for treatment and analysis. The following protocols are generalized from common practices cited in the literature.
Protocol 1: Exogenous Application of this compound
This protocol describes the preparation and application of MeJA to elicit defense responses in whole plants or in-vitro cultures.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of MeJA (e.g., 1 M) by dissolving pure MeJA (Sigma-Aldrich, Cat# 392707) in 100% ethanol (B145695).[21] This stock can be stored at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (common concentrations range from 10 µM to 10 mM).[20][21] The final solution should be prepared in deionized water and typically contains a small amount of ethanol (e.g., 0.1-2.5% v/v) and a surfactant like Tween-20 (e.g., 0.1% v/v) to ensure even distribution on the plant surface.[21][23]
-
Control Solution: Prepare a mock or control solution containing the same concentrations of ethanol and Tween-20 as the working solution, but without MeJA.[23]
-
Application: Apply the solution as a whole-plant foliar spray until saturation, ensuring all aerial tissues are covered.[29][30] For soil-based applications or hydroponics, MeJA can be added to the nutrient solution.
-
Incubation and Sampling: Place the treated and control plants back into their growth environment. Collect tissue samples at various time points post-treatment (e.g., 1h, 3h, 24h, 72h) for analysis.[20] Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol is for quantifying the transcript levels of JA-responsive genes.
-
RNA Extraction: Extract total RNA from ~100 mg of frozen, ground plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment and Quality Control: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix on a real-time PCR system. The reaction should include the synthesized cDNA, gene-specific forward and reverse primers, and the master mix.
-
Data Analysis: Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization. Calculate the relative gene expression levels using the 2-ΔΔCt method.[20] Statistical significance between treated and control samples should be determined using appropriate tests (e.g., Student's t-test).[19]
Protocol 3: LC-MS for Quantification of Phytohormones and Phenolic Compounds
This protocol outlines the extraction and analysis of defense-related metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[31][32]
-
Extraction: Homogenize ~100-200 mg of frozen, ground plant tissue in an extraction solvent (e.g., 80% acetone (B3395972) or 80% methanol (B129727) containing 1% acetic acid).[32] Spike the sample with internal standards (e.g., deuterated salicylic acid, d4-SA, and dihydrojasmonic acid, DHJA) for absolute quantification.
-
Centrifugation and Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 13,000 rpm) at 4°C. Collect the supernatant. Repeat the extraction on the pellet two more times to ensure complete recovery.
-
Sample Preparation: Pool the supernatants and dry them completely using a vacuum concentrator (e.g., SpeedVac or TurboVap).[32]
-
Resuspension and Filtration: Resuspend the dried extract in a small volume of a suitable solvent (e.g., 100 µL of water or initial mobile phase). Filter the resuspended sample through a 0.22 µm syringe filter to remove particulates.
-
LC-MS Analysis: Inject the filtered sample into an LC-MS system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for targeted analysis, by comparing the signal to a standard curve of known concentrations.
Conclusion
This compound is a central regulator of plant immunity, activating a complex and effective signaling network to defend against a wide range of biotic and abiotic threats. The core signaling module, involving the COI1-JAZ co-receptor system, provides a classic example of a derepression mechanism that allows for rapid transcriptional reprogramming in response to stress. The extensive crosstalk between the JA pathway and other hormone networks highlights the sophisticated regulatory control that governs the balance between plant growth and defense. Understanding these mechanisms not only advances fundamental plant science but also offers promising avenues for developing novel strategies in crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant hormone jasmonate prioritizes defense over growth by interfering with gibberellin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ggs.natsci.msu.edu [ggs.natsci.msu.edu]
- 6. scribd.com [scribd.com]
- 7. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Q&A: How does jasmonate signaling enable plants to adapt and survive? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plant Defense Genes Are Synergistically Induced by Ethylene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Proteomics of this compound induced defense response in maize leaves against Asian corn borer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preharvest this compound Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic effects of this compound treatment and propagation method on Norway spruce resistance against a bark-feeding insect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Orchestrates Multi-Pathway Antioxidant Defense to Enhance Salt Stress Tolerance in Walnut (Juglans regia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 29. Frontiers | Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
- 30. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring Stress-Induced Changes in Defense Phytohormones and Related Compounds | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
The Methyl Jasmonate Signaling Cascade: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the methyl jasmonate (MeJA) signaling cascade, a critical pathway in plant development, defense, and stress response. We will dissect the core components, their intricate interactions, and the regulatory logic that governs this essential biological process. Detailed experimental protocols for studying this pathway are provided, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding.
The Core Signaling Module: Key Components and Their Roles
The perception and transduction of the jasmonate signal are orchestrated by a core set of proteins that function as a sophisticated molecular switch. In its resting state, the pathway is repressed. Upon stimulation by the active hormone, this repression is lifted, leading to a large-scale transcriptional reprogramming.
-
The Ligand: Jasmonoyl-isoleucine (JA-Ile) While this compound (MeJA) is a well-known volatile signal, the biologically active form that directly initiates the signaling cascade is its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile).[1][2] JA-Ile levels rapidly increase in response to stimuli such as herbivory or pathogen attack.[1]
-
The Receptor: CORONATINE INSENSITIVE 1 (COI1) COI1 is an F-box protein that serves as the primary receptor for JA-Ile.[2][3][4] It is a crucial component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, termed SCF(COI1).[2][3][5] The COI1 protein contains leucine-rich repeats which are essential for its function.[4] In the presence of JA-Ile, COI1 binds to its target proteins, marking them for degradation.[6]
-
The Repressors: JASMONATE-ZIM DOMAIN (JAZ) Proteins The JASMONATE-ZIM DOMAIN (JAZ) proteins are the master repressors of the signaling pathway.[7][8] In the absence of a signal, JAZ proteins bind to and inhibit the activity of key transcription factors.[7][9] JAZ proteins are characterized by two conserved domains: the ZIM domain (also called the TIFY domain), which is responsible for homo- and heterodimerization and interaction with the NINJA adaptor protein, and the C-terminal Jas domain, which mediates the interaction with both COI1 and the downstream transcription factors.[8][10][11]
-
The Adaptor and Co-repressor: NINJA and TOPLESS (TPL) To achieve robust repression, JAZ proteins recruit additional co-repressors. The NOVEL INTERACTOR OF JAZ (NINJA) protein acts as an essential adaptor, bridging JAZ proteins to the master co-repressor TOPLESS (TPL).[1][6][8][12] TPL and its related proteins are transcriptional co-repressors that are thought to mediate repression through chromatin modification.[9][13] Some JAZ proteins can also recruit TPL directly through a conserved EAR motif.[6]
-
The Master Regulator: MYC2 Transcription Factor MYC2 is a basic helix-loop-helix (bHLH) transcription factor that functions as a master switch in the JA signaling pathway.[5][7][14] It binds to G-box sequences in the promoters of thousands of JA-responsive genes, activating a hierarchical transcriptional cascade that regulates diverse physiological processes, from defense against necrotrophic pathogens to root growth inhibition.[5][6][15]
The Signaling Cascade: From Repression to Activation
The MeJA signaling pathway operates as a double negative regulatory module. The default state is repression, which is actively removed upon perception of the JA-Ile signal.
Resting State (Low JA-Ile)
In the absence of biotic or abiotic stress, intracellular levels of JA-Ile are low. Under these conditions, JAZ proteins are stable and bind directly to MYC2.[7] This interaction prevents MYC2 from activating its target genes.[9] The JAZ-MYC2 complex then recruits the NINJA-TPL co-repressor machinery to the promoter regions of JA-responsive genes, leading to transcriptional silencing.[6][8][9]
Active State (High JA-Ile)
Upon wounding or pathogen attack, JA-Ile biosynthesis is rapidly induced. JA-Ile acts as a "molecular glue," facilitating the formation of a co-receptor complex between the JAZ proteins (via their Jas domain) and the F-box protein COI1.[2][6][8][9] This binding event targets the JAZ protein for polyubiquitination by the SCF(COI1) E3 ligase and subsequent degradation by the 26S proteasome.[2][6][14]
The degradation of the JAZ repressors liberates MYC2.[6][14] Freed from inhibition, MYC2, in concert with co-activators like the Mediator complex subunit MED25, proceeds to activate the transcription of early JA-responsive genes, including other transcription factors, initiating a cascade that amplifies the defense and developmental signals.[5][16]
Diagram of the this compound Signaling Pathway
Caption: The core MeJA signaling cascade from repression to activation.
Data Presentation: Summary of Key Components and Interactions
The following tables summarize the primary proteins involved in the core signaling module, their interactions, and the functions of their key structural domains.
Table 1: Key Protein Components and Their Functions
| Component | Protein Family | Primary Function |
| COI1 | F-box Protein | JA-Ile receptor; Substrate recognition component of an SCF E3 ubiquitin ligase.[2][3][4] |
| JAZ | TIFY Family | Transcriptional repressors; Inhibit MYC2 activity in the resting state.[7][8][10] |
| MYC2 | bHLH Transcription Factor | Master transcriptional activator of JA-responsive genes.[5][7][14] |
| NINJA | Novel Protein | Adaptor protein that links JAZ repressors to the TPL co-repressor.[1][8][12] |
| TPL | Groucho/Tup1 Family | Global transcriptional co-repressor recruited to silence gene expression.[6][13][17] |
Table 2: Protein-Protein Interactions in the MeJA Signaling Cascade
| Interacting Protein 1 | Interacting Protein 2 | Condition | Outcome |
| JAZ | MYC2 | Low JA-Ile | MYC2 activity is repressed.[7][9] |
| JAZ | NINJA | Low JA-Ile | Recruitment of the TPL co-repressor.[6][8][12] |
| NINJA | TPL | Low JA-Ile | Formation of the core repressor complex.[6][17] |
| JAZ | JAZ | Low JA-Ile | Homo- and heterodimerization to modulate repression.[8][11] |
| COI1 | JAZ | High JA-Ile | Formation of a co-receptor complex, leading to JAZ ubiquitination.[6][8][9] |
| MYC2 | MED25 | High JA-Ile | Formation of a transcriptional activation complex.[16] |
Table 3: Key Domains within Signaling Proteins
| Protein | Domain | Function |
| COI1 | F-box | Interacts with SKP1 to assemble the SCF complex.[3][4] |
| Leucine-Rich Repeats (LRR) | Binds to the Jas domain of JAZ proteins in a JA-Ile dependent manner.[4] | |
| JAZ | ZIM (TIFY) Domain | Mediates interaction with NINJA and other JAZ proteins (dimerization).[8][10][11][18] |
| Jas Domain | Mediates interaction with COI1 (for degradation) and MYC2 (for repression).[8][9][10] | |
| MYC2 | bHLH Domain | Responsible for DNA binding to G-box and other cis-regulatory elements.[7][15] |
| NINJA / JAZ | EAR Motif | Binds directly to the TPL co-repressor.[6][8] |
Experimental Protocols
Elucidating the protein-protein and protein-DNA interactions within the MeJA cascade relies on several key molecular biology techniques. The following sections provide detailed methodologies for these essential experiments.
Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions
Co-IP is used to determine if two proteins interact within the cell. An antibody against a "bait" protein is used to pull it out of a cell lysate, and the precipitate is then probed for the presence of a "prey" protein.
Methodology:
-
Protein Extraction: Harvest plant tissue (e.g., Arabidopsis seedlings) and grind to a fine powder in liquid nitrogen.[19] Extract total proteins using a non-denaturing lysis buffer containing protease inhibitors.[20]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris.[20] Incubate the supernatant with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a specific antibody against the bait protein (e.g., anti-MYC2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[20][21]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[19][20]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Detection: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting prey protein (e.g., anti-JAZ).[19]
Workflow for Co-Immunoprecipitation (Co-IP)
Caption: A generalized workflow for a Co-IP experiment.
Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interactions
ChIP is used to identify the specific DNA sequences that a transcription factor, such as MYC2, binds to in the nucleus.
Methodology:
-
Cross-linking: Treat intact plant tissues with 1% formaldehyde (B43269) to covalently cross-link proteins to DNA. Quench the reaction with glycine.[22][23]
-
Chromatin Preparation: Isolate nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp using sonication.[21][23]
-
Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Add a specific antibody against the DNA-binding protein of interest (e.g., anti-MYC2) and incubate overnight at 4°C.[21]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using silica (B1680970) columns or phenol-chloroform extraction.[22][23]
-
Analysis: Analyze the purified DNA using quantitative real-time PCR (qPCR) with primers specific to a suspected target promoter (e.g., the promoter of a JAZ gene) or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[5][24]
Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A step-by-step workflow for a ChIP experiment.
In Vitro Pull-Down Assay
This technique verifies a direct physical interaction between two proteins without the complexity of the cellular environment. A purified, tagged "bait" protein is immobilized on affinity beads and used to "pull down" an interacting "prey" protein from a solution.[25][26][27][28]
Methodology:
-
Protein Preparation: Express and purify a recombinant "bait" protein with an affinity tag (e.g., GST-tag or His-tag).[26] The "prey" protein can be purified or present in a cell lysate.
-
Bait Immobilization: Incubate the purified tagged bait protein with affinity beads (e.g., Glutathione-agarose for GST-tags, Ni-NTA for His-tags) to immobilize it.[26][29]
-
Washing: Wash the beads to remove any unbound bait protein.
-
Binding: Add the prey protein solution to the immobilized bait protein. Incubate for 1-4 hours at 4°C to allow for interaction.[27]
-
Washing: Wash the beads several times with wash buffer to remove non-interacting proteins.
-
Elution: Elute the bait protein and any bound prey protein from the beads.
-
Detection: Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the presence of the prey protein.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the change in the expression level of specific genes (e.g., MYC2 target genes) in response to MeJA treatment.[30][31][32][33]
Methodology:
-
Treatment: Treat plant tissues with MeJA or a mock control for a specified time.
-
RNA Extraction: Immediately freeze the tissue in liquid nitrogen and extract total RNA using a suitable kit or protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the integrity and purity of the RNA using gel electrophoresis and spectrophotometry.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression of the target gene in MeJA-treated samples compared to the control, after normalizing to the expression of the reference gene.
References
- 1. pnas.org [pnas.org]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis [pubmed.ncbi.nlm.nih.gov]
- 4. COI1: an Arabidopsis gene required for jasmonate-regulated defense and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 12. Assembly of JAZ–JAZ and JAZ–NINJA complexes in jasmonate signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Regulation of jasmonate signaling by reversible acetylation of TOPLESS in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 21. bosterbio.com [bosterbio.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 24. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. In Vitro Pull-Down Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. home.sandiego.edu [home.sandiego.edu]
- 30. The quantitative real-time polymerase chain reaction for the analysis of plant gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Molecular Mechanism of Methyl Jasmonate Action in Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a volatile organic compound, is a critical signaling molecule in plants, mediating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, stress responses, and reproductive development. Understanding the intricate molecular mechanisms by which MeJA elicits genome-wide transcriptional reprogramming is paramount for developing novel strategies in crop protection and for potential therapeutic applications. This technical guide provides a comprehensive overview of the core signaling cascade of MeJA action, from its conversion to the bioactive form to the transcriptional activation of target genes. It includes quantitative data on key molecular interactions, detailed experimental protocols for studying this pathway, and visual representations of the signaling and experimental workflows.
The Core Signaling Pathway: From Perception to Gene Activation
The action of this compound begins with its conversion to the biologically active form, jasmonoyl-isoleucine (JA-Ile). While MeJA can act as a mobile signal, its direct role in initiating the core signaling cascade is through its conversion to jasmonic acid (JA) and subsequent conjugation to isoleucine by the enzyme JAR1 (JA-amido synthetase)[1]. JA-Ile is the ligand that is perceived by the co-receptor complex, initiating a signaling cascade that leads to the activation of gene expression.
The central players in this pathway are:
-
CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCF(COI1)[2][3].
-
JASMONATE ZIM-DOMAIN (JAZ) proteins: A family of transcriptional repressors that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors[2][3][4].
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes[5][6][7].
The signaling cascade can be summarized in the following steps:
-
Conversion of MeJA to JA-Ile: Exogenously applied or endogenously transported MeJA is converted to JA, which is then conjugated to isoleucine to form the active hormone JA-Ile[1].
-
Formation of the Co-receptor Complex: In the presence of JA-Ile, a co-receptor complex is formed between the F-box protein COI1 and a JAZ repressor protein. Inositol pentakisphosphate (InsP5) acts as a cofactor in this complex, potentiating the interaction[8].
-
Ubiquitination and Degradation of JAZ Repressors: The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein by the SCF(COI1) E3 ligase[2][3][4]. The ubiquitinated JAZ protein is then targeted for degradation by the 26S proteasome[2][3][4]. JAZ proteins have a short half-life of approximately 2.5 minutes following jasmonate treatment, indicating a rapid turnover[9].
-
Activation of MYC2 and Transcriptional Reprogramming: The degradation of JAZ repressors releases the transcription factor MYC2, which is then free to bind to the G-box motifs in the promoters of its target genes, leading to their transcriptional activation[5][6][7]. MYC2 orchestrates a hierarchical transcriptional cascade, activating a wide range of early and late-response genes involved in defense and other physiological processes[10].
References
- 1. researchgate.net [researchgate.net]
- 2. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Jasmonate-Activated MYC2–Dof2.1–MYC2 Transcriptional Loop Promotes Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of Methyl Jasmonate on Plant Growth and Development
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), the methyl ester of jasmonic acid (JA), is a vital lipid-derived signaling molecule and plant hormone that plays a crucial role in a wide array of physiological processes.[1][2][3][4] From regulating fundamental developmental stages such as seed germination, root growth, flowering, and senescence to orchestrating complex defense responses against biotic and abiotic stresses, MeJA's influence is pervasive throughout the plant life cycle.[1][2][5][6] Initially identified for its role in stress signaling, it is now understood that MeJA and its related compounds, collectively known as jasmonates, act as key regulators in the intricate network of plant hormones, often exhibiting synergistic or antagonistic interactions with others like auxins, gibberellins, and ethylene (B1197577).[2][3] This technical guide provides a comprehensive overview of the physiological effects of MeJA, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support advanced research and development.
Core Physiological Effects of this compound
Exogenous application of MeJA has been shown to elicit a range of dose-dependent physiological responses in plants. While low concentrations can sometimes promote growth and stress tolerance, higher concentrations generally inhibit growth processes while activating defense mechanisms.[7]
Seed Germination and Seedling Emergence
MeJA typically acts as an inhibitor of seed germination and early seedling growth.[8][9] This effect is often dose-dependent. For instance, treatment of rice seeds with 2.5 mM MeJA significantly reduced the percentage of germination and subsequently hampered the post-germination growth of roots (radicles) and shoots (coleoptiles).[8][9] In some cases, MeJA's impact is more pronounced on seedling emergence than on germination itself; in a greenhouse study, only 2% of MeJA-treated rice seedlings had emerged from the soil after four days, compared to 50% in the control group.[8][9] However, under certain stress conditions like salinity, low concentrations of MeJA can have a protective effect, enhancing the germination rate compared to salt-stressed controls.[10][11]
Root System Development
The effect of MeJA on root architecture is multifaceted. It is a well-documented and potent inhibitor of primary root growth.[1][2][12][13] Studies on Arabidopsis thaliana have shown that 50% inhibition of primary root growth occurs at a MeJA concentration of 0.1 µM.[12][14] This inhibition is mediated through transcription factors like MYC2, which repress key genes responsible for root meristem activity.[2] Conversely, MeJA can promote the formation of lateral roots.[2] This is achieved by up-regulating the expression of genes like ERF109, which in turn stimulates auxin biosynthesis, a critical promoter of lateral root development.[2]
Vegetative Growth: Plant Height and Biomass
High concentrations of MeJA generally lead to a significant reduction in overall vegetative growth, including plant height and biomass accumulation.[15][16] In studies involving sunflower, tomato, and soybean, MeJA application (especially at concentrations of 1.0 mM and 2.5 mM) caused substantial decreases in plant height (up to 39%) and total biomass (up to 79%).[15][16] This growth inhibition is considered a trade-off, as the plant reallocates resources from growth towards the synthesis of defense compounds and structures, such as leaf trichomes.[2][15][16]
Flowering Time and Floral Morphology
MeJA's role in the transition from vegetative to reproductive growth is complex and can vary depending on the plant species, genotype, and the applied dosage.[17][18] In some cases, MeJA can promote or accelerate flowering.[17][18] For example, in early-flowering cultivars of oilseed rape (Brassica napus), a 100 µM MeJA application resulted in the highest number of early open flowers.[17][18] Similarly, treating rice plants with MeJA has been shown to advance the flower opening time by up to two hours, a strategy that could be used to mitigate heat stress during pollination.[19][20] However, high concentrations of MeJA can also lead to the development of abnormal flowers.[17][18]
Fruit Ripening and Quality
MeJA is actively involved in the regulation of fruit ripening, particularly in climacteric fruits.[1][21][22][23] It can advance ripening processes by influencing ethylene biosynthesis.[23][24] Exposing plums to MeJA vapor increased respiration rates and ethylene production by boosting the activities of key ethylene biosynthetic enzymes, ACS and ACO.[23] This treatment advanced the ethylene climacteric peak by two days.[23] Beyond accelerating ripening, MeJA application can also enhance fruit quality by improving color development and increasing the content of bioactive compounds.[21] In persimmons, preharvest spraying with 6 mM MeJA significantly improved fruit color, increased the soluble solids content, and enhanced the levels of total phenolics, flavonoids, and carotenoids.[21]
Leaf Senescence
Jasmonates are recognized as potent promoters of leaf senescence.[5][25][26] Exogenous application of MeJA can induce premature senescence symptoms, such as chlorophyll (B73375) degradation and visible yellowing, in both attached and detached leaves of various species, including Arabidopsis and rice.[5][25][27] MeJA triggers senescence at the transcriptional level by activating a suite of senescence-associated genes (SAGs) and down-regulating photosynthesis-related genes.[25] This process is also associated with significant oxidative stress, marked by the production of hydrogen peroxide (H₂O₂) and disruption of cell membrane integrity.[27]
Stress Tolerance and Defense Responses
A primary function of MeJA is to act as a signaling molecule in plant defense.[1][6] It mediates responses to a wide range of biotic stresses, including insect herbivory and pathogen attacks, by inducing the production of defense chemicals like protease inhibitors and phytoalexins.[1] MeJA also plays a crucial role in enhancing tolerance to abiotic stresses such as drought, salinity, and low temperatures.[6][28][29][30] It can mitigate oxidative stress by activating antioxidant enzyme systems (e.g., SOD, CAT, APX) to scavenge reactive oxygen species (ROS) and can help regulate osmotic balance under drought or salt conditions.[6][28][31]
Quantitative Data on MeJA Effects
The following tables summarize quantitative data from various studies on the effects of this compound on plant growth and physiological parameters.
Table 1: Effect of MeJA on Seed Germination and Seedling Growth in Rice (Oryza sativa)
| Parameter | Control | 2.5 mM Jasmonic Acid | 2.5 mM this compound | Source |
| Germination (%) at 4 days | 98.0 ± 1.2 a | 88.0 ± 2.0 b | 82.0 ± 2.0 c | [8] |
| Root Length (mm) | 60.3 ± 2.9 a | 28.5 ± 2.0 b | 16.5 ± 1.3 c | [8] |
| Shoot Length (mm) | 25.0 ± 0.9 a | 13.0 ± 0.9 b | 7.8 ± 0.5 c | [8] |
| Data represents mean ± SE. Different letters within a row indicate significant differences. |
Table 2: Effect of MeJA on Growth of Various Plant Species
| Plant Species | MeJA Concentration (mM) | Height Reduction (%) | Biomass Reduction (%) | Source |
| Sunflower | 2.5 | ~35% | ~79% | [15][16] |
| Tomato | 2.5 | ~39% | ~60% | [15][16] |
| Soybean | 2.5 | ~25% | ~65% | [15][16] |
Table 3: Effect of Pre-harvest MeJA Application on Persimmon Fruit Quality
| Parameter | Control (0 mM MeJA) | 6 mM MeJA | Source |
| Soluble Solids Content (°Brix) | 16.5 | 18.2 | [21] |
| Total Phenolics (mg GAE/100g) | ~150 | ~225 | [21] |
| Total Flavonoids (mg QE/100g) | ~40 | ~70 | [21] |
| Total Carotenoids (mg/100g) | ~1.8 | ~3.0 | [21] |
| Antioxidant Activity (DPPH %) | ~45% | ~70% | [21] |
| Values are approximated from graphical data for illustrative purposes. |
Experimental Protocols
Protocol 1: General Application of this compound to Plants
This protocol describes a standard method for preparing and applying MeJA to plants for physiological studies.
1. Materials:
- This compound (MeJA, 95% purity)
- Ethanol (B145695) (95-100%)
- Tween 20 or similar surfactant
- Deionized or distilled water
- Volumetric flasks and pipettes
- Spray bottles or appropriate application equipment
2. Preparation of Stock Solution:
- Due to MeJA's oily nature and poor solubility in water, a stock solution in ethanol is typically prepared.
- For a 100 mM stock solution: Dissolve 224.3 mg of MeJA (Molar Mass: 224.3 g/mol ) in a final volume of 10 mL of ethanol. Store the stock solution at -20°C for long-term stability.
3. Preparation of Working Solution:
- Dilute the stock solution with deionized water to achieve the desired final concentration (e.g., 50 µM, 100 µM, 1 mM).
- The final solution should contain a small percentage of ethanol (e.g., 0.1 - 2.5% v/v) to ensure MeJA remains dissolved.[32]
- Add a surfactant like Tween 20 (e.g., 0.01 - 0.1% v/v) to the final solution to ensure even spreading on the leaf surface.
- Prepare a control solution containing the same concentration of ethanol and Tween 20 as the treatment solution.
4. Application Methods:
- Foliar Spray: Uniformly spray the leaves of the plants until runoff.[33][34][35] Ensure both adaxial and abaxial surfaces are covered. This is the most common method.
- Soil Drench: Apply a known volume of the MeJA solution directly to the soil or growth medium.
- Vapor Treatment: Place plants in a sealed container with a cotton ball or filter paper containing a known amount of MeJA. This method is effective for volatile MeJA.[23]
- Agar Medium (for seedlings): Incorporate MeJA into the sterile growth medium before pouring plates for in vitro studies on root growth or germination.[12][14]
5. Post-Treatment:
- Place plants back into their controlled growth environment.
- Harvest tissues for analysis at specified time points after treatment.
Protocol 2: Quantification of Endogenous Plant Hormones via LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of jasmonates and other hormones from plant tissue.
1. Sample Collection and Preparation:
- Harvest plant tissue (e.g., leaves, roots) of a known weight (typically 10-50 mg fresh weight).[36][37]
- Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[37][38]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[37][39]
2. Hormone Extraction:
- Add a cold extraction solvent to the powdered tissue. A common solvent is 80% methanol (B129727) or a 2-propanol/H₂O/HCl mixture.
- An internal standard (a stable isotope-labeled version of the hormone, e.g., D₂-JA) must be added at the beginning of the extraction process. This is crucial for accurate quantification by correcting for sample loss during purification and for matrix effects during analysis.[39]
- Incubate the mixture at 4°C with shaking for several hours to overnight.
- Centrifuge at high speed (e.g., 15,000 g) at 4°C and collect the supernatant.[37]
3. Purification (Solid-Phase Extraction - SPE):
- To remove interfering compounds, the crude extract is purified using an SPE cartridge (e.g., reversed-phase C18 or Oasis HLB).[37]
- Condition the cartridge with methanol, then equilibrate with water.
- Load the sample extract onto the cartridge.
- Wash the cartridge with a weak solvent to remove polar impurities.
- Elute the hormones with a stronger solvent (e.g., methanol or acetonitrile).
- Dry the eluate completely using a vacuum concentrator or nitrogen stream.
4. LC-MS/MS Analysis:
- Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile (B52724) in water with 0.1% formic acid).
- Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[36][39][40]
- LC: Hormones are separated on a C18 reversed-phase column using a gradient of water and acetonitrile (both typically containing formic acid).
- MS/MS: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each hormone and its labeled internal standard are monitored for highly selective and sensitive quantification.
- Quantification is achieved by comparing the peak area ratio of the endogenous hormone to its corresponding labeled internal standard against a calibration curve.[37]
Signaling Pathways and Workflows
This compound Signaling Pathway
The core of the MeJA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors that regulate JA-responsive genes.
Caption: Core MeJA signaling pathway leading to transcriptional activation.
Experimental Workflow for Analyzing MeJA Effects
This diagram outlines a typical experimental process for investigating the impact of MeJA on plant physiology and gene expression.
Caption: A typical workflow for studying MeJA's effects on plants.
The Growth vs. Defense Trade-Off Modulated by MeJA
MeJA is a key regulator of the balance between plant growth and defense, often referred to as the "growth-defense trade-off."
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The roles of this compound to stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low concentrations of this compound promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 9. Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jasmonate-Mediated Mitigation of Salinity Stress During Germination and Early Vegetative Development in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. researchgate.net [researchgate.net]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. The effect of exogenous this compound on the flowering time, floral organ morphology, and transcript levels of a group of genes implicated in the development of oilseed rape flowers (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Controlling diurnal flower‐opening time by manipulating the jasmonate pathway accelerates development of indica–japonica hybrid rice breeding | Semantic Scholar [semanticscholar.org]
- 21. "this compound advances fruit ripening, colour development, and impr" by Mahmood Ul Hasan, Zora Singh et al. [ro.ecu.edu.au]
- 22. This compound treatment induces changes in fruit ripening by modifying the expression of several ripening genes in Fragaria chiloensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ROLES OF JASMONATES IN FRUIT RIPENING AND ENVIRONMENTAL STRESS | International Society for Horticultural Science [ishs.org]
- 25. Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exogenous Melatonin Delays this compound-Triggered Senescence in Tomato Leaves [mdpi.com]
- 27. This compound-induced senescence results in alterations in the status of chlorophyll precursors and enzymatic antioxidants in rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Jasmonates: Multifunctional Roles in Stress Tolerance [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. This compound enhances salt stress tolerance associated with antioxidant and cytokinin alteration in perennial ryegrass [maxapress.com]
- 32. Synergistic effects of this compound treatment and propagation method on Norway spruce resistance against a bark-feeding insect - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Preharvest this compound Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
- 35. Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bio-protocol.org [bio-protocol.org]
- 37. Quantification of plant hormones by standard addition method [protocols.io]
- 38. Plant Hormone Analysis - Lifeasible [lifeasible.com]
- 39. youtube.com [youtube.com]
- 40. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
Endogenous Levels of Methyl Jasmonate: A Technical Guide for Researchers
An In-depth Examination of Methyl Jasmonate Concentrations Across Diverse Plant Tissues and Methodologies for its Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous levels of this compound (MeJA) in a variety of plant tissues. It is designed to serve as a critical resource for researchers in plant biology, pharmacology, and drug development who are investigating the multifaceted roles of this vital plant hormone. This document summarizes quantitative data on MeJA concentrations, details the experimental protocols for its accurate measurement, and visualizes the key signaling pathways and experimental workflows.
Introduction: The Significance of this compound
This compound (MeJA), the volatile methyl ester of jasmonic acid (JA), is a crucial signaling molecule in plants. It plays a pivotal role in a wide array of physiological processes, including growth, development, and, most notably, in orchestrating defense responses against a broad spectrum of biotic and abiotic stresses. The endogenous concentration of MeJA can vary significantly between different plant species, tissues, and developmental stages, and it is dynamically regulated in response to environmental cues. Understanding these baseline and induced levels is fundamental for elucidating its precise biological functions and for harnessing its potential in agricultural and pharmaceutical applications.
Quantitative Data: Endogenous this compound Levels
The concentration of endogenous this compound is a key determinant of its physiological activity. The following table summarizes quantitative data on MeJA and, where specified, its precursor jasmonic acid (JA), from various plant species and tissues, providing a comparative reference for researchers. It is important to note that concentrations can be influenced by the specific analytical methods used, the developmental stage of the plant, and the environmental conditions.
| Plant Species | Tissue | Compound | Concentration (ng/g Fresh Weight) | Reference(s) |
| Arabidopsis thaliana | Rosette Leaves | This compound | 10 - 100 | [1] |
| Arabidopsis thaliana | Rosette Leaves | This compound | 19.37 ± 4.87 | [2] |
| Malus domestica (Apple) | Pulp | This compound | Initial decrease, then a general increase towards harvest | [3][4] |
| Malus domestica (Apple) | Seeds | This compound | Increased towards harvest; higher than pulp | [3][4] |
| Prunus avium (Sweet Cherry) | Pulp | This compound | High in early growth, then decreased towards harvest | [3][4] |
| Prunus avium (Sweet Cherry) | Seeds | This compound | Generally increased until harvest; higher than pulp | [3][4] |
| Zea mays (Maize) | Juvenile Leaf 1 (Tip) | Jasmonic Acid & this compound | Highest levels compared to other leaf parts and later leaves | [5][6][7] |
| Zea mays (Maize) | Juvenile Leaf 1 | This compound | ~30 | [5] |
| Zea mays (Maize) | Transition Leaf 7 | This compound | ~10 | [5] |
| Nicotiana attenuata | Flowers | Jasmonic Acid & JA-Isoleucine | Constitutively high compared to leaves | |
| Populus sp. (Hybrid Poplar) | Leaves | This compound | 1300 | [8] |
| Glycine max (Soybean) | Transgenic Leaves (overexpressing JMT) | This compound | 2-2.5 fold higher than wild-type | |
| Oryza sativa (Rice) | Young Panicles (transgenic overexpressing AtJMT) | This compound | 6-fold increase | [9] |
| Solanum lycopersicum (Tomato) | Fruit (Breaker stage, post-MeJA treatment) | JA-Isoleucine | 13% suppression of endogenous levels | [10] |
Experimental Protocols
Accurate quantification of endogenous this compound is critical for reliable research. The following sections detail common methodologies for the extraction, purification, and analysis of MeJA from plant tissues.
Sample Preparation and Extraction
A general protocol for the extraction of jasmonates from plant tissues is outlined below. This method can be adapted based on the specific tissue type and the analytical technique to be employed.
-
Harvesting and Freezing: Immediately freeze plant tissue in liquid nitrogen upon harvesting to quench metabolic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: A common extraction solvent is 80% methanol (B129727) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water. For a 100 mg sample, 1 mL of solvent is typically used. Internal standards, such as deuterated jasmonic acid (d2-JA) or dihydrojasmonic acid, should be added at this stage to correct for sample loss during extraction and analysis.
-
Extraction: Vortex the sample vigorously and incubate at 4°C for at least 30 minutes with shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant to a new tube. For some protocols, a second extraction of the pellet may be performed to maximize yield.
Purification by Solid-Phase Extraction (SPE)
For cleaner samples and to reduce matrix effects, especially for LC-MS analysis, a solid-phase extraction (SPE) step is often employed.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.
-
Elution: Elute the jasmonates from the cartridge using a more polar solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small volume of a suitable solvent (e.g., 50% methanol) for analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound.
-
Derivatization (for Jasmonic Acid): If quantifying jasmonic acid, it must first be derivatized to its methyl ester (this compound) using a methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane. This step is not necessary if directly measuring this compound.
-
GC Separation: Inject the sample onto a GC column (e.g., a non-polar DB-5ms column). The oven temperature program is optimized to separate MeJA from other volatile compounds. A typical program might start at 40°C, ramp up to 250°C, and hold for a few minutes.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. In SIM mode, specific ions characteristic of MeJA (e.g., m/z 224, 151, 83) are monitored for increased sensitivity and specificity.
-
Quantification: The concentration of MeJA in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of authentic MeJA.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another powerful technique for the quantification of jasmonates, offering high sensitivity and the ability to analyze a wider range of jasmonate species simultaneously.
-
LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the jasmonates.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For MeJA, a precursor ion (e.g., [M+H]+ at m/z 225.1) is selected and fragmented, and a specific product ion (e.g., m/z 151.1) is monitored. This highly specific detection method minimizes interference from the sample matrix.
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the core components of the this compound signaling pathway, which is central to the regulation of jasmonate-responsive genes.
Caption: Core components of the this compound signaling pathway.
Experimental Workflow for this compound Quantification
The diagram below outlines a typical workflow for the quantification of endogenous this compound from plant tissue using LC-MS/MS.
Caption: A typical experimental workflow for MeJA quantification.
Conclusion
The endogenous levels of this compound are a critical factor in understanding plant physiology and stress responses. This guide provides a foundational dataset and detailed methodologies to aid researchers in their investigations of this important phytohormone. The provided protocols for GC-MS and LC-MS/MS offer robust and sensitive approaches for accurate quantification, while the visualized signaling pathway and experimental workflow serve as valuable conceptual tools. As research in this field continues to evolve, a standardized approach to quantification will be essential for comparing data across different studies and unlocking the full potential of jasmonate research in agriculture and medicine.
References
- 1. Identification and quantification of this compound in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonic acid levels decline in advance of the transition to the adult phase in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Juvenile Phase of Maize Sees Upregulation of Stress-Response Genes and Is Extended by Exogenous Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous MeJA modulates postharvest tomato aroma by suppressing JAs-ethylene signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Structural Analogues of Methyl Jasmonate and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MJ), a naturally occurring plant hormone, and its parent compound, jasmonic acid (JA), are cyclopentanone-based lipid-derived signaling molecules pivotal in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1][2] The structural similarity of jasmonates to prostaglandins (B1171923) in mammals has spurred extensive research into their therapeutic potential, particularly in oncology and inflammatory diseases.[3][4] This has led to the synthesis and evaluation of a wide array of structural analogues of this compound, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the biological activities of these analogues, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Biological Activities of this compound Analogues
The biological activities of this compound and its synthetic analogues are diverse, with the most extensively studied being their anticancer, anti-inflammatory, and plant defense-modulating properties.
Anticancer Activity
This compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while showing minimal effects on normal cells.[4][5] This has driven the development of novel analogues with improved anticancer potency. A primary mechanism of action is the inhibition of hexokinase-II (HK-II), an enzyme overexpressed in many cancer cells that is crucial for the high glycolytic rate characteristic of tumors (the Warburg effect).[6][7] By inhibiting HK-II, these compounds can disrupt cancer cell metabolism, leading to apoptosis and necrosis.[6]
Structural modifications of the this compound scaffold have yielded compounds with significantly lower IC50 values. For instance, the introduction of bromine atoms to the cyclopentanone (B42830) ring and the side chain has been shown to dramatically increase cytotoxic potency.[3][5] Other modifications include the replacement of the methyl ester with other functional groups to enhance interaction with therapeutic targets.[4]
Table 1: Anticancer Activity of this compound and Its Analogues
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference(s) |
| This compound | B16-F10 (Melanoma) | XTT | 2.6 mM | [5] |
| MOLT-4 (Leukemia) | Not specified | 0.5 mM | [3] | |
| A549 (Lung Carcinoma) | Not specified | 4.937 mM | [3] | |
| CaSki (Cervical Cancer) | Not specified | 1.7 mM | [3] | |
| C33A (Cervical Cancer) | Not specified | 2.2 mM | [3] | |
| HeLa (Cervical Cancer) | Not specified | 3.0 mM | [3] | |
| SiHa (Cervical Cancer) | Not specified | 3.3 mM | [3] | |
| MDA-MB-435 (Breast Cancer) | Not specified | 1.9 mM | [3] | |
| MCF-7 (Breast Cancer) | Not specified | 2.0 mM | [3] | |
| U87-MG (Glioblastoma) | Cell Viability | 5.2 mM | [6] | |
| LN229 (Glioblastoma) | Cell Viability | 5.5 mM | [6] | |
| 5,7,9,10-Tetrabromo derivative of MJ (Compound I) | B16-F10 (Melanoma) | Not specified | 0.04 mM | [5] |
| MOLT-4 (Leukemia) | Not specified | 0.009 mM | [3] | |
| MCF-7 (Breast Cancer) | Not specified | 0.015 mM | [3] | |
| MIA PaCa-2 (Pancreatic Cancer) | Not specified | 0.09 mM | [3] | |
| D122 (Murine Lung Cancer) | Not specified | 0.25 mM | [3] | |
| Analogue C-10 | U87-MG (Glioblastoma) | Cell Viability | 3.2 mM | [6][7] |
| LN229 (Glioblastoma) | Cell Viability | 3.2 mM | [6] | |
| PEG-based copolymer of JA-HEMA and AMPTMA | B16F10 (Melanoma) | Not specified | 9 µg/mL | [8][9] |
| HepG2 (Liver Cancer) | Not specified | 641 µg/mL | [8] | |
| Colon 26 (Colon Cancer) | Not specified | 201 µg/mL | [8] |
Anti-inflammatory Activity
The structural resemblance of jasmonates to prostaglandins, key mediators of inflammation in mammals, has prompted investigations into their anti-inflammatory potential. This compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated macrophages. The anti-inflammatory activity is influenced by the stereochemistry and modifications of the cyclopentanone ring and its side chains.
Plant Defense Induction and Agricultural Applications
In plants, jasmonates are key signaling molecules that trigger defense responses against herbivores and pathogens.[10][11] Exogenous application of this compound or its analogues can induce the production of defense-related secondary metabolites, such as glucosinolates and volatile organic compounds, making plants less palatable to insects.[12] Field studies have shown that seed treatment with jasmonates can induce resistance to insects in crops like rice, although this can sometimes be associated with reduced plant growth and yield.[1][13] The development of synthetic analogues aims to optimize this defense-inducing activity while minimizing negative impacts on crop productivity.
Table 2: Plant Defense and Agricultural Effects of Jasmonates
| Compound | Plant Species | Effect | Quantitative Data | Reference(s) |
| This compound | Brassica rapa (Oilseed Rape) | Induction of glucosinolates and volatile organic compounds. | Significant increase in glucosinolate concentration in field-grown plants. | [12] |
| Oryza sativa (Rice) | Reduced seed germination and post-germination growth. | 48% reduction in seedling emergence with 2.5 mM MeJA seed treatment. | [1][13] | |
| Oryza sativa (Rice) | Induced resistance to rice water weevil. | ~30% reduction in larval densities. | [1] | |
| Vitis vinifera (Grapevine) | Induction of stilbenes and phenolic acids. | Significant increase in astringin, T-resveratrol, and miyabenol C. | [14] | |
| Jasmonic Acid | Oryza sativa (Rice) | Reduced seed germination and post-germination growth. | Significant reductions in root and shoot length with 2.5 mM JA seed treatment. | [1] |
Signaling Pathways
The biological effects of jasmonates are primarily mediated through a well-defined signaling pathway. The core of this pathway involves the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and a family of transcriptional repressors known as JASMONATE ZIM-DOMAIN (JAZ) proteins.[15][16] In the absence of jasmonates, JAZ proteins bind to and repress transcription factors (e.g., MYC2), preventing the expression of jasmonate-responsive genes.[10]
The bioactive form of jasmonate, typically jasmonoyl-isoleucine (JA-Ile) or its potent mimic coronatine (COR), acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[15][17] This interaction leads to the ubiquitination of JAZ proteins by the SCFCOI1 E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome.[18] The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of downstream genes responsible for the various biological responses.[19]
Structural analogues of this compound exert their effects by interacting with components of this pathway. The affinity of an analogue for the COI1-JAZ co-receptor complex is a key determinant of its biological activity.[20][21] Molecular docking studies can be employed to predict the binding of novel analogues to the COI1 protein.[19][20]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound analogues on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound analogue stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogue in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 10-15 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
Hexokinase-II (HK-II) Inhibition Assay
This colorimetric assay is used to screen for inhibitors of human hexokinase-II.
Materials:
-
Hexokinase-II Inhibitor Screening Kit (e.g., Abcam ab211114 or similar)
-
Recombinant human Hexokinase-II (HK-II)
-
HK Assay Buffer
-
HK Substrate
-
HK Coenzyme
-
HK Converter
-
HK Developer
-
Known HK-II inhibitor (e.g., Bromopyruvic Acid) for positive control
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[22][23][24] This typically involves reconstituting lyophilized components.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogues) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup:
-
Sample wells (S): Add 50 µL of the test compound dilutions.
-
Inhibitor Control wells (IC): Add 50 µL of the diluted positive inhibitor control.
-
Enzyme Control wells (EC): Add 50 µL of HK Assay Buffer.
-
Solvent Control wells (SC): Add 50 µL of the solvent used for the test compounds.
-
-
Enzyme Addition: Dilute the HK-II enzyme with HK Assay Buffer according to the kit protocol (e.g., 1:100).[22] Add 5 µL of the diluted HK-II solution to each well (S, IC, EC, and SC).
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the compounds to interact with the enzyme.
-
Substrate Mix Preparation: Prepare a master mix of the Hexokinase Substrate Mix containing the HK Substrate, Coenzyme, Converter, and Developer as per the kit's instructions.
-
Reaction Initiation: Add 45 µL of the Substrate Mix to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 5-30 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
-
Experimental and Screening Workflows
The discovery and development of novel bioactive this compound analogues typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
References
- 1. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 2. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of natural and novel synthetic jasmonates in experimental metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential of Novel this compound Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells [frontiersin.org]
- 7. Potential of Novel this compound Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach to enhancing the anticancer efficacy of this compound with PEG-incorporated cationic polymers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00146J [pubs.rsc.org]
- 9. Novel approach to enhancing the anticancer efficacy of this compound with PEG-incorporated cationic polymers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical changes induced by this compound in oilseed rape grown in the laboratory and in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Binding Mechanism Between Inositol Phosphate (InsP) and the Jasmonate Receptor Complex: A Computational Study [frontiersin.org]
- 20. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hexokinase II Inhibitor Assay Kit (Colorimetric) (ab211114) is not available | Abcam [abcam.com]
- 23. Hexokinase Inhibitor Assay Kit (Colorimetric) (ab211107) is not available | Abcam [abcam.com]
- 24. content.abcam.com [content.abcam.com]
The Evolving Language of Plant Defense: An In-depth Technical Guide to the Evolution of Jasmonate Signaling
For Immediate Release
A comprehensive whitepaper detailing the evolutionary trajectory of jasmonate signaling, offering researchers, scientists, and drug development professionals a detailed overview of the core components, their diversification across plant species, and the experimental methodologies crucial for their study.
This technical guide provides a deep dive into the fascinating evolution of the jasmonate (JA) signaling pathway, a critical component of plant defense and development. From its ancient origins to its diversification across the plant kingdom, this document outlines the key molecular players, their functional evolution, and the intricate regulatory networks that govern their activity. The information presented herein is intended to serve as a valuable resource for researchers investigating plant-pathogen interactions, stress responses, and for professionals in the pharmaceutical industry seeking to leverage plant-derived bioactive compounds.
Introduction: The Genesis of Jasmonate Signaling
The jasmonate signaling pathway is a sophisticated defense mechanism that plants evolved to fend off a wide array of biotic and abiotic stresses.[1][2] Its evolutionary roots can be traced back to the transition of plants from aquatic to terrestrial life, a period marked by new challenges from herbivores and pathogens.[1] While the core components of JA signaling are conserved across land plants, they are notably absent in their algal ancestors, suggesting a pivotal role for this pathway in the successful colonization of land.[3]
The emergence of JA signaling is thought to be intricately linked to the evolution of auxin signaling, with the key F-box protein receptors for both pathways sharing a common ancestor.[4] This guide will explore the evolutionary journey of the core JA signaling module, comprising the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC2 transcription factor, across diverse plant lineages.
The Core Signaling Module: An Evolutionary Perspective
The canonical JA signaling pathway is initiated by the binding of the bioactive hormone, most commonly jasmonoyl-isoleucine (JA-Ile) in higher plants, to the COI1 receptor. This interaction promotes the recruitment of JAZ repressor proteins to the SCFCOI1 E3 ubiquitin ligase complex, leading to their degradation via the 26S proteasome.[3][4] The removal of JAZ repressors liberates downstream transcription factors, primarily MYC2, to activate the expression of a vast array of JA-responsive genes involved in defense and development.[2][3]
The COI1 Receptor: A Story of Diversification and Ligand Specificity
The COI1 F-box protein is the central receptor in the JA signaling cascade. While a single COI1 gene is found in the model plant Arabidopsis thaliana, gene duplication events have led to the expansion of the COI1 family in other species, suggesting functional diversification. The evolution of COI1 is also marked by a fascinating shift in ligand specificity. In bryophytes such as Marchantia polymorpha, the COI1 receptor perceives dinor-12-oxo-phytodienoic acid (dn-OPDA) as its primary ligand, not JA-Ile.[5] This evolutionary switch in ligand preference is attributed to subtle changes in the ligand-binding pocket of the COI1 protein.[6]
The JAZ Repressors: An Expanding Family of Regulators
The JAZ protein family has undergone significant expansion throughout the evolution of land plants.[7][8] While the liverwort Marchantia polymorpha possesses a single JAZ gene, angiosperms like Arabidopsis thaliana and rice (Oryza sativa) have 13 and 15 JAZ genes, respectively.[7][9] This expansion has likely contributed to the fine-tuning of JA responses and the integration of JA signaling with other hormone pathways. JAZ proteins are characterized by two conserved domains: the TIFY domain, involved in homo- and heterodimerization and interaction with the NINJA adaptor protein, and the Jas domain, which is essential for COI1 binding and interaction with MYC2.[7][9]
The MYC2 Transcription Factor: A Master Regulator
MYC2 is a basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of JA-responsive gene expression.[10] Orthologs of MYC2 are found throughout the land plant lineage, indicating its ancient and conserved role in JA signaling. The phylogenetic analysis of MYC2 and its homologs reveals a diversification of this transcription factor family, which likely contributes to the specificity of JA responses in different plant species and in response to different stimuli.[11][12][13]
Quantitative Data on Core Signaling Components
The following tables summarize the currently available data on the copy number of core jasmonate signaling components across a range of representative plant species. This data highlights the evolutionary trend of gene family expansion, particularly for the JAZ repressors.
| Plant Lineage | Species | COI1 Homologs | JAZ Homologs | MYC2 Homologs | Reference(s) |
| Algae | Chlamydomonas reinhardtii | 0 | 0 | 0 | [3] |
| Klebsormidium nitens | 0 | 0 | 0 | [1] | |
| Bryophytes | Marchantia polymorpha | 1 | 1 | 1 | [5][7] |
| Physcomitrella patens | 1 | 9 | >1 | [7] | |
| Lycophytes | Selaginella moellendorffii | 1 | >1 | >1 | [7] |
| Gymnosperms | Picea abies | >1 | >1 | >1 | [7] |
| Pinus taeda | >1 | 40 | >1 | [8] | |
| Angiosperms (Monocots) | Oryza sativa | 3 | 15 | >1 | [9] |
| Zea mays | >1 | 50 | >1 | [8] | |
| Triticum aestivum | >1 | 54 | >1 | [14] | |
| Angiosperms (Eudicots) | Arabidopsis thaliana | 1 | 13 | 1 | [5][7] |
| Solanum lycopersicum | 1 | 12 | 1 | [9] |
Table 1: Copy Number of Core Jasmonate Signaling Components Across Plant Species. This table provides a comparative overview of the number of identified homologs for COI1, JAZ, and MYC2 in representative species from major plant lineages. The data illustrates the absence of these core components in algae and their expansion in land plants, particularly the JAZ family.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the evolution of jasmonate signaling.
Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
The Y2H assay is a powerful technique to study protein-protein interactions in vivo. This protocol is adapted for testing the interaction between COI1 and JAZ proteins from different plant species, which is fundamental to understanding the evolution of the JA receptor complex.
Principle: The assay is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The "bait" protein (e.g., COI1) is fused to the GAL4 DNA-binding domain (DBD), and the "prey" protein (e.g., JAZ) is fused to the GAL4 activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and exhibit a colorimetric change.
Protocol:
-
Vector Construction: Clone the coding sequences of COI1 and JAZ from the desired plant species into appropriate Y2H vectors (e.g., pGBKT7 for the bait and pGADT7 for the prey).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.
-
Selection and Interaction Assay:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for yeast cells containing both plasmids.
-
To test for interaction, replica-plate the colonies onto selective media lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and potentially also adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).
-
The growth on selective media indicates a positive interaction. The strength of the interaction can be estimated by the growth rate and the ability to grow on more stringent selective media.
-
-
Quantitative Assay (Optional): A β-galactosidase assay can be performed using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) to quantify the strength of the interaction.
-
Hormone-Dependency: To test the hormone dependency of the interaction, the selective media can be supplemented with different jasmonate derivatives (e.g., JA-Ile, dn-OPDA, coronatine) at appropriate concentrations.
Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions
Co-IP is used to verify protein-protein interactions within a cellular context. This protocol is designed to confirm the interaction between JA signaling components in plant tissues.
Principle: An antibody specific to a "bait" protein is used to pull down the bait and any associated "prey" proteins from a cell lysate. The resulting protein complex is then analyzed by western blotting to detect the presence of the prey protein.
Protocol:
-
Protein Extraction:
-
Grind plant tissue (e.g., leaves, seedlings) in liquid nitrogen to a fine powder.
-
Resuspend the powder in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot using an antibody specific to the prey protein to confirm its presence in the immunoprecipitated complex.
-
In Vitro Pull-Down Assay
This assay is used to study direct protein-protein interactions in a controlled, cell-free environment.
Principle: A purified "bait" protein, typically fused to an affinity tag (e.g., GST or His-tag), is immobilized on affinity beads. These beads are then incubated with a solution containing the "prey" protein. If the proteins interact directly, the prey protein will be "pulled down" with the bait protein and can be detected by western blotting.
Protocol:
-
Protein Expression and Purification: Express and purify the bait (e.g., GST-COI1) and prey (e.g., His-JAZ) proteins using a suitable expression system (e.g., E. coli).
-
Immobilization of Bait Protein: Incubate the purified GST-tagged bait protein with glutathione-sepharose beads to immobilize it.
-
Interaction Assay:
-
Incubate the immobilized bait protein with the purified prey protein in a binding buffer.
-
Wash the beads extensively to remove unbound prey protein.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads.
-
Analyze the eluted fractions by SDS-PAGE and western blotting using an antibody against the prey protein's tag (e.g., anti-His).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive method to quantify the expression levels of specific genes, such as those responsive to jasmonate treatment.
Principle: This technique measures the amount of a specific RNA transcript by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues treated with jasmonates or a control solution.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Set up the PCR reaction with cDNA, gene-specific primers, and a real-time PCR master mix containing a fluorescent dye.
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (housekeeping genes).
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
-
Ligand Binding Assays
These assays are crucial for determining the binding affinity and specificity of different jasmonate ligands to the COI1 receptor.
Principle: A common method is a competitive binding assay using a radiolabeled ligand. The ability of unlabeled ligands to compete with the radiolabeled ligand for binding to the receptor is measured.
Protocol:
-
Receptor Preparation: Purify the COI1 protein or a COI1-JAZ complex.
-
Binding Assay:
-
Incubate the purified receptor with a constant concentration of a radiolabeled jasmonate (e.g., [3H]coronatine) and varying concentrations of unlabeled competitor ligands (e.g., JA-Ile, dn-OPDA).
-
Separate the bound and free radioligand (e.g., by filtration or size-exclusion chromatography).
-
-
Data Analysis:
-
Quantify the amount of bound radioligand at each competitor concentration.
-
Plot the data and calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The binding affinity (Kd) can be determined from these competition curves.
-
Visualizing the Evolution of Jasmonate Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the core jasmonate signaling pathway and its evolutionary progression.
Canonical Jasmonate Signaling Pathway in Angiosperms
Caption: Canonical JA signaling in angiosperms.
Evolution of the Core Jasmonate Receptor Complex
Caption: Evolution of the JA receptor complex.
Conclusion and Future Directions
The evolution of jasmonate signaling represents a remarkable example of how plants have adapted to the challenges of terrestrial life. The diversification of the core signaling components, particularly the JAZ repressor family, has provided the regulatory flexibility to fine-tune defense responses and integrate them with other signaling pathways. The shift in ligand specificity of the COI1 receptor highlights the co-evolution of hormone biosynthesis and perception.
Future research in this area will likely focus on several key aspects:
-
Functional Characterization of Expanded Gene Families: Elucidating the specific roles of individual JAZ and COI1 homologs in different plant species will provide a deeper understanding of their functional diversification.
-
Exploring Non-canonical Signaling: Investigating JA signaling in non-vascular plants and early diverging vascular plants will continue to shed light on the ancestral functions of this pathway.
-
Cross-talk with Other Hormones: A more detailed understanding of the molecular mechanisms underlying the extensive cross-talk between JA signaling and other hormone pathways is crucial for a holistic view of plant regulation.
-
Translational Applications: Leveraging our understanding of JA signaling can lead to the development of novel strategies for enhancing crop resilience and for the discovery of new bioactive compounds with pharmaceutical potential.
This technical guide provides a solid foundation for researchers and professionals to delve into the intricate world of jasmonate signaling evolution. The provided protocols and comparative data serve as a practical resource to facilitate further investigation into this dynamic and vital area of plant biology.
References
- 1. Origin and evolution of jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Q&A: How does jasmonate signaling enable plants to adapt and survive? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MYC2 Transcription Factors TwMYC2a and TwMYC2b Negatively Regulate Triptolide Biosynthesis in Tripterygium wilfordii Hairy Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Comparative Analysis of the JAZ Gene Family in Common Wheat (Triticum aestivum) and Its D-Subgenome Donor Aegilops tauschii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Jasmonate Perception: A Technical Guide to Receptor Identification and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense. Methyl jasmonate (MeJA), a volatile ester of jasmonic acid, plays a pivotal role in mediating these responses. Understanding the molecular mechanisms of MeJA perception and the identity of its receptors is crucial for both fundamental plant science and the development of novel agrochemicals and therapeutics. This technical guide provides an in-depth overview of the core components of the jasmonate signaling pathway, focusing on the identification and characterization of the jasmonate receptor. It details the key experimental protocols used to elucidate protein-protein and protein-ligand interactions within this pathway and presents quantitative data for a comprehensive understanding of the molecular interactions.
The Jasmonate Signaling Pathway: A Molecular Overview
The perception of jasmonates initiates a signaling cascade that leads to the transcriptional reprogramming of target genes. The core of this pathway is a sophisticated co-receptor system that senses the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), which is converted from jasmonic acid.
In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[1] JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, which are key regulators of jasmonate-responsive genes.[2][3]
The perception of JA-Ile is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JAZ repressor proteins themselves.[4][5][6][7] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[3][7][8] Upon binding of JA-Ile, a ternary complex of COI1-JA-Ile-JAZ is formed, which acts as a "molecular glue," stabilizing the interaction between COI1 and JAZ.[9] This interaction leads to the polyubiquitination of the JAZ protein by the SCFCOI1 complex and its subsequent degradation by the 26S proteasome.[8][10][11]
The degradation of JAZ repressors liberates the transcription factor MYC2 (and other related transcription factors), allowing it to activate the expression of a wide array of jasmonate-responsive genes involved in plant defense, secondary metabolite biosynthesis, and developmental processes.[2][12][13][14]
A negative feedback loop exists where some of the induced genes include the JAZ genes themselves, leading to the replenishment of JAZ proteins and the eventual attenuation of the signal.[4]
Signaling Pathway Diagram
Caption: The core jasmonate signaling pathway.
Quantitative Data on Receptor-Ligand Interactions
The affinity of the COI1-JAZ co-receptor for its ligand is a critical parameter in understanding the sensitivity and specificity of jasmonate perception. Radioligand binding assays have been instrumental in quantifying these interactions. The following table summarizes key binding affinity data for the Arabidopsis COI1-JAZ complex.
| Interacting Molecules | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| COI1-ASK1 + JAZ1 | 3H-coronatine | 48 ± 13 nM | In vitro radioligand binding assay | Sheard et al., 2010[15][16][17] |
| COI1-ASK1 + JAZ6 | 3H-coronatine | 68 ± 15 nM | In vitro radioligand binding assay | Sheard et al., 2010[15][16][17] |
| COI1-ASK1 + JAZ1 (+5 degron peptide) | 3H-coronatine | 108 ± 29 nM | In vitro radioligand binding assay | Sheard et al., 2010[16] |
| Dialysed COI1 + Ins(1,2,4,5,6)P5 | 3H-coronatine | 30 ± 5 nM | In vitro radioligand binding assay | Sheard et al., 2010[16] |
| Dialysed COI1 + Ins(1,2,3,4,5,6)P6 | 3H-coronatine | 37 ± 8 nM | In vitro radioligand binding assay | Sheard et al., 2010[16] |
| JAZ3-His pull-down with tomato leaf extract (containing COI1) | Coronatine | ≈20 nM | Pull-down assay with Scatchard analysis | Katsir et al., 2008[18] |
Note: Coronatine is a phytotoxin that mimics the structure and function of JA-Ile and is often used in binding assays due to its high affinity and stability.
Experimental Protocols for Receptor Identification and Interaction Analysis
The elucidation of the jasmonate perception mechanism has relied on a suite of powerful molecular and biochemical techniques. This section provides detailed methodologies for key experiments cited in the field.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H system is a genetic method used to identify and characterize binary protein-protein interactions.
Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., COI1 and a JAZ protein) are fused to the DBD and AD, respectively. If the two proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing for cell growth on selective media or a colorimetric assay.
Detailed Methodology:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., COI1) into a Y2H vector containing the DBD (e.g., GAL4-DBD).
-
Clone the coding sequence of the "prey" protein (e.g., a JAZ protein) into a Y2H vector containing the AD (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol method.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (-Leu/-Trp) to select for cells containing both plasmids.
-
To test for interaction, replica-plate the colonies onto a selective medium that also lacks histidine (-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.
-
For a more stringent selection and to reduce false positives, an additional reporter gene like ADE2 or lacZ can be used. For the lacZ reporter, a colony-lift filter assay with X-gal can be performed, where a blue color indicates a positive interaction.
-
-
Controls:
-
Positive Control: Co-transform plasmids encoding two known interacting proteins.
-
Negative Control: Co-transform the bait plasmid with an empty prey vector, and the prey plasmid with an empty bait vector. These should not grow on the selective medium.
-
Auto-activation Control: Transform the bait plasmid alone and plate on the selective medium to ensure it does not activate the reporter gene on its own.
-
Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction
Co-IP is used to identify and confirm protein-protein interactions within a cell lysate, providing evidence for in vivo associations.
Principle: An antibody specific to a "bait" protein is used to capture the protein from a cell extract. If the bait protein is part of a complex, its interacting partners ("prey" proteins) will also be pulled down. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.
Detailed Methodology:
-
Cell Lysis:
-
Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for a short period to reduce non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a specific antibody against the bait protein to the pre-cleared lysate and incubate with gentle rotation to allow the antibody to bind to its target.
-
Add protein A/G beads to the lysate-antibody mixture and continue to incubate to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody specific to the prey protein to confirm its presence in the complex.
-
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
In Vitro Pull-Down Assay
This assay is used to confirm direct physical interactions between two proteins in a controlled, cell-free environment.
Principle: A purified "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. The immobilized bait is then incubated with a purified "prey" protein or a cell lysate containing the prey. If the proteins interact, the prey will be "pulled down" with the bait.
Detailed Methodology:
-
Bait Protein Immobilization:
-
Express and purify the tagged bait protein.
-
Incubate the purified bait protein with affinity beads (e.g., glutathione-sepharose for GST-tagged proteins, Ni-NTA agarose (B213101) for His-tagged proteins) to immobilize it.
-
Wash the beads to remove any unbound bait protein.
-
-
Interaction:
-
Incubate the immobilized bait protein with the purified prey protein or cell lysate containing the prey protein in a suitable binding buffer.
-
-
Washing:
-
Pellet the beads and wash them extensively with binding buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bait-prey complex from the beads (e.g., with glutathione (B108866) for GST tags, imidazole (B134444) for His tags, or by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or Western blotting with an antibody against the prey protein.
-
Caption: Workflow for an in vitro Pull-Down assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of a "ligand" (e.g., JA-Ile) is titrated into a solution of a "macromolecule" (e.g., the COI1-JAZ complex) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection. As the macromolecule becomes saturated with the ligand, the heat change per injection decreases, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.
Detailed Methodology:
-
Sample Preparation:
-
Purify the macromolecule and prepare the ligand to a high degree of purity.
-
Accurately determine the concentrations of both the macromolecule and the ligand.
-
Dialyze both samples against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Load the macromolecule solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature and other parameters (e.g., injection volume, spacing between injections).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the macromolecule solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.
-
-
Data Analysis:
-
Integrate the heat change for each injection to obtain the heat per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
The identification of the COI1-JAZ co-receptor complex as the cellular sensor for jasmonates has been a landmark achievement in plant biology. The intricate mechanism of hormone-induced degradation of transcriptional repressors provides a paradigm for signal transduction in plants. The experimental approaches detailed in this guide have been fundamental to our current understanding and will continue to be invaluable tools for further dissecting the nuances of jasmonate signaling and for the development of new molecules that can modulate plant growth and defense for agricultural and pharmaceutical applications. This guide serves as a comprehensive resource for researchers aiming to investigate this critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 5. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
The Nexus of Control: An In-depth Technical Guide to the Cross-talk Between Methyl Jasmonate and Other Phytohormone Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytohormones are central to the intricate regulatory networks that govern plant growth, development, and adaptation to environmental cues. Methyl jasmonate (MeJA), a lipid-derived signaling molecule, plays a pivotal role in orchestrating responses to a myriad of stresses, both biotic and abiotic. However, the physiological and developmental outcomes of MeJA signaling are not dictated by a linear pathway but are rather the result of a complex interplay with other phytohormonal signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the cross-talk between MeJA and other key phytohormones, including auxin, gibberellins (B7789140) (GA), abscisic acid (ABA), ethylene (B1197577) (ET), salicylic (B10762653) acid (SA), brassinosteroids (BR), and strigolactones (SL). We delve into the molecular mechanisms underpinning these interactions, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways to facilitate a deeper understanding of this regulatory nexus.
Core Signaling Pathway of Jasmonates
The perception and signaling of jasmonates (JAs), including MeJA which is rapidly converted to the bioactive form jasmonoyl-isoleucine (JA-Ile), are initiated by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, most notably MYC2.[1] Upon perception of JA-Ile, COI1, as part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex, targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] This degradation releases the repression of transcription factors like MYC2, which can then activate the expression of JA-responsive genes.[1]
References
The Cellular Geography of Defense: A Technical Guide to the Subcellular Localization of Methyl Jasmonate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl jasmonate (MeJA), a critical signaling molecule in plant defense and development, is the culmination of a complex biosynthetic pathway spatially orchestrated across multiple cellular compartments. Understanding the precise subcellular localization of the enzymes and intermediates involved is paramount for manipulating this pathway for crop improvement and therapeutic applications. This technical guide provides an in-depth exploration of the core subcellular machinery responsible for MeJA synthesis, detailing the established locations of key biosynthetic enzymes and the experimental protocols used to elucidate this intricate cellular map. While qualitative localization is well-documented, this guide also highlights the current gap in precise quantitative distribution data for these enzymes. We present detailed methodologies for key experiments, including subcellular fractionation, immunogold labeling, and confocal microscopy, and provide visual representations of the biosynthetic and signaling pathways through Graphviz diagrams.
The Compartmentalized Assembly Line of this compound Biosynthesis
The biosynthesis of this compound is a textbook example of metabolic channeling, requiring the coordinated action of enzymes located in the chloroplasts, peroxisomes, and the cytoplasm. The pathway begins with the release of α-linolenic acid from chloroplast membranes and culminates in the methylation of jasmonic acid in the cytoplasm.[1]
Chloroplasts: The Site of Initiation
The initial steps of jasmonate synthesis occur within the chloroplasts, where the precursor α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA).[2] This phase is catalyzed by a series of enzymes localized to this organelle.
-
Lipoxygenase (LOX): Initiates the pathway by oxygenating α-linolenic acid.[3]
-
Allene (B1206475) Oxide Synthase (AOS): A cytochrome P450 enzyme that converts the hydroperoxy fatty acid into an unstable allene oxide.[4]
-
Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form the first cyclic intermediate, OPDA.[5][6]
Evidence from immunocytochemical studies and the analysis of mutants confirms the plastid localization of these enzymes.[6]
Peroxisomes: The Core of Jasmonic Acid Formation
Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the subsequent steps of jasmonic acid (JA) biosynthesis.[7] This import is facilitated by the peroxisomal ABC transporter COMATOSE (CTS/PXA1).[8] Within the peroxisome, OPDA undergoes reduction and β-oxidation.
-
12-oxophytodienoate Reductase 3 (OPR3): Reduces the cyclopentenone ring of OPDA.[1][9] OPR3 is the specific isoenzyme involved in JA biosynthesis.[1]
-
Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT): These enzymes of the β-oxidation pathway shorten the carboxylic acid side chain of the OPDA derivative to produce jasmonic acid.[7]
The peroxisomal localization of OPR3 and the β-oxidation enzymes has been confirmed through studies of mutants and the identification of peroxisomal targeting signals.[7]
Cytoplasm: The Final Methylation Step
The final step in the formation of this compound is the methylation of jasmonic acid, which occurs in the cytoplasm.[1]
-
Jasmonic Acid Carboxyl Methyltransferase (JMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of jasmonic acid, producing the volatile signal, this compound.[10]
Immunolocalization experiments have demonstrated the cytosolic localization of JMT.
Quantitative Distribution of Biosynthetic Enzymes
A comprehensive understanding of the MeJA biosynthetic pathway requires not only knowing the location of the enzymes but also their relative abundance in each compartment. However, despite numerous proteomic studies of plant organelles, precise quantitative data on the subcellular distribution of all key MeJA biosynthetic enzymes remains limited. The following table summarizes the established subcellular localization of these enzymes. It is important to note that while the primary location is well-documented, the exact percentage of each enzyme within each compartment is not yet fully elucidated.
| Enzyme | Gene (Arabidopsis) | Primary Subcellular Localization | Supporting Evidence |
| Lipoxygenase | LOX2 | Chloroplast | Immunolocalization, Mutant analysis |
| Allene Oxide Synthase | AOS | Chloroplast | Immunolocalization, GFP fusion proteins, Mutant analysis |
| Allene Oxide Cyclase | AOC1, AOC2, AOC3, AOC4 | Chloroplast | In vitro import assays, GFP fusion proteins |
| 12-oxophytodienoate Reductase 3 | OPR3 | Peroxisome | Mutant analysis, Peroxisomal targeting signal |
| Jasmonic Acid Carboxyl Methyltransferase | JMT | Cytoplasm | Immunolocalization |
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the spatial organization of MeJA biosynthesis and the methods used to study it, the following diagrams have been generated using the DOT language.
Caption: Subcellular localization of the this compound biosynthetic pathway.
Caption: A simplified jasmonate signaling pathway.
Caption: Experimental workflows for determining subcellular localization.
Detailed Experimental Protocols
Subcellular Fractionation of Arabidopsis thaliana Leaves
This protocol describes the isolation of chloroplasts and peroxisomes from Arabidopsis thaliana leaves for subsequent proteomic analysis.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Grinding buffer (0.3 M sucrose (B13894), 25 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA, 5 mM DTT)
-
Wash buffer (0.3 M sucrose, 25 mM HEPES-KOH pH 8.0, 2 mM EDTA)
-
Percoll solutions (40% and 80% in wash buffer)
-
Sucrose gradient solutions (e.g., 1.0 M, 1.2 M, 1.5 M)
-
Miracloth
-
Centrifuge and rotors
Procedure:
-
Homogenization: Harvest 50-100 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer using a blender.
-
Filtration: Filter the homogenate through four layers of Miracloth to remove cell debris.
-
Initial Centrifugation: Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet intact chloroplasts and nuclei.
-
Chloroplast Isolation:
-
Resuspend the pellet gently in a small volume of wash buffer.
-
Layer the resuspended pellet onto a discontinuous Percoll gradient (e.g., 40%/80%).
-
Centrifuge at 2,500 x g for 20 minutes at 4°C.
-
Intact chloroplasts will band at the interface of the two Percoll layers. Carefully collect this band.
-
-
Peroxisome Isolation:
-
Take the supernatant from the initial centrifugation and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet mitochondria and peroxisomes.
-
Resuspend the pellet in wash buffer and layer onto a sucrose density gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Peroxisomes will form a band at a specific density. Carefully collect the peroxisome-enriched fraction.
-
-
Purity Assessment: Assess the purity of the isolated organelles by Western blotting using antibodies against marker proteins for different subcellular compartments.
Immunogold Electron Microscopy for Protein Localization
This protocol outlines the general steps for localizing a protein of interest within plant cells using immunogold labeling and transmission electron microscopy (TEM).
Materials:
-
Plant tissue
-
Fixative solution (e.g., paraformaldehyde and glutaraldehyde (B144438) in phosphate (B84403) buffer)
-
Embedding resin (e.g., LR White)
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to gold particles of a specific size
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Transmission Electron Microscope
Procedure:
-
Fixation and Embedding: Fix small pieces of plant tissue in the fixative solution. Dehydrate the tissue through a graded ethanol (B145695) series and infiltrate with embedding resin. Polymerize the resin.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome and place them on TEM grids.
-
Immunolabeling:
-
Block non-specific antibody binding sites on the sections.
-
Incubate the sections with the primary antibody diluted in a suitable buffer.
-
Wash the sections to remove unbound primary antibody.
-
Incubate the sections with the gold-conjugated secondary antibody.
-
Wash the sections thoroughly to remove unbound secondary antibody.
-
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Observe the sections under a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the protein of interest.
Confocal Microscopy for in vivo Localization
This protocol describes the use of green fluorescent protein (GFP) fusions and confocal microscopy to visualize the subcellular localization of a protein in living plant cells.
Materials:
-
Construct encoding the protein of interest fused to GFP
-
Agrobacterium tumefaciens (for transient expression) or stable transgenic plants
-
Organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-tracker for endoplasmic reticulum)
-
Confocal laser scanning microscope
Procedure:
-
Generation of GFP Fusion Construct: Clone the coding sequence of the protein of interest in-frame with the GFP coding sequence in a plant expression vector.
-
Plant Transformation:
-
Transient Expression: Introduce the construct into Agrobacterium tumefaciens and infiltrate the bacterial suspension into the leaves of a suitable plant host (e.g., Nicotiana benthamiana).
-
Stable Transformation: Generate stable transgenic plants expressing the GFP fusion protein.
-
-
Expression and Imaging: Allow for the expression of the fusion protein (typically 2-3 days for transient expression).
-
Co-localization (Optional): If desired, infiltrate the tissue with organelle-specific fluorescent markers to visualize specific compartments.
-
Confocal Microscopy: Mount a piece of the plant tissue on a microscope slide and observe using a confocal laser scanning microscope. Excite the GFP and other fluorophores with appropriate laser lines and collect the emitted fluorescence.
-
Image Analysis: Analyze the captured images to determine the subcellular localization pattern of the GFP fusion protein.
Conclusion and Future Perspectives
The subcellular compartmentalization of the this compound biosynthetic pathway is a sophisticated mechanism that allows for precise regulation of this vital signaling molecule. The localization of the initial steps to the chloroplast, the core reactions to the peroxisome, and the final methylation to the cytoplasm highlights the intricate interplay between different organelles in plant metabolism. While the primary locations of the key biosynthetic enzymes are well-established through a variety of experimental techniques, a significant gap remains in our understanding of their quantitative distribution. Future research employing advanced quantitative proteomics and super-resolution microscopy will be crucial to unraveling the precise stoichiometry and spatial organization of the MeJA biosynthetic machinery. This knowledge will be instrumental for the targeted manipulation of jasmonate signaling to enhance plant resilience and for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of jasmonic acid, this compound, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iTRAQ-Based Quantitative Proteomic Analysis of the Arabidopsis Mutant opr3-1 in Response to Exogenous MeJA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of Jasmonic Acid Using Non-pathogenic Microbes Jasmonic Acid | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Biochemical Properties and Stability of Methyl Jasmonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties and stability profile of methyl jasmonate (MeJA), a critical signaling molecule in plants with significant potential in agriculture and pharmacology. This document details its physicochemical characteristics, stability under various conditions, and the central signaling pathway it governs. Furthermore, it supplies detailed experimental protocols for its analysis, designed to aid researchers in its practical application.
Biochemical Properties of this compound
This compound (MeJA) is the methyl ester of jasmonic acid, a vital oxylipin phytohormone.[1] As a volatile organic compound, it plays a crucial role in plant defense against herbivory and necrotrophic pathogens, as well as in various developmental processes.[2][3] Its volatility allows it to function as an airborne signal to neighboring plants, priming them for defense.[2]
The key physicochemical properties of this compound are summarized in the table below. It is important to note that MeJA is a methyl ester and, unlike its precursor jasmonic acid, does not have a readily ionizable proton, and thus a pKa value is not applicable.
Table 1: Biochemical and Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.30 g/mol [4] |
| IUPAC Name | Methyl (1R,2R)-3-oxo-2-((Z)-pent-2-enyl)cyclopentaneacetate[4] |
| CAS Number | 39924-52-2 (for the (±)-mixture)[5] |
| Appearance | Colorless to pale yellow oily liquid[5] |
| Odor | Floral, jasmine-like odor |
| Boiling Point | 110 °C at 0.2 mmHg[5] |
| Melting Point | < 25 °C[2] |
| Density | ~1.03 g/mL at 25 °C[5] |
| logP (Octanol/Water) | 1.9 - 2.95[4] |
| Solubility | - Water: Very slightly soluble to almost insoluble (~143.5 - 340 mg/L at 25°C).[3] - Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, and oils.[5] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) |
Stability Profile of this compound
The stability of MeJA is a critical factor for its storage, formulation, and application in experimental and commercial settings. Its ester functionality makes it susceptible to hydrolysis, particularly under basic conditions. It also possesses chromophores that can absorb UV light, suggesting potential photodegradation.
pH Stability and Hydrolysis
MeJA is most stable under neutral to slightly acidic conditions. Under basic conditions, the ester linkage is prone to hydrolysis, yielding jasmonic acid and methanol. This degradation pathway is a primary concern for aqueous formulations. Estimated hydrolysis half-lives demonstrate a clear dependence on pH, with stability decreasing significantly as the pH becomes more alkaline.[4][6]
Thermal and Photostability
Table 2: Stability Data for this compound
| Condition | Observation |
| pH 7 | Estimated hydrolysis half-life of ~12.3 years.[4][6] |
| pH 8 | Estimated hydrolysis half-life of ~1.2 years.[4][6] |
| pH 9 | Estimated hydrolysis half-life of ~44 days.[4][6] |
| Temperature | Stable at room temperature for shorter periods. Long-term storage at -20°C is recommended. High temperatures can accelerate degradation. |
| Light | Contains chromophores absorbing at >290 nm, suggesting susceptibility to photodegradation.[6] Protection from light is advised for samples and stock solutions. |
| Air/Oxidation | In the atmosphere, MeJA is degraded by reaction with photochemically-produced hydroxyl radicals (estimated half-life of ~2 hours) and ozone (estimated half-life of ~1-2 hours).[6] This suggests sensitivity to oxidative conditions. |
Jasmonate Signaling Pathway
In plants, the perception of jasmonate signals is a tightly regulated process essential for defense and development. The core signaling module involves three key protein families: the F-box protein CORONATINE INSENSITIVE 1 (COI1) , the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2 .[7][8]
This compound (MeJA) is readily converted in plant cells to the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] In the absence of this signal, JAZ proteins bind to and repress MYC2, preventing the transcription of jasmonate-responsive genes.[8][9] When JA-Ile is present, it acts as a molecular glue, facilitating the interaction between COI1 and the JAZ proteins.[9] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of the JAZ repressor frees MYC2, which can then activate the expression of a wide array of downstream genes responsible for defense responses, secondary metabolite production, and developmental changes.[7][10]
Experimental Protocols
The following sections provide detailed methodologies for the characterization and analysis of this compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the widely used shake-flask method to determine the thermodynamic solubility of MeJA in an aqueous buffer.[11][12][13]
Materials:
-
This compound (neat oil)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
2 mL microcentrifuge tubes
-
Orbital shaker or thermomixer
-
Centrifuge capable of >10,000 x g
-
HPLC system with UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of MeJA (e.g., 5-10 mg) to a 2 mL microcentrifuge tube containing a known volume (e.g., 1 mL) of PBS buffer. The amount should be sufficient to ensure undissolved MeJA is visible.
-
Equilibration: Seal the tubes tightly and place them on an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet the excess, undissolved MeJA.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. Accurately dilute the filtered solution with the mobile phase (e.g., 1:10 or 1:100 with 50% acetonitrile in water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 4.2 for a starting point).
-
Calibration: Prepare a series of standard solutions of MeJA of known concentrations in the same diluent. Generate a calibration curve by plotting the peak area against concentration.
-
Calculation: Determine the concentration of MeJA in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the PBS buffer by multiplying the result by the dilution factor.
Protocol: Stability Assessment using HPLC
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method to quantify MeJA and monitor the formation of degradation products under stress conditions.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
RP-C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
MeJA stock solution in acetonitrile (e.g., 1 mg/mL)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Temperature-controlled oven, water bath, and photostability chamber
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v). The aqueous phase may be slightly acidified (e.g., with 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of MeJA stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of MeJA stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 M HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of MeJA stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the stock solution in an oven at 70°C for 24 hours. Cool and dilute to ~100 µg/mL.
-
Photodegradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines). Dilute to ~100 µg/mL.
-
-
Analysis: Inject the unstressed (control) and stressed samples onto the HPLC system.
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the control. The method is stability-indicating if degradation product peaks are well-resolved from the main MeJA peak.
-
Use the DAD to assess peak purity of the MeJA peak in the stressed samples to ensure no co-elution.
-
Calculate the percentage of MeJA remaining and the percentage of each degradation product formed.
-
Protocol: Identification of Degradation Products using GC-MS
This protocol provides a general method for the analysis and identification of volatile degradation products of MeJA, such as jasmonic acid, resulting from hydrolysis.
Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Stressed MeJA samples (from Protocol 4.2)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Derivatization agent (optional, e.g., BSTFA for silylating carboxylic acids)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take an aliquot of the aqueous stressed sample (e.g., from base hydrolysis).
-
Acidify the sample to pH ~3 with dilute HCl to protonate any jasmonic acid formed.
-
Extract the sample twice with an equal volume of ethyl acetate by vortexing for 1 minute.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a clean vial and concentrate under a gentle stream of nitrogen to a final volume of ~100-200 µL.
-
-
Derivatization (Optional but Recommended for Acidic Degradants):
-
If jasmonic acid is an expected degradant, derivatization is needed to improve its volatility and chromatographic behavior.
-
To the concentrated extract, add a silylating agent like BSTFA. Heat at 60-70°C for 30 minutes. This will convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.
-
-
GC-MS Conditions (Example):
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Start at 70 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis and Identification:
-
Inject the prepared sample into the GC-MS.
-
Identify peaks corresponding to MeJA and potential degradation products by comparing their retention times and mass spectra with reference standards (if available) or by matching the fragmentation patterns against a spectral library (e.g., NIST). The TMS derivative of jasmonic acid will have a characteristic mass spectrum.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methyljasmonaat - Wikipedia [nl.wikipedia.org]
- 4. (-)-Methyl jasmonate | C13H20O3 | CID 5281929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1211-29-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
The Role of Methyl Jasmonate in Plant Abiotic Stress Tolerance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants, being sessile organisms, are constantly subjected to a variety of environmental challenges, collectively known as abiotic stresses, which include drought, salinity, extreme temperatures, and heavy metal toxicity.[1] These stressors significantly impede plant growth, development, and productivity worldwide.[2] To survive, plants have evolved intricate signaling networks that perceive external stimuli and orchestrate appropriate physiological and molecular responses.[3]
Among the key players in these signaling cascades are phytohormones. Methyl jasmonate (MeJA), a volatile fatty acid derivative, has emerged as a crucial signaling molecule that modulates a wide array of plant defense mechanisms against both biotic and abiotic stresses.[4][5] Initially identified for its role in pathogen and insect defense, MeJA is now recognized as a potent elicitor of tolerance to numerous abiotic stressors.[1][6]
This technical guide provides an in-depth overview of the mechanisms by which MeJA confers abiotic stress tolerance in plants. It summarizes key quantitative data, details common experimental protocols for studying MeJA's effects, and visualizes the core signaling pathways involved.
Core Mechanisms of MeJA-Mediated Abiotic Stress Tolerance
Exogenous application of MeJA has been shown to effectively alleviate the adverse effects of various abiotic stresses by activating a multi-pronged defense strategy.[1][7] The primary mechanisms include mitigating oxidative stress, regulating osmotic balance, and modulating the expression of stress-responsive genes.
-
Oxidative Stress Mitigation: Abiotic stresses often lead to the excessive production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), causing oxidative damage to lipids, proteins, and nucleic acids.[8] MeJA enhances the plant's antioxidant defense system by upregulating the activity of key ROS-scavenging enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Ascorbate Peroxidase (APX), and Guaiacol Peroxidase (GPOD).[1][8] This enzymatic fortification helps maintain cellular redox homeostasis and minimizes oxidative injury.[9]
-
Osmotic Regulation: To cope with osmotic stress induced by drought and salinity, plants accumulate compatible solutes, or osmolytes. MeJA application has been shown to promote the synthesis and accumulation of osmolytes like proline.[10][11][12] Proline not only helps in maintaining cell turgor but also acts as a ROS scavenger and a molecular chaperone, protecting cellular structures from stress-induced damage.[12]
-
Stomatal Conductance and Photosynthesis: MeJA plays a complex role in regulating stomatal aperture. While high concentrations can induce stomatal closure to conserve water under drought stress, initial or low-dose applications can sometimes cause a temporary increase in stomatal conductance.[13][14] This regulation is critical for balancing CO₂ uptake for photosynthesis against water loss through transpiration. Under stress, MeJA can help preserve photosynthetic machinery and chlorophyll (B73375) content, which are often degraded by abiotic factors.[2]
-
Gene Expression and Signal Transduction: MeJA triggers a comprehensive reprogramming of gene expression.[2] The signaling pathway is initiated by the conversion of JA to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which then binds to the F-box protein CORONATINE INSENSITIVE1 (COI1).[3][9] This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, most notably MYC2, which then activate the expression of a wide range of downstream jasmonate-responsive genes involved in defense and stress tolerance.[5][15]
Quantitative Data on MeJA-Induced Abiotic Stress Tolerance
The following tables summarize quantitative findings from various studies on the effect of exogenous MeJA application on key physiological and biochemical markers in plants under different abiotic stresses.
Table 1: Effect of MeJA on Plant Tolerance to Salinity Stress
| Plant Species | MeJA Concentration | Stress Condition | Parameter Measured | Observed Effect | Reference |
| Tomato (Solanum lycopersicum) | Not specified | Salinity | JA Concentration | Highest concentrations of JA found in salinity-tolerant plants. | [16] |
| Grape (Vitis vinifera) | Not specified | Salinity | Fruit Quality & Na⁺ ions | Improved stress resistance and fruit quality, decreased sodium ions. | [2] |
| Rice (Oryza sativa) | Not specified | Salt Stress | Endogenous ABA | JA treatment further increased ABA concentrations under salt stress. | [5] |
Table 2: Effect of MeJA on Plant Tolerance to Drought/Water Stress
| Plant Species | MeJA Concentration | Stress Condition | Parameter Measured | Observed Effect | Reference |
| Banana (Musa acuminata) | 40 µM | 30 g L⁻¹ PEG | H₂O₂ and MDA Content | Significant reduction in oxidative injury markers. | [17] |
| Banana (Musa acuminata) | 80 µM | 30 g L⁻¹ PEG | Proliferation Rate | Significant improvement in proliferation rate. | [17] |
| Soybean (Glycine max) | Endogenous | Dehydration (15% FW loss) | JA Levels | ~5-fold increase in JA levels within 2 hours. | [18] |
| Strawberry (Fragaria) | Not specified | Drought Stress | Oxidative Stress | Reduced adverse effects of drought and oxidative stress. | [6] |
| Maize (Zea mays) | Not specified | Drought Conditions | Antioxidant Enzymes | Enhanced antioxidant enzyme activity and decreased oxidative stress. | [9] |
Table 3: Effect of MeJA on Plant Tolerance to Temperature Stress
| Plant Species | MeJA Concentration | Stress Condition | Parameter Measured | Observed Effect | Reference |
| Tomato (Solanum lycopersicum) | 1 µM (J1C), 5 µM (J2C), 10 µM (J3C) | Low Temperature | SOD Activity | 1.5-fold, 2.10-fold, and 1.7-fold higher SOD activity than LT alone. | [19] |
| Ziziphus jujuba | Not specified | Low Temperature | JA and ABA concentrations | Increased JA and ABA concentrations. | [5] |
Table 4: Effect of MeJA on Oxidative Stress Markers and Antioxidant Enzymes
| Plant Species/Culture | MeJA Concentration | Parameter Measured | Observed Effect | Reference |
| Phoenix dactylifera L. buds | 50-200 µM | MDA, NO, ROS, H₂O₂ | Remarkable increase in all stress markers compared to control. | [20] |
| Coffea officinale adventitious roots | Not specified | G-POD Activity | ~1.33-fold higher than control. | [8] |
| Coffea officinale adventitious roots | Not specified | APX Activity | ~1.48-fold higher than control. | [8] |
| Phoenix dactylifera L. buds | High concentrations | PAL, TAL, PPO Activity | Increase in enzyme activities. | [21] |
Signaling Pathways
The efficacy of MeJA in conferring stress tolerance is rooted in its complex signaling network, which involves perception, transduction, and crosstalk with other hormonal pathways.
Core MeJA Signaling Pathway
Abiotic stress triggers the biosynthesis of jasmonic acid (JA), which is converted to the biologically active JA-isoleucine (JA-Ile). JA-Ile is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-represses transcription factors like MYC2, which activate downstream stress-responsive genes.
Crosstalk with Abscisic Acid (ABA) Signaling
The response to abiotic stress is rarely governed by a single hormone. MeJA exhibits significant crosstalk with other phytohormones, particularly abscisic acid (ABA), which is a central regulator of abiotic stress responses.[5] This interaction can be both synergistic and antagonistic, creating a finely tuned regulatory network. The transcription factor MYC2 serves as a key node, integrating signals from both pathways.[5]
Key Experimental Protocols
Investigating the role of MeJA in stress tolerance involves a suite of physiological and molecular biology techniques. Detailed methodologies for key assays are provided below.
Measurement of Proline Content
Proline accumulation is a hallmark of osmotic stress tolerance.[10] The colorimetric method based on proline's reaction with ninhydrin (B49086) is a standard quantitative assay.[11][22][23]
Methodology:
-
Materials: Spectrophotometer, centrifuge, water bath, glass tubes, mortar and pestle.
-
Reagents: 3% (w/v) aqueous sulfosalicylic acid, acid-ninhydrin reagent (1.25 g ninhydrin warmed in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid), toluene (B28343), L-proline standard solution.
-
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate and transfer 2 mL of the filtrate to a test tube.
-
Add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour. Terminate the reaction in an ice bath.
-
Add 4 mL of toluene to the reaction mixture and vortex thoroughly.
-
Allow the layers to separate. Aspirate the upper toluene layer.
-
Measure the absorbance of the toluene fraction at 520 nm using a spectrophotometer, with toluene as the blank.
-
Calculate proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.
-
Measurement of Oxidative Stress Markers (MDA Content)
Lipid peroxidation, a measure of oxidative damage to cell membranes, is commonly quantified by measuring malondialdehyde (MDA) content via the thiobarbituric acid reactive substances (TBARS) assay.[20]
Methodology:
-
Materials: Spectrophotometer, centrifuge, water bath, mortar and pestle.
-
Reagents: 0.1% (w/v) trichloroacetic acid (TCA), 20% (w/v) TCA, 0.5% (w/v) thiobarbituric acid (TBA) in 20% TCA.
-
Procedure:
-
Homogenize 0.2 g of plant tissue in 2 mL of 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Mix 0.5 mL of the supernatant with 2 mL of 0.5% TBA in 20% TCA.
-
Incubate the mixture at 95°C for 30 minutes.
-
Quickly cool the reaction on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm.
-
Correct for non-specific absorbance by subtracting the absorbance at 600 nm.
-
Calculate MDA concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹.
-
Measurement of Total Chlorophyll Content
Chlorophyll content is a key indicator of photosynthetic health and overall plant stress. It can be determined spectrophotometrically after extraction with an organic solvent.[24][25][26]
Methodology:
-
Materials: Spectrophotometer, centrifuge, glass vials, mortar and pestle or tissue grinder.
-
Reagents: 80% (v/v) acetone (B3395972) or 100% methanol.
-
Procedure:
-
Weigh approximately 0.1 g of fresh leaf tissue.
-
Grind the tissue in 5-10 mL of 80% acetone until the tissue is completely white. Perform this step in low light to prevent chlorophyll degradation.[25]
-
Transfer the extract to a centrifuge tube and centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Measure the absorbance of the extract at 663 nm and 645 nm using 80% acetone as a blank.
-
Calculate the concentrations of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using the Arnon equations:
-
Chlorophyll a (mg/g FW) = [(12.7 * A₆₆₃) - (2.69 * A₆₄₅)] * V / (1000 * W)
-
Chlorophyll b (mg/g FW) = [(22.9 * A₆₄₅) - (4.68 * A₆₆₃)] * V / (1000 * W)
-
Total Chlorophyll (mg/g FW) = [(20.2 * A₆₄₅) + (8.02 * A₆₆₃)] * V / (1000 * W)
-
Where V = final volume of extract (mL) and W = fresh weight of tissue (g).
-
-
References
- 1. The roles of this compound to stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Jasmonates: Multifunctional Roles in Stress Tolerance [frontiersin.org]
- 7. (PDF) Jasmonates: Multifunctional Roles in Stress Tolerance. (2016) | Parvaiz Ahmad | 335 Citations [scispace.com]
- 8. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Determination of Proline in Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline accumulation is a general response to abiotic stress in the date palm tree (Phoenix dactylifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Stomatal Conductance in Modifying the Dose Response of Stress-Volatile Emissions in this compound Treated Leaves of Cucumber (Cucumis Sativa) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Stomatal Conductance in Modifying the Dose Response of Stress-Volatile Emissions in this compound Treated Leaves of Cucumber (Cucumis sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study on the impact of exogenously applied this compound concentrations on Solanum lycopersicum under low temperature stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agritrop.cirad.fr [agritrop.cirad.fr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. 2.2. Determination of Chlorophyll Content in Plant [bio-protocol.org]
- 25. prometheusprotocols.net [prometheusprotocols.net]
- 26. Guidelines for quantifying leaf chlorophyll content via non‐destructive spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl Jasmonate-Induced Secondary Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a volatile organic compound derived from jasmonic acid, is a pivotal signaling molecule in the plant kingdom.[1][2] It plays a crucial role in mediating plant defense responses against a wide array of biotic and abiotic stresses.[2][3] For researchers and professionals in drug development and biotechnology, MeJA's most compelling function is its capacity to act as a potent elicitor, triggering and significantly enhancing the biosynthesis of high-value secondary metabolites.[4][5][6] These metabolites, including alkaloids, terpenoids, and phenolic compounds, form the basis for many pharmaceuticals, nutraceuticals, and industrial chemicals.[7][8]
This guide provides an in-depth technical overview of the mechanisms, protocols, and quantitative outcomes associated with MeJA-induced secondary metabolite production. It is designed to be a comprehensive resource for professionals seeking to leverage this powerful biotechnological tool for research and commercial applications.
Core Signaling Pathway of this compound
The induction of secondary metabolism by MeJA is governed by a well-characterized signaling cascade. Exogenous application of MeJA initiates a series of molecular events that reprogram cellular metabolism from growth-oriented primary metabolism towards the production of defense-related secondary compounds.[9][10]
The process begins with the conversion of MeJA to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[10] JA-Ile then acts as a molecular "glue," facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins.[9] This interaction targets JAZ proteins for degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor.[3][9] Once free, MYC2 and other TFs (from families such as AP2/ERF, MYB, and WRKY) can activate the expression of a wide range of downstream genes, including those encoding the biosynthetic enzymes for various secondary metabolite pathways.[3][9][11] This transcriptional reprogramming effectively switches on the cellular machinery required for the hyperaccumulation of target compounds.[9]
Quantitative Impact on Secondary Metabolite Production
The application of MeJA to in vitro plant cultures—including cell suspension, hairy root, and adventitious root systems—is a widely adopted strategy for enhancing yields of valuable phytochemicals.[7][12][13] The effectiveness of elicitation is influenced by several factors, including MeJA concentration, duration of exposure, and the specific plant cell line.[3][14] Below is a summary of reported quantitative increases in various secondary metabolite classes following MeJA treatment.
| Plant Species | In Vitro System | MeJA Concentration | Metabolite Class | Fold/Yield Increase | Reference |
| Salvia miltiorrhiza | Hairy Roots | Not Specified | Phenolic Acids | 197-fold increase in total phenolics | [7] |
| Castilleja tenuiflora | In Vitro Plants | 100 µM | Phenolic Compounds | Verbascoside increased to 82.1 mg/g DW | [15][16] |
| Castilleja tenuiflora | In Vitro Plants | 100 µM | Iridoid Glycosides | Aucubin increased to 14.6 mg/g DW | [15][16] |
| Rhodiola sachalinensis | Callus Culture | 125 µM | Salidroside | 5-fold higher than control (4.74 mg/g DW) | [7] |
| Ocimum basilicum (Sweet Basil) | Whole Plants | 0.5 mM | Phenolic Compounds | 57% higher than control (3.5 mg GAE/g FW) | [17] |
| Ocimum basilicum (Sweet Basil) | Whole Plants | 0.5 mM | Terpenoids | 58% greater than control | [17] |
| Cannabis sativa | Whole Plants | 15 mM | Phytocannabinoids | ~2-fold increase compared to control | [18] |
| Polygonum multiflorum | Adventitious Roots | 100 µM | Stilbenes | 2.5-fold increase in 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside | [7] |
Experimental Protocols and Workflow
Successful implementation of MeJA elicitation requires robust and reproducible experimental protocols. The following sections detail generalized methodologies for elicitation, metabolite extraction, and quantification, synthesized from common practices in the field.
Protocol for MeJA Elicitation in Plant Cell Suspension Culture
This protocol describes a general procedure for applying MeJA to a plant cell suspension culture.
-
Preparation of MeJA Stock Solution:
-
Prepare a high-concentration stock solution of MeJA (e.g., 100 mM) in a sterile solvent such as ethanol (B145695) or DMSO.
-
Due to the low solubility of MeJA in aqueous solutions, a solvent is necessary for initial dissolution. The final concentration of the solvent in the culture medium should be kept low (typically <0.1% v/v) to avoid toxicity.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Culture Establishment:
-
Establish a stable plant cell suspension culture in a suitable liquid medium (e.g., Murashige and Skoog, Gamborg's B5).
-
Subculture the cells regularly (e.g., every 7-14 days) and grow them under controlled conditions (e.g., 25°C, continuous darkness, 120 rpm on an orbital shaker).
-
-
Elicitation:
-
Grow the cell culture until it reaches the late-logarithmic growth phase, as cells in this phase are typically most responsive to elicitors.
-
Aseptically add a calculated volume of the sterile MeJA stock solution to the cell culture flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM, 200 µM).[7]
-
Prepare a control culture by adding an equivalent volume of the sterile solvent (e.g., ethanol) without MeJA.
-
-
Incubation and Harvesting:
-
Incubate the elicited and control cultures for a predetermined period (e.g., 2, 4, 6, 8 days). The optimal incubation time varies by species and target metabolite.
-
Harvest the cells by vacuum filtration, separating them from the culture medium.
-
Wash the harvested biomass with distilled water to remove residual medium components.
-
Freeze the biomass immediately in liquid nitrogen and then lyophilize (freeze-dry) to obtain a constant dry weight (DW) for subsequent extraction and analysis.
-
Protocol for Extraction of Phenolic Compounds
This protocol provides a general method for extracting phenolic compounds for subsequent analysis.
-
Sample Preparation:
-
Grind the lyophilized plant material into a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Solvent Extraction:
-
Weigh approximately 0.1 g of the powdered tissue into a microcentrifuge tube.
-
Add 1.5 - 2.0 mL of an appropriate solvent, typically methanol or an ethanol-water mixture (e.g., 80% methanol).[19]
-
Vortex the mixture vigorously to ensure thorough mixing.
-
-
Extraction Procedure:
-
Incubate the mixture, often with agitation (e.g., on a shaker) or using ultrasonication, for a period ranging from 30 minutes to several hours at a controlled temperature (e.g., 4°C or room temperature).[19]
-
-
Clarification and Collection:
-
Centrifuge the extract at high speed (e.g., 8,000-12,000 x g) for 10-15 minutes to pellet the solid plant debris.[19]
-
Carefully transfer the supernatant to a new, clean tube.
-
For enhanced recovery, the pellet can be re-extracted one or two more times, and the supernatants pooled.
-
-
Final Preparation for Analysis:
-
Filter the final supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis by HPLC or LC-MS.[19]
-
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a representative HPLC method for the separation and quantification of secondary metabolites like phenolic acids.
-
Instrumentation and Column:
-
System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separating a wide range of secondary metabolites.[17]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to acidify the mobile phase and ensure sharp peaks for phenolic compounds).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[18]
-
Gradient Program: A typical gradient might start with a low percentage of B (e.g., 5-10%), linearly increase to a high percentage (e.g., 80-100%) over 20-40 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[18] An example gradient is as follows: 0-2 min, 10% B; 2-12 min, 10-100% B; 12-15 min, 100% B; 15-16 min, 100-10% B; 16-20 min, 10% B.[18]
-
-
Analysis Parameters:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 25 - 40°C.
-
Detection: Monitor at specific wavelengths relevant to the target compounds (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, 360 nm for flavonoids).[17]
-
-
Quantification:
-
Prepare a series of standard solutions of the target metabolite(s) with known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extracts.
-
Determine the concentration of the metabolite(s) in the extracts by interpolating their peak areas on the calibration curve. Results are typically expressed as mg per gram of dry weight (mg/g DW).
-
Conclusion
This compound is an exceptionally effective and widely applicable tool in plant biotechnology for the targeted overproduction of valuable secondary metabolites. A thorough understanding of its underlying signaling pathway allows for a rational approach to elicitation. By optimizing key parameters such as concentration, timing, and culture conditions, and by employing robust analytical methodologies, researchers and drug development professionals can significantly enhance the yields of desired compounds. The continued exploration of MeJA-induced metabolic reprogramming holds substantial promise for the sustainable and large-scale production of complex plant-derived molecules for pharmaceutical and industrial use.
References
- 1. “this compound: bridging plant defense mechanisms and human therapeutics” | Semantic Scholar [semanticscholar.org]
- 2. esalq.usp.br [esalq.usp.br]
- 3. This compound and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mapping this compound-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]
- 12. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Secondary metabolite production and related biosynthetic genes expression in response to this compound in <i>Castilleja tenuiflora</i> Benth. in vitro plants - ProQuest [proquest.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
Jasmonate Signaling in Non-Model Plant Species: A Technical Guide
Introduction
Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of physiological and developmental processes in plants.[1][2][3] These processes range from growth and development, including root growth, fruit ripening, and senescence, to mediating responses to a variety of biotic and abiotic stresses.[3][4] The role of jasmonates as key signaling molecules in plant defense against insect herbivores and necrotrophic pathogens is particularly well-documented.[5][6] When a plant is wounded, JA levels can increase rapidly, triggering the expression of genes that encode for defensive proteins and metabolites.
While much of our understanding of the JA signaling pathway has been established through extensive research on model organisms like Arabidopsis thaliana and tomato (Solanum lycopersicum), there is a growing body of research exploring these mechanisms in non-model plant species.[7][8] Studying non-model species is crucial for understanding the evolutionary diversity and conservation of JA signaling and for its potential applications in agriculture and medicine, such as improving crop resilience and discovering novel therapeutic compounds. This guide provides an in-depth technical overview of the core jasmonate signaling pathway and its nuances in several non-model plant species, complete with experimental protocols and data presentation.
The Core Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid to its biologically active form, (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile).[9][10] The perception of JA-Ile occurs through a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins.[11][12][13] In the absence of JA-Ile, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2.[11][13][14] This repression is often mediated by the recruitment of the corepressor TOPLESS (TPL) through an adaptor protein, NOVEL INTERACTOR OF JAZ (NINJA).[15]
Upon stress, such as herbivory or pathogen attack, the accumulation of JA-Ile facilitates the interaction between COI1 and JAZ proteins.[16] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[10][16][17] The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of a wide range of downstream JA-responsive genes, which in turn leads to the production of defensive compounds and other physiological responses.[18][10]
Jasmonate Signaling in Key Non-Model Species
Wild Tobacco (Nicotiana attenuata)
Nicotiana attenuata is an ecological model plant that has provided significant insights into JA-mediated defense against herbivores.[11] In this plant, JA signaling is crucial for inducible defenses in leaves and for constitutive defenses in flowers.[11] Flowers of N. attenuata accumulate high levels of defensive compounds like trypsin proteinase inhibitors (TPIs) and the volatile (E)-α-bergamotene, and this accumulation is regulated by a flower-specific sector of JA signaling.[11]
A specific JAZ gene, NaJAZi, is expressed specifically in early-stage floral tissues and functions as a repressor of these constitutive floral defenses.[11] The core signaling module, including the conserved COI1-JAZ mechanism, is also central to JA-induced nicotine (B1678760) formation in tobacco.[19] Silencing of NtCOI1 in Nicotiana tabacum impairs jasmonate responses.[19] Furthermore, studies have identified a novel JAZ protein, NaJAZd, that regulates floral JA levels and counteracts flower abscission, highlighting the diverse functions of JAZ proteins in development.[20]
Rice (Oryza sativa)
As a model monocot and a vital food crop, understanding JA signaling in rice has significant agricultural implications.[21][22] The core signaling module in rice consists of JA-Ile/OsCOI/OsJAZ/TFs.[21] This pathway regulates a wide range of processes, from growth and development (including seed germination and flower development) to adaptation and defense.[21]
JA signaling plays a complex role in response to abiotic stresses like drought and salinity.[21][23] For instance, while some studies suggest a positive role for JA signaling in drought resistance, others have shown that JA-deficient mutants can display higher tolerance to drought stress, indicating the complexity of this hormonal regulation.[21] In terms of biotic stress, JA signaling enhances antiviral defense by transcriptionally activating Argonaute 18 (AGO18), a key component of RNA silencing.[24] The balance between growth and defense is partly mediated by the crosstalk between gibberellic acid (GA) and JA, where DELLAs (GA signaling repressors) and JAZs physically interact.[21]
Maize (Zea mays)
In maize, jasmonates are critical for defense against insect herbivory and pathogens.[7] The JA-deficient opr7opr8 double mutants, for example, are more susceptible to consumption by the beet armyworm.[7] The core signaling components are conserved in maize, and genome-wide screening has been used to identify key players in the JA pathway.[12]
The transcription factors ZmMYC2a and ZmMYC2b, homologs of Arabidopsis MYC2, play a redundant but crucial role in maize defense.[25] They regulate the biosynthesis of defensive metabolites such as benzoxazinoids and volatile terpenes by directly binding to the promoters of their biosynthesis genes.[25] The application of methyl jasmonate (MeJA) can strongly enhance resistance to Gibberella stalk rot, a disease caused by the fungus Fusarium graminearum, by activating multiple genes in the JA pathway.[12] This highlights the potential of manipulating JA signaling for crop protection.
Data on Jasmonate Signaling Components and Responses
Table 1: Key Jasmonate Signaling Components Identified in Non-Model Species
| Species | Component | Gene Name(s) | Function | Reference |
| Nicotiana attenuata | JAZ Repressor | NaJAZi | Represses constitutive floral defenses | [11] |
| JAZ Repressor | NaJAZd | Regulates floral JA levels, counteracts flower abscission | [20] | |
| Oryza sativa | Core Module | OsCOI/OsJAZ/TFs | Regulates development, adaptation, and defense | [21] |
| RNA Silencing | AGO18 | Promotes antiviral defense, activated by JA signaling | [24] | |
| Zea mays | Transcription Factor | ZmMYC2a, ZmMYC2b | Regulate defense against insects and biosynthesis of defensive metabolites | [25] |
| Core Module | ZmCOI1a-ZmJAZ15 | Regulates immunity to Gibberella stalk rot | [12] |
Table 2: Quantitative Effects of Jasmonate Signaling on Defense Responses
| Species | Treatment/Genotype | Measured Parameter | Result | Reference |
| Zea mays | myc2ab double mutant | Larval weight of Spodoptera exigua | Increased compared to Wild-Type | [7] |
| myc2ab double mutant | Benzoxazinoid and volatile terpene levels | Lower than Wild-Type after simulated herbivory or JA treatment | [25] | |
| Nicotiana attenuata | JA-deficient plants (RNAi) | Floral accumulation of TPIs and (E)-α-bergamotene | Significantly attenuated | [11] |
| Oryza sativa | aoc mutant (JA-deficient) | Salt stress symptoms | Reduced symptoms, higher salt tolerance | [23][26] |
Experimental Protocols
Quantification of Jasmonates by UPLC-MS/MS
This protocol is adapted from high-throughput methods for phytohormone analysis.[27][28][29]
1. Sample Preparation and Extraction: a. Flash-freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder. b. Add 1 mL of cold extraction solvent (e.g., methanol (B129727) or 80% acetonitrile). c. Add a known amount of deuterium-labeled internal standards (e.g., d2-JA, d2-JA-Ile) for absolute quantification.[27][29] d. Shake overnight at 4°C. e. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C. f. Collect the supernatant.
2. Solid-Phase Extraction (SPE) for Purification and Enrichment: a. Use mixed-mode or reverse-phase C18 SPE cartridges.[28][30] b. Condition the cartridge according to the manufacturer's instructions. c. Load the supernatant onto the cartridge. d. Wash the cartridge to remove interfering compounds (e.g., with a low percentage of organic solvent). e. Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. g. Re-dissolve the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. UPLC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column on an Ultra-Performance Liquid Chromatography (UPLC) system. A gradient of mobile phases, typically water with formic acid and acetonitrile (B52724) or methanol with formic acid, is used for separation. b. Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for jasmonates. c. Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.[30] Create a calibration curve using authentic standards to calculate the absolute concentration in the original plant tissue.
Gene Expression Analysis by RT-qPCR
1. RNA Extraction: a. Homogenize 50-100 mg of frozen plant tissue. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
2. cDNA Synthesis: a. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). b. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR (qPCR): a. Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., JAZ, MYC2, defense genes) and reference genes (e.g., Actin, Ubiquitin), and a qPCR master mix (e.g., SYBR Green). b. Run the qPCR reaction on a real-time PCR cycler. c. Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference genes.
Plant Defense Assays
1. Herbivore Performance Assay: a. Place a known number of insect larvae (e.g., first-instar Spodoptera exigua) onto the leaves of experimental plants (e.g., wild-type vs. JA-mutant). b. Enclose the larvae on the leaves using clip cages or place whole plants in mesh cages. c. After a set period (e.g., 7-10 days), remove the larvae and measure their weight. d. Compare the average larval weight between different plant genotypes to assess plant resistance.[7]
2. Pathogen Infection Assay: a. Grow plants under controlled conditions. b. Inoculate leaves with a pathogen of interest (e.g., a spore suspension of a necrotrophic fungus like Botrytis cinerea or Fusarium graminearum). c. Place inoculated plants in a high-humidity environment to promote infection. d. After a few days, measure the lesion size on the leaves or quantify fungal biomass using qPCR with fungus-specific primers. e. Compare disease symptoms or fungal growth between different plant genotypes.
Logical Relationships in Jasmonate-Mediated Defense
The activation of the JA signaling pathway is a tightly regulated process that balances the need for defense with the costs to plant growth. This trade-off is a central concept in plant biology.[13] The perception of a threat leads to a cascade of events that reallocates resources from growth towards the production of defenses.
References
- 1. mdpi.com [mdpi.com]
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- 3. researchgate.net [researchgate.net]
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- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Functions of Jasmonates in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New perspectives into jasmonate roles in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonate signaling involves the abscisic acid receptor PYL4 to regulate metabolic reprogramming in Arabidopsis and tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and genetic exploration of jasmonate biosynthesis and signaling paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Genome-Wide Characterization of Jasmonates Signaling Components Reveals the Essential Role of ZmCOI1a-ZmJAZ15 Action Module in Regulating Maize Immunity to Gibberella Stalk Rot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome-Wide Identification and Characterization of the JAZ Gene Family in Mentha canadensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JASMONATE-TRIGGERED PLANT IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAV1 controls jasmonate-regulated plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. A Jasmonate ZIM-Domain Protein NaJAZd Regulates Floral Jasmonic Acid Levels and Counteracts Flower Abscission in Nicotiana attenuata Plants | PLOS One [journals.plos.org]
- 21. Jasmonates—the Master Regulator of Rice Development, Adaptation and Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional diversity of jasmonates in rice | Scilit [scilit.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Jasmonate Signaling Enhances RNA Silencing and Antiviral Defense in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ZmMYC2s play important roles in maize responses to simulated herbivory and jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Jasmonate signaling controls negative and positive effectors of salt stress tolerance in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 28. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Ecological role of methyl jasmonate in plant-insect interactions
An In-depth Technical Guide on the Ecological Role of Methyl Jasmonate in Plant-Insect Interactions
Abstract
This compound (MeJA), the methyl ester of jasmonic acid (JA), is a pivotal lipid-derived phytohormone that orchestrates a wide array of plant defense responses against insect herbivores. Arising from the octadecanoid pathway, MeJA functions as a key signaling molecule within the plant and as a volatile messenger in inter-plant communication. Its application triggers a massive reprogramming of the plant's transcriptome, leading to the synthesis of direct defenses, such as toxic secondary metabolites and anti-digestive proteins, which negatively impact herbivore performance. Concurrently, MeJA induces the emission of a specific blend of herbivore-induced plant volatiles (HIPVs) that serve as crucial cues for the natural enemies of herbivores, a phenomenon known as indirect defense. This guide provides a comprehensive overview of the MeJA signaling pathway, its ecological functions in mediating tritrophic interactions, quantitative data on its effects, and detailed experimental protocols for its study.
The Jasmonate Signaling Pathway
Herbivore feeding, mechanical wounding, or perception of insect-derived elicitors triggers the biosynthesis of jasmonic acid (JA) in the plant.[1] This process begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome to produce JA.[1]
For signaling to occur, JA is typically conjugated to the amino acid isoleucine to form the bioactive hormone, JA-Isoleucine (JA-Ile).[2][3] The core of the JA signaling pathway is a module consisting of three key components:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of an SCF (Skp/Cullin/F-box) E3 ubiquitin ligase complex. COI1 functions as the receptor for JA-Ile.[2][4]
-
JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.[2][4]
-
MYC2: A basic helix-loop-helix transcription factor that acts as a master regulator, activating the expression of numerous JA-responsive defense genes.[2][3]
In the unstimulated state, JAZ proteins are bound to MYC2, preventing it from activating gene transcription. Upon herbivore attack, the accumulation of JA-Ile promotes the formation of a co-receptor complex between COI1 and JAZ proteins.[5][6] This interaction targets the JAZ protein for ubiquitination by the SCF(COI1) complex and subsequent degradation by the 26S proteasome.[1][4] The degradation of the JAZ repressor frees MYC2 to activate a cascade of downstream transcriptional reprogramming, leading to the synthesis of defense compounds.[4][6]
Simultaneously, JA can be converted to its volatile ester, this compound (MeJA), by the enzyme JA carboxyl methyltransferase (JMT).[7] As a volatile compound, MeJA can be released from the plant, serving as an airborne signal to prime or induce defenses in neighboring plants or in undamaged parts of the same plant.[8][9]
Ecological Functions in Tritrophic Interactions
MeJA-induced defenses are broadly categorized as direct or indirect, both of which are fundamental to mediating interactions across three trophic levels: the plant, the herbivore, and the herbivore's natural enemies (predators and parasitoids).[10][11]
Direct Defense
Direct defenses are plant traits that directly and negatively affect herbivore physiology and behavior, such as reducing their growth rate, survival, or fecundity. Exogenous application of MeJA has been shown to induce the production of a wide range of anti-herbivore compounds.[9]
-
Secondary Metabolites: MeJA triggers the synthesis of toxic or deterrent compounds. A classic example is in Nicotiana attenuata, where MeJA treatment significantly increases the concentration of nicotine, a potent alkaloid defense against many insects.[12] In Brassica species, MeJA enhances the levels of glucosinolates, which are precursors to toxic isothiocyanates.[13][14]
-
Anti-digestive Proteins: Plants can produce proteins that interfere with herbivore digestion. MeJA application induces the accumulation of proteinase inhibitors (PIs), which block the activity of digestive enzymes in the insect gut, thereby slowing herbivore growth.[7][15]
Indirect Defense
Indirect defenses are traits that enhance the effectiveness of the herbivore's natural enemies. MeJA plays a central role in this process by inducing the production of herbivore-induced plant volatiles (HIPVs).[16][17] This specific blend of volatiles acts as a chemical "cry for help," guiding predators and parasitoids to the location of their herbivorous prey or hosts.[10]
Parasitic wasps, for instance, can learn to associate the HIPV blend released by a MeJA-treated plant with the presence of their caterpillar hosts, increasing parasitism rates.[18][19] This tritrophic interaction benefits the plant by outsourcing its defense to the third trophic level, leading to a reduction in herbivore pressure.[10][17]
Quantitative Data on MeJA-Induced Effects
The ecological consequences of MeJA-induced responses have been quantified across numerous plant-insect systems. The following tables summarize key findings.
Table 1: Effects of Exogenous MeJA Application on Herbivore Performance
| Plant Species | Herbivore Species | MeJA Concentration / Dose | Effect on Herbivore | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana (mutant) | Bradysia impatiens (fungal gnat) | Not specified (exogenous application) | Reduced mortality from ~80% to ~12% | [20][21] |
| Rice (Oryza sativa) | Diabrotica balteata (cucumber beetle) | 100 µM (root application) | Reduced growth by 50% | [22] |
| Rice (Oryza sativa) | Lissorhoptrus oryzophilus (rice water weevil) | 100 µM (root application) | Reduced growth by 100%; 0% survival | [22] |
| Tomato (Solanum lycopersicum) | Tetranychus evansi (red spider mite) | Not specified (lanolin paste) | Higher mortality; significantly lower oviposition rate | [23] |
| Nicotiana attenuata | Tussock moth nymphs | Not specified (root treatment) | Leaf area consumed reduced by ~90% (0.25 cm² vs 2.73 cm²) |[12] |
Table 2: Effects of Exogenous MeJA Application on Plant Secondary Metabolites
| Plant Species | Compound(s) | MeJA Concentration / Dose | Result (% Change vs. Control) | Reference |
|---|---|---|---|---|
| Nicotiana attenuata | Nicotine | Not specified (root treatment) | +54% in all above-ground tissues | [12] |
| Broccoli (Brassica oleracea) | Total Glucosinolates | 250 µM (foliar spray) | Significantly enhanced concentrations | [14] |
| Broccoli (Brassica oleracea) | Neoglucobrassicin | 250 µM (two consecutive daily sprays) | Further enhanced concentration vs. single spray | [14] |
| Cotton (Gossypium hirsutum) | Total Volatiles | Not specified (field spray) | ~3x higher emission (1552 ng vs 570 ng) | [24] |
| Chinese Chives | Phenolic Compounds | 300-800 µM (foliar spray) | Significant increase in various phenolic metabolites |[25][26] |
Table 3: Effects of MeJA-Induced Volatiles on Natural Enemy Behavior | Plant Species | Natural Enemy | Bioassay Type | MeJA Concentration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Brussels Sprouts (B. oleracea) | Cotesia glomerata (parasitoid wasp) | Wind tunnel dual-choice | 10 µM, 100 µM, 1 mM | Significantly more attractive than control plants |[19] | | Brussels Sprouts (B. oleracea) | Cotesia glomerata (parasitoid wasp) | Wind tunnel dual-choice | 1 µM | No significant preference over control |[19] | | Tomato (Solanum lycopersicum) | Hyposoter exiguae (parasitoid wasp) | Field experiment | Not specified | Twofold higher level of parasitism in MeJA-sprayed fields |[18] |
Key Experimental Protocols
Investigating the role of MeJA requires standardized methodologies for hormone application, behavioral bioassays, and chemical analysis.
Application of this compound
The method of MeJA application is critical for inducing a consistent plant response.
-
Foliar Spray: MeJA is dissolved in a solvent (e.g., ethanol) and diluted in water, often with a surfactant like Tween 20, to a final concentration typically ranging from 50 µM to 1 mM.[14][27] The solution is sprayed evenly onto the plant's foliage until runoff. Control plants are sprayed with the solvent-water solution lacking MeJA.
-
Lanolin Paste: For localized application, MeJA can be mixed into lanolin at a specific concentration (e.g., 75 µg MeJA per 20 µL lanolin).[15] A small amount of the paste is then applied to a leaf petiole or stem. Control plants receive lanolin paste without MeJA.
-
Root Application / Hydroponics: For soil-grown plants, an aqueous solution of MeJA can be applied directly to the soil around the roots.[12] In hydroponic systems, MeJA is added to the nutrient solution to a final concentration (e.g., 100 µM).[22]
Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and preference for airborne cues.[28][29]
-
Apparatus: A Y-shaped glass or plastic tube. Purified, humidified air is pushed through two arms, creating a laminar flow down a central tube where the insect is released.[28][30]
-
Procedure:
-
An odor source (e.g., a MeJA-treated plant enclosed in a chamber) is connected to one arm of the olfactometer. A control source (e.g., a mock-treated plant) is connected to the other arm.[31]
-
Air is passed through the chambers and into the respective arms at a controlled rate (e.g., 200 mL/min).[31]
-
A single insect (e.g., a parasitic wasp) is released at the base of the Y-tube.[28]
-
The insect is given a set amount of time (e.g., 5 minutes) to walk upwind and make a choice by crossing a defined line in one of the arms.[31] Insects that do not make a choice are recorded as "no response".
-
After a set number of insects are tested, the apparatus is cleaned thoroughly, and the positions of the odor and control arms are swapped to control for any positional bias.
-
The data (number of choices for each arm) are typically analyzed using a binomial test or Chi-squared test to determine statistical significance.[30]
-
Analysis of Plant Metabolites
Quantifying the chemical changes induced by MeJA is crucial for linking plant responses to ecological outcomes.
-
Sample Preparation: Plant tissue (e.g., leaves) is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and then lyophilized (freeze-dried). The dried tissue is ground into a fine powder.
-
Extraction: Metabolites are extracted from the powdered tissue using appropriate solvents (e.g., methanol/water/chloroform mixtures).
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for identifying and quantifying known secondary metabolites like jasmonates, glucosinolates, and phenolics.[8][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can be used for metabolomic analysis to obtain a broader profile of the changes in both primary and secondary metabolites after MeJA treatment.[13]
-
Gas Chromatography (GC-MS): This technique is used to separate, identify, and quantify the volatile organic compounds (HIPVs) released by plants. Volatiles are typically collected from the headspace of an enclosed plant using an adsorbent trap.
-
Conclusion
This compound is a master regulator of induced plant defenses against insect herbivores. Through a well-defined signaling pathway, it activates both direct defenses that harm herbivores and indirect defenses that attract their natural enemies. This dual strategy underscores the complexity and efficiency of plant chemical ecology. Understanding the mechanisms and ecological consequences of MeJA signaling not only provides fundamental insights into plant-insect interactions but also offers promising avenues for developing sustainable agricultural strategies. Manipulating the jasmonate pathway, for example through the exogenous application of MeJA, could be harnessed to enhance crop resistance and promote biological control, thereby reducing reliance on synthetic pesticides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 8. Jasmonates mediate plant defense responses to Spodoptera exigua herbivory in tomato and maize foliage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. 9vom.in [9vom.in]
- 11. Ecological trade-offs between jasmonic acid-dependent direct and indirect plant defences in tritrophic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-elicited herbivore resistance: does MeJA function as a signal without being hydrolyzed to JA? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exogenous Application of this compound Increases Emissions of Volatile Organic Compounds in Pyrenean Oak Trees, Quercus pyrenaica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. myweb.ttu.edu [myweb.ttu.edu]
- 19. Jasmonic acid-induced volatiles of Brassica oleracea attract parasitoids: effects of time and dose, and comparison with induction by herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Jasmonate is essential for insect defense in Arabidopsis. | Semantic Scholar [semanticscholar.org]
- 22. Induced Jasmonate Signaling Leads to Contrasting Effects on Root Damage and Herbivore Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives [frontiersin.org]
- 26. Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. olfacts.nl [olfacts.nl]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. researchgate.net [researchgate.net]
- 31. 4.9. Y-Tube Olfactometer Bioassay [bio-protocol.org]
A Technical Guide to Transcriptomic Reprogramming in Response to Methyl Jasmonate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a vital plant signaling molecule derived from jasmonic acid (JA), is a central regulator of plant defense and developmental processes.[1] It orchestrates plant responses to a multitude of biotic and abiotic stresses, such as pathogen attacks and herbivory.[1][2][3] Exogenous application of MeJA effectively mimics these stress responses, inducing significant transcriptional reprogramming.[1] This characteristic makes MeJA an essential tool for researchers investigating the genetic foundations of plant defense mechanisms and the biosynthesis of secondary metabolites, which are often of high medicinal and commercial value.[4][5][6]
The advent of high-throughput RNA sequencing (RNA-Seq) has revolutionized the study of transcriptomes, providing a comprehensive snapshot of gene activity under specific conditions.[1] By integrating MeJA treatments with RNA-Seq analysis, researchers can precisely identify and quantify the genes and regulatory networks that respond to jasmonate signaling.[1] This guide provides an in-depth overview of the transcriptomic changes induced by MeJA, detailing the core signaling pathways, experimental protocols, and key quantitative findings from recent studies.
Core Concept: The Jasmonate Signaling Pathway
The perception of MeJA triggers a well-defined signaling cascade that culminates in the expression of a vast suite of jasmonate-responsive genes.[1] In its resting state, Jasmonate ZIM-domain (JAZ) proteins repress transcription factors (TFs) like MYC2, preventing the activation of downstream genes.[7] Upon stress, JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[3][8] JA-Ile then facilitates the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and the JAZ protein.[7] This interaction targets the JAZ repressor for degradation via the 26S proteasome, liberating MYC2 and other TFs to activate the transcription of target genes, including those involved in JA biosynthesis, defense, and secondary metabolism.[3][7]
Experimental Protocols
Transcriptomic studies investigating MeJA responses generally follow a standardized workflow, from plant treatment to bioinformatic analysis and validation.
Plant Material and MeJA Treatment
-
Plant Material : Studies utilize a wide range of plant materials, including seedlings, cell suspension cultures, or specific tissues like leaves and roots.[9][10] For example, 2-year-old Norway spruce seedlings or Salvia sclarea plants are common subjects.[2][11]
-
Treatment : A solution of MeJA is applied, typically by spraying onto the leaves until the surfaces are evenly moist.[10] Control plants are treated with a mock solution (e.g., distilled water).[12] Concentrations vary depending on the plant species and experimental goals, commonly ranging from 5 µM to 250 µM.[4][9][13]
-
Time Course : Samples are harvested at various time points after treatment to capture both early and late transcriptional responses. Common time points include 0, 1, 3, 6, 9, 12, and 24 hours post-treatment.[2][8][14]
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction : Total RNA is isolated from the harvested plant tissues using commercial kits or established protocols.[4][12] The quality and quantity of the extracted RNA are rigorously assessed to ensure it is suitable for sequencing.[15]
-
Library Construction : RNA-Seq libraries are constructed from the high-quality RNA. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.[5]
-
Sequencing : The prepared libraries are sequenced using high-throughput platforms, most commonly Illumina systems, to generate millions of short reads.[14][15]
Bioinformatic Analysis of Transcriptome Data
-
Data Preprocessing : Raw sequencing reads are filtered to remove low-quality reads and adapter sequences, ensuring the accuracy of downstream analysis.[8][12]
-
Read Alignment : The cleaned reads are mapped to a reference genome or assembled de novo into a reference transcriptome if a genome is not available.[5][8]
-
Gene Expression Quantification : The expression level of each gene is calculated by counting the number of reads that map to it. These counts are often normalized as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM) to allow for comparison between samples.[4][12]
-
Differential Gene Expression (DEG) Analysis : Statistical methods, such as those implemented in packages like DESeq2, are used to identify genes that are significantly upregulated or downregulated in MeJA-treated samples compared to controls.[4][16] A common threshold for identifying a DEG is a False Discovery Rate (FDR) or adjusted p-value of less than 0.05 and an absolute log2(Fold Change) of 1 or greater.[4][8]
Validation of Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR) : The expression patterns of a subset of DEGs, particularly those of biological interest, are typically validated using qRT-PCR.[4][9] This technique provides a targeted and sensitive confirmation of the RNA-Seq results. The relative expression levels are calculated using methods like the 2-ΔΔCt method, with a stably expressed reference gene (e.g., Actin) used for normalization.[15][17]
Quantitative Overview of Transcriptomic Changes
MeJA treatment elicits a dynamic and often extensive reprogramming of the transcriptome. The number of differentially expressed genes (DEGs) varies significantly depending on the plant species, MeJA concentration, tissue type, and the duration of the treatment.
| Plant Species | Tissue | MeJA Concentration (µM) | Time Point | Total DEGs | Upregulated DEGs | Downregulated DEGs | Reference |
| Rosmarinus officinalis | Suspension Cells | 10 | - | 7,836 | - | - | [9] |
| Rosmarinus officinalis | Suspension Cells | 50 | - | 6,797 | - | - | [9] |
| Rosmarinus officinalis | Suspension Cells | 100 | - | 8,310 | - | - | [9] |
| Schizonepeta tenuifolia | Leaves | 50 | - | 12,557 | - | - | [4][18] |
| Schizonepeta tenuifolia | Leaves | 100 | - | 15,409 | 8,965 | 6,444 | [4][18] |
| Schizonepeta tenuifolia | Leaves | 250 | - | 13,286 | - | - | [4][18] |
| Curcuma wenyujin | Leaves | - | - | 7,246 | - | - | [5] |
| Mentha canadensis | - | - | - | 4,430 | 2,383 | 2,047 | [7] |
| Artemisia argyi | - | 100 / 200 | 9h / 24h | 20,776 | - | - | [14] |
| Senna tora | Leaves | - | 1h | ~1,800 | ~1,200 | ~600 | [8][19] |
| Senna tora | Leaves | - | 3h | ~6,500 | ~3,500 | ~3,000 | [8][19] |
| Lycoris aurea | Seedlings | - | Multiple | 31,193 | - | - | [20] |
Key Transcriptomic Responses to MeJA Treatment
Analysis of DEGs reveals several conserved themes in the plant response to MeJA, primarily revolving around the activation of defense and secondary metabolism, often at the expense of growth-related processes.
Activation of JA Biosynthesis and Signaling
A primary and early response to exogenous MeJA is the upregulation of genes involved in the JA biosynthesis and signaling pathways themselves.[11] This includes genes encoding key enzymes like lipoxygenase (LOX) and transcription factors such as MYC2, creating a positive feedback loop that amplifies the jasmonate signal.[3][4] In Mentha canadensis, 23 DEGs associated with JA signal transduction, including those encoding JAZ proteins and MYC2, were upregulated by MeJA treatment.[7]
Induction of Transcription Factors
MeJA triggers a hierarchical transcriptional cascade, starting with the rapid induction of various transcription factor families.[3] These TFs then regulate a broad spectrum of downstream genes. Key MeJA-responsive TF families include:
-
bHLH : (e.g., MYC2) Central regulators of JA signaling.[4][20]
-
AP2/ERF : Often involved in ethylene (B1197577) and jasmonate crosstalk.[9][20]
-
WRKY : A large family implicated in various stress responses.[4][20][21]
-
MYB : Regulators of secondary metabolism and development.[4][20][21]
-
bZIP : Involved in hormone and stress signaling.[4]
In Schizonepeta tenuifolia, 887 differentially expressed TFs from 35 families were identified, with most genes in the bHLH, MYB, and WRKY families being upregulated.[4]
Upregulation of Secondary Metabolite Biosynthesis
One of the most significant consequences of MeJA treatment is the enhanced production of secondary metabolites, which often have protective roles or are valuable natural products.[4][6] Transcriptome analyses consistently show the upregulation of genes in key biosynthetic pathways:
-
Terpenoids : MeJA induces genes in the MEP and MVA pathways, leading to the accumulation of terpenoids like menthol, artemisinin, and paclitaxel.[4][5][7][9] In S. tenuifolia, MeJA significantly upregulated genes involved in monoterpenoid synthesis, which was a major enriched pathway.[4][18]
-
Phenylpropanoids and Flavonoids : Genes encoding key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS) are frequently induced, boosting the production of flavonoids, lignins, and other phenolic compounds.[8][9]
-
Alkaloids : MeJA is a known elicitor of alkaloid biosynthesis, such as nicotine (B1678760) and lycorine (B1675740).[20][22]
Crosstalk with Other Hormone Pathways
The transcriptomic response to MeJA is not isolated; it involves significant crosstalk with other phytohormone signaling pathways.
-
Salicylic (B10762653) Acid (SA) : There is often an antagonistic relationship between JA and SA signaling. MeJA treatment can lead to the repression of SA-related defense genes.[8][9]
-
Ethylene (ET) : JA and ethylene pathways often work synergistically to regulate defense responses.[8][11]
-
Abscisic Acid (ABA) : ABA and JA can act synergistically to regulate certain processes, including the biosynthesis of specific secondary metabolites.[8]
In Senna tora, the application of MeJA led to a delayed but significant upregulation of genes involved in ethylene and salicylic acid biosynthesis.[8]
Repression of Growth and Development
Plants often prioritize defense over growth when faced with stress. MeJA treatment can lead to the downregulation of genes related to primary metabolism, photosynthesis, and cell cycle progression.[3][11] In cultured Arabidopsis cells, MeJA was found to repress M-phase genes, leading to an arrest of the cell cycle in the G2 phase.[3] This transcriptional reprogramming reflects a reallocation of resources from growth towards the production of defense compounds.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Da Cheng Haoï¼Shi Lin Chenï¼Anne Osbournï¼Vassiliki G. Kontogianniï¼ LiWei Liuï¼Maria J. Jordán. Temporal transcriptome changes induced by this compound in Salvia sclarea. Gene. Volume 558ï¼Issue 1ï¼1 March 2015ï¼Pages 41â53. [icmm.ac.cn]
- 3. Mapping this compound-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomics Reveals the Molecular Basis for this compound to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis reveals regulation mechanism of this compound-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 6. Differential Effects of this compound on the Expression of the Early Light-Inducible Proteins and Other Light-Regulated Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to this compound Elicitation in Mentha canadensis L. | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with this compound in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Transcriptome Analysis Reveals Plant Hormones Jasmonic Acid and Salicylic Acid Coordinate Growth and Defense Responses upon Fungal Infection in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic changes during the establishment of long-term this compound-induced resistance in Norway spruce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small RNA-seq analysis in response to this compound and abscisic acid treatment in Persicaria minor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic analysis reveals that this compound confers salt tolerance in alfalfa by regulating antioxidant activity and ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transcriptome analysis of Artemisia argyi following this compound (MeJA) treatment and the mining of genes related to the stress resistance pathway [frontiersin.org]
- 15. Multi-Omics Provides New Insights into the Aroma Regulation of Rhododendron fortunei Lindl Treated with this compound and Brassinosteroids | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of transcription factor genes responsive to MeJA and characterization of a LaMYC2 transcription factor positively regulates lycorine biosynthesis in Lycoris aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Transcriptomic analysis reveals that this compound confers salt tolerance in alfalfa by regulating antioxidant activity and ion homeostasis [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Methyl Jasmonate Treatment of Arabidopsis Seedlings: Application Notes for Researchers
Introduction
Methyl jasmonate (MeJA), a volatile organic compound, is a key signaling molecule in plants, mediating a wide array of physiological and developmental processes. These include, but are not limited to, defense against herbivores and necrotrophic pathogens, root growth, fruit ripening, and senescence.[1][2] In the model organism Arabidopsis thaliana, MeJA treatment is a common experimental approach to investigate the jasmonate signaling pathway and its downstream effects. This document provides detailed protocols for the treatment of Arabidopsis seedlings with MeJA, along with expected quantitative outcomes and a depiction of the underlying signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution of MeJA is essential for consistent and reproducible experimental results. MeJA is sparingly soluble in water but readily dissolves in organic solvents.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Ethanol (B145695) (95-100%, molecular biology grade)
-
Sterile water (autoclaved or filtered)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a high-concentration stock solution of MeJA in ethanol. A common stock concentration is 100 mM. To prepare a 100 mM stock solution:
-
The molecular weight of MeJA is 224.30 g/mol .
-
Dissolve 22.43 mg of MeJA in 1 mL of 100% ethanol.
-
-
For treatments where an organic solvent is undesirable, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO).[3]
-
Store the stock solution at -20°C in a tightly sealed container to prevent evaporation.[3] The solution is stable for several months.
-
Before use, dilute the stock solution to the desired final concentration using sterile water or liquid growth medium. It is crucial to ensure the final concentration of the solvent (ethanol or DMSO) is low enough not to affect the seedlings' growth, typically below 0.1%.
MeJA Treatment of Arabidopsis Seedlings on Agar (B569324) Plates
This method is ideal for observing root growth inhibition and for treatments where a precise and stable concentration of MeJA is required.
Materials:
-
Arabidopsis thaliana seeds (desired ecotype, e.g., Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.
-
Petri plates (9 cm or 12 cm square)
-
MeJA stock solution (e.g., 100 mM in ethanol)
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% (v/v) commercial bleach and 0.05% (v/v) Triton X-100.
-
Rinse the seeds 4-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Plate Preparation:
-
Prepare MS agar medium and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the appropriate volume of MeJA stock solution to the molten agar to achieve the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Ensure thorough mixing. Also, prepare control plates with an equivalent amount of the solvent (e.g., ethanol).
-
Pour the medium into sterile petri plates and allow them to solidify.
-
-
Seed Plating and Growth:
-
Pipette the stratified seeds onto the surface of the MS agar plates.
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
Place the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
-
Data Collection:
-
After a specified period (e.g., 7-10 days), measure the primary root length of the seedlings using a ruler or image analysis software (e.g., ImageJ).
-
MeJA Treatment by Spraying
This method is suitable for treating soil-grown plants or for experiments where a rapid, systemic response is being investigated.
Materials:
-
Arabidopsis thaliana seedlings grown in soil (e.g., 2-4 weeks old)
-
MeJA stock solution
-
Sterile water
-
Tween-20 or Triton X-100 (as a surfactant)
-
Spray bottle
Procedure:
-
Prepare the MeJA spray solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 50 µM, 100 µM).
-
Add a surfactant, such as Tween-20, to a final concentration of 0.01-0.05% (v/v) to ensure even coverage of the leaves.
-
Prepare a control spray solution containing the same concentration of solvent and surfactant.
-
Evenly spray the seedlings until the leaves are thoroughly wetted.
-
Keep the treated plants in a separate, covered container for a few hours to allow for absorption and to prevent cross-contamination of control plants with volatile MeJA.
-
Harvest tissue for analysis (e.g., RNA extraction, protein analysis) at the desired time points after treatment.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of MeJA treatment on Arabidopsis seedlings based on published data.
Table 1: Effect of this compound on Primary Root Growth of Arabidopsis thaliana (Columbia-0) Seedlings.
| MeJA Concentration (µM) | Primary Root Length (% of Control) | Reference |
| 0 (Control) | 100 | [4][5][6] |
| 0.1 | ~50 | [4][5][6] |
| 1.0 | < 25 | [7] |
| 10.0 | < 10 | [7] |
Data are approximate and can vary depending on the specific experimental conditions and ecotype used. Root length is typically measured 7-10 days after germination on MeJA-containing medium.
Table 2: Relative mRNA Levels of Jasmonate-Responsive Genes in Arabidopsis Seedlings Following MeJA Treatment.
| Gene | Time After Treatment (hours) | Fold Change (vs. Control) | Treatment Method | Reference |
| LOX2 | 1 | > 3 | 30 µM MeJA | [8] |
| 3 | > 3 | 30 µM MeJA | [8] | |
| AOS | 1 | > 3 | 30 µM MeJA | [8] |
| 3 | > 3 | 30 µM MeJA | [8] | |
| OPR1 | 3 | > 3 | 30 µM MeJA | [8] |
| OPR3 | 1 | > 3 | 30 µM MeJA | [8] |
| VSP2 | - | Induced | - | [9] |
Fold change values are indicative and can be influenced by the specific experimental setup, including MeJA concentration and the method of application.
Visualizations
Jasmonate Signaling Pathway in Arabidopsis
Caption: The jasmonate signaling pathway in Arabidopsis thaliana.
Experimental Workflow for MeJA Treatment and Analysis
References
- 1. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. This compound inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Optimizing Methyl Jasmonate Concentration for Eliciting Secondary Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl jasmonate (MeJA), a naturally occurring plant signaling molecule, is a potent elicitor for the enhanced production of a wide array of valuable secondary metabolites in plant cell cultures, hairy root cultures, and whole plants.[1][2][3] The application of exogenous MeJA triggers a cascade of defense-related signaling pathways, leading to the upregulation of biosynthetic genes and the subsequent accumulation of compounds with significant pharmaceutical, cosmetic, and nutraceutical value.[1][4][5] This document provides detailed application notes and standardized protocols for optimizing MeJA concentration to maximize the yield of target secondary metabolites. It includes a summary of quantitative data from various studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The commercial production of many plant-derived secondary metabolites is often limited by low yields from natural sources. Plant in vitro culture techniques, coupled with elicitation strategies, offer a promising and sustainable alternative for the large-scale production of these high-value compounds.[1][6] this compound has emerged as one of the most effective and widely used elicitors for enhancing the biosynthesis of diverse classes of secondary metabolites, including terpenoids, alkaloids, and phenolics.[1][5][7] The optimization of MeJA concentration, along with other factors such as treatment duration and culture age, is a critical step in developing an efficient production process.[1][3]
Data Presentation: Efficacy of this compound Elicitation
The following tables summarize the quantitative effects of varying MeJA concentrations on the production of different secondary metabolites across a range of plant species and culture systems.
Table 1: Effect of this compound on Secondary Metabolite Production in Plant Cell Suspension Cultures
| Plant Species | Target Metabolite(s) | MeJA Concentration (µM) | Fold Increase in Yield (Compared to Control) | Reference |
| Panax ginseng | Ginsenosides | 200 | Not specified, but highest yield | [1] |
| Silybum marianum | Silymarin | 100 | Not specified, but influenced accumulation | [1] |
| Pueraria candollei | Isoflavonoids | Not specified | 1.4 | [8] |
| Dracocephalum polychaetum | Phenols, Flavonoids, Anthocyanins | 10-50 | Significant enhancement | [9] |
| Cannabis sativa | Phytocannabinoids | 15,000 (15 mM) | ~2 | [10][11] |
Table 2: Effect of this compound on Secondary Metabolite Production in Hairy and Adventitious Root Cultures
| Plant Species | Target Metabolite(s) | MeJA Concentration (µM) | Fold Increase in Yield (Compared to Control) | Reference |
| Panax ginseng Adventitious Roots | Ginsenosides | 100 | 7 | [1] |
| Eleutherococcus koreanum Adventitious Roots | Eleutheroside B & E, Chlorogenic acid | 50 | Optimal concentration | [1] |
| Polygonum multiflorum Adventitious Roots | Phenolics | 50 | ~2 | [12] |
| Cnidium officinale Adventitious Roots | Phenolics | 100 | 2 | [12] |
| Lepechinia caulescens Hairy Roots | Ursolic acid, Oleanolic acid | 300 | Highest yield | [13] |
| Lepechinia caulescens Hairy Roots | Rosmarinic acid | 200 | Highest yield | [13] |
| Glycyrrhiza inflata Hairy Roots | Glycyrrhizin | Not specified | Enhanced production | [3] |
| Panax quinquefolium Hairy Roots | Ginsenosides | Not specified | 5.25 (from 8.32 mg/g to 43.66 mg/g) | [7] |
| Hyoscyamus niger Hairy Roots | Scopolamine | Not specified | Significant enhancement | [7] |
Table 3: Effect of this compound on Secondary Metabolite Production in Whole Plants
| Plant Species | Target Metabolite(s) | MeJA Concentration | Application Method | Effect | Reference | |---|---|---|---|---| | Ocimum tenuiflorum | Total Phenolic Content, Total Flavonoid Content | 250-500 ppm | Not specified | Significant boost |[14] | | Ocimum tenuiflorum | Anthocyanin, Eugenol | 750-1000 ppm | Not specified | Effective increase |[14] | | Chinese Chives | Sugars, Amino acids, Phenolic compounds | 500 µM | Foliar spray | Significant increase in hydroponic culture |[15] | | Green Bell Pepper | Phenolic content, Total antioxidant activity | 0.1 mmol L⁻¹ | Foliar spray | Enhanced yield and quality |[16] | | Cannabis sativa | Cannabinoids | 100, 200, 400 µM | Not specified | Investigated effects |[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of MeJA for addition to plant culture media.
Materials:
-
This compound (MeJA)
-
Ethanol (B145695) (95-100%)
-
Sterile distilled water
-
Sterile membrane filter (0.22 µm pore size)
-
Sterile vials or tubes
Procedure:
-
Accurately weigh a specific amount of MeJA in a sterile container under a laminar flow hood.
-
Dissolve the MeJA in a small volume of 95-100% ethanol. For example, to make a 100 mM stock solution, dissolve 22.43 mg of MeJA in 1 mL of ethanol.
-
Once fully dissolved, add sterile distilled water to achieve the final desired stock concentration. Ensure the final ethanol concentration is low enough to not affect the plant culture (typically <0.5% v/v in the final culture medium).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile membrane filter into a sterile vial.
-
Store the stock solution at -20°C in the dark until use.
Protocol 2: Elicitation of Secondary Metabolites in Plant Cell Suspension Cultures
Objective: To determine the optimal MeJA concentration and elicitation time for maximizing secondary metabolite production in a plant cell suspension culture.
Materials:
-
Established plant cell suspension culture in the exponential growth phase.
-
Culture medium (e.g., Murashige and Skoog - MS medium)
-
Sterile MeJA stock solution (from Protocol 1)
-
Sterile flasks
-
Orbital shaker with controlled temperature and light conditions
Procedure:
-
Subculture the plant cells into fresh liquid medium in several flasks. Allow the cells to grow for a predetermined period to reach the mid-exponential phase.
-
Prepare a range of MeJA concentrations to be tested (e.g., 0, 25, 50, 100, 200, 400 µM). The control group (0 µM) should receive the same volume of the solvent (e.g., ethanol and water mixture) used for the MeJA stock solution.
-
Add the appropriate volume of the sterile MeJA stock solution to each flask to achieve the desired final concentration.
-
Incubate the flasks on an orbital shaker under the standard culture conditions.
-
Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours).
-
Separate the cells from the medium by filtration or centrifugation.
-
Freeze both the cell biomass and the medium at -80°C until analysis.
-
Extract the secondary metabolites from the harvested cells and medium using an appropriate solvent system.
-
Quantify the target secondary metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][18]
-
Determine the optimal MeJA concentration and elicitation time based on the highest yield of the target metabolite.
Protocol 3: Elicitation of Secondary Metabolites in Hairy Root Cultures
Objective: To enhance the production of secondary metabolites in an established hairy root culture using MeJA.
Materials:
-
Established hairy root culture.
-
Liquid culture medium (e.g., Gamborg’s B5 or MS medium, often hormone-free).
-
Sterile MeJA stock solution (from Protocol 1).
-
Sterile flasks or bioreactors.
-
Orbital shaker.
Procedure:
-
Establish hairy root cultures by infecting sterile plant explants with Agrobacterium rhizogenes.[19] Select fast-growing and well-branched root lines for experiments.
-
Transfer a known amount of fresh weight of hairy roots into flasks containing fresh liquid medium.
-
Allow the roots to grow for a specific period (e.g., 3-4 weeks) to accumulate biomass.
-
Introduce MeJA to the culture medium at the optimized concentration determined from preliminary experiments (refer to Table 2 for common ranges, e.g., 50-300 µM).
-
Continue the culture for the optimal elicitation period (e.g., 24 to 72 hours).[13]
-
Harvest the hairy roots and the culture medium separately.
-
Wash the harvested roots with distilled water and blot dry.
-
Determine the fresh and dry weight of the roots.
-
Freeze the root biomass and the medium at -80°C for subsequent analysis.
-
Perform extraction and quantification of the target secondary metabolites as described in Protocol 2, steps 8-9.
Mandatory Visualizations
Signaling Pathway
Caption: MeJA signaling pathway leading to secondary metabolite production.
Experimental Workflow
Caption: General workflow for optimizing MeJA elicitation.
References
- 1. mdpi.com [mdpi.com]
- 2. Responses of in vitro cell cultures to elicitation: regulatory role of jasmonic acid and this compound: a review - ProQuest [proquest.com]
- 3. This compound and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
- 11. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound enhances ursolic, oleanolic and rosmarinic acid production and sucrose induced biomass accumulation, in hairy roots of Lepechinia caulescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound fumigation enhances crop yield and delays physiochemical quality changes by modulating the secondary metabolism in green bell pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. 2.1. Hairy Root Induction [bio-protocol.org]
Application of Methyl Jasmonate in Plant Cell Suspension Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Note
Methyl jasmonate (MeJA), a volatile methyl ester of jasmonic acid, is a key signaling molecule in plants, mediating responses to both biotic and abiotic stresses.[1][2] In the context of biotechnology, MeJA is a powerful and widely used elicitor in plant cell suspension cultures to enhance the production of high-value secondary metabolites.[3][4] These compounds, which include alkaloids, terpenoids, flavonoids, and phenolics, are the source of many pharmaceuticals, flavors, and cosmetics.[5][6]
The application of exogenous MeJA to cell cultures triggers a defense response, activating complex signal transduction pathways that lead to the upregulation of genes involved in secondary metabolism.[5][7] This elicitation strategy can significantly increase the yield of target compounds, often surpassing the levels found in intact plants, thereby making plant cell culture a viable and sustainable platform for the commercial production of these molecules.[8][9] However, the effectiveness of MeJA elicitation is influenced by several factors, including the concentration of MeJA, the timing of its application, the specific plant cell line, and the culture conditions.[1][6] A common observation is a trade-off between enhanced secondary metabolite production and a reduction in cell growth, which necessitates careful optimization of the elicitation protocol.[4]
Mechanism of Action: The Jasmonate Signaling Pathway
When MeJA is introduced to plant cells, it is typically converted to the biologically active form, jasmonoyl-isoleucine (JA-Ile).[10][11] This molecule then acts as a ligand, initiating a signaling cascade. The core of this pathway involves the perception of JA-Ile by the SCF(COI1) E3 ubiquitin ligase complex.[10] This binding event targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which then activate the expression of a wide array of jasmonate-responsive genes, including those encoding key enzymes in secondary metabolite biosynthetic pathways.[2][11]
Caption: Simplified Jasmonate (JA) Signaling Pathway.
Quantitative Data on MeJA Elicitation
The following table summarizes the effects of MeJA on the production of various secondary metabolites in different plant cell suspension cultures.
| Plant Species | Secondary Metabolite(s) | MeJA Concentration | Treatment Duration & Timing | Yield / Fold Increase | Reference(s) |
| Taxus wallichiana | Paclitaxel | 100 µM | Added on day 17, harvested 7 days post-elicitation | ~10-fold increase (to 0.19 mg/g DW) | [12] |
| Justicia gendarussa | Apigenin (B1666066) & Apigetrin (B1665589) | 200 µM | Added on day 40, harvested after 2 days | Apigenin: 123.98 µg/g DW; Apigetrin: 342.87 µg/g DW | [13] |
| Hypericum perforatum | Flavonoids | 100 µM | Added on day 15 | 2.7-fold increase | [14] |
| Gynema sylvestre | Gymnemic acid | Not Specified | 72 hours | 135.41 mg/g dry cell weight | [14] |
| Ruta graveolens | Psoralen | 75 µM | 14 days | 3.495 mg/g DW in cells | [15] |
| Ruta graveolens | Bergapten | 50 µM | 21 days | 7.110 mg/g DW in cells; 8.223 mg/g in medium | [15] |
| Artemisia absinthium | Phenolics & Flavonoids | 1.0 mg/L | Not Specified | Enhanced accumulation and antioxidant activity | [14] |
| Taxus canadensis | Paclitaxel & Baccatin III | Not Specified | Not Specified | Paclitaxel: to 48.3 mg/L; Baccatin III: to 53.6 mg/L | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound (MeJA) Stock Solution
MeJA is an oily liquid that is typically dissolved in an organic solvent, like ethanol, before being added to the aqueous cell culture medium.[16]
Materials:
-
This compound (liquid, e.g., Sigma-Aldrich)
-
Ethanol (95-100%, sterile)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Sterile syringe filter (0.2 µm)
Procedure:
-
Calculate the required amount. To prepare a 100 mM stock solution, for example, use the molecular weight of MeJA (224.30 g/mol ) and its density (~1.03 g/mL).
-
In a sterile microcentrifuge tube, add the calculated volume of MeJA to a specific volume of 95% ethanol. For instance, to make a stock solution for a final concentration of 150 µM in the culture, 40 µL of 100% MeJA can be added to 460 µL of 95% ethanol.[4]
-
Vortex the solution thoroughly to ensure the MeJA is completely dissolved.
-
Filter-sterilize the stock solution using a 0.2 µm syringe filter into a new sterile container. While some protocols add the stock before autoclaving the medium, filter sterilization is preferred to prevent degradation of the heat-labile MeJA.[4][17]
-
Store the stock solution at -20°C for long-term use.
Protocol 2: General Protocol for Elicitation in Plant Cell Suspension Culture
This protocol outlines the key steps for applying MeJA to an established plant cell suspension culture.
Caption: General Workflow for MeJA Elicitation.
Detailed Steps:
-
Culture Establishment: Maintain a healthy, actively growing plant cell suspension culture by regular subculturing (e.g., every 14-21 days).
-
Initiate Experimental Cultures: Inoculate fresh liquid medium with a defined amount of cells from the stock culture.
-
Growth Phase: Incubate the cultures on a gyratory shaker under controlled light and temperature conditions until they reach the mid-to-late exponential growth phase. This is often the optimal time for elicitation.[9]
-
Elicitation: Using the prepared stock solution (Protocol 1), add the required volume of MeJA to the culture flasks to achieve the desired final concentration (commonly 50-250 µM).[4][13] Ensure the foam closures are covered with aluminum foil to prevent the volatile MeJA from evaporating.[4]
-
Control Group: To a set of control flasks, add an equivalent volume of the solvent (e.g., sterile ethanol) used to prepare the MeJA stock. This accounts for any effects of the solvent on the cells.[4]
-
Incubation: Return the flasks to the shaker and incubate for the predetermined elicitation period. The optimal duration varies widely depending on the species and target metabolite and can range from a few hours to several weeks.[13][15]
-
Harvesting: At the end of the elicitation period, separate the cells from the culture medium by vacuum filtration.
-
Analysis:
-
Determine the fresh and dry weight of the harvested cells to assess biomass accumulation.
-
Freeze-dry or flash-freeze the cell biomass for subsequent metabolite extraction.
-
Extract and quantify the target secondary metabolites from both the cell biomass and the culture medium (as some compounds are secreted) using appropriate analytical techniques.
-
Protocol 3: General Outline for Quantification of Secondary Metabolites
The choice of analytical method depends on the chemical nature of the target compound.
-
Extraction:
-
Cell Biomass: Disrupt the freeze-dried cells (e.g., by grinding in liquid nitrogen) and extract the metabolites using a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Culture Medium: The medium can sometimes be analyzed directly or may require a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the compounds of interest.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying specific compounds. Requires a standard of the pure compound for calibration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or derivatized compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for compound identification and quantification.
-
Spectrophotometry: Used for quantifying total classes of compounds, such as total phenolics (e.g., Folin-Ciocalteu assay) or total flavonoids.
-
References
- 1. This compound and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]
- 4. This compound Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. mdpi.com [mdpi.com]
- 8. dpbck.ac.in [dpbck.ac.in]
- 9. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of this compound on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elicitation using jasmonates, salicylic acid, and sodium chloride in cell suspension cultures of Justicia gendarussa Burm f.: a route for enhanced and sustainable production of apigenin and apigetrin | Semantic Scholar [semanticscholar.org]
- 14. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are lipid-derived signaling molecules crucial in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] Their low concentrations in complex plant matrices necessitate highly sensitive and selective analytical methods for accurate quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for this purpose, offering superior sensitivity and specificity over other methods like GC-MS.[5][6] This application note provides a detailed protocol for the simultaneous quantification of this compound and related jasmonates in plant tissues using LC-MS/MS.
Jasmonate Signaling Pathway
Jasmonate signaling is initiated by various stimuli, leading to the biosynthesis of jasmonic acid. JA can be converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[7] In the absence of stimuli, Jasmonate ZIM-domain (JAZ) proteins repress transcription factors (like MYC2), inhibiting the expression of jasmonate-responsive genes.[2][8] Upon stress, JA-Ile promotes the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the SCF(COI1) E3 ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing the transcription factors to activate downstream gene expression.[2][8]
Caption: Overview of the Jasmonate Signaling Pathway.
Experimental Protocol
This protocol outlines a robust method for the extraction, purification, and quantification of jasmonates from plant tissues.
Materials and Reagents
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal standards (e.g., [²H₆]-JA, [²H₆]-MeJA)
-
Centrifuge
-
Vacuum concentrator
Sample Preparation Workflow
Caption: Experimental workflow for jasmonate extraction.
Detailed Methodologies
-
Sample Homogenization: Flash-freeze approximately 50 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[11]
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol and the internal standards. Vortex thoroughly and incubate at 4°C overnight.[9]
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Dilute the supernatant from the previous step with ultrapure water to a final methanol concentration of <10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol to remove interfering compounds.
-
Elute the jasmonates with 1 mL of 100% methanol.[12]
-
-
Drying and Reconstitution: Dry the eluate completely using a vacuum concentrator or a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.[9]
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 100% B over 15 minutes, hold at 100% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.[13] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative for JA and related acids, Positive for MeJA[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Jasmonic Acid (JA) | 209.1 | 59.0 |
| This compound (MeJA) | 225.1 | 151.1[12] |
| JA-Isoleucine (JA-Ile) | 322.2 | 130.1 |
| 12-OH-JA | 225.1 | 59.0 |
| OPDA | 291.2 | 165.1 |
| [²H₆]-Jasmonic Acid | 215.1 | 62.0 |
| [²H₆]-Methyl Jasmonate | 231.1 | 154.1 |
Quantitative Data Summary
The performance of the described method is summarized below. The use of stable isotope-labeled internal standards is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.[14]
| Parameter | Jasmonic Acid (JA) | This compound (MeJA) | Reference |
| Detection Limit (LOD) | 0.03 ng/mL | 0.075 ng/mL | [10] |
| Quantification Limit (LOQ) | 0.1 ng/mL | 0.25 ng/mL | |
| Average Recovery | 92.48% | 94.30% | [10] |
| Linearity (R²) | >0.99 | >0.99 | |
| Precision (RSD%) | <10% | <10% |
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and accurate quantification of this compound and related jasmonates in plant tissues. The detailed protocol, from sample preparation to data acquisition, offers a reliable workflow for researchers in plant biology, agriculture, and drug discovery. The high sensitivity and specificity of this method make it suitable for analyzing the low endogenous levels of these critical signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of both jasmonic acid and this compound in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102135528A - Detection method of jasmonic acid and this compound in trace plant fresh sample - Google Patents [patents.google.com]
- 13. Frontiers | Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
- 14. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Methyl Jasmonate as a Tool for Studying Plant Defense Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a volatile ester of jasmonic acid, is a key signaling molecule in plant defense.[1] Exogenous application of MeJA is a powerful and widely used technique to elicit and study plant defense responses, mimicking the effects of herbivory and pathogen attack.[1][2] This allows researchers to investigate the intricate signaling pathways, identify defense-related genes, and analyze the production of protective secondary metabolites. These secondary metabolites are of significant interest to drug development professionals due to their potential therapeutic properties.[3] This document provides detailed application notes and experimental protocols for utilizing MeJA as a tool to study plant defense responses.
Data Presentation: Elicitation of Secondary Metabolites with this compound
The application of MeJA can significantly increase the concentration of various secondary metabolites with defense-related functions. The following tables summarize quantitative data from several studies, showcasing the effect of MeJA on different plant species and in vitro cultures.
Table 1: Effect of this compound on Phenolic Compounds and Terpenoids in Sweet Basil (Ocimum basilicum L.)
| MeJA Concentration | Compound | Fold Increase vs. Control | Treatment Duration |
| 0.5 mM | Total Phenolics | ~1.6x | 2 days |
| 0.5 mM | Rosmarinic Acid | ~1.7x | 2 days |
| 0.5 mM | Caffeic Acid | ~1.8x | 2 days |
| 0.5 mM | Total Terpenoids | ~1.6x | 4 days |
| 0.5 mM | Eugenol | ~1.6x | 4 days |
| 0.5 mM | Linalool | ~1.4x | 4 days |
Data summarized from a study on sweet basil where MeJA was applied as a foliar spray. The increases are approximate values derived from the reported data.[4]
Table 2: Influence of this compound on Secondary Metabolite Production in Plant Cell and Adventitious Root Cultures
| Plant Species | Culture Type | MeJA Concentration | Secondary Metabolite | Fold Increase vs. Control | Treatment Duration |
| Cnidium officinale | Adventitious Roots | 100 µM | Total Phenolics | ~2x | Not Specified |
| Polygonum multiflorum | Adventitious Roots | 50 µM | Total Phenolics | ~2x | 7 days |
| Echinacea purpurea | Adventitious Roots | 200 µM | Total Phenolics | ~1.2x | 7 days |
This table presents data on the elicitation of phenolic compounds in different in vitro plant cultures.[5]
Table 3: Enhancement of Glucosinolates in Broccoli (Brassica oleracea) Florets by this compound Application
| MeJA Application Protocol | Glucosinolate | Observation |
| Single application of 250 µmol L⁻¹ | Total Glucosinolates | Maximized concentrations |
| Two consecutive daily treatments of 250 µmol L⁻¹ (4 and 3 days before harvest) | Neoglucobrassicin | Further enhanced concentration |
Summary of findings from a study optimizing MeJA application to enhance health-promoting phytochemicals in broccoli.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the this compound signaling pathway and a general workflow for experiments utilizing MeJA to study plant defense responses.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of MeJA for subsequent dilution to working concentrations.
Materials:
-
This compound (liquid)
-
Ethanol (B145695) (95-100%) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Micropipettes and sterile tips
Procedure:
-
Solvent Selection: MeJA is soluble in organic solvents such as ethanol and DMSO.[5] For most applications, ethanol is a suitable solvent.
-
Stock Solution Concentration: A common stock solution concentration is 100 mM. To prepare a 100 mM stock solution:
-
The molecular weight of MeJA is 224.3 g/mol .
-
For 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 224.3 g/mol = 0.02243 g or 22.43 mg of MeJA.
-
If your MeJA is a liquid, you will need to use its density to calculate the volume required (Density of MeJA is approximately 1.03 g/mL).
-
Volume (µL) = (Weight (mg) / Density (g/mL)) * 1000
-
Volume (µL) = (22.43 mg / 1.03 g/mL) * 1000 ≈ 21.78 µL
-
-
Preparation:
-
In a sterile microcentrifuge tube or glass vial, add the calculated volume of MeJA.
-
Add the solvent (e.g., ethanol) to bring the final volume to 1 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C in a tightly sealed container. It is stable for several months. For aqueous solutions, it is recommended not to store them for more than one day.[5]
Protocol 2: Application of this compound to Whole Plants (Foliar Spray)
Objective: To induce a systemic defense response in whole plants by applying MeJA to the foliage.
Materials:
-
MeJA stock solution (e.g., 100 mM in ethanol)
-
Distilled water
-
Surfactant (e.g., Tween 20 or Silwet L-77)
-
Spray bottle
-
Control solution (distilled water with the same concentration of solvent and surfactant as the MeJA solution)
Procedure:
-
Preparation of Working Solution:
-
Prepare the desired concentration of MeJA in distilled water. A common concentration range for foliar spray is 100 µM to 1 mM.
-
To prepare 100 mL of a 100 µM MeJA solution from a 100 mM stock:
-
(100 mM) * V1 = (0.1 mM) * (100 mL) => V1 = 0.1 mL or 100 µL of the stock solution.
-
-
Add a surfactant to the working solution to ensure even coverage of the leaves. A typical concentration for Tween 20 is 0.01-0.1% (v/v).
-
-
Application:
-
Spray the MeJA solution evenly onto the leaves of the plants until runoff.
-
For control plants, spray with the control solution.
-
-
Incubation:
-
Place the treated and control plants in a growth chamber under controlled conditions (temperature, light, humidity).
-
The duration of treatment can vary from a few hours to several days, depending on the specific research question.
-
-
Harvesting:
-
After the desired treatment period, harvest the plant tissue (e.g., leaves, roots) for subsequent analysis. Flash-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
Protocol 3: Elicitation of Plant Cell Suspension Cultures with this compound
Objective: To induce the production of secondary metabolites in plant cell cultures.
Materials:
-
Established plant cell suspension culture
-
MeJA stock solution (e.g., 100 mM in ethanol)
-
Sterile pipette and tips
-
Laminar flow hood
Procedure:
-
Preparation of MeJA for Addition:
-
Under sterile conditions in a laminar flow hood, dilute the MeJA stock solution in the culture medium to the desired final concentration. Common concentrations for cell cultures range from 10 µM to 200 µM.
-
Alternatively, the required volume of the stock solution can be added directly to the culture flask.
-
-
Elicitation:
-
Add the prepared MeJA solution to the cell suspension culture.
-
For control cultures, add an equivalent volume of the solvent used for the MeJA stock solution.
-
-
Incubation:
-
Return the flasks to the shaker and incubate under the standard culture conditions.
-
The elicitation period can range from a few hours to several days.
-
-
Harvesting:
-
After the elicitation period, separate the cells from the medium by filtration or centrifugation.
-
Wash the cells with fresh medium or a suitable buffer.
-
The cells and the medium can be analyzed separately for intracellular and extracellular metabolites, respectively. Freeze the cell pellet in liquid nitrogen and store at -80°C.
-
Protocol 4: Analysis of Defense Gene Expression by qRT-PCR
Objective: To quantify the expression levels of defense-related genes in MeJA-treated plant tissue.
Materials:
-
Harvested plant tissue (frozen)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Extract total RNA from the powdered tissue using a commercial kit or a standard protocol like the TRIzol method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific instrument and primers used.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to one or more stable reference genes.
-
Protocol 5: Quantification of Secondary Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To extract and quantify the levels of specific secondary metabolites (e.g., phenolic compounds) in MeJA-treated plant tissue.
Materials:
-
Harvested plant tissue (frozen and lyophilized/dried)
-
Extraction solvent (e.g., 80% methanol)
-
Vortex mixer, sonicator, and centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile, water with formic or acetic acid)
-
Standards of the compounds to be quantified
Procedure:
-
Extraction:
-
Grind the dried plant tissue to a fine powder.
-
Weigh a known amount of the powdered tissue (e.g., 100 mg) into a tube.
-
Add a specific volume of the extraction solvent (e.g., 1 mL of 80% methanol).
-
Vortex, sonicate, and/or shake the mixture for a defined period to ensure efficient extraction.
-
Centrifuge the mixture to pellet the debris.
-
-
Sample Preparation:
-
Carefully collect the supernatant.
-
Filter the supernatant through a syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. A gradient elution is often used for separating multiple compounds.
-
Inject a known volume of the filtered extract into the HPLC system.
-
Run the analysis and record the chromatogram.
-
-
Quantification:
-
Identify the peaks of interest by comparing their retention times and UV-Vis spectra with those of the authentic standards.
-
Prepare a calibration curve using different concentrations of the standard compounds.
-
Quantify the amount of each compound in the sample by comparing its peak area to the calibration curve. The results are typically expressed as mg/g of dry weight of the plant material.
-
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Near‐harvest application of this compound affected phenolic content and antioxidant properties in “Thompson Seedless” grape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Techniques for Applying Methyl Jasmonate to Induce Systemic Acquired Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by a broad-spectrum and long-lasting immunity to secondary infections throughout the plant. Methyl jasmonate (MeJA), a naturally occurring plant signaling molecule, has been identified as a potent inducer of SAR. Exogenous application of MeJA can mimic the plant's natural defense signaling, leading to the activation of defense-related genes, production of pathogenesis-related (PR) proteins, and accumulation of secondary metabolites that collectively enhance resistance against a wide range of pathogens and herbivores.
These application notes and protocols provide detailed methodologies for the application of MeJA to induce SAR in plants for research and development purposes. The information is intended to guide researchers in selecting appropriate application techniques, optimizing treatment parameters, and evaluating the efficacy of MeJA-induced resistance.
Data Presentation: Efficacy of this compound Application Methods
The following tables summarize quantitative data from various studies on the application of this compound to induce systemic acquired resistance.
Table 1: Foliar Application of this compound
| Plant Species | Target Pathogen/Herbivore | MeJA Concentration | Application Method | Treatment Duration | Observed Effects |
| Arabidopsis thaliana | Pythium mastophorum | 45 µM | Spray | Not specified | Substantially protected mutant plants from root rot. |
| Arabidopsis thaliana | Turnip crinkle virus (TCV) | 0.1 mM | Dipping leaves | 3 days before challenge | Induced protection against TCV. |
| Pinus pinaster | Fusarium oxysporum | 0.1, 0.5, 1, 5, 10 mM | Spray | Not specified | No protection for seeds and seedlings. |
| Pinus pinaster | Fusarium circinatum | 25 mM | Spray | Not specified | Did not reduce plant mortality. |
| Ulmus minor | Ophiostoma novo-ulmi | 50, 100 mM | Spray | Not specified | No evidence of induced resistance. |
| Cucumber (Cucumis sativus) | Biotic stress simulation | 0.2, 2, 5, 10, 20, 50 mM | Spray | On-going | Dose-dependent biphasic emission of volatiles.[1][2] |
| Norway spruce (Picea abies) | Pine weevil (Hylobius abies) | 10 mM | Spray | Not specified | Reduced pine weevil damage by 53-59%.[3] |
Table 2: Soil Drench Application of this compound
| Plant Species | Target Pathogen/Herbivore | MeJA Concentration | Application Method | Treatment Duration | Observed Effects |
| Arabidopsis thaliana | Pythium mastophorum | 13 µM, 45 µM | Soil drench | Daily | Substantially reduced disease incidence. |
| Pineapple | Mealybug (Dysmicoccus brevipes) | 0.1 mM | Soil drench | Not specified | Comparison of ISR and SAR on mealybug multiplication.[4] |
Table 3: Seed Treatment with this compound
| Plant Species | Target Pest | MeJA Concentration | Application Method | Treatment Duration | Observed Effects |
| Rice (Oryza sativa) | Rice water weevil | 2.5 mM | Seed soaking | Not specified | Enhanced resistance to weevils.[5] |
| Rice (Oryza sativa) | Rice water weevil | 2.5 mM, 5.0 mM | Seed soaking | Not specified | Induced resistance, but with costs to plant growth.[6] |
Table 4: Volatile (Vapor) Application of this compound
| Plant Species | Target Pest/Purpose | MeJA Amount/Concentration | Application Method | Treatment Duration | Observed Effects |
| Cotton | Insect attraction | 18 µmol/plant | Vapor exposure from treated wicks | Overnight | ~3x higher emission of volatiles. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Materials:
-
This compound (MeJA)
-
Ethanol (95% or absolute)
-
Tween 20 or Silwet L-77 (surfactant)
-
Sterile distilled water
-
Sterile glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Micropipettes
Procedure for Preparing a 100 mM MeJA Stock Solution in Ethanol:
-
MeJA is an oil; handle with care in a fume hood.
-
The molecular weight of MeJA is 224.30 g/mol .
-
To prepare a 100 mM stock solution, dissolve 22.43 mg of MeJA in 1 mL of ethanol.
-
Vortex or sonicate until the MeJA is completely dissolved.
-
Store the stock solution in a tightly sealed glass vial at -20°C for long-term storage.
Procedure for Preparing Working Solutions:
-
For aqueous applications, MeJA is sparingly soluble in water. A surfactant is necessary for even distribution.
-
To prepare a 100 µM working solution, for example, add 1 µL of the 100 mM stock solution to 1 mL of sterile distilled water.
-
Add a surfactant such as Tween 20 to a final concentration of 0.01-0.1% (v/v) or Silwet L-77 to a final concentration of 0.01-0.05% (v/v).
-
Stir vigorously while adding the MeJA stock solution to prevent precipitation.
-
Prepare fresh working solutions before each experiment as their stability in aqueous solution can be limited.
Protocol 2: Foliar Spray Application of this compound
Materials:
-
Healthy, uniformly grown plants
-
MeJA working solution (e.g., 100 µM in 0.02% Tween 20)
-
Control solution (e.g., 0.02% Tween 20 in water)
-
Spray bottles
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Grow plants to the desired developmental stage under controlled environmental conditions.
-
Prepare the MeJA working solution and the control solution immediately before application.
-
Randomly assign plants to treatment and control groups.
-
In a well-ventilated area or a fume hood, thoroughly spray the foliage of the treatment group with the MeJA solution until runoff is observed. Ensure even coverage of both adaxial and abaxial leaf surfaces.
-
Spray the control group with the control solution in the same manner.
-
To prevent cross-contamination, keep treated and control plants physically separated.
-
Allow the plants to dry before returning them to the growth chamber.
-
Proceed with pathogen inoculation or sample collection at the desired time point after treatment (e.g., 24-72 hours).
Protocol 3: Analysis of Pathogenesis-Related (PR) Gene Expression by qRT-PCR
Materials:
-
Plant tissue (leaves, roots) from MeJA-treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for PR genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, Tubulin)
-
qPCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest plant tissue at specified time points after MeJA treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target PR genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, comparing the expression in MeJA-treated samples to the control samples.
-
Protocol 4: Disease Resistance Assay
Materials:
-
MeJA-treated and control plants
-
Pathogen inoculum (e.g., fungal spore suspension, bacterial cell suspension)
-
Syringe without a needle or a micropipette
-
Growth chambers with controlled temperature, humidity, and light
Procedure:
-
Plant Treatment:
-
Treat plants with MeJA or a control solution as described in Protocol 2.
-
-
Pathogen Inoculation:
-
After the desired induction period (e.g., 48 hours), challenge the plants with the pathogen.
-
For fungal pathogens, this may involve spraying a spore suspension onto the leaves.
-
For bacterial pathogens, infiltration of a bacterial suspension into the leaf apoplast using a needleless syringe is a common method.
-
-
Incubation and Disease Scoring:
-
Place the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity).
-
Monitor the plants for disease symptoms over a period of several days to weeks.
-
Score disease severity using a rating scale (e.g., percentage of leaf area with lesions, lesion diameter).
-
-
Quantification of Pathogen Growth (Optional):
-
To quantify pathogen growth, leaf discs can be harvested from inoculated leaves, homogenized, and plated on a selective medium to determine the number of colony-forming units (CFUs) for bacteria or fungi.
-
Signaling Pathways and Experimental Workflows
Jasmonate Signaling Pathway in Plant Defense
The induction of SAR by this compound is mediated by a complex signaling cascade. Upon perception, MeJA is converted to the bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby de-repressing transcription factors such as MYC2. Activated MYC2 then initiates the transcription of a wide array of defense-related genes, including those encoding for PR proteins and enzymes involved in the biosynthesis of secondary metabolites.
References
- 1. This compound-induced emission of biogenic volatiles is biphasic in cucumber: a high-resolution analysis of dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent this compound effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic effects of this compound treatment and propagation method on Norway spruce resistance against a bark-feeding insect [frontiersin.org]
- 4. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vitro Measurement of Methyl Jasmonate-Induced Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to measure the activity of key enzymes induced by methyl jasmonate (MeJA), a critical signaling molecule in plant defense and secondary metabolism. The included methodologies are essential for screening and characterizing novel compounds that may modulate these enzymatic pathways.
Introduction
This compound (MeJA) is a plant hormone that plays a pivotal role in mediating responses to a variety of biotic and abiotic stresses. A key aspect of the MeJA-induced defense response is the upregulation of specific enzymes involved in the biosynthesis of protective secondary metabolites and other defense-related compounds. The in vitro measurement of the activity of these enzymes is fundamental for understanding the molecular mechanisms of plant defense and for the development of new agrochemicals or pharmaceuticals that can modulate these pathways. This document outlines the protocols for assaying the activity of four major MeJA-induced enzymes: Polyphenol Oxidase (PPO), Lipoxygenase (LOX), Phenylalanine Ammonia-Lyase (PAL), and Terpene Synthase (TPS).
This compound Signaling Pathway
This compound treatment of plant cells initiates a signaling cascade that leads to the expression of numerous defense-related genes, including those encoding for the enzymes detailed in these protocols. The core of this pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][2][3][4] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2.[1][3][5] Upon binding of JA-Ile, the SCF-COI1 complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] This releases the transcription factors, allowing them to activate the expression of target genes, including those for PAL and TPS.[6][7][8]
Experimental Protocols
The following section provides detailed protocols for the in vitro assays of MeJA-induced enzymes. An experimental workflow diagram is presented below, followed by the specific protocols for each enzyme.
Polyphenol Oxidase (PPO) Activity Assay (Spectrophotometric)
Principle: PPO catalyzes the oxidation of phenolic compounds to form colored quinones. The rate of quinone formation can be measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength.
Materials:
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplate
-
Protein extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.5)
-
Substrate solution (e.g., 50 mM pyrocatechol (B87986) or 4-methylcatechol (B155104) in water, freshly prepared)[9]
-
Crude enzyme extract
Protocol:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold protein extraction buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant as the crude enzyme extract.[10]
-
Reaction Mixture: In a cuvette, mix 1.5 mL of 50 mM sodium phosphate buffer (pH 6.5) and 0.5 mL of the enzyme extract.[9] For a microplate assay, use 100 µL of buffer and 33 µL of the sample.[9]
-
Incubation: Incubate the mixture for 1 minute at 25°C.[9]
-
Initiate Reaction: Add 1.0 mL of 50 mM pyrocatechol solution (for cuvette) or 67 µL (for microplate) to the mixture to start the reaction.[9]
-
Measurement: Immediately measure the increase in absorbance at 420 nm every 10-20 seconds for 3-5 minutes.[9]
-
Calculation: Determine the rate of reaction from the linear portion of the curve. One unit of PPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.[11]
| Parameter | Value | Reference |
| Buffer | 50 mM Sodium Phosphate, pH 6.5 | [9] |
| Substrate | 50 mM Pyrocatechol | [9] |
| Wavelength | 420 nm | [9] |
| Temperature | 25°C | [9] |
Lipoxygenase (LOX) Activity Assay (Fluorometric)
Principle: LOX catalyzes the oxidation of polyunsaturated fatty acids. This assay uses a specific substrate that, upon oxidation by LOX, reacts with a probe to generate a fluorescent product. The increase in fluorescence is proportional to the LOX activity.[12]
Materials:
-
Fluorescence microplate reader
-
White 96-well microplate
-
LOX Assay Buffer (e.g., provided in commercial kits)
-
LOX Substrate (e.g., arachidonic acid)[13]
-
LOX Probe (fluorescent)
-
Crude enzyme extract
Protocol:
-
Enzyme Extraction: Homogenize cells or tissue in ice-cold LOX Lysis Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[14]
-
Reaction Setup: In a white 96-well plate, add the enzyme extract. Prepare a background control without the enzyme.
-
Reaction Mixture: Prepare a reaction mix containing LOX Assay Buffer and the LOX Probe. Add this mix to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[15]
-
Initiate Reaction: Add the LOX substrate to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm in kinetic mode for 10-20 minutes.[12][15]
-
Calculation: Calculate the rate of fluorescence increase from the linear portion of the curve. One unit of LOX is the amount of enzyme that oxidizes 1 µmol of the substrate per minute.[12]
| Parameter | Value | Reference |
| Excitation Wavelength | ~500 nm | [12] |
| Emission Wavelength | ~536 nm | [12] |
| Substrate | Arachidonic Acid | [13] |
| Assay Format | 96-well plate, kinetic | [12] |
Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric/HPLC)
Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The formation of trans-cinnamic acid can be quantified by its absorbance at 290 nm (spectrophotometric) or by separation and quantification using High-Performance Liquid Chromatography (HPLC).[16][17][18]
Materials:
-
Spectrophotometer or HPLC system with a UV detector
-
Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)[16]
-
Substrate Solution (e.g., 15-40 mM L-phenylalanine in extraction buffer)[16][19]
-
Stop Solution (e.g., 4 M HCl)[19]
-
Crude enzyme extract
Protocol (Spectrophotometric):
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge and collect the supernatant.[16]
-
Reaction Mixture: Combine the enzyme extract with the L-phenylalanine substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[19]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[19]
-
Measurement: Measure the absorbance of the mixture at 290 nm.
-
Calculation: Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (9630 M⁻¹cm⁻¹).[16] One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
Protocol (HPLC):
-
Follow steps 1-4 of the spectrophotometric protocol.
-
Sample Preparation: Centrifuge the stopped reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 column. Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) to separate trans-cinnamic acid.
-
Detection: Detect trans-cinnamic acid by its absorbance at ~290 nm.
-
Quantification: Quantify the amount of trans-cinnamic acid by comparing the peak area to a standard curve of known concentrations.
| Parameter | Value | Reference |
| Buffer | 0.1 M Tris-HCl, pH 8.8 | [16] |
| Substrate | 15-40 mM L-phenylalanine | [16][19] |
| Wavelength (Spectro.) | 290 nm | [17][18] |
| Temperature | 37°C | [19] |
| HPLC Column | C18 | General Practice |
Terpene Synthase (TPS) Activity Assay (Colorimetric)
Principle: This high-throughput screening assay is based on substrate consumption.[20][21][22] It utilizes an engineered E. coli strain that produces a colored carotenoid from a terpene precursor (e.g., farnesyl pyrophosphate, FPP). When an active TPS is expressed, it competes for the same precursor, leading to a decrease in carotenoid production and a corresponding loss of color, which can be visually or spectrophotometrically quantified.[20][21][22]
Materials:
-
Engineered E. coli strain expressing a carotenoid biosynthesis pathway
-
Expression vector for the TPS gene of interest
-
Culture medium and appropriate antibiotics
-
Spectrophotometer or plate reader for absorbance measurement
-
Acetone (B3395972) for pigment extraction
Protocol:
-
Transformation: Transform the engineered E. coli strain with the expression vector containing the TPS gene.
-
Culturing: Grow the transformed cells in a suitable culture medium with appropriate antibiotics and inducers for both the carotenoid pathway and the TPS gene.
-
Color Development: Incubate the cultures for a sufficient time (e.g., 48 hours) to allow for color development in the control (empty vector) strain.[21]
-
Visual Assessment: Visually inspect the cultures. A reduction in color intensity compared to the control indicates TPS activity.
-
Quantitative Measurement:
-
Harvest the cells by centrifugation.
-
Extract the carotenoid pigments with acetone.[21]
-
Measure the absorbance of the acetone extract at the wavelength corresponding to the carotenoid's absorption maximum (e.g., ~470 nm for lycopene).
-
-
Calculation: A lower absorbance in the TPS-expressing sample compared to the control indicates higher TPS activity.
| Parameter | Value | Reference |
| Host System | Engineered E. coli | [20][21][22] |
| Detection Method | Colorimetric (pigment loss) | [20][21][22] |
| Quantification | Absorbance of extracted pigment | [21] |
| Substrate | Endogenously produced isoprenyl diphosphates (e.g., FPP, GGPP) | [20][21] |
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The specific activity of each enzyme should be calculated and expressed in appropriate units (e.g., U/mg of protein). When comparing the effects of different treatments or screening compounds, results should be normalized to a control to determine the percent induction or inhibition of enzyme activity.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to measure the in vitro activity of key enzymes induced by this compound. These assays are valuable tools for fundamental research in plant biology and for applied research in the development of new products for agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis reveals regulation mechanism of this compound-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 8. Effect of this compound in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Polyphenol Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.cn [abcam.cn]
- 16. benchchem.com [benchchem.com]
- 17. sunlongbiotech.com [sunlongbiotech.com]
- 18. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption | PLOS One [journals.plos.org]
- 21. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of Methyl Jasmonate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a volatile organic compound, is a critical signaling molecule in plants, mediating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, and responses to abiotic stress. Understanding the metabolic fate of MeJA is crucial for elucidating its complex signaling network and for developing strategies to enhance plant resilience and productivity. Stable isotope labeling is a powerful technique that enables the tracing of molecules through metabolic pathways. By introducing atoms with heavier isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)) into MeJA, researchers can track its conversion into other metabolites, quantify its flux through different pathways, and identify novel downstream products using mass spectrometry. These insights are invaluable for basic research and for the development of new plant protectants and therapeutic agents.
Data Presentation
Table 1: Quantitative Analysis of Jasmonates using Isotope Dilution LC-MS/MS
This table summarizes typical performance parameters for the quantification of major jasmonates using a stable isotope dilution method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of isotopically labeled internal standards corrects for sample loss during preparation and variations in instrument response, allowing for precise and accurate quantification.
| Jasmonate | Instrument LOD (amol) | Method LOQ (fmol/g FW) | Recovery (%) |
| Jasmonic Acid (JA) | ~100 | ~5-20 | >85 |
| Jasmonoyl-isoleucine (JA-Ile) | ~25 | ~1-10 | >85 |
| 12-Oxo-phytodienoic acid (OPDA) | ~500 | ~10-50 | >80 |
| This compound (MeJA) | ~200 | ~5-25 | >80 |
Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 2: Metabolic Fate of Deuterated this compound (d₂-MeJA) in Achyranthes bidentata Leaves
This table presents the relative abundance of d₂-MeJA and its labeled metabolites in distal leaves after application to a lower leaf, demonstrating its transport and conversion.[1]
| Compound | Chemical Formula | Mass (m/z) | Relative Abundance (%) in Distal Leaves |
| d₂-Methyl Jasmonate (d₂-MeJA) | C₁₃H₁₈D₂O₃ | 226 | 15 |
| d₂-Jasmonic Acid (d₂-JA) | C₁₂H₁₆D₂O₃ | 212 | 35 |
| d₂-Jasmonoyl-isoleucine (d₂-JA-Ile) | C₁₈H₂₇D₂NO₄ | 325 | 50 |
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (d₂-MeJA)
This protocol describes a convenient method for the preparation of deuterated MeJA via a base-catalyzed proton/deuterium exchange.[2]
Materials:
-
This compound (commercially available)
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place commercially available this compound (1 mmol) in a round-bottom flask.
-
Add a solution of sodium deuteroxide in deuterium oxide (40 wt. %, 0.5 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 24 hours to allow for the exchange of the two protons alpha to the ketone group with deuterium.
-
After 24 hours, quench the reaction by adding 5 mL of D₂O.
-
Transfer the mixture to a separatory funnel and extract the deuterated this compound with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield d₂-methyl jasmonate.
-
Confirm the isotopic enrichment and purity of the product using mass spectrometry and NMR.
Protocol 2: Application of d₂-MeJA to Plants and Metabolite Extraction
This protocol outlines the application of labeled MeJA to a plant and the subsequent extraction of metabolites for analysis.[1]
Materials:
-
Healthy, well-watered plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana, or crop species)
-
d₂-Methyl Jasmonate (from Protocol 1)
-
Tween 20
-
Micropipette or fine brush
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Extraction solvent (e.g., 80% methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of d₂-MeJA Solution: Prepare a working solution of d₂-MeJA (e.g., 1 mM) in ethanol containing 0.01% Tween 20 to act as a surfactant.
-
Application: Gently apply a known volume (e.g., 10 µL) of the d₂-MeJA solution to the adaxial surface of a single, mature leaf. Mark the treated leaf. For control plants, apply a solution containing only ethanol and Tween 20.
-
Incubation: Grow the plants under controlled environmental conditions for the desired time period (e.g., 1, 6, 24 hours) to allow for transport and metabolism of the labeled compound.
-
Harvesting: At the designated time point, harvest the treated leaf as well as distal, untreated leaves. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube. Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol).
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the sample on ice for 20 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis of Labeled Jasmonates
This protocol provides a general framework for the analysis of stable isotope-labeled jasmonates using UPLC-MS/MS.
Materials:
-
Metabolite extract (from Protocol 2)
-
UPLC-MS/MS system equipped with a reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Appropriate internal standards (e.g., commercially available deuterated or ¹³C-labeled jasmonate standards)
Procedure:
-
Sample Preparation: If necessary, dilute the metabolite extract to fall within the linear range of the instrument. Spike the sample with a known concentration of internal standards.
-
Chromatographic Separation: Inject the sample onto the UPLC system. A typical gradient for separating jasmonates might be:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and re-equilibrate
-
-
Mass Spectrometry Analysis: Operate the mass spectrometer in a targeted Multiple Reaction Monitoring (MRM) mode. Set up transitions for the parent and fragment ions of both the endogenous (unlabeled) and labeled (e.g., d₂) jasmonates of interest.
-
Data Analysis:
-
Identify peaks based on retention time and specific MRM transitions.
-
Integrate the peak areas for the endogenous analyte and the labeled internal standard.
-
Calculate the concentration of the endogenous analyte using the ratio of the peak areas and the known concentration of the internal standard.
-
For tracing experiments, identify and quantify the labeled metabolites by monitoring for their specific mass-to-charge ratios.
-
Mandatory Visualizations
Caption: The Jasmonate Signaling Pathway.
Caption: Experimental Workflow for Stable Isotope Labeling.
References
Application Notes and Protocols for Visualizing Methyl Jasmonate-Induced Cellular Changes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing microscopic techniques to visualize and quantify various cellular changes induced by methyl jasmonate (MeJA), a plant stress hormone with known anti-cancer properties. The following protocols and data are intended to guide researchers in assessing the effects of MeJA on apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential.
Visualization of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which MeJA exerts its anti-cancer effects. Several microscopic techniques can be employed to visualize and quantify apoptosis.
Nuclear Morphology Assessment using Hoechst 33342 Staining
Hoechst 33342 is a cell-permeant blue fluorescent dye that binds to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, localized fluorescence, which can be readily visualized by fluorescence microscopy.
Experimental Protocol:
-
Cell Culture: Plate cells in a suitable vessel for fluorescence microscopy (e.g., 6-well plate with coverslips or a 96-well imaging plate) and culture to the desired confluency (typically 70-90%).
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 0.4 mM, 0.8 mM, 1.6 mM) for a specific duration (e.g., 24 hours). Include an untreated control group.[1]
-
Staining Solution Preparation: Prepare a Hoechst 33342 staining solution by diluting a stock solution (e.g., 10 mg/mL) 1:2,000 in phosphate-buffered saline (PBS).[2]
-
Staining: Remove the culture medium and wash the cells twice with PBS. Add the Hoechst 33342 staining solution to cover the cells.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[2]
-
Washing: Remove the staining solution and wash the cells three times with PBS.[2]
-
Imaging: Visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[2] Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei compared to the diffuse, faint staining of normal nuclei.
Annexin V-FITC and Propidium Iodide (PI) Double Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in section 1.1.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by fluorescence microscopy or flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary: this compound-Induced Apoptosis
| Cell Line | MeJA Concentration | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| Human NSCLC (H1792) | 1.6 mM | 24 h | ~50% | [1] |
| Human NSCLC (Calu-1) | 1.6 mM | 24 h | ~40% | [1] |
| T Cell Lymphoma | In vivo administration | - | Significant increase | [4] |
Visualization of Reactive Oxygen Species (ROS) Production
This compound treatment can induce the production of reactive oxygen species (ROS), which play a crucial role in initiating apoptosis.
H2DCFDA Staining for General ROS Detection
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in section 1.1.
-
Staining Solution Preparation: Prepare a fresh working solution of H2DCFDA (e.g., 5-20 µM) in serum-free medium or PBS.[5]
-
Staining: Remove the culture medium, wash the cells twice with PBS, and add the H2DCFDA working solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[6]
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove excess probe.[6]
-
Imaging: Immediately visualize the cells using a fluorescence microscope with a FITC filter set. An increase in green fluorescence intensity indicates an increase in ROS levels.
Quantitative Data Summary: this compound-Induced ROS Production
| Cell Line/System | MeJA Concentration | Observation | Reference |
| Arabidopsis protoplasts | 100 µM | Increased DCF fluorescence co-localized with mitochondria at 1h, and with both mitochondria and chloroplasts at 3h. | [7] |
| Human NSCLC | - | Inhibition of ROS suppressed MeJA-induced apoptosis and autophagy. | [1] |
| Plant cell cultures | 100 µM | Significant increase in malondialdehyde (MDA) content, an index of lipid peroxidation. | [8] |
Visualization of Mitochondrial Membrane Potential (ΔΨm) Changes
A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.
TMRM Staining for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in section 1.1.
-
Staining Solution Preparation: Prepare a fresh TMRM staining solution (e.g., 25 nM) in a suitable recording medium.[9]
-
Staining: Remove the culture medium, wash the cells twice with pre-warmed recording medium, and then incubate with the TMRM staining solution.[9]
-
Incubation: Incubate the cells for 30 minutes at 37°C.[9]
-
Washing: Replace the staining solution with fresh, pre-warmed recording medium.[9]
-
Imaging: Visualize the cells using a fluorescence microscope with a rhodamine or TRITC filter set. A decrease in red fluorescence intensity in the mitochondria indicates a loss of membrane potential.
Quantitative Data Summary: this compound-Induced Mitochondrial Depolarization
| Cell Line | MeJA Concentration | Observation | Reference |
| Breast Cancer Cells | - | Decreased mitochondrial membrane potential. | [10] |
| Hepatocellular Carcinoma Cells | - | Destruction of mitochondrial membrane potential. | [11] |
| Arabidopsis protoplasts | 100 µM | Reduced fluorescence intensity of Rhodamine 123, indicating MTP loss. | [7] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway
Caption: MeJA-induced apoptotic signaling pathway.
Experimental Workflow for Visualizing Cellular Changes
Caption: Experimental workflow for visualizing cellular changes.
References
- 1. This compound induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Tumor Decelerating and Chemo-Potentiating Action of this compound on a T Cell Lymphoma In Vivo: Role of Altered Regulation of Metabolism, Cell Survival, Drug Resistance, and Intratumoral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. This compound decreases membrane fluidity and induces apoptosis via tumor necrosis factor receptor 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound leads to necrosis and apoptosis in hepatocellular carcinoma cells via inhibition of glycolysis and represses tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Seq Analysis of Plant Tissues Treated with Methyl Jasmonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a vital plant signaling molecule, plays a crucial role in orchestrating a plant's defense mechanisms and developmental processes.[1] As a derivative of jasmonic acid (JA), MeJA is instrumental in mediating plant responses to a wide array of biotic and abiotic stressors, such as herbivory, pathogen attacks, and wounding.[1][2][3] The external application of MeJA can effectively mimic these stress responses, triggering significant transcriptional reprogramming within the plant.[1] This characteristic makes MeJA an invaluable tool for scientists aiming to unravel the genetic basis of plant defense and the biosynthesis of secondary metabolites.[1]
RNA sequencing (RNA-Seq) has become a cornerstone technology for comprehensive, transcriptome-wide analysis of gene expression.[1] This high-throughput sequencing method enables the precise quantification of RNA transcripts, offering a detailed snapshot of the genes that are active under particular conditions.[1] By integrating MeJA treatment with RNA-Seq, researchers can effectively identify and quantify the genes and gene networks that are responsive to jasmonate signaling.[1] This powerful combination has been successfully applied across various plant species to elucidate the molecular intricacies of stress responses and to pinpoint key regulatory genes and pathways.[1]
These application notes provide a comprehensive guide and detailed protocols for leveraging MeJA and RNA-Seq to investigate differential gene expression in plants. The information is specifically tailored for researchers, scientists, and professionals in drug development who have an interest in plant biotechnology, functional genomics, and the discovery of novel bioactive compounds.[1]
Jasmonate Signaling Pathway
The perception of MeJA triggers a well-defined signaling cascade that culminates in the activation of downstream transcription factors and the subsequent expression of jasmonate-responsive genes.[1] In the core pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the nuclear receptor CORONATINE INSENSITIVE 1 (COI1).[4] COI1, an F-box protein, forms a Skp1/Cul1/F-box (SCFCOI1) complex, which then recruits JASMONATE-ZIM DOMAIN (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[4][5]
Experimental Protocols
This compound Treatment of Plant Tissues
This protocol outlines the steps for treating plant tissues with this compound to induce a stress response for subsequent RNA-Seq analysis.
Materials:
-
Healthy, uniformly grown plants
-
This compound (MeJA) solution (e.g., 100 µM in a buffer with a surfactant like Tween 20)
-
Control solution (buffer with surfactant only)
-
Spray bottles or a system for controlled application
-
Liquid nitrogen
-
Sterile, RNase-free collection tubes
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Plant Growth: Cultivate plants under controlled environmental conditions (e.g., specific photoperiod, temperature, and humidity) to ensure uniformity.
-
Treatment Application:
-
For spraying applications, evenly spray the aerial parts of the plants with the MeJA solution until droplets form on the leaves.
-
Treat a separate group of plants with the control solution.
-
Ensure proper ventilation during application.
-
-
Incubation: Place the treated and control plants back into the controlled environment for the desired duration (e.g., 1, 3, 6, 24 hours). The time course can be optimized based on the plant species and the specific genes of interest.[6]
-
Tissue Harvesting:
-
Storage: Store the frozen tissue at -80°C until RNA extraction.[7][9]
RNA Extraction from Plant Tissues
This protocol describes a general method for isolating high-quality total RNA from plant tissues, which are often rich in polysaccharides and secondary metabolites that can interfere with RNA extraction.[7]
Materials:
-
Frozen plant tissue (~100 mg)[8]
-
Liquid nitrogen
-
Pre-chilled mortar and pestle[8]
-
Chloroform[9]
-
Isopropyl alcohol[9]
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water or buffer
-
RNase-free centrifuge tubes
-
Microcentrifuge
Procedure:
-
Tissue Homogenization:
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropyl alcohol and mix gently.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quality Control:
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer. A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 are indicative of pure RNA.[11]
-
RNA-Seq Library Preparation
This protocol provides a general workflow for constructing an RNA-Seq library from total RNA for sequencing on an Illumina platform.
Materials:
-
High-quality total RNA (RIN > 7.0)[6]
-
mRNA enrichment kit (e.g., using oligo(dT) magnetic beads) or rRNA depletion kit
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers for first-strand cDNA synthesis
-
DNA polymerase I and RNase H for second-strand cDNA synthesis
-
End-repair, A-tailing, and adapter ligation reagents
-
PCR amplification reagents
-
Library purification beads (e.g., AMPure XP)
-
Library quantification kit (e.g., Qubit, qPCR)
Procedure:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.[12][13] Alternatively, for a whole transcriptome view, deplete ribosomal RNA (rRNA).
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces using a fragmentation buffer and heat.[13]
-
cDNA Synthesis:
-
Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
-
End Repair and Adenylation:
-
Repair the ends of the double-stranded cDNA fragments to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).
-
-
Adapter Ligation: Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) different samples.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Purification and Quality Control:
-
Purify the amplified library to remove adapter dimers and other small fragments.
-
Assess the quality and size distribution of the library using a bioanalyzer.
-
Quantify the final library using a sensitive method like qPCR or a fluorometric assay.
-
Data Analysis Workflow
The analysis of RNA-Seq data involves several computational steps to process the raw sequencing reads and identify differentially expressed genes.[14]
Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. This includes checking for base quality scores, GC content, and adapter contamination.[14]
-
Read Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic.[14]
-
Alignment: Align the cleaned reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene or transcript. Gene expression levels are often normalized and reported as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).[15][16]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the MeJA-treated and control samples.[16]
-
Functional Annotation and Enrichment: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes (DEGs) to understand the biological processes and pathways affected by MeJA treatment.[16]
Quantitative Data Summary
The following tables summarize quantitative data from studies that have performed RNA-Seq analysis on plant tissues treated with this compound.
Table 1: Differentially Expressed Genes (DEGs) in Response to MeJA Treatment
| Plant Species | MeJA Concentration | Time Point | Total DEGs | Up-regulated DEGs | Down-regulated DEGs | Reference |
| Rosemary (suspension cells) | 10 µM | 48 h | 7,836 | - | - | [17] |
| Rosemary (suspension cells) | 50 µM | 48 h | 6,797 | - | - | [17] |
| Rosemary (suspension cells) | 100 µM | 48 h | 8,310 | - | - | [17] |
| Schizonepeta tenuifolia | 50 µM | - | 12,557 | - | - | [16] |
| Schizonepeta tenuifolia | 100 µM | - | 15,409 | 8,965 | 6,444 | [16] |
| Schizonepeta tenuifolia | 250 µM | - | 13,286 | - | - | [16] |
| Senna tora | - | 1 h | 10,048 (total across all time points) | - | - | [6] |
| Senna tora | - | 3 h | (most DEGs at this time point) | - | - | [6] |
| Senna tora | - | 6 h | - | - | - | [6] |
| Senna tora | - | 24 h | - | - | - | [6] |
| Pearl Millet (drought-sensitive) | 200 µM | - | 3,270 | - | - | [18] |
| Pearl Millet (drought-tolerant) | 200 µM | - | 127 | - | - | [18] |
| Rhododendron fortunei | - | - | 19,333 | 248 | 181 | [15] |
Table 2: Key MeJA-Responsive Genes and Pathways
| Gene/Pathway Category | Key Genes/Pathways | Plant Species | Observation | Reference |
| JA Biosynthesis & Signaling | LOX2S, AOS, JAZ, MYC2 | Rosemary | Upregulated with 100 µM MeJA | |
| JAZ, MYC2 | Schizonepeta tenuifolia | Significantly upregulated | ||
| Secondary Metabolism | Phenylpropanoid biosynthesis | Rosemary | Significantly enriched | [17] |
| Flavonoid and terpenoid metabolism | Rosemary | Differentially expressed | ||
| Terpenoid and polyketide metabolism | Rhododendron fortunei | Enriched pathways | [15] | |
| Monoterpenoid biosynthesis | Schizonepeta tenuifolia | Significantly upregulated | ||
| Transcription Factors | MYC2, DELLA, MYB111 | Rosemary | Key roles in MeJA response | [19] |
| bHLH, AP2/ERF, bZIP, WRKY | General | Induced by MeJA to regulate saponin (B1150181) accumulation | [20] | |
| Stress Response | Heme binding, oxidation-reduction | Pearl Millet | Enriched in drought-sensitive genotype | [18] |
| Terpene synthase activity | Pearl Millet | Enriched in drought-tolerant genotype | [18] |
Conclusion
The combination of this compound treatment and RNA-Seq analysis provides a powerful approach to dissect the complex gene regulatory networks underlying plant stress responses and secondary metabolism. The detailed protocols and data analysis workflow presented in these application notes offer a robust framework for researchers to investigate these processes in their plant species of interest. The quantitative data from various studies highlight the significant transcriptional reprogramming induced by MeJA and point to conserved as well as species-specific responses. By applying these methodologies, scientists can gain deeper insights into plant biology, with potential applications in crop improvement and the discovery of novel, plant-derived therapeutic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cd-genomics.com [cd-genomics.com]
- 8. neb.com [neb.com]
- 9. goldbio.com [goldbio.com]
- 10. protocols.io [protocols.io]
- 11. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [bio-protocol.org]
- 14. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptomics Reveals the Molecular Basis for this compound to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with this compound in Rosemary Suspension Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptomic analysis of this compound treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with this compound in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Promoter Analysis of Methyl Jasmonate-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), and its free-acid form jasmonic acid (JA), are crucial lipid-derived signaling molecules in plants. They orchestrate a wide array of physiological processes, including defense responses against pathogens and herbivores, as well as developmental processes.[1][2] The activation of these responses is largely mediated by changes in gene expression, initiated by the binding of specific transcription factors to cis-acting regulatory elements within the promoters of MeJA-responsive genes.[1] Understanding this transcriptional regulation is fundamental for developing strategies to enhance plant resilience and for identifying novel bioactive compounds.
These application notes provide a comprehensive overview and detailed protocols for the analysis of promoters that are responsive to this compound. The workflow covers the identification of MeJA-responsive genes, isolation and analysis of their promoters, and the characterization of protein-DNA interactions.
Application Notes: The Jasmonate Signaling Pathway and Key Regulatory Elements
The canonical jasmonate signaling pathway is initiated by the perception of JA-isoleucine (the bioactive form of JA) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the 26S proteasome-mediated degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins liberates transcription factors, such as MYC2, which can then activate the expression of downstream JA-responsive genes.[2]
Key MeJA-Responsive cis-Acting Elements
Promoter analysis of various MeJA-inducible genes has led to the identification of several conserved cis-acting elements. These motifs serve as binding sites for transcription factors that modulate gene expression. A summary of prominent elements is provided below.
| cis-Acting Element | Consensus Sequence | Found in Promoter of Gene(s) | Notes |
| G-box | CACGTG | Widely distributed, including in promoters of genes regulated by the transcription factor MYC2.[2][3] | Also involved in light and abscisic acid responses.[4] |
| TGACG-motif / as-1-like element | TGACG | Barley lipoxygenase 1, nopaline (B31955) synthase (nos) promoter.[5][6] | Often found as inverted repeats. Binding site for bZIP transcription factors.[5] Can also be responsive to salicylic (B10762653) acid.[6] |
| JERE (Jasmonate and Elicitor Responsive Element) | --- | Strictosidine synthase (Str) from Catharanthus roseus.[1] | Binds to AP2-domain proteins like ORCAs.[1] |
| JARE (JA-responsive element) | G(C)TCCTGA | AtJMT (jasmonic acid carboxyl methyltransferase).[7] | A novel element distinct from previously reported MeJA-responsive motifs.[7] |
| GCC-box | AGCCGCC | Found enriched in MeJA-inducible genes whose expression is suppressed by salicylic acid.[3] | Target of transcription factors like ORA59.[3] |
| W-box | TGACY | Enriched in promoters of genes involved in SA/JA crosstalk.[3] | Typically binds WRKY transcription factors. |
| CGTCA-motif | CGTCA | Found upstream of MeJA-responsive long noncoding RNAs in tobacco.[8] | A core motif for MeJA responsiveness. |
Experimental Workflow for Promoter Analysis
A typical workflow for analyzing the promoter of a putative MeJA-responsive gene involves several stages, from the initial identification of the gene to the in vivo validation of transcription factor binding.
Detailed Experimental Protocols
The following sections provide detailed protocols for the key experimental techniques used in promoter analysis.
Protocol 1: Promoter Deletion and GUS Reporter Fusion
This protocol describes the creation of a series of promoter deletions fused to the β-glucuronidase (GUS) reporter gene, a common method for identifying functional regions of a promoter.[5][9]
1.1. Promoter Fragment Amplification:
-
Design a series of forward primers that anneal at different positions within the promoter of interest. All forward primers should contain a restriction site at their 5' end (e.g., BamHI).
-
Design a single reverse primer that anneals at the 3' end of the promoter, just upstream of the start codon (ATG). This primer should contain a different restriction site at its 5' end (e.g., NcoI).
-
Perform PCR using high-fidelity DNA polymerase with genomic DNA as the template to amplify the different length promoter fragments.
1.2. Vector Ligation:
-
Digest the amplified promoter fragments and the recipient vector (e.g., pCAMBIA series containing a promoterless GUS gene) with the selected restriction enzymes.
-
Purify the digested fragments and vector.
-
Ligate the promoter fragments into the vector upstream of the GUS gene using T4 DNA Ligase.
1.3. Transformation into E. coli and Plasmid Verification:
-
Transform the ligation products into competent E. coli cells.
-
Select for transformed colonies on appropriate antibiotic plates.
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the promoter fragments via restriction digest and Sanger sequencing.
1.4. Transformation into Agrobacterium tumefaciens:
-
Transform the verified plasmids into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).[10]
1.5. Plant Transformation:
-
Use the transformed Agrobacterium to transform your plant system of interest (e.g., Arabidopsis thaliana) using a method like floral infiltration.[11]
-
Select transgenic plants (T1 generation) on a selection medium (e.g., containing hygromycin or kanamycin).
-
Allow T1 plants to self-pollinate and collect T2 seeds. Screen T2 plants to identify homozygous lines for subsequent analysis.[9][11]
Protocol 2: Histochemical and Quantitative GUS Assays
Once homozygous transgenic lines are established, GUS expression can be analyzed to determine the activity of the promoter fragments in response to MeJA.
2.1. MeJA Treatment:
-
Grow seedlings of each transgenic line under standard conditions.
-
For treatment, spray seedlings with a solution of MeJA (e.g., 50-100 µM in a solution containing a surfactant like Tween-20) or grow them on MeJA-containing media. Use a mock solution for control plants.[12][13]
-
Harvest tissues at various time points after treatment.
2.2. Histochemical (Qualitative) GUS Staining: [9][14]
-
Harvest whole seedlings or specific tissues and place them in ice-cold 90% acetone (B3395972) for 20 minutes.
-
Wash the samples with staining buffer without the substrate.
-
Immerse the tissues in GUS staining solution:
-
50 mM Sodium Phosphate Buffer (pH 7.2)
-
0.5 mM Potassium Ferrocyanide
-
0.5 mM Potassium Ferricyanide
-
0.2% Triton X-100
-
2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc) (added from a stock dissolved in DMF)
-
-
Infiltrate the tissues with the staining solution under a vacuum for 15-20 minutes.
-
Incubate the samples at 37°C for 4-16 hours, or until blue color develops.[15] The incubation time should be determined empirically.[15]
-
Stop the reaction by removing the staining solution.
-
De-stain the tissues by washing with a series of ethanol (B145695) concentrations (e.g., 70%, 95%, 100%) to remove chlorophyll.
-
Visualize and document the blue staining pattern using a dissecting or light microscope.
2.3. Fluorometric (Quantitative) GUS Assay: [9][10]
-
Harvest approximately 100 mg of tissue from control and MeJA-treated plants and freeze immediately in liquid nitrogen.
-
Homogenize the tissue in 100 µL of ice-cold GUS extraction buffer:
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% Triton X-100
-
0.1% N-lauroylsarcosine sodium salt
-
10 mM β-mercaptoethanol (added fresh)
-
-
Centrifuge the homogenate at 13,000-14,000 x g for 5-10 minutes at 4°C.
-
Transfer the supernatant (total soluble protein) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
For the assay, add a known amount of protein extract (e.g., 50 µL) to 450 µL of extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 30, 60, 90 minutes).
-
Stop the reaction for each aliquot by adding it to a large volume of stop buffer (0.2 M Na₂CO₃).
-
Measure the fluorescence of the product (4-methylumbelliferone, 4-MU) using a spectrofluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Calculate GUS activity (e.g., in pmol 4-MU / min / mg protein) using a standard curve prepared with known concentrations of 4-MU.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect the interaction between a protein (e.g., a transcription factor) and a specific DNA fragment (e.g., a putative cis-element).[16][17] The principle is that a protein-DNA complex migrates more slowly through a non-denaturing gel than the free DNA probe.[18][19]
3.1. Probe Preparation:
-
Synthesize complementary oligonucleotides (20-50 bp) corresponding to the putative cis-acting element.
-
Label one of the oligos at the 5' end with a non-radioactive tag (e.g., biotin, IRDye) or a radioactive tag (e.g., ³²P).[19]
-
Anneal the labeled oligo with its unlabeled complement to create a double-stranded, labeled probe.
3.2. Protein Extraction or Synthesis:
-
Extract total nuclear protein from plant tissues or use an in vitro transcription/translation system to synthesize the candidate transcription factor.
3.3. Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclear protein extract (2-5 µg) or purified protein
-
10x Binding Buffer (composition varies, but typically contains Tris-HCl, KCl, MgCl₂, glycerol, and DTT)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
Nuclease-free water to a final volume of ~19 µL.
-
-
Incubate on ice for 10-15 minutes.
-
Add 1 µL of the labeled probe.
-
Incubate at room temperature for 20-30 minutes to allow binding.[16]
-
For competition assays (to prove specificity): Before adding the labeled probe, add a 50-100 fold molar excess of an unlabeled "cold" competitor probe (identical to the labeled probe) or a mutated/unrelated competitor probe.[18]
3.4. Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (e.g., 6.5% TBE gel).[16]
-
Pre-run the gel at 100-120 V for 10-30 minutes in cold 0.5x TBE buffer.[16]
-
Add loading dye to the binding reactions and load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100 V) at 4°C until the dye front is near the bottom.[16]
3.5. Detection:
-
If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
If using an IRDye probe, the gel can be imaged directly in an infrared imager.[19]
-
If using a ³²P-labeled probe, dry the gel and expose it to X-ray film or a phosphor screen for autoradiography.[17]
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique to confirm that a specific protein is bound to a particular DNA sequence in vivo.[20][21]
4.1. Cross-linking and Chromatin Preparation:
-
Harvest plant tissue (e.g., 1-2 g of seedlings).
-
Perform in vivo cross-linking by incubating the tissue in a 1% formaldehyde (B43269) solution under a vacuum for 10-15 minutes.[20]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.[20]
-
Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder.
-
Isolate nuclei from the ground tissue using appropriate buffers.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp. This is typically done by sonication or enzymatic digestion with micrococcal nuclease (MNase).[22][23] The optimal conditions must be determined empirically.[23]
4.2. Immunoprecipitation:
-
Take a small aliquot of the sheared chromatin to serve as the "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with a specific antibody against the transcription factor of interest.
-
As a negative control, set up a parallel reaction using a non-specific antibody (e.g., normal rabbit IgG).[24]
-
Add Protein A/G-coated magnetic or agarose (B213101) beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[22]
4.3. Washing and Elution:
-
Wash the beads sequentially with a series of low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[24]
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS).
4.4. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples and the "Input" control at 65°C overnight.[24]
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[23]
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
4.5. DNA Analysis (qPCR):
-
Perform quantitative PCR (qPCR) on the immunoprecipitated DNA and the Input DNA.
-
Use primers designed to amplify the specific promoter region containing the putative cis-element.
-
Also, use primers for a control genomic region not expected to be bound by the transcription factor.
-
Calculate the enrichment of the target promoter region in the antibody-treated sample relative to the negative control and normalized to the input. A significant enrichment indicates in vivo binding of the transcription factor to the promoter.
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a this compound-responsive region in the promoter of a lipoxygenase 1 gene expressed in barley grain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound and salicylic acid response elements from the nopaline synthase (nos) promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel jasmonate-responsive element in the AtJMT promoter and its binding protein for AtJMT repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Identification of this compound-Responsive Long Noncoding RNAs and Their Nearby Coding Genes Unveils Their Potential Defence Roles in Tobacco BY-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GUS Reporter-Aided Promoter Deletion Analysis of A. thaliana POLYAMINE OXIDASE 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Functional Analysis of Synthetic Promoters Containing Pathogen-Responsive cis -Elements | Yeri | Molecular Plant Breeding [genbreedpublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Histostaining for Tissue Expression Pattern of Promoter-driven GUS Activity in Arabidopsis [bio-protocol.org]
- 15. web.uri.edu [web.uri.edu]
- 16. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 19. licorbio.com [licorbio.com]
- 20. Principle and Protocol of Chromatin Immunoprecipitation (ChIP) [creativebiomart.net]
- 21. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. cusabio.com [cusabio.com]
Application Notes and Protocols for Assessing the Impact of Methyl Jasmonate on Insect Herbivory
Introduction
Methyl jasmonate (MeJA), a volatile derivative of the phytohormone jasmonic acid (JA), plays a pivotal role in mediating plant defense responses against insect herbivores.[1][2][3] Application of exogenous MeJA can induce a wide array of physiological and biochemical changes in plants, mimicking the effects of actual herbivory and enhancing resistance to insect attack.[4][5] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the impact of MeJA on insect herbivory, encompassing experimental protocols, data presentation, and visualization of key biological and experimental processes.
The jasmonate signaling pathway is central to the induction of these defense responses. Upon perception of herbivore attack, JA-isoleucine (JA-Ile), the bioactive form of jasmonate, binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1).[1][2] This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby releasing transcription factors like MYC2 that activate the expression of defense-related genes.[1][6]
Jasmonate Signaling Pathway
Caption: Overview of the Jasmonate Signaling Pathway.
Experimental Protocols
Protocol 1: Application of this compound to Plants
This protocol describes the preparation and application of MeJA to induce plant defense responses.
Materials:
-
This compound (MeJA)
-
Ethanol (B145695) (96%)
-
Tween-20 or Silwet L-77
-
Distilled water
-
Spray bottles
-
Micropipettes
-
Beakers and graduated cylinders
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MeJA (e.g., 1 M) by dissolving it in ethanol. Store the stock solution at -20°C.
-
Working Solution Preparation:
-
For a final concentration of 250 µM MeJA, add 25 µL of the 1 M stock solution to a beaker.[7][8]
-
Add a surfactant like Tween-20 or Silwet L-77 to a final concentration of 0.01-0.1% (v/v) to ensure even spreading on the leaf surface.[9]
-
Bring the final volume to 100 mL with distilled water.
-
Prepare a control solution containing the same concentration of ethanol and surfactant in distilled water, but without MeJA.
-
-
Application:
-
Apply the MeJA working solution or the control solution to the plants by spraying until the foliage is thoroughly wet. Ensure both the adaxial and abaxial leaf surfaces are covered.
-
Treat plants at a specific time before introducing the insects, for example, 4 days prior to the bioassay.[7]
-
Keep the treated and control plants in separate chambers to avoid cross-contamination from the volatile MeJA.
-
Experimental Workflow: MeJA Treatment and Bioassay
Caption: Workflow for MeJA treatment and insect bioassay.
Protocol 2: Insect Herbivory Bioassays
These bioassays are designed to quantify the effects of MeJA-induced plant defenses on insect feeding behavior and performance.
A. No-Choice Feeding Assay
This assay assesses insect performance when they are confined to either MeJA-treated or control plants.
Materials:
-
MeJA-treated and control plants
-
Insect larvae (e.g., Spodoptera littoralis, Spodoptera exigua)[10][11]
-
Petri dishes or clip cages
-
Moist filter paper
-
Fine-tipped paintbrush
-
Analytical balance
Procedure:
-
Excise leaves from both MeJA-treated and control plants.
-
Place a single leaf in a Petri dish lined with moist filter paper to maintain turgor.
-
Weigh individual larvae and carefully place one larva on each leaf using a fine-tipped paintbrush.
-
Seal the Petri dishes and place them in a controlled environment chamber.
-
After a set period (e.g., 24-72 hours), remove the larvae and re-weigh them.
-
Calculate the larval weight gain.
-
The leaf area consumed can also be quantified using image analysis software.[12]
B. Choice Feeding Assay
This assay determines the feeding preference of insects when given a choice between MeJA-treated and control plant material.
Materials:
-
Leaf discs from MeJA-treated and control plants
-
Petri dishes
-
Agar (B569324) (1-2%)
-
Cork borer
-
Insect larvae
Procedure:
-
Prepare agar plates by pouring a thin layer of 1-2% agar into Petri dishes.
-
Use a cork borer to create leaf discs of a uniform size from both MeJA-treated and control leaves.
-
Arrange one treated and one control leaf disc on opposite sides of each agar plate.
-
Place a single larva in the center of the Petri dish.
-
After 24 hours, measure the area consumed from each leaf disc using image analysis software.
Data Presentation: Insect Performance
Table 1: Effect of MeJA Treatment on Insect Performance (Example Data)
| Treatment | Initial Larval Weight (mg) | Final Larval Weight (mg) | Weight Gain (mg) | Leaf Area Consumed (cm²) |
| Control | 15.2 ± 0.8 | 35.5 ± 1.5 | 20.3 ± 1.2 | 5.8 ± 0.4 |
| 250 µM MeJA | 15.5 ± 0.7 | 22.1 ± 1.1 | 6.6 ± 0.9 | 2.1 ± 0.3 |
| 500 µM MeJA | 15.3 ± 0.9 | 18.9 ± 1.3 | 3.6 ± 0.8 | 1.2 ± 0.2 |
| Data are presented as mean ± standard error. Asterisk () indicates a significant difference from the control (P < 0.05).* |
Protocol 3: Quantification of Plant Defense Responses
This protocol outlines methods to measure the chemical changes in plants following MeJA treatment.
A. Quantification of Secondary Metabolites (e.g., Phenolics, Alkaloids)
Materials:
-
Leaf tissue from MeJA-treated and control plants
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) or ethyl acetate (B1210297)
-
Centrifuge and tubes
-
High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS) system[13][14]
Procedure:
-
Harvest leaf tissue at a specific time point after MeJA treatment and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powder with a suitable solvent (e.g., 80% methanol for phenolics, ethyl acetate for jasmonates).[14]
-
Centrifuge the extract to pellet the debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the extract using HPLC or HPLC-MS/MS to identify and quantify specific defense compounds.[14]
B. Analysis of Defense Gene Expression by qRT-PCR
Materials:
-
Leaf tissue from MeJA-treated and control plants
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target defense genes (e.g., VSP, PDF1.2) and a reference gene (e.g., Actin)
Procedure:
-
Extract total RNA from leaf tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest and a reference gene for normalization.[15]
-
Analyze the relative expression levels of the defense genes in MeJA-treated plants compared to control plants.
Data Presentation: Plant Defense Responses
Table 2: Effect of MeJA Treatment on Plant Defense Compounds (Example Data)
| Treatment | Total Phenolic Content (mg GAE/g FW) | Nicotine Concentration (µg/g FW) | VSP Gene Expression (Fold Change) |
| Control | 12.5 ± 1.1 | 5.2 ± 0.6 | 1.0 |
| 250 µM MeJA | 25.8 ± 2.3 | 15.7 ± 1.8 | 8.5 ± 0.9 |
| Data are presented as mean ± standard error. GAE = Gallic Acid Equivalents; FW = Fresh Weight. Asterisk () indicates a significant difference from the control (P < 0.05). |
Logical Workflow: Data Integration and Interpretation
Caption: Logical workflow for data integration.
References
- 1. Jasmonate signaling and manipulation by pathogens and insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate action in plant defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exogenous Application of this compound Increases Emissions of Volatile Organic Compounds in Pyrenean Oak Trees, Quercus pyrenaica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic acid-induced volatiles of Brassica oleracea attract parasitoids: effects of time and dose, and comparison with induction by herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulation of Jasmonate Signaling by Plant Viruses and Their Insect Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plant-Insect Bioassay for Testing Arabidopsis Resistance to the Generalist Herbivore Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Jasmonates mediate plant defense responses to Spodoptera exigua herbivory in tomato and maize foliage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomics of this compound induced defense response in maize leaves against Asian corn borer - PMC [pmc.ncbi.nlm.nih.gov]
Practical Application of Methyl Jasmonate in Post-Harvest Fruit Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a naturally occurring plant hormone, has emerged as a significant agent in post-harvest management to enhance the shelf-life and quality of various fruits. As a signaling molecule, MeJA is involved in plant defense responses against biotic and abiotic stresses.[1][2] Its application in post-harvest preservation has been shown to delay ripening, reduce decay, mitigate chilling injury, and improve the nutritional and sensory attributes of fruits.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with MeJA's effects on post-harvest fruit physiology.
Application Notes
This compound application is a promising strategy for preserving the quality of both climacteric and non-climacteric fruits. Its efficacy is dependent on the fruit type, concentration, application method, and storage conditions. Key applications include:
-
Delaying Ripening and Senescence: MeJA can modulate the biosynthesis of ethylene (B1197577), a key hormone in the ripening of climacteric fruits, thereby delaying processes like softening and color change.[4][5]
-
Enhancing Disease Resistance: MeJA treatment can induce systemic acquired resistance in fruits, making them less susceptible to post-harvest pathogens.[1] This is achieved by stimulating the production of defense-related enzymes and secondary metabolites.
-
Mitigating Chilling Injury: For fruits susceptible to chilling injury during cold storage, MeJA application has been shown to improve tolerance by maintaining cell membrane integrity and reducing ion leakage.[2][6][7]
-
Improving Nutritional and Quality Attributes: Treatment with MeJA can lead to an increase in total soluble solids, maintenance of titratable acidity, and enhancement of antioxidant capacity through the accumulation of phenolic compounds and anthocyanins.[1][8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of post-harvest MeJA application on various fruit quality parameters as reported in the literature.
Table 1: Effect of this compound on Physical Fruit Quality Parameters
| Fruit | MeJA Concentration | Application Method | Storage Conditions | Effect on Firmness | Effect on Weight Loss | Reference |
| Apricot | 0.2 mmol/L | Dipping for 15 min | 1°C for 21 days | Significantly reduced softening | Significantly reduced | [10][11] |
| Lemon | 0.3 mM | Pre-harvest spray / Post-harvest dip | 7–10 °C for 80 days | Maintained higher firmness | Reduced | [12] |
| Mango | 10⁻⁴ M | Vapor exposure for 24h | 7°C for 21 days | Similar trend of softening as control | Slightly lower | [6][7] |
| Strawberry | 250 μmol L⁻¹ (pre-harvest) | Sequential field applications | Post-harvest storage for 72h | No significant difference | Significantly declined at 72h | [13] |
Table 2: Effect of this compound on Biochemical Fruit Quality Parameters
| Fruit | MeJA Concentration | Key Biochemical Changes | Reference |
| Peach | 200 μM | ~120% increase in anthocyanin accumulation; higher sucrose (B13894) content | [8] |
| Mango | 10⁻⁴ M | Increased total soluble solids; no effect on titratable acidity or pH | [6][7] |
| Pomegranate | 1 and 5 mmol L⁻¹ (pre-harvest) | Increased total and individual anthocyanins, total phenolic and ascorbic acid contents, and total antioxidant activity | [9] |
| 'Kinnow' Mandarin | 1 mM | Maintained significantly highest levels of total phenols, total antioxidants activity, flavonoids, protein, and total free amino acids | [14][15] |
| Lemon | 0.3 mM | Maintained higher total soluble solids (TSS) and total acidity (TA); increased antioxidant enzyme activities (APX, SOD, POD) | [12] |
Experimental Protocols
Protocol 1: Post-Harvest Dipping Application of this compound for Apricots
This protocol is adapted from studies on apricots to reduce post-harvest decay and maintain quality.[10][11]
1. Materials:
- Freshly harvested, uniform, and damage-free apricot fruits.
- This compound (MeJA).
- Ethanol (B145695) (for dissolving MeJA).
- Distilled water.
- Beakers and graduated cylinders.
- Dipping trays.
- Drying racks.
- Cold storage facility (1°C).
- Shelf-life simulation chamber (25°C).
2. Preparation of MeJA Solution:
- Prepare a stock solution of MeJA in ethanol.
- For a 0.2 mmol/L MeJA treatment solution, dilute the stock solution with distilled water to the final concentration. The final ethanol concentration should be minimal (e.g., 0.1% v/v) to avoid phytotoxic effects.
- Prepare a control solution of distilled water with the same minimal concentration of ethanol.
3. Treatment Application:
- Randomly divide the fruits into two groups: control and MeJA treatment.
- Immerse the control group in the distilled water solution for 15 minutes.
- Immerse the treatment group in the 0.2 mmol/L MeJA solution for 15 minutes.
- After dipping, place the fruits on drying racks and allow them to air-dry completely.
4. Storage and Evaluation:
- Store the treated and control fruits in a cold storage facility at 1°C and 95% relative humidity for periods of 7, 14, and 21 days.
- For shelf-life evaluation, after 21 days of cold storage, transfer a subset of fruits to a chamber at 25°C and evaluate at 4 and 8 days.
- At each evaluation point, measure parameters such as weight loss, fruit firmness, total soluble solids (TSS), titratable acidity (TA), and juice pH.
Protocol 2: Post-Harvest Vapor Treatment of this compound for Mangoes
This protocol is based on a study investigating the effects of MeJA vapor on reducing chilling injury in mangoes.[6][7]
1. Materials:
- Mature green mango fruits of uniform size and free from defects.
- This compound (MeJA).
- Filter paper.
- Airtight containers or chambers.
- Cold storage facility (7°C).
- Ripening chamber (20°C).
2. Treatment Application:
- Place a piece of filter paper inside each airtight container.
- Apply a calculated amount of MeJA solution to the filter paper to achieve a final vapor concentration of 10⁻⁴ M within the container. The exact amount will depend on the volume of the container.
- Place the mango fruits inside the containers, ensuring they do not come into direct contact with the MeJA-treated filter paper.
- Seal the containers and expose the fruits to the MeJA vapor for 24 hours at 25°C.
- For the control group, use containers with filter paper treated only with the solvent (e.g., ethanol) and follow the same procedure.
- After 24 hours, remove the fruits from the containers and ventilate them.
3. Storage and Evaluation:
- Store the treated and control mangoes at a chilling temperature of 7°C for up to 21 days.
- To assess shelf life and ripening, transfer subsets of the fruits to a ripening chamber at 20°C for 5 days after 0, 7, 14, and 21 days of cold storage.
- Evaluate chilling injury symptoms (e.g., skin pitting, discoloration), ion leakage, firmness, total soluble solids, titratable acidity, and respiration rate at each storage interval.
Signaling Pathways and Mechanisms
This compound exerts its effects by modulating a complex network of signaling pathways that influence fruit ripening, defense responses, and stress tolerance.
Jasmonic Acid Signaling Pathway
The perception of MeJA leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This degradation is mediated by the SCF(COI1) E3 ubiquitin ligase complex. The removal of JAZ repressors allows for the activation of transcription factors, such as MYC2, which in turn regulate the expression of JA-responsive genes. These genes are involved in secondary metabolite production, defense protein synthesis, and crosstalk with other hormone signaling pathways.[16]
Crosstalk with Ethylene Biosynthesis
In climacteric fruits, MeJA's regulation of ripening is often intertwined with the ethylene signaling pathway. MeJA can influence the expression of key ethylene biosynthesis genes, such as ACS (1-aminocyclopropane-1-carboxylate synthase) and ACO (1-aminocyclopropane-1-carboxylate oxidase).[5] The transcription factor MYC2, activated by JA signaling, can directly bind to the promoters of ACS and ACO genes, thereby promoting ethylene production and accelerating ripening in some cases.[5][16] However, the effect of MeJA on ethylene can be complex and concentration-dependent, with some studies reporting an inhibition of ethylene biosynthesis.[4]
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of post-harvest MeJA treatment on fruit quality.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of exogenous this compound on quality and preservation of postharvest fruits: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ethylene biosynthesis in postharvest peach [postharvest.biz]
- 5. Molecular and Hormonal Mechanisms Regulating Fleshy Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound reduces chilling injury and maintains postharvest quality of mango fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Post-harvest Application of this compound or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism [frontiersin.org]
- 9. Preharvest application of this compound increases crop yield, fruit quality and bioactive compounds in pomegranate 'Mollar de Elche' at harvest and during postharvest storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postharvest Treatments with this compound and Salicylic Acid for Maintaining Physico-Chemical Characteristics and Sensory Quality Properties of Apricot Fruit during Cold Storage and Shelf-Life [journal.pan.olsztyn.pl]
- 11. scispace.com [scispace.com]
- 12. Pre- or Post-Harvest Treatment with MeJA Improves Post-Harvest Storage of Lemon Fruit by Stimulating the Antioxidant System and Alleviating Chilling Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Applications From Flowering to Ripe Fruit Stages of Strawberry (Fragaria × ananassa ‘Camarosa’) Reinforce the Fruit Antioxidant Response at Post-harvest [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 16. justagriculture.in [justagriculture.in]
Application Notes and Protocols for Studying Protein-Protein Interactions in Jasmonate Signaling Using Methyl Jasmonate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Role of Methyl Jasmonate in Protein-Protein Interaction Studies
This compound (MeJA) and its more biologically active derivative, jasmonoyl-isoleucine (JA-Ile), are crucial signaling molecules in plants, orchestrating a wide range of developmental processes and defense responses against biotic and abiotic stresses.[1][2] The signaling pathway is a paradigm for understanding how a small molecule can induce specific protein-protein interactions (PPIs) to regulate gene expression.
At the core of the jasmonate signaling pathway is a well-characterized protein complex involving the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and various transcription factors, primarily of the MYC family (e.g., MYC2, MYC3, MYC4).[3][4] In the absence of JA-Ile, JAZ proteins bind to and repress MYC transcription factors, thereby inhibiting the expression of jasmonate-responsive genes.[4]
The application of MeJA to plant systems leads to its conversion to the active form, JA-Ile.[2] JA-Ile then acts as a molecular "glue," promoting the formation of a co-receptor complex between COI1 and JAZ proteins.[3][5][6] This interaction targets the JAZ protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][5] The degradation of JAZ repressors liberates MYC transcription factors, allowing them to activate downstream gene expression.[4][7]
Studying these MeJA-induced PPIs is fundamental to understanding plant defense mechanisms and offers a model system for investigating ligand-induced protein degradation, a concept of growing interest in drug development (e.g., PROTACs). This document provides detailed protocols for key experimental techniques used to investigate these interactions.
II. Key Protein-Protein Interactions in the Jasmonate Signaling Pathway
The jasmonate signaling cascade is primarily regulated by a series of dynamic protein-protein interactions. Understanding these interactions is crucial for elucidating the entire signaling network.
Caption: Jasmonate signaling pathway illustrating key protein-protein interactions.
III. Data Presentation: Quantitative Analysis of Protein-Protein Interactions
For instance, a study analyzing the binding of the transcription factor MYC3 to different JAZ proteins and the transcriptional mediator MED25 revealed a specific order of binding affinity.[8] This information is critical for understanding the competitive interactions that regulate the activation and feedback suppression of the signaling pathway.
Table 1: Relative Binding Affinities of MYC3 with Interacting Partners
| Interacting Protein Domain | Binding Affinity Rank | Implication in Signaling |
|---|---|---|
| JAZ (Jas motif) | Weakest | Allows for displacement and activation of MYC3. |
| MED25 (CMIDM) | Intermediate | Facilitates transcriptional activation upon JAZ degradation. |
| JAZ (CMID) | Strongest | Mediates feedback suppression of the signaling pathway. |
This table is based on the findings that the order of binding affinity for MYC3 is JAZJas < MED25CMIDM < JAZCMID.[8]
Table 2: Template for Compiling Binding Affinity Data (Kd)
| Bait Protein | Prey Protein | Technique | Reported Kd (nM) | Reference |
|---|---|---|---|---|
| COI1 | JAZ1 | SPR | Data | Citation |
| COI1 | JAZ3 | ITC | Data | Citation |
| MYC2 | JAZ1 | Y2H Quantitative | Data | Citation |
| MYC3 | JAZ9 | Fluorescence Anisotropy | Data | Citation |
| Enter your data | Enter your data | Enter your data | Enter your data | Enter your data |
Researchers can use this template to organize and compare binding affinity data from their own experiments or from the literature.
IV. Experimental Protocols
The following section provides detailed protocols for three key techniques used to study MeJA-induced protein-protein interactions: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), and Mass Spectrometry (MS).
A. Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify binary protein interactions in vivo. It is particularly useful for screening libraries of potential interacting partners and for confirming predicted interactions.[9][10]
References
- 1. Analyzing Large Protein Complexes by Structural Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescence Anisotropy-Based Comprehensive Method for the In Vitro Screening of COI1–JAZs Agonists and Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein-protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Analyzing Methyl Jasmonate-Regulated Gene Networks
Introduction
Methyl jasmonate (MeJA), a vital plant hormone derived from jasmonic acid, plays a central role in orchestrating a plant's response to a wide range of biotic and abiotic stresses, such as herbivory and pathogen attacks.[1] The application of MeJA triggers a significant reprogramming of gene expression, activating defense mechanisms and influencing developmental processes.[1][2] Understanding the complex gene networks regulated by MeJA is crucial for advancements in crop protection, functional genomics, and the discovery of novel bioactive compounds.[1]
High-throughput technologies, particularly RNA sequencing (RNA-Seq), have become powerful tools for analyzing the transcriptome-wide effects of MeJA treatment.[1] The subsequent bioinformatic analysis of this data allows researchers to identify differentially expressed genes, uncover their biological functions, and reconstruct the regulatory networks that govern these responses. These application notes provide a comprehensive workflow, from experimental design to in-depth bioinformatic analysis, for researchers studying MeJA-regulated gene networks.
This compound Signaling Pathway
The perception of MeJA initiates a well-defined signaling cascade. The F-box protein CORONATINE INSENSITIVE 1 (COI1) is the receptor for the active form of jasmonate, JA-Isoleucine (JA-Ile).[3] In the absence of JA-Ile, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors (TFs) like MYC2. Upon MeJA treatment and conversion to JA-Ile, the SCF-COI1 complex targets JAZ proteins for ubiquitination and degradation by the 26S proteasome. This degradation releases the TFs, allowing them to activate the expression of a wide array of MeJA-responsive genes.[3][4]
Section 1: Experimental Design and Data Generation Protocol
A robust experimental design is fundamental for a successful transcriptomic study. This protocol outlines the key steps for treating plant material with MeJA and preparing samples for RNA-Seq.
Protocol 1: MeJA Treatment and RNA-Seq Sample Preparation
-
Plant Material and Growth Conditions:
-
Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tobacco BY-2 cells, or crop species) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, constant temperature, and humidity).[2][5]
-
For elicitation experiments, use plants of a specific age or developmental stage.[6]
-
-
MeJA Treatment:
-
Prepare a stock solution of MeJA in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentration (e.g., 50 µM, 100 µM) in sterile water or a mock solution.[4] A mock-treated control group (sprayed with the solvent solution without MeJA) is essential.[4]
-
Apply the MeJA solution evenly to the plant tissues, for instance, by spraying the leaves.[6]
-
Harvest tissue samples (e.g., leaves) at specific time points post-treatment (e.g., 0, 3, 6, 12, 24 hours).[7] A time-course experiment can reveal the dynamic nature of the gene expression response.[7]
-
Immediately freeze the harvested samples in liquid nitrogen and store them at -80°C until RNA extraction.[6]
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the frozen samples using a suitable kit, such as one designed for plant tissues rich in polysaccharides and polyphenols.[8]
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.[8] High-quality RNA (e.g., RIN > 7) is crucial for reliable RNA-Seq results.
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).[5] This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[5]
-
Perform high-throughput sequencing on a platform like the Illumina HiSeq to generate raw sequencing reads (e.g., 50 bp single-end or 150 bp paired-end).[5]
-
Section 2: Bioinformatic Analysis Workflow
Following data generation, a systematic bioinformatic workflow is required to process the raw data, identify MeJA-responsive genes, and interpret their biological roles.
Protocol 2: Step-by-Step Bioinformatic Analysis
-
Raw Data Processing:
-
Quality Control: Use tools like FastQC to assess the quality of raw FASTQ files.
-
Trimming: Employ tools like Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.
-
-
Alignment and Quantification:
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as columns.[9]
-
-
Differential Gene Expression (DGE) Analysis:
-
Tool Selection: Use R packages like DESeq2 or edgeR to identify genes that are differentially expressed between MeJA-treated and control samples.[4]
-
Execution: These tools model the raw counts and perform statistical tests to determine significance, correcting for library size and biological variance.
-
Filtering: Set thresholds to define significant DEGs, typically a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a |log2(Fold Change)| ≥ 1.[4]
-
-
Functional Enrichment Analysis:
-
Objective: To understand the biological functions of the identified DEGs.
-
Gene Ontology (GO) Enrichment: Use tools like g:Profiler, ShinyGO, or the DAVID Functional Annotation Tool to identify over-represented GO terms (Biological Process, Molecular Function, Cellular Component) in the DEG list.[10][11][12][13][14]
-
Pathway Analysis (KEGG): Map the DEGs to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify enriched metabolic or signaling pathways.[15][16][17]
-
-
Gene Co-expression Network (GCN) Analysis:
-
Objective: To identify modules of co-regulated genes and key hub genes. Gene co-expression networks are widely used to infer gene function and regulatory relationships.[18]
-
Tools: The Weighted Gene Co-expression Network Analysis (WGCNA) R package is a popular tool for this purpose.[19] It clusters genes with similar expression patterns into modules.
-
Databases: Plant-specific databases like PlaNet and CoExpNetViz can be used to explore and visualize co-expression networks.[18][20]
-
-
Protein-Protein Interaction (PPI) and Regulatory Network Analysis:
-
PPI Networks: Use the STRING database to visualize known and predicted protein-protein interactions among the products of your DEGs.[21][22][23] This can reveal functional modules and protein complexes.
-
Transcription Factor (TF) Analysis: Identify potential TFs within your DEG list using databases like PlantTFDB, which is a comprehensive resource for plant transcription factors.[24][25][26][27]
-
Motif Analysis: Use the MEME Suite to discover over-represented sequence motifs (potential TF binding sites) in the promoter regions of co-expressed or up-regulated genes.[28][29][30][31][32] The GOMo tool within MEME Suite can associate these motifs with GO terms to infer their biological roles.[28]
-
Section 3: Data Presentation and Tool Summary
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example of Differentially Expressed Genes (DEGs) after MeJA Treatment
| Gene ID | log2FoldChange | p-value | FDR (Adjusted p-value) | Annotation |
| AT1G74710 | 4.58 | 1.2e-50 | 3.5e-46 | JAZ1 (Jasmonate ZIM-domain protein 1) |
| AT2G39940 | 3.91 | 4.3e-45 | 8.1e-41 | MYC2 (Transcription factor) |
| AT3G15210 | 5.12 | 7.8e-38 | 1.1e-33 | VSP2 (Vegetative storage protein 2) |
| AT4G19170 | -2.85 | 9.1e-21 | 5.5e-17 | Photosystem II protein |
| AT5G42650 | 3.20 | 2.5e-18 | 1.3e-14 | LOX2 (Lipoxygenase 2) |
This table presents hypothetical data for illustrative purposes.
Table 2: Summary of Key Bioinformatic Tools and Databases
| Tool / Database | Category | Key Function |
| FastQC | Quality Control | Assesses the quality of raw sequencing reads. |
| DESeq2 / edgeR | DGE Analysis | Identifies differentially expressed genes from count data.[4] |
| g:Profiler / ShinyGO | Functional Enrichment | Performs GO and pathway enrichment analysis for gene lists.[11][13] |
| KEGG | Pathway Database | A database of metabolic and regulatory pathways.[15][16] |
| WGCNA | Network Analysis | Constructs weighted gene co-expression networks.[19] |
| STRING | Network Analysis | Analyzes known and predicted protein-protein interactions.[21][22][33] |
| PlantTFDB | Gene Regulation | A database of plant transcription factors.[24][25][27] |
| MEME Suite | Gene Regulation | Discovers and analyzes sequence motifs (e.g., TF binding sites).[28][29] |
| PlaNet / CoExpNetViz | Network Analysis | Databases for comparative plant gene co-expression network analysis.[18][20] |
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Identification of this compound-Responsive Long Noncoding RNAs and Their Nearby Coding Genes Unveils Their Potential Defence Roles in Tobacco BY-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptomics Reveals the Molecular Basis for this compound to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of this compound treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small RNA-seq analysis in response to this compound and abscisic acid treatment in Persicaria minor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Multi-Omics Provides New Insights into the Aroma Regulation of Rhododendron fortunei Lindl Treated with this compound and Brassinosteroids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. TAIR - Arabidopsis [arabidopsis.org]
- 11. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 12. plantregmap.gao-lab.org [plantregmap.gao-lab.org]
- 13. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 14. youtube.com [youtube.com]
- 15. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 16. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]
- 17. Organism group: Plants [kegg.jp]
- 18. Gene Co-Expression Network Tools and Databases for Crop Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PlaNet: Comparative Co-Expression Network Analyses for Plants | Springer Nature Experiments [experiments.springernature.com]
- 21. The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. string-db.org [string-db.org]
- 24. PlantTFDB: a comprehensive plant transcription factor database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. FAIRsharing [fairsharing.org]
- 27. planttfdb.gao-lab.org [planttfdb.gao-lab.org]
- 28. Introduction - MEME Suite [meme-suite.org]
- 29. The MEME Suite: Motif-Based Sequence Analysis Tools - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 30. Overview - MEME Suite [meme-suite.org]
- 31. researchgate.net [researchgate.net]
- 32. Overview - MEME Suite [web.mit.edu]
- 33. STRING v11: protein–protein association networks with increased coverage, supporting functional discovery in genome-wide experimental datasets - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Gene Regulation: ChIP-sequencing to Identify Binding Sites of Methyl Jasmonate-Induced Transcription Factors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a crucial plant hormone, orchestrates a wide array of physiological and developmental processes, including defense against pathogens and herbivores, and responses to abiotic stress. At the molecular level, MeJA triggers a signaling cascade that leads to the activation of specific transcription factors (TFs), which in turn regulate the expression of a multitude of target genes. Identifying the genomic binding sites of these TFs is paramount to understanding the intricate gene regulatory networks governed by MeJA. Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) has emerged as a powerful technique to map these protein-DNA interactions on a genome-wide scale. This document provides detailed application notes and protocols for utilizing ChIP-seq to identify the binding sites of MeJA-induced TFs, with a focus on the model organism Arabidopsis thaliana.
This compound Signaling Pathway
The this compound signaling pathway is a well-characterized cascade that culminates in the activation of downstream gene expression. The pathway is initiated by the conversion of MeJA to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] JA-Ile then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, primarily of the bHLH (basic helix-loop-helix) family, such as MYC2 and its close homologs MYC3 and MYC4.[2][3] These activated TFs can then bind to specific DNA motifs, predominantly G-boxes (CACGTG), in the promoters of their target genes, thereby modulating their transcription.
Figure 1: this compound Signaling Pathway.
Quantitative Insights from ChIP-seq Analysis
ChIP-seq experiments targeting MeJA-induced transcription factors have provided valuable quantitative data on their genome-wide binding patterns. Studies in Arabidopsis thaliana have focused on key TFs like MYC2 and MYC3, revealing their extensive regulatory roles.
A study by Zander et al. (2020) performed ChIP-seq on Arabidopsis seedlings treated with jasmonic acid for 2 hours.[2] The analysis identified a substantial number of high-confidence binding sites for both MYC2 and MYC3, highlighting their widespread impact on the transcriptome.[2] A significant portion of the binding sites for MYC2 and MYC3 are shared, indicating a degree of functional redundancy and cooperative regulation.[2] The predominant binding motif identified within the ChIP-seq peaks for both MYC2 and MYC3 is the G-box (CACGTG), confirming their preference for this cis-regulatory element.[2]
| Parameter | MYC2 | MYC3 | Shared MYC2/MYC3 | Reference |
| High-Confidence Binding Sites | 6,736 | 3,982 | 3,072 | [2] |
| Associated Target Genes | 6,178 | 3,745 | 2,821 | [2] |
| Binding Sites with G-box Motif | 4,240 | 3,072 | Not specified | [2] |
Table 1: Summary of MYC2 and MYC3 ChIP-seq Data in Arabidopsis
The genomic distribution of these binding sites is not random. A large proportion of MYC2 and MYC3 binding events occur in the promoter regions of genes, underscoring their primary role in transcriptional regulation.
| Genomic Feature | Percentage of Peaks |
| Promoter (≤1 kb upstream of TSS) | ~45% |
| 5' UTR | ~5% |
| Exon | ~15% |
| Intron | ~20% |
| 3' UTR | ~5% |
| Intergenic | ~10% |
Table 2: Approximate Genomic Distribution of MYC2 ChIP-seq Peaks (Note: Percentages are estimates based on typical TF binding profiles and may vary between specific datasets).
Key Target Genes of MeJA-Induced Transcription Factors
The identification of direct target genes through ChIP-seq is crucial for elucidating the biological processes regulated by MeJA. MYC2 and MYC3 have been shown to bind to the promoters of a wide range of genes, including those involved in the JA signaling pathway itself, as well as genes encoding other transcription factors, creating a complex regulatory network.[2]
| Target Gene | Gene ID | Function |
| JASMONATE-ZIM-DOMAIN PROTEIN 10 (JAZ10) | AT5G13220 | Repressor of jasmonate signaling |
| JASMONATE RESISTANT 1 (JAR1) | AT2G46370 | Jasmonic acid-amido synthetase |
| LIPOXYGENASE 2 (LOX2) | AT3G45140 | Jasmonic acid biosynthesis |
| ALLENE OXIDE SYNTHASE (AOS) | AT5G42650 | Jasmonic acid biosynthesis |
| VEGETATIVE STORAGE PROTEIN 2 (VSP2) | AT5G24770 | Wound response |
| PLANT DEFENSIN 1.2 (PDF1.2) | AT5G44420 | Defense response to fungi |
| ORA59 | AT1G06160 | AP2/ERF transcription factor, integrator of JA and ethylene (B1197577) signaling |
| ETHYLENE RESPONSE FACTOR 1 (ERF1) | AT3G23240 | Transcription factor in ethylene signaling |
| WRKY40 | AT1G80840 | Transcription factor involved in stress responses |
| MYC2 | AT1G32640 | Transcription factor (autoregulation) |
Table 3: Representative Direct Target Genes of MYC2 in Arabidopsis
Experimental Protocols
This section provides a detailed methodology for performing a ChIP-seq experiment to identify the binding sites of a MeJA-induced transcription factor in Arabidopsis thaliana.
Experimental Workflow
The overall workflow for a ChIP-seq experiment involves several key stages, from plant treatment and tissue crosslinking to library preparation and bioinformatic analysis.
Figure 2: ChIP-seq Experimental Workflow.
Detailed Methodologies
1. Plant Growth and this compound Treatment
-
Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) plates or in liquid culture under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
For treatment, add MeJA to the growth medium to a final concentration of 50 µM. Alternatively, for liquid cultures, add MeJA to the liquid medium.
-
Incubate the seedlings for a duration known to induce the binding of the target TF. A 2-hour treatment is a common starting point for observing MYC2 and MYC3 binding.[2]
2. In Vivo Crosslinking
-
Harvest approximately 1-2 grams of plant tissue.
-
Submerge the tissue in 37 ml of 1x PBS containing 1% (v/v) formaldehyde in a vacuum flask.
-
Apply a vacuum for 10-15 minutes to facilitate the infiltration of formaldehyde into the plant tissues.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.
-
Rinse the tissue twice with sterile water and gently pat dry.
3. Chromatin Isolation and Shearing
-
Freeze the crosslinked tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove cell debris.
-
Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.
-
Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions (power, duration, number of cycles) is critical for successful ChIP.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-MYC2). It is crucial to use a ChIP-validated antibody.
-
Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
5. Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
6. Reverse Crosslinking and DNA Purification
-
Add NaCl to the eluted chromatin and the input control to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the formaldehyde crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
7. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for adapter-ligated fragments.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
8. Bioinformatic Data Analysis
The analysis of ChIP-seq data requires a series of computational steps to identify statistically significant regions of transcription factor binding.
Figure 3: Bioinformatic Workflow for ChIP-seq Data Analysis.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the quality-filtered reads to the reference genome of the organism using aligners such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of the genome with a statistically significant enrichment of ChIP reads compared to the input control. MACS2 (Model-based Analysis of ChIP-Seq) is a widely used tool for this purpose.
-
Peak Annotation: Annotate the identified peaks to determine their proximity to genomic features such as genes, promoters, and enhancers. Tools like HOMER and ChIPseeker can be used for this step.
-
Motif Discovery: Analyze the sequences within the identified peaks to discover enriched DNA motifs that may correspond to the binding site of the transcription factor. The MEME suite is a popular tool for de novo motif discovery.
-
Downstream Analysis: Perform functional analysis of the genes associated with the ChIP-seq peaks, such as Gene Ontology (GO) and pathway analysis, to gain insights into the biological processes regulated by the transcription factor.
Conclusion
ChIP-seq is an indispensable tool for elucidating the gene regulatory networks controlled by this compound-induced transcription factors. The protocols and data presented here provide a comprehensive guide for researchers to design and execute ChIP-seq experiments, and to analyze the resulting data. By identifying the direct targets of these key regulatory proteins, we can gain a deeper understanding of how plants respond to their environment and defend themselves against various stresses, knowledge that is crucial for both fundamental plant science and applications in agriculture and drug development.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in methyl jasmonate experiments
Welcome to the technical support center for methyl jasmonate (MeJA) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during MeJA experiments in a question-and-answer format.
Q1: Why am I seeing significant variability in plant responses between experiments, even with the same MeJA concentration?
A1: Inconsistent results in MeJA experiments can stem from several factors. Here's a breakdown of potential causes and solutions:
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Plant Material Variability: The age, developmental stage, and even the specific tissue type of the plant can significantly influence its response to MeJA.[1] Ensure that you are using plants of a consistent age and developmental stage for all experimental replicates.
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Environmental Conditions: Jasmonate signaling is intertwined with responses to various environmental cues.[2][3] Fluctuations in light intensity, temperature, and humidity can alter a plant's sensitivity and response to MeJA.[4] Maintain and monitor consistent environmental conditions throughout your experiments.
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MeJA Solution Instability: this compound is volatile and can be unstable in aqueous solutions.[5][6] It is recommended to prepare fresh solutions for each experiment. If using a stock solution, ensure it is stored properly at -20°C and minimize freeze-thaw cycles.[5] The solubility of MeJA in aqueous buffers is limited, and organic solvents like ethanol (B145695) or DMSO are often used to create stock solutions.[5] However, be mindful that the solvent itself can have physiological effects, so appropriate controls are crucial.[5]
-
Application Method: The method of MeJA application (e.g., spray, in-gel, seed treatment) can affect the dosage and uptake, leading to variability.[7][8] Standardize your application technique to ensure even and consistent coverage for all plants. For spray applications, ensure the plant surface is fully moist without excessive runoff.[9]
Q2: My MeJA treatment is causing unexpected growth inhibition or phytotoxicity. How can I mitigate this?
A2: High concentrations of MeJA can lead to growth inhibition and other phytotoxic effects.[10][11] The optimal concentration of MeJA is highly species- and context-dependent.
-
Concentration Optimization: It is crucial to perform a dose-response curve to determine the optimal MeJA concentration for your specific plant species and desired outcome.[10][12] Concentrations can range from the low micromolar (µM) to the millimolar (mM) range.[8][12]
-
Timing of Application: The developmental stage at which MeJA is applied can influence its effects on growth and yield.[11] Consider the timing of your treatment in relation to key developmental milestones of your plant system.
Q3: I am not observing the expected induction of defense genes or secondary metabolites after MeJA treatment. What could be the issue?
A3: A lack of response could be due to several factors, from the MeJA solution itself to the specific plant genetics.
-
Inactive MeJA: Ensure the purity and activity of your MeJA source. If possible, test its activity on a well-characterized response in a model organism like Arabidopsis thaliana.
-
Plant Insensitivity: Some plant species or mutants may have altered sensitivity to jasmonates.[13][14] This could be due to mutations in key signaling components like COI1.
-
Hormonal Crosstalk: The plant's response to MeJA can be influenced by other phytohormones like salicylic (B10762653) acid (SA) and abscisic acid (ABA).[3][15] For example, there can be antagonistic interactions between the JA and SA signaling pathways.[16] Consider the potential for hormonal crosstalk in your experimental system.
-
Timing of Analysis: The induction of genes and accumulation of metabolites is a time-dependent process. You may need to perform a time-course experiment to capture the peak of the response. Some responses can be biphasic, with an early and a later phase of volatile emissions.[17]
Data Presentation: Elicitor Concentration Effects
The following tables summarize quantitative data on the effects of different MeJA concentrations from various studies.
Table 1: Effect of MeJA Concentration on Plant Growth Parameters
| Plant Species | MeJA Concentration | Observed Effect | Reference |
| Soybean, Tomato, Sunflower | 0.1 - 2.5 mM | Decreased plant height and biomass | [10] |
| Rice (Oryza sativa) | 2.5 mM (Seed Treatment) | Reduced seedling emergence and plant height | [8] |
| Arabidopsis thaliana | 0.1 µM | 50% inhibition of primary root growth | [14] |
Table 2: Effect of MeJA Concentration on Secondary Metabolite Accumulation
| Plant Species | MeJA Concentration | Secondary Metabolite | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Broccoli (Brassica oleracea) | 250 µM | Glucosinolates | Maximized concentration |[7] | | Salvia species | 150 µM | Rosmarinic Acid | Peak accumulation |[12] | | Potato (Solanum tuberosum) | 300 µmol L⁻¹ | Not specified | Most effective for preservation |[18] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in organic solvents.[5]
-
Objective: To prepare a concentrated stock solution of MeJA for dilution to working concentrations.
-
Materials:
-
This compound (neat oil or solution)
-
Ethanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Handle MeJA in a well-ventilated area, preferably a fume hood.
-
Based on the desired stock concentration and the molecular weight of MeJA (224.30 g/mol ), calculate the required volume or weight.
-
Dissolve the MeJA in a minimal amount of ethanol or DMSO. For example, to make a 1 M stock solution, dissolve 224.3 mg of MeJA in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
2. Foliar Spray Application of this compound
-
Objective: To apply MeJA exogenously to the aerial parts of plants.
-
Materials:
-
MeJA stock solution
-
Sterile distilled water
-
A surfactant (e.g., Tween-20) to ensure even spreading on the leaf surface
-
Spray bottle
-
-
Procedure:
-
On the day of the experiment, prepare the working solution by diluting the MeJA stock solution in sterile distilled water.
-
Add a surfactant, typically at a final concentration of 0.01% to 0.1% (v/v).
-
Prepare a control solution containing the same concentration of solvent and surfactant as the treatment solution.
-
Evenly spray the plant foliage until the surfaces are thoroughly wet, but before significant runoff occurs.[9]
-
Keep treated and control plants physically separated to prevent cross-contamination from volatile MeJA.
-
Visualizations
Caption: Core this compound (MeJA) signaling pathway.
Caption: Generalized workflow for a MeJA experiment.
Caption: A logical guide for troubleshooting MeJA experiments.
References
- 1. This compound Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation and Characterization of this compound Microcapsules and Their Preserving Effects on Postharvest Potato Tuber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of this compound on Expression Patterns of Rosmarinic Acid Biosynthesis Genes, and Phenolic Compounds in Different Species of Salvia subg. Perovskia Kar L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two this compound-Insensitive Mutants Show Altered Expression of AtVsp in Response to this compound and Wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Methyl Jasmonate Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of methyl jasmonate (MeJA) to elicit desired responses while avoiding phytotoxicity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| What are the typical signs of MeJA-induced phytotoxicity? | Common symptoms of MeJA phytotoxicity include stunted growth, reduced biomass, leaf yellowing (chlorosis), tissue death (necrosis), and decreased seed germination or seedling emergence.[1] In some cases, high concentrations can lead to oxidative stress.[2] |
| My plants show signs of stress (e.g., wilting, leaf curling) immediately after MeJA application. What should I do? | This could be a transient shock response. 1. Monitor: Continue to observe the plants for the next 24-48 hours. 2. Reduce Concentration: If symptoms persist or worsen, the MeJA concentration is likely too high for your specific plant species and experimental conditions. Reduce the concentration by 50% or more in your next experiment. 3. Check Application Method: Ensure even spray coverage and avoid pooling of the solution on leaves, which can cause localized high concentrations. |
| I'm not observing any response to the MeJA treatment. What could be the reason? | 1. Concentration Too Low: The applied MeJA concentration may be insufficient to elicit a response. Try a dose-response experiment with incrementally higher concentrations. 2. Application Timing: The timing of application can be critical. For example, in broccoli, application 4 days prior to harvest showed significant effects.[3] 3. Plant Developmental Stage: The responsiveness of plants to MeJA can vary with their age and developmental stage. 4. Solution Preparation: Verify the correct preparation of your MeJA stock and working solutions. MeJA is often dissolved in a small amount of ethanol (B145695) before being diluted in water.[3][4] |
| Can I apply MeJA to in vitro plant cell or organ cultures? | Yes, MeJA is widely used as an elicitor in plant cell and organ cultures to stimulate the production of secondary metabolites.[2][4] However, the optimal concentration can vary significantly between cell lines and culture conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific culture. |
| How do I prepare a MeJA stock solution? | A common method is to dissolve MeJA in a small amount of ethanol (e.g., 95% v/v) and then dilute it to the final working concentration with sterile water or culture medium.[4] For example, to prepare a 150 µM working solution, 40 µL of 100% MeJA can be added to 460 µL of 95% ethanol and 500 µL of nanopure water, then added to the culture to achieve the final concentration.[4] For some applications, the stock solution may need to be filter-sterilized. |
| Are there any environmental factors that can influence MeJA phytotoxicity? | Yes, factors such as high temperatures, drought stress, and high humidity can exacerbate the phytotoxic effects of MeJA. It is recommended to conduct experiments under controlled environmental conditions. |
Quantitative Data on MeJA Concentration and Phytotoxicity
The following table summarizes MeJA concentrations used in various studies and their observed effects, highlighting the range from beneficial to phytotoxic.
| Plant Species | Application Method | Concentration Range Studied | Optimal/Beneficial Concentration | Phytotoxic Effects Observed at Higher Concentrations | Reference |
| Brassica oleracea (Broccoli) | Foliar Spray | 62.5 - 500 µM | 250 µM for maximizing glucosinolates | Higher concentrations did not show further significant increases and may not be cost-effective. | [3] |
| Cosmos bipinnatus | In Hoagland solution | 0.1 - 100 µM | 0.1 - 10 µM increased biomass under Cd stress | 100 µM did not significantly affect biomass and disturbed the balance of antioxidant enzyme systems. | [5] |
| Oryza sativa (Rice) | Seed Treatment | 2.5 mM | N/A (focus was on resistance) | Reduced seed germination and post-germination root and shoot growth. | [1] |
| Taxus cuspidata (Cell Culture) | Added to medium | 150 µM | N/A (focus was on paclitaxel (B517696) production) | Concomitant decrease in cell growth. | [4] |
| Taxus wallichiana (Cell Culture) | Added to medium | 100 µM | Elicited taxoid production | Good growth was maintained at this concentration. | [6] |
| Pinus pinaster | Seedling Spray | 0.1 - 10 mM | N/A (focus was on resistance) | 25 mM caused a reduction in growth. | [7] |
| Cucumis sativus (Cucumber) | Foliar Spray | 0.2 - 50 mM | N/A (focus was on dose-response) | Higher concentrations (e.g., 20 mM) led to an acute stress response. | [8] |
| Brassica rapa (Pak Choi) | Foliar Spray | 0.5 mM | Increased glucosinolates | Not specified in the study. | [9] |
Experimental Protocols
Protocol for Determining Optimal MeJA Concentration
This protocol provides a general framework for a dose-response experiment to identify the optimal, non-phytotoxic concentration of MeJA for your specific plant system.
1. Preparation of MeJA Stock Solution:
-
Prepare a high-concentration stock solution of MeJA (e.g., 100 mM) by dissolving it in 100% ethanol.
-
Store the stock solution at -20°C in a tightly sealed container.
2. Experimental Design:
-
Plant Material: Use healthy, uniform plants or a consistent density of cell culture for the experiment.
-
Concentration Range: Based on the table above and literature for similar species, select a wide range of MeJA concentrations to test (e.g., 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Replication: Use a sufficient number of replicates for each treatment (e.g., 3-5 plants or flasks per concentration).
-
Control Group: Include a control group treated with the same concentration of ethanol used for the highest MeJA concentration, diluted in water or medium, to account for any effects of the solvent.
3. Application of MeJA:
-
For Whole Plants (Foliar Spray):
-
Prepare working solutions by diluting the stock solution in distilled water containing a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
-
Spray the foliage until runoff, ensuring all parts of the plant are covered.
-
-
For Cell Cultures:
-
Prepare working solutions by diluting the stock solution in sterile culture medium.
-
Add the appropriate volume of the working solution to the cell culture flasks to achieve the desired final concentrations.
-
4. Incubation and Observation:
-
Maintain the plants or cell cultures under controlled environmental conditions (e.g., temperature, light, humidity).
-
Observe and record any visible signs of phytotoxicity daily for a predefined period (e.g., 7-14 days).
5. Assessment of Phytotoxicity and Elicitation Response:
-
Phytotoxicity Metrics:
-
Growth: Measure plant height, root length, and fresh/dry biomass.
-
Photosynthetic Pigments: Quantify chlorophyll (B73375) content.
-
Cell Viability (for cell cultures): Use methods like fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) staining.[4]
-
Oxidative Stress Markers: Measure malondialdehyde (MDA) content as an indicator of lipid peroxidation.
-
-
Elicitation Response Metrics:
-
Quantify the target secondary metabolites or gene expression levels relevant to your research.
-
6. Data Analysis:
-
Statistically analyze the data to determine the highest concentration of MeJA that does not cause significant negative effects on the measured phytotoxicity metrics while still eliciting the desired response.
Visualizations
MeJA Signaling Pathway
Caption: Simplified MeJA signaling pathway leading to defense responses or phytotoxicity.
Experimental Workflow for MeJA Optimization
References
- 1. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low concentrations of this compound promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating this compound for induction of resistance to Fusarium oxysporum, F. circinatum and Ophiostoma novo-ulmi | Forest Systems [fs.revistas.csic.es]
- 8. Dose-dependent this compound effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Methyl Jasmonate (MeJA) Treatment for Gene Induction
Welcome to the technical support center for refining methyl jasmonate (MeJA) treatment duration for maximal gene induction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for MeJA treatment duration to observe significant gene induction?
The optimal duration for MeJA treatment is highly dependent on the plant species, the specific genes of interest, and the experimental system. However, a general timeline for gene expression response can be observed. In cultured Arabidopsis cells, a transcriptional cascade is activated, with the number of MeJA-regulated genes increasing from 75 after 0.5 hours to 495 after 6 hours[1]. Early response genes can be detected as early as 30 minutes, followed by intermediate (2 hours) and late (6 hours) response genes[1]. In wheat seedlings, substantial regulation of JA pathway-dependent defense genes occurs at 72 hours after MeJA treatment[2]. For secondary metabolite production in Salvia sclarea, transcriptomic changes precede the accumulation of metabolites, with significant differential gene expression observed at 10 and 26 hours post-treatment[3].
Q2: How does MeJA concentration affect gene induction?
MeJA concentration is a critical factor influencing the magnitude of gene induction. In Schizonepeta tenuifolia, different concentrations of MeJA (50, 100, and 250 µM) led to varying levels of up-regulation of genes involved in monoterpenoid biosynthesis and JA signaling[4]. Similarly, in barley seedlings, MeJA concentrations from 15 to 1000 µM were tested, with higher doses (500 µM and above) causing a significant reduction in photosynthetic efficiency while inducing the expression of specific aquaporin genes[5]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental goals, as high concentrations can lead to phytotoxicity and negatively impact plant growth[6][7].
Q3: What are some common issues encountered during MeJA treatment experiments?
Researchers may encounter several issues during MeJA treatment experiments, including:
-
Phytotoxicity: High concentrations of MeJA can inhibit plant growth, cause cell death, and reduce yield[6][7][8]. It is advisable to start with a range of concentrations to identify one that induces the desired response without causing excessive stress.
-
Transient Gene Expression: The induction of many genes by MeJA is transient. Expression levels may peak at a specific time point and then decline[1]. A time-course experiment is essential to capture the point of maximal induction.
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Solvent Effects: MeJA is typically dissolved in ethanol (B145695) or other organic solvents. It is important to include a solvent-only control in your experiments to ensure that the observed effects are due to MeJA and not the solvent.
-
Method of Application: The method of MeJA application (e.g., spray, in liquid culture, airborne) can influence the outcome. Airborne MeJA treatment has been shown to induce defense-related genes in Arabidopsis[9][10]. The chosen method should be appropriate for the experimental system and applied consistently.
Q4: How can I confirm that my MeJA treatment is working at a molecular level?
To confirm the activation of the MeJA signaling pathway, you can measure the expression of known JA-responsive marker genes. Genes such as VSP2 and PDF1.2 in Arabidopsis are commonly used markers for JA-induced defense responses[9][11]. Additionally, genes involved in the JA biosynthesis pathway, like LOX and AOS, are often upregulated through a positive feedback loop upon MeJA treatment[12]. Quantitative real-time PCR (qRT-PCR) is a sensitive method to quantify the expression levels of these marker genes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant gene induction observed. | - Inappropriate treatment duration (too short or too long).- MeJA concentration is too low.- Degradation of MeJA stock solution.- Insensitive plant species or developmental stage. | - Conduct a time-course experiment (e.g., 0.5, 2, 6, 24, 48, 72 hours) to identify the optimal induction time[1][2].- Perform a dose-response experiment with a range of MeJA concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM)[4][5].- Prepare a fresh stock solution of MeJA. Store it properly as recommended by the supplier.- Consult the literature for responsiveness of your specific plant system to MeJA. |
| High variability in gene expression between replicates. | - Inconsistent MeJA application.- Uneven plant material (e.g., different developmental stages).- Contamination of samples. | - Ensure uniform application of MeJA solution to all samples.- Use plants of the same age and developmental stage for all treatments.- Maintain sterile techniques during sample collection and processing. |
| Negative impact on plant health (e.g., chlorosis, growth inhibition). | - MeJA concentration is too high.- Prolonged exposure to MeJA. | - Reduce the MeJA concentration.- Shorten the treatment duration.- Monitor plant health visually throughout the experiment. |
| Contradictory results compared to published literature. | - Differences in experimental conditions (e.g., light, temperature, growth medium).- Different plant ecotype or cultivar used.- Variation in MeJA application method. | - Carefully document and control all environmental parameters.- Use the same plant genotype as cited in the literature if possible.- Standardize the MeJA application protocol and ensure it is comparable to the cited work. |
Data on MeJA Treatment Duration and Gene Induction
| Plant Species | Tissue/System | MeJA Concentration | Treatment Duration | Key Induced Genes/Metabolites | Fold Change/Observation |
| Arabidopsis thaliana | Cultured cells | Not specified | 0.5 - 6 hours | Early, intermediate, and late response genes | Number of regulated genes increased from 75 to 495[1]. |
| Arabidopsis thaliana | Seedlings | 50 µM | 2 days | PR1, PDF1.2, Thi2.1 | Induction of defense gene transcription[11]. |
| Triticum aestivum (Wheat) | Seedlings | Not specified | 24, 48, 72 hours | JA pathway-dependent defense genes | Substantial regulation observed at 72 hours[2]. |
| Salvia sclarea | Leaves and roots | Not specified | 10, 26, 73 hours | Phenylpropanoid biosynthesis genes | Significant differential expression at 10 and 26 hours[3]. |
| Schizonepeta tenuifolia | Leaves | 50, 100, 250 µM | Not specified | Monoterpenoid biosynthesis genes (DXS, DXR) | Expression levels were up-regulated, with the highest under 250 µM treatment[4]. |
| Nicotiana tabacum (Tobacco) | Thin layers | 0.1, 1, 10 µM | 5, 7, 15 days | Polyamine biosynthetic genes (ADC, ODC, SAMDC) | Strong up-regulation of gene expression[6]. |
| Hordeum vulgare (Barley) | Seedlings | 500 µM | 4 hours | HvMYC2 | Three-fold increase in transcript level[5]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (MeJA)
-
Ethanol (95-100%)
-
Sterile distilled water
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Due to its oily nature, MeJA is typically dissolved in a solvent like ethanol[13][14].
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of MeJA in ethanol. For example, for 1 mL of a 100 mM stock, dissolve 22.4 mg of MeJA (MW: 224.3 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container.
-
For working solutions, dilute the stock solution with sterile distilled water or the appropriate culture medium to the desired final concentration. It is recommended to add the diluted MeJA to the medium just before use.
-
Note: Always prepare a mock control with the same concentration of ethanol as used in the MeJA treatment to account for any solvent effects.
-
Protocol 2: MeJA Treatment of Plant Seedlings in Liquid Culture
-
Plant Material:
-
Plant seedlings grown under sterile conditions (e.g., on agar (B569324) plates or in liquid culture).
-
-
Procedure:
-
Prepare the liquid culture medium for your specific plant species.
-
Transfer seedlings of a uniform size and developmental stage to flasks containing fresh liquid medium. Allow the seedlings to acclimate for a specified period (e.g., 24 hours).
-
From your MeJA stock solution, add the required volume to achieve the desired final concentration in the liquid medium. For the control group, add an equivalent volume of the solvent (e.g., ethanol).
-
Incubate the flasks under your standard growth conditions (light, temperature, and agitation).
-
Harvest plant material at different time points (e.g., 0, 1, 3, 6, 12, 24 hours) for subsequent analysis (e.g., RNA extraction for gene expression analysis).
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until further processing.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the harvested plant tissue using a suitable RNA extraction kit or protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Design or obtain validated primers for your target genes and a suitable reference gene (e.g., Actin, Ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.
-
Perform the qRT-PCR reaction using a real-time PCR cycler.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the MeJA-treated and control samples.
-
Visualizations
Caption: Simplified MeJA signaling pathway leading to gene induction.
Caption: General experimental workflow for optimizing MeJA treatment.
References
- 1. Mapping this compound-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Da Cheng Haoï¼Shi Lin Chenï¼Anne Osbournï¼Vassiliki G. Kontogianniï¼ LiWei Liuï¼Maria J. Jordán. Temporal transcriptome changes induced by this compound in Salvia sclarea. Gene. Volume 558ï¼Issue 1ï¼1 March 2015ï¼Pages 41â53. [icmm.ac.cn]
- 4. Transcriptomics Reveals the Molecular Basis for this compound to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 8. This compound Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic effects of this compound treatment and propagation method on Norway spruce resistance against a bark-feeding insect - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of methyl jasmonate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of methyl jasmonate (MeJA) solutions. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guides
Common Solubility Issues
This compound's low aqueous solubility is a frequent challenge. Below are common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | MeJA is poorly soluble in water. Adding a concentrated organic stock solution directly to an aqueous buffer can cause it to crash out. | - Prepare a stock solution in a water-miscible organic solvent like ethanol (B145695) or DMSO.[1][2] - Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to ensure rapid dispersion.[1] - Consider using a surfactant, such as Tween 20, in your final aqueous solution to improve solubility.[3] - Pre-warming the aqueous medium (e.g., to 37°C) can sometimes aid in solubilization.[4] |
| Incomplete dissolution in organic solvents | The concentration of MeJA may exceed its solubility limit in the chosen solvent. | - Refer to the solubility data table below to select an appropriate solvent. - Gently warm the solution to increase solubility.[1] - Use a higher volume of solvent to prepare a more dilute solution. |
| "Oiling out" of the compound | MeJA may separate as an oily layer instead of dissolving, especially at high concentrations or in inappropriate solvents. | - Ensure you are using a suitable solvent where MeJA has high solubility. - Increase the volume of the solvent. - Vigorously agitate or sonicate the mixture. |
| Crystallization of MeJA in the stock solution upon storage | The storage temperature is too low, or the solvent has evaporated, leading to supersaturation. | - Store stock solutions at the recommended temperature (see product datasheet). For neat MeJA, room temperature storage is often recommended.[5][6] - Ensure vials are tightly sealed to prevent solvent evaporation. - If crystallization occurs, gently warm the solution and vortex until the solid redissolves. |
Data Presentation: Solubility of this compound in Various Solvents
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference(s) |
| Water | ~340 mg/L at 25°C | [5][6] |
| Ethanol | Soluble; ~30 mg/mL | [2][7][8] |
| Methanol | Soluble | [1][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble; ~15 mg/mL | [1][2] |
| Dimethylformamide (DMF) | Soluble; ~25 mg/mL | [1][2] |
| Ethyl Acetate | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Hexane | Limited solubility | [1][10][11] |
| Chloroform | Soluble | [9] |
| Oils | Soluble | [7][8][9] |
| PBS (pH 7.2) | ~3 mg/mL | [2] |
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: How can I prepare a stable aqueous solution of this compound for my cell culture experiments?
A1: Due to its low water solubility, preparing a stable aqueous solution of MeJA requires a careful approach. Here are two common methods:
-
Using a Co-solvent: First, dissolve the MeJA in a water-miscible organic solvent such as ethanol or DMSO to create a concentrated stock solution.[1][2] Then, dilute this stock solution into your cell culture medium drop by drop while stirring to prevent precipitation.[1] It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid cytotoxicity.[4]
-
Using a Surfactant: A non-ionic surfactant like Tween 20 can be used to improve the solubility of MeJA in aqueous solutions. Prepare a stock solution of MeJA in the surfactant and then dilute it in your experimental medium.
Q2: I'm observing a white precipitate when I add my ethanolic MeJA stock to my aqueous buffer. What should I do?
A2: This is a common issue due to the poor water solubility of MeJA. To resolve this, try the following:
-
Slow Addition and Vigorous Mixing: Add the ethanolic stock solution very slowly (dropwise) into the aqueous buffer while the buffer is being vigorously stirred or vortexed.[1] This helps to disperse the MeJA molecules quickly and prevents them from aggregating and precipitating.
-
Reduce the Concentration: You may be trying to achieve a final concentration that is above MeJA's solubility limit in the final ethanol-water mixture. Try preparing a more dilute final solution.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant in your aqueous buffer can help to keep the MeJA in solution.
Stability Enhancement
Q3: My this compound solution seems to be losing its effectiveness over time. How can I improve its stability?
A3: this compound is a volatile compound and can be unstable, especially in solution.[12][13] To enhance its stability, consider the following methods:
-
Inclusion Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the MeJA molecule from degradation and increase its water solubility.[14]
-
Nanoencapsulation: Encapsulating MeJA in nanoparticles, for example, using chitosan (B1678972), can improve its stability, reduce its volatility, and provide a controlled release.[15][16]
-
Microencapsulation: Similar to nanoencapsulation, microencapsulation can also enhance the stability and control the release of MeJA.[6]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For neat this compound, it is recommended to store it in a tightly sealed container at room temperature.[5][6] Stock solutions in organic solvents like DMSO should be stored at -20°C or lower in aliquots to avoid repeated freeze-thaw cycles.[2][4] It is generally not recommended to store aqueous solutions for more than a day due to potential degradation.[2] It is also advised not to store MeJA in ethanol for extended periods to prevent transesterification to ethyl jasmonate.[5]
Data Presentation: Stability of this compound Formulations
This table provides a qualitative comparison of the stability of different this compound formulations.
| Formulation | Stability Enhancement | Key Advantages | Reference(s) |
| Aqueous Solution | Low | Easy to prepare for immediate use. | [2] |
| Ethanol/DMSO Stock | Moderate (short-term) | Allows for the preparation of aqueous dilutions. | [2][5] |
| Cyclodextrin Inclusion Complex | High | Increased water solubility and thermal stability. | [14] |
| Nano/Microencapsulation | Very High | Reduced volatility, controlled release, and improved stability. | [6][13][15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex using the freeze-drying method.
Materials:
-
This compound (MeJA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the HP-β-CD solution: Weigh an appropriate amount of HP-β-CD and dissolve it in distilled water with stirring to create a solution of the desired concentration.
-
Prepare the MeJA solution: Weigh the required amount of MeJA (to achieve a 1:1 molar ratio with HP-β-CD) and dissolve it in a minimal amount of ethanol.
-
Mix the solutions: Slowly add the MeJA solution dropwise to the stirring HP-β-CD solution.
-
Inclusion reaction: Continue stirring the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.
-
Freeze-drying: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a powdered form of the MeJA-HP-β-CD inclusion complex.
-
Storage: Store the dried complex in a desiccator at room temperature.
Protocol 2: Nanoencapsulation of this compound with Chitosan
This protocol details the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.[4][15][17][18]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (MeJA)
-
Ethanol
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the chitosan solution: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with overnight stirring to obtain a clear solution (e.g., 0.5% w/v).
-
Prepare the TPP solution: Dissolve TPP in distilled water to create a solution of the desired concentration (e.g., 0.25% w/v).
-
Prepare the MeJA solution: Dissolve MeJA in ethanol to create a stock solution.
-
Encapsulation: Add the desired amount of the MeJA stock solution to the chitosan solution and stir.
-
Nanoparticle formation: While stirring the chitosan-MeJA mixture, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Stirring: Continue stirring the mixture for a defined period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.
-
Separation: Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with distilled water to remove any unencapsulated MeJA and residual reagents. Repeat the centrifugation and washing steps as necessary.
-
Resuspension/Drying: The final nanoparticle pellet can be resuspended in an appropriate buffer for immediate use or freeze-dried for long-term storage.
Protocol 3: Quantification of this compound using RP-HPLC
This protocol provides a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a Diode Array Detector (DAD).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection Wavelength: 214 nm.[19]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of MeJA of a known concentration in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 25-300 µg/mL).[19]
-
Sample Preparation: Extract MeJA from the sample matrix using a suitable solvent. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the MeJA standards against their concentration. Determine the concentration of MeJA in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Caption: Workflow for the nanoencapsulation of this compound using chitosan.
Caption: Simplified jasmonate signaling pathway in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 茉莉酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. maxapress.com [maxapress.com]
- 8. (-)-Methyl jasmonate | C13H20O3 | CID 5281929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1211-29-6 [m.chemicalbook.com]
- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Exogenous this compound Improves Heat Tolerance of Perennial Ryegrass Through Alteration of Osmotic Adjustment, Antioxidant Defense, and Expression of Jasmonic Acid-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoencapsulation of Plant Volatile Organic Compounds to Improve Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chitosan nanoparticles and their combination with this compound for the elicitation of phenolics and flavonoids in plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajpamc.com [ajpamc.com]
- 18. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Endogenous Methyl Jasmonate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in accurately quantifying low levels of endogenous methyl jasmonate (MeJA). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. Sample Preparation and Extraction
| Question | Answer |
| What is the most common reason for low MeJA recovery during extraction? | Low recovery is often due to a combination of factors including incomplete cell lysis, suboptimal solvent choice, incorrect pH, and analyte degradation. For instance, insufficient grinding of plant tissue can trap MeJA within cells. Using a solvent that doesn't efficiently solubilize MeJA or an inappropriate pH that affects its ionization state can also lead to poor yields.[1] |
| How can I improve the efficiency of my extraction? | To improve extraction efficiency, ensure complete homogenization of the plant tissue, preferably by grinding in liquid nitrogen. Use an appropriate solvent system, such as 80% methanol (B129727), which has shown good recovery rates.[2] The addition of an internal standard, like deuterated jasmonic acid, before extraction is crucial for correcting for sample loss during preparation.[3] |
| What is Solid-Phase Extraction (SPE) and why is it important for MeJA quantification? | Solid-Phase Extraction (SPE) is a sample purification technique that separates components of a mixture based on their physical and chemical properties. For MeJA analysis, SPE is critical for removing interfering matrix components from the plant extract that can suppress the signal in both LC-MS and GC-MS, leading to inaccurate quantification. C18 cartridges are commonly used for this purpose.[1][4] |
| I am experiencing inconsistent results with my SPE. What could be the cause? | Inconsistent SPE results can arise from several issues: the cartridge drying out before sample loading, a sample loading flow rate that is too high, or using a wash solvent that is too strong and prematurely elutes the analyte. Ensure the cartridge remains wetted, control the flow rate to allow for proper binding, and optimize your wash solvent to remove interferences without losing your target compound.[5][6][7] |
2. LC-MS/MS Analysis
| Question | Answer |
| My MeJA peak is showing significant tailing in my LC-MS chromatogram. What should I do? | Peak tailing can be caused by several factors including column overload, secondary interactions with the stationary phase, or issues with the mobile phase. Try reducing the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for MeJA and that the column is not contaminated or degraded.[8] |
| I am observing a weak or no signal for MeJA. What are the potential causes? | A weak or absent signal could be due to issues with the ion source, incorrect MS settings, or sample degradation. Check for a stable spray from the ESI source and ensure the capillary is not clogged. Verify that the MS parameters, including polarity and MRM transitions, are correctly set for MeJA. Always prepare fresh samples to avoid degradation.[8][9][10] |
| What are typical MRM transitions for MeJA and its internal standards? | For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored. For this compound, a common transition is m/z 225 -> 133. For a deuterated internal standard like d3-Jasmonic Acid, a possible transition would be m/z 214 -> 59. It is crucial to optimize these transitions on your specific instrument. |
| How can I minimize matrix effects in my LC-MS/MS analysis? | Matrix effects, such as ion suppression or enhancement, are a major challenge. To minimize them, effective sample cleanup using SPE is essential. You can also try diluting your sample, although this may compromise sensitivity for low-level analytes. Using a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.[11] |
3. GC-MS Analysis and Derivatization
| Question | Answer |
| Why is derivatization necessary for GC-MS analysis of jasmonic acid? | Jasmonic acid is not volatile enough for direct analysis by Gas Chromatography (GC). Derivatization converts it into a more volatile and thermally stable compound. A common method is silylation, which replaces active hydrogens on the carboxyl group with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group using reagents like MTBSTFA.[7][12][13] |
| I am seeing multiple peaks for my derivatized MeJA standard. What is the problem? | The presence of multiple peaks can indicate incomplete derivatization or the formation of byproducts. Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. Optimize the reaction time and temperature. For example, derivatization with MTBSTFA is often carried out at elevated temperatures (e.g., 60-80°C) for a specific duration to ensure complete reaction.[14][15][16] |
| My derivatized sample is showing poor peak shape in the GC. What are the possible causes? | Poor peak shape (fronting or tailing) in GC-MS can be due to column overload, a contaminated liner or column, or an inappropriate temperature program. Try injecting a smaller volume or a more dilute sample. Regularly replace the inlet liner and trim the front end of the column to remove active sites. Optimize the oven temperature program to ensure proper separation and elution of the derivatized analyte.[17][18] |
| What are the characteristic ions to monitor for TBDMS-derivatized jasmonic acid in SIM mode? | For Selected Ion Monitoring (SIM) in GC-MS, you should monitor characteristic fragment ions of the derivatized analyte. For the TBDMS derivative of jasmonic acid, a prominent ion is often the [M-57]+ ion, which corresponds to the loss of a tert-butyl group. Other characteristic ions should be determined by analyzing a standard under your specific GC-MS conditions.[19][20] |
Troubleshooting Guides
Guide 1: Low Recovery of Endogenous this compound
This guide provides a systematic approach to troubleshooting low recovery of MeJA during sample preparation.
Caption: Troubleshooting workflow for low this compound recovery.
Guide 2: Poor Peak Shape in LC-MS/MS Analysis
This guide helps to identify and resolve common issues leading to poor chromatographic peak shapes for MeJA.
Caption: Troubleshooting guide for poor peak shape in LC-MS/MS.
Quantitative Data
Table 1: Comparison of Extraction Methods for Jasmonic Acid
| Extraction Method | Plant Material | Recovery Rate (%) | Reference |
| 80% Methanol | Ulmus pumila leaves | >70% | [2] |
| 100% Cold Methanol followed by SPE | Plant Tissues | JA: 92.48%, MeJA: 94.30% | [4] |
| Methanol with internal standards followed by SPE | Various plant tissues | High and reproducible | [10][21] |
Table 2: Endogenous Levels of Jasmonic Acid and this compound in Different Plant Tissues
| Plant Species | Tissue | Condition | Jasmonic Acid (ng/g FW) | This compound (ng/g FW) | Reference |
| Arabidopsis thaliana | Leaves | Wounded | 10-100 | Not specified | [22] |
| Hybrid Poplar | Leaves | Unstressed | 2600 | 1300 | [3] |
| Tomato | Leaves | Unstressed | ~25 | Not specified | [13] |
| Tomato | Leaves | Cold Stress | ~45 | Not specified | [13] |
Experimental Protocols
Protocol 1: Extraction and Purification of Endogenous this compound from Arabidopsis thaliana Leaves for LC-MS/MS Analysis
This protocol is adapted from various sources and provides a general workflow.[4][22][23]
-
Sample Collection and Freezing: Harvest approximately 100 mg of Arabidopsis thaliana leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol containing a known amount of deuterated jasmonic acid (e.g., d6-JA) as an internal standard.
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
-
Centrifugation: Centrifuge the extract at >13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of 100% methanol through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water.
-
Loading: Dilute the supernatant with water to reduce the methanol concentration to <10% and load it onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.
-
Elution: Elute the jasmonates with 1 mL of 80% methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Caption: General experimental workflow for MeJA extraction.
Signaling Pathway Visualization
Jasmonate Signaling Pathway
The jasmonate signaling pathway is crucial for plant defense and development. The core of this pathway involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors, such as MYC2, which regulate the expression of jasmonate-responsive genes.[24][25][26][27][28]
Caption: Core components of the jasmonate signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of jasmonic acid, this compound, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.at [shimadzu.at]
- 10. zefsci.com [zefsci.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
- 13. Jasmonate and Melatonin Act Synergistically to Potentiate Cold Tolerance in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. agilent.com [agilent.com]
- 19. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 20. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and quantification of this compound in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Methyl Jasmonate (MeJA) Treatment in Plants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of methyl jasmonate (MeJA) treatment in plant experiments.
Troubleshooting Guides
Issue 1: Significant Growth Inhibition Observed After MeJA Treatment
Question: My plants are showing stunted growth, reduced biomass, and inhibited root development after applying MeJA. How can I mitigate these effects while still achieving the desired induction of secondary metabolites?
Answer:
Growth inhibition is a common off-target effect of MeJA, as it can trigger a shift in the plant's resource allocation from growth to defense.[1][2][3] To minimize these effects, consider the following troubleshooting steps:
-
Optimize MeJA Concentration: High concentrations of MeJA are often responsible for growth inhibition.[2][4] Conduct a dose-response experiment to determine the minimum effective concentration that induces your target response without severely impacting growth. Studies have shown that lower concentrations can still effectively elicit the desired biochemical changes. For instance, in hemp, 100 μM MeJA was found to be optimal for enhancing cannabinoid production while controlling plant height, a desirable trait in vertical farming.[5]
-
Refine Application Timing and Frequency: The developmental stage of the plant and the timing of MeJA application are critical. Applying MeJA for a shorter duration or at a specific growth stage might reduce the negative impact on overall development. For example, in broccoli, foliar application of MeJA four days before harvest enhanced glucosinolate concentrations effectively.[6][7]
-
Consider the Plant Species and Cultivar: Sensitivity to MeJA varies significantly among different plant species and even cultivars.[2] What works for one plant may be phytotoxic to another. It is essential to consult literature specific to your plant of interest or conduct preliminary trials.
-
Analyze Hormone Crosstalk: MeJA signaling pathways interact with growth-related hormones like auxins, gibberellins (B7789140) (GAs), and cytokinins.[8][9] The observed growth inhibition is often a result of this antagonistic crosstalk. Understanding these interactions can help in developing strategies to counteract the negative effects, although this is an advanced approach.
Issue 2: Inconsistent or No Induction of Target Compounds
Question: I am not observing the expected increase in the production of my target secondary metabolites after MeJA treatment. What could be the reason?
Answer:
Several factors can lead to an inconsistent or absent response to MeJA treatment. Here are some potential causes and solutions:
-
Sub-optimal Concentration: The concentration of MeJA used may be too low to elicit a significant response. As mentioned, a dose-response curve is crucial to identify the optimal concentration for your specific experimental conditions.
-
Incorrect Application Method: The method of application can influence the uptake and effectiveness of MeJA. Foliar sprays are common, but their efficiency can be affected by factors like surfactant use, time of day (stomatal opening), and coverage. Ensure a uniform application to all relevant plant tissues.
-
Timing of Harvest: The accumulation of secondary metabolites post-treatment is a dynamic process. The peak accumulation may occur at a specific time point after MeJA application. A time-course experiment can help determine the optimal harvest time to capture the maximum yield of your target compound.
-
Environmental Conditions: Light, temperature, and humidity can all influence the plant's response to MeJA. Maintain consistent and controlled environmental conditions throughout your experiment to ensure reproducibility.
-
Plant Developmental Stage: The responsiveness of a plant to MeJA can be dependent on its developmental stage. Younger plants might react differently than more mature ones. Standardize the age and developmental stage of the plants used in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of MeJA treatment?
A1: The most frequently reported off-target effects include inhibition of plant growth (reduced plant height, biomass, and root length), delayed seed germination, and alterations in leaf anatomy and morphology, such as increased trichome density and changes in stomatal density.[1][2][3][4][10] At higher concentrations, MeJA can also induce oxidative stress.[11]
Q2: How does MeJA treatment lead to both desired and off-target effects?
A2: MeJA is a key signaling molecule in the jasmonate (JA) pathway, which is central to plant defense against biotic and abiotic stress.[9] When applied exogenously, MeJA activates this pathway, leading to the production of defense-related secondary metabolites. However, the JA pathway has extensive crosstalk with other hormone signaling pathways that regulate plant growth and development, such as those for auxins, gibberellins, and cytokinins.[8] This crosstalk, often antagonistic, results in the observed trade-off between defense and growth, leading to off-target effects like growth inhibition.
Q3: What concentrations of MeJA are typically used in research?
A3: MeJA concentrations vary widely depending on the plant species, the desired outcome, and the application method. It is crucial to perform a dose-response study for your specific system. The table below summarizes concentrations used in various studies.
Q4: Can MeJA be used to enhance the nutritional or medicinal value of crops?
A4: Yes, MeJA has been successfully used to enhance the production of health-promoting phytochemicals in various crops. For example, it has been shown to increase glucosinolates in broccoli and cannabinoids in hemp.[5][6][7] The key is to optimize the treatment protocol to maximize the desired compounds while minimizing negative impacts on yield and quality.[12]
Data Presentation
Table 1: Summary of MeJA Concentrations and Their Effects on Different Plant Species
| Plant Species | MeJA Concentration(s) | Observed Effects | Reference(s) |
| Broccoli (Brassica oleracea) | 250 µM | Increased glucosinolate and isothiocyanate concentrations. | [6][7][12] |
| Hemp (Cannabis sativa) | 100, 200, 400 µM | 100 µM increased CBDA and THCA content with controlled plant height. Higher concentrations decreased growth. | [5] |
| Sunflower, Tomato, Soybean | 0.1, 0.5, 1.0, 2.5 mM | Decreased plant height and biomass, increased leaf trichome density. Effects increased with concentration. | [2][4] |
| Cosmos (Cosmos bipinnatus) | 0.1, 1, 10, 100 µM | Low concentrations (0.1, 1, 10 µM) increased biomass under Cadmium stress. 100 µM increased stress. | [13] |
| Rice (Oryza sativa) | 2.5 mM (seed treatment) | Reduced seed germination and early growth, but induced resistance to insects. | [3] |
Experimental Protocols
Protocol 1: General Method for Foliar Application of this compound
This protocol provides a general guideline for the foliar application of MeJA. It should be optimized for your specific plant species and experimental goals.
Materials:
-
This compound (MeJA)
-
Ethanol (B145695) (or another suitable solvent)
-
Surfactant (e.g., Tween 20 or Triton X-100)
-
Distilled water
-
Spray bottle or atomizer
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of MeJA in a suitable solvent like ethanol. For example, dissolve a known amount of MeJA in ethanol to make a 100 mM stock solution. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of application, prepare the final working solution.
-
For a 250 µM MeJA solution in 1 liter, you would add 2.5 ml of the 100 mM stock solution to a beaker.
-
Add a surfactant to the final working solution to ensure even spreading on the leaf surface. A final concentration of 0.01-0.1% (v/v) is typically used.
-
Bring the final volume to 1 liter with distilled water and mix thoroughly.
-
-
Control Solution: Prepare a control solution containing the same concentration of solvent and surfactant as the MeJA working solution, but without MeJA.
-
Application:
-
Spray the plants until the leaves are thoroughly wetted, ensuring coverage of both the adaxial and abaxial surfaces. Application to the point of runoff is common.
-
Apply the treatment at a consistent time of day, preferably when stomata are open (e.g., early morning).
-
-
Post-Application:
-
Place the treated plants back into their controlled growth environment.
-
Monitor the plants for any signs of phytotoxicity or off-target effects.
-
Harvest plant material at your predetermined time points for analysis.
-
Visualizations
Caption: Simplified MeJA signaling pathway leading to gene activation and crosstalk with growth hormones.
Caption: A logical workflow for troubleshooting common off-target effects in MeJA experiments.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Low concentrations of this compound promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Systemic Response to Methyl Jasmonate (MeJA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyl jasmonate (MeJA) to elicit systemic responses in plants, particularly for the enhanced production of secondary metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the application of MeJA and the analysis of its systemic effects.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Why am I seeing inconsistent or no systemic response to MeJA application? | Inconsistent results are a common challenge and can stem from several factors: • Plant Age and Developmental Stage: The responsiveness of a plant to MeJA can vary significantly with its age and developmental stage. Younger plants often exhibit a more pronounced response.[1] Ensure that all plants in your experiment are of a uniform age and developmental stage. • Application Method: The method of MeJA application (e.g., foliar spray, soil drench, seed treatment) can influence its uptake and systemic distribution.[2] Foliar sprays are common, but ensure complete and even coverage. For volatile application, ensure a sealed environment for consistent exposure. • Concentration: The optimal MeJA concentration is species- and even cultivar-dependent.[3] A dose-response experiment is crucial to determine the optimal concentration for your specific plant system. High concentrations can be phytotoxic, leading to growth inhibition or tissue damage, which can confound results.[4][5] • Environmental Conditions: Light, temperature, and humidity can all influence the plant's response to MeJA. Maintain consistent environmental conditions throughout your experiment. Light, in particular, can interact with the jasmonate signaling pathway.[6][7] • Time of Harvest: The systemic response to MeJA is time-dependent. It's important to perform a time-course experiment to identify the point of maximum response for the specific genes or metabolites you are studying. |
| 2. My plants are showing signs of stress (e.g., leaf yellowing, growth inhibition) after MeJA treatment. What should I do? | These are signs of phytotoxicity, which can occur at high MeJA concentrations. • Reduce Concentration: Lower the concentration of MeJA in your application. Start with a lower concentration range (e.g., 0.1 mM) and perform a dose-response curve to find a concentration that elicits a response without causing significant stress.[4][5] • Check Solvent Effects: If you are dissolving MeJA in a solvent like ethanol (B145695), ensure the final concentration of the solvent in your working solution is not phytotoxic. Run a solvent-only control. • Optimize Application: For foliar sprays, avoid applying during peak light and heat to minimize leaf burn. |
| 3. How can I enhance the systemic response to MeJA? | Several strategies can be employed to boost the systemic effects of MeJA: • Synergistic Compounds: Co-application of MeJA with other compounds can have a synergistic effect. For example, cyclodextrins can enhance the solubility and uptake of MeJA, leading to a stronger response.[2][8][9] Abscisic acid (ABA) has also been shown to work synergistically with MeJA to increase the production of certain secondary metabolites.[10][11] • Nanoparticle Delivery: Encapsulating MeJA in nanoparticles can improve its stability and facilitate a more controlled release, potentially enhancing its systemic effects.[12] • Priming: Applying a low, non-toxic concentration of MeJA prior to the main treatment may "prime" the plant's defense system, leading to a faster and more robust systemic response upon subsequent elicitation. |
| 4. What is the best way to prepare and store MeJA solutions? | • Stock Solution: Prepare a stock solution of MeJA in a solvent like ethanol or methanol. MeJA is not readily soluble in water. • Working Solution: Dilute the stock solution to your desired final concentration in water or a buffer immediately before use. It's often recommended to include a surfactant (e.g., Tween 20) in the final solution to ensure even spreading on the leaf surface.[13] • Stability: MeJA solutions should be prepared fresh for each experiment as the compound can degrade over time, especially when diluted in aqueous solutions. Store the stock solution at -20°C for long-term storage. |
| 5. I am having trouble with my qRT-PCR analysis of jasmonate-responsive genes. What could be the problem? | Inconsistent qRT-PCR results can be frustrating. Here are some common culprits and solutions: • RNA Quality: Ensure your RNA is high quality and free of contaminants. Check the 260/280 and 260/230 ratios. RNA degradation will lead to unreliable results.[14] • Primer Design: Poorly designed primers can lead to inefficient amplification or the amplification of non-target sequences. Validate your primers for efficiency and specificity.[15] • Reference Gene Stability: The expression of your chosen reference gene(s) should be stable across your experimental conditions. It is crucial to validate reference genes for your specific plant species and experimental setup. • PCR Inhibitors: Contaminants from your RNA extraction can inhibit the PCR reaction. If you suspect inhibitors, try diluting your cDNA template.[16] |
| 6. My HPLC analysis of jasmonates or secondary metabolites is giving inconsistent peaks or poor resolution. What can I do? | HPLC analysis can be sensitive to a number of factors: • Sample Preparation: Ensure your extraction protocol is efficient and reproducible. Incomplete extraction or the presence of interfering compounds can affect your results. Solid-phase extraction (SPE) can be used to clean up samples before analysis.[17] • Mobile Phase: The composition and pH of the mobile phase are critical for good separation. You may need to optimize the gradient and solvent composition for your specific analytes.[17] • Column Choice: The type of HPLC column (e.g., C18) and its condition are important. Ensure the column is appropriate for your compounds and is not degraded. • Derivatization: For some compounds, derivatization may be necessary to improve detection by certain detectors (e.g., fluorescence).[18] However, this adds an extra step and potential for variability. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different strategies for enhancing the systemic response to MeJA.
Table 1: Effect of MeJA Concentration on Plant Growth and Secondary Metabolite Production
| Plant Species | MeJA Concentration | Effect on Growth | Effect on Secondary Metabolites | Reference |
| Soybean | 1.0 mM | 17% decrease in plant height, 22% decrease in shoot dry mass | - | [5] |
| Tomato | 1.0 mM | 25% decrease in plant height, 45% decrease in shoot dry mass | - | [5] |
| Sunflower | 1.0 mM | 39% decrease in plant height, 79% decrease in shoot dry mass | - | [5] |
| Broccoli | 250 µM | - | Maximized glucosinolate concentration | [13][19] |
| Cosmos bipinnatus | 1 µM | Increased dry weight under Cd stress | Reduced Cd transport from roots to shoots | [20] |
Table 2: Synergistic Effects of MeJA with Other Compounds on Secondary Metabolite Production
| Plant Species/Cell Culture | Treatment | Secondary Metabolite | Fold Increase vs. Control | Reference |
| Sophora flavescens cell culture | 50 µM MeJA | Total Pterocarpans | ~3.5-fold | [9][21] |
| Sophora flavescens cell culture | 50 µM MeJA + 50 mM MeβCD | Total Pterocarpans (in cells) | ~8.0-fold | [9][21] |
| Germinating Oats | MeJA | Avenanthramide | 2.5-fold | [10] |
| Germinating Oats | ABA | Avenanthramide | 2.8-fold | [10] |
| Germinating Oats | MeJA + ABA | Avenanthramide | 6.5-fold | [10] |
| Taxus x media cell culture | MeJA + Cyclodextrins | Taxol | 55-fold | [8] |
| Vitis vinifera cell culture | MeJA + Cyclodextrins | Resveratrol (B1683913) | ~10-fold higher than individual treatments | [2][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of MeJA and the analysis of its systemic effects.
Protocol 1: Foliar Application of this compound
Objective: To induce a systemic response in plants through the application of MeJA to the leaves.
Materials:
-
This compound (MeJA)
-
Ethanol (95-100%)
-
Tween 20 (or other suitable surfactant)
-
Distilled water
-
Spray bottle
-
Plants of uniform age and size
Procedure:
-
Prepare MeJA Stock Solution: Dissolve MeJA in ethanol to create a concentrated stock solution (e.g., 100 mM). Store this stock solution at -20°C.
-
Prepare Working Solution: On the day of application, dilute the MeJA stock solution in distilled water to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Add Surfactant: Add a surfactant such as Tween 20 to the working solution at a final concentration of 0.01-0.1% (v/v). This will help the solution adhere to and spread evenly across the leaf surface.
-
Control Solution: Prepare a control solution containing the same concentration of ethanol and surfactant as the MeJA working solution, but without MeJA.
-
Application:
-
Use a fine-mist spray bottle to apply the MeJA working solution or the control solution to the aerial parts of the plants until the leaves are thoroughly wetted but before runoff occurs.
-
Ensure even application to all plants within a treatment group.
-
To study the systemic response, you can choose to treat only specific leaves and harvest untreated leaves for analysis.
-
-
Post-Application Care: Return the plants to their controlled growth environment.
-
Harvesting: Harvest plant tissues at predetermined time points after application for downstream analysis (e.g., RNA extraction, metabolite analysis).
Protocol 2: Quantification of Jasmonate-Responsive Gene Expression by qRT-PCR
Objective: To measure the change in expression of target genes in response to MeJA treatment.
Materials:
-
Plant tissue (harvested and immediately frozen in liquid nitrogen)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and check its integrity by running an aliquot on an agarose (B213101) gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix. Include no-template controls (NTCs) to check for contamination.
-
Pipette the reaction mixture into a qPCR plate.
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.[21][23]
Protocol 3: Extraction and Analysis of Secondary Metabolites by HPLC
Objective: To extract and quantify the accumulation of specific secondary metabolites in response to MeJA treatment.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Extraction solvent (e.g., methanol, ethanol, ethyl acetate, depending on the target metabolites)
-
Homogenizer or mortar and pestle
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis, DAD, MS)
-
HPLC column appropriate for the target compounds (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic or acetic acid)
-
Standards of the target secondary metabolites
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of plant tissue.
-
Homogenize the tissue in the chosen extraction solvent.
-
-
Extraction:
-
Incubate the homogenate (e.g., with shaking) for a specific duration to allow for efficient extraction.
-
Centrifuge the mixture to pellet the solid plant material.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the extract (e.g., using a rotary evaporator or a stream of nitrogen).
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Inject a known volume of the reconstituted extract onto the HPLC system.
-
Run the HPLC method with a suitable gradient program to separate the compounds of interest.
-
Detect the compounds using the appropriate detector.
-
-
Quantification:
-
Identify the peaks of the target metabolites by comparing their retention times with those of the analytical standards.
-
Quantify the amount of each metabolite by comparing the peak area to a standard curve generated from known concentrations of the standards.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound (MeJA).
Experimental Workflows
Caption: General workflow for plant hormone analysis.
Caption: Workflow for qRT-PCR analysis of gene expression.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Synergistic effect of methyljasmonate and cyclodextrin on stilbene biosynthesis pathway gene expression and resveratrol production in Monastrell grapevine cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of cyclodextrins and this compound on taxane production in Taxus x media cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synergistic Effect of Co-Treatment of this compound and Cyclodextrins on Pterocarpan Production in Sophora flavescens Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of this compound and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Protects the PS II System by Maintaining the Stability of Chloroplast D1 Protein and Accelerating Enzymatic Antioxidants in Heat-Stressed Wheat Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. pcrbio.com [pcrbio.com]
- 16. reddit.com [reddit.com]
- 17. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate - Google Patents [patents.google.com]
- 19. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]
- 21. The Synergistic Effect of Co-Treatment of this compound and Cyclodextrins on Pterocarpan Production in Sophora flavescens Cell Cultures [mdpi.com]
- 22. Synergistic effect of methyljasmonate and cyclodextrin on stilbene biosynthesis pathway gene expression and resveratrol production in Monastrell grapevine cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. docs.immport.org [docs.immport.org]
Calibrating instruments for accurate detection of methyl jasmonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the accurate detection of methyl jasmonate.
Troubleshooting Guides & FAQs
This section addresses common problems in a question-and-answer format to help you resolve issues during your experiments.
Q1: My calibration curve for this compound has poor linearity (R² value < 0.995). What are the potential causes and how can I fix it?
Poor linearity can arise from several factors, from sample preparation to instrument issues. Here's a checklist of what to investigate:
-
Standard Preparation Errors: Inaccuracies in the preparation of your stock solution or serial dilutions are a common source of non-linearity.
-
Solution: Carefully re-prepare your calibration standards, ensuring precise weighing
-
Technical Support Center: Understanding and Managing Variability in Plant Responses to Methyl Jasmonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in plant responses to methyl jasmonate (MeJA). Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any response in my plants after MeJA treatment?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Concentration: The applied MeJA concentration might be too low to elicit a response in your specific plant species or developmental stage. Conversely, excessively high concentrations can sometimes lead to inhibitory effects or phytotoxicity, masking the expected response.[1][2]
-
Application Method: Ensure the application method provides adequate coverage and uptake. For spray applications, uniform coverage of leaf surfaces is crucial.[3][4] For systemic applications, the delivery method should ensure translocation to the target tissues.
-
Plant Developmental Stage: The sensitivity of plants to MeJA can vary significantly with their developmental stage. Younger plants may exhibit different responses compared to mature ones.[5]
-
Plant Species and Genotype: Different plant species and even different genotypes within the same species can have vastly different sensitivities and responses to MeJA.[1][2]
-
Solvent and Formulation: MeJA is often dissolved in a solvent like ethanol (B145695) before application. Ensure the solvent itself is not causing any adverse effects by including a solvent-only control. The formulation can also affect the stability and delivery of MeJA.[6][7]
-
Environmental Conditions: Light intensity, temperature, and humidity can all influence a plant's response to MeJA.[8][9] Experiments should be conducted under controlled and consistent environmental conditions.
Q2: My experimental results with MeJA are highly variable between replicates. How can I improve consistency?
A2: Variability between replicates is a common challenge. To improve consistency:
-
Standardize Plant Material: Use plants of the same age, developmental stage, and from a genetically uniform population.
-
Control Environmental Conditions: Maintain consistent light, temperature, humidity, and watering regimes for all experimental units. Even slight variations can impact plant physiology and their response to MeJA.[8][9]
-
Uniform Application: Ensure that each plant receives the same dose and coverage of MeJA. Calibrate your application equipment and use a standardized protocol.
-
Acclimatization: Allow plants to acclimate to the experimental conditions for a sufficient period before applying any treatments.
-
Harvesting and Sampling: Harvest all samples at the same time of day to minimize diurnal variations in plant metabolism. Process samples consistently and minimize the time between harvesting and analysis.
Q3: I'm observing phytotoxicity (e.g., leaf burn, necrosis) after MeJA application. What can I do?
A3: Phytotoxicity is often a sign of excessive MeJA concentration.
-
Dose-Response Curve: Conduct a preliminary experiment with a range of MeJA concentrations to determine the optimal, non-toxic concentration for your specific plant species and experimental goals.[1][2][10]
-
Application Method: Foliar spray applications can sometimes lead to localized high concentrations. Consider alternative methods like root drenching or vapor exposure for a more uniform distribution, if appropriate for your research question.
-
Solvent Concentration: High concentrations of solvents like ethanol can also cause tissue damage. Ensure your solvent control does not show similar symptoms.
Q4: How does MeJA interact with other plant hormones?
A4: MeJA signaling pathways exhibit significant crosstalk with other hormonal pathways, which can influence the final response.
-
Abscisic Acid (ABA): MeJA and ABA can act synergistically or antagonistically depending on the process. For instance, both can induce stomatal closure.[11]
-
Salicylic Acid (SA): The JA and SA pathways are often mutually antagonistic. High levels of SA can suppress JA-mediated responses and vice versa. This is a critical consideration in plant defense studies.
-
Ethylene (ET): JA and ET often act synergistically in regulating defense responses against certain pathogens and herbivores.[12]
-
Gibberellins (GA) and Auxin: Jasmonates can interact with GA and auxin signaling to regulate plant growth and development, often leading to growth inhibition at higher concentrations.[13]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No induction of target genes/metabolites | Incorrect MeJA concentration; Ineffective application method; Plant insensitivity (species, age); Timing of harvest is not optimal. | Perform a dose-response study to find the optimal concentration.[1][2] Ensure uniform and thorough application. Use plants at a responsive developmental stage. Conduct a time-course experiment to identify the peak response time. |
| High variability in plant growth inhibition | Inconsistent MeJA application; Genetic variability in plant material; Fluctuations in environmental conditions. | Standardize application technique to ensure equal dosage per plant. Use a genetically uniform line of plants. Maintain strict control over light, temperature, and humidity.[8][9] |
| Unexpected changes in phenotype (e.g., leaf yellowing) | Phytotoxicity from high MeJA or solvent concentration; Nutrient deficiency exacerbated by stress response. | Lower the MeJA concentration.[1][2] Include a solvent-only control. Ensure plants are well-nourished before treatment. |
| Contradictory results compared to published literature | Differences in plant species/cultivar; Variations in experimental conditions (light, temp); Different MeJA application protocols. | Carefully compare your experimental setup with the cited literature. Consider that even minor differences can lead to different outcomes.[1] |
Quantitative Data Summary
Table 1: Effects of Various MeJA Concentrations on Plant Growth Parameters in Different Species
| Plant Species | MeJA Concentration (mM) | Effect on Plant Height | Effect on Biomass | Reference |
| Soybean (Glycine max) | 0.1 - 2.5 | Significant decrease (up to 39%) | Significant decrease (up to 79%) | [1] |
| Tomato (Solanum lycopersicum) | 0.1 - 2.5 | Significant decrease | Significant decrease | [1] |
| Sunflower (Helianthus annuus) | 0.1 - 2.5 | Significant decrease | Significant decrease | [1] |
Table 2: Effect of MeJA Application on Secondary Metabolite Production in Broccoli
| MeJA Concentration (µM) | Application Timing | Key Glucosinolates Increased | Reference |
| 250 | Single application 4 days before harvest | Maximized total glucosinolates | [3][4] |
| 250 | Two consecutive daily applications (4 and 3 days before harvest) | Further enhanced neoglucobrassicin | [3][4] |
| Increasing concentrations | Spray application | Increased glucoraphanin, gluconasturtiin, neoglucobrassicin | [3] |
Experimental Protocols
1. Foliar Spray Application of this compound
This protocol is adapted from studies on broccoli and other herbaceous plants.[3][4]
-
Materials:
-
This compound (MeJA)
-
Ethanol (or other suitable solvent)
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Spray bottle capable of producing a fine mist
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MeJA in ethanol. For example, dissolve a known weight of MeJA in ethanol to make a 1 M stock solution. Store in a tightly sealed container at -20°C.
-
Working Solution Preparation:
-
On the day of application, dilute the stock solution with distilled water to achieve the desired final concentration (e.g., 250 µM).
-
The final concentration of ethanol should be kept low (typically ≤ 0.1%) to avoid phytotoxicity.
-
Add a surfactant (e.g., Tween 20 at 0.01-0.05%) to the working solution to ensure even spreading on the leaf surface.
-
-
Control Solution: Prepare a control solution containing the same concentration of ethanol and surfactant as the MeJA working solution, but without MeJA.
-
Application:
-
Spray the plants until the leaf surfaces are uniformly wet, but not to the point of runoff.
-
Ensure both the adaxial and abaxial leaf surfaces are covered.
-
Treat control plants with the control solution in the same manner.
-
-
Post-Application: Return plants to their controlled environment. Monitor for responses at the desired time points.
-
2. Analysis of Jasmonate-Induced Gene Expression by RT-qPCR
-
Procedure:
-
Sample Collection: Harvest plant tissue at predetermined time points after MeJA treatment. Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Design or obtain validated primers for your target genes and a stable reference gene.
-
Prepare the qPCR reaction mix containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.
-
Run the qPCR reaction on a real-time PCR cycler.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method or a standard curve to determine the relative expression levels of the target genes in MeJA-treated samples compared to controls.
-
Visualizations
Caption: Core this compound (MeJA) signaling pathway in plants.
Caption: General experimental workflow for MeJA treatment studies.
Caption: Logical workflow for troubleshooting MeJA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. esalq.usp.br [esalq.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound signaling and signal crosstalk between this compound and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Improving the efficiency of methyl jasmonate-induced secondary metabolite production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of methyl jasmonate (MeJA)-induced secondary metabolite production in plant cell and tissue cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I not observing an increase in my target secondary metabolite after MeJA elicitation?
A: A lack of response to MeJA elicitation can stem from several factors. The concentration of MeJA may be suboptimal, as both insufficient and excessive concentrations can fail to induce a response or even be inhibitory.[1][2] The timing of the elicitor application is also critical; it should be applied during the appropriate growth phase of the culture, often the late exponential phase.[3] Additionally, the age and metabolic state of the cell culture can influence its responsiveness.[4] The specific cell line or plant species may also have a unique sensitivity to MeJA.[2]
Troubleshooting Steps:
-
Optimize MeJA Concentration: Perform a dose-response experiment using a range of MeJA concentrations (e.g., 10, 50, 100, 150, 200 µM) to identify the optimal level for your specific system.[5][6]
-
Optimize Timing of Application: Test the application of MeJA at different points in the culture growth cycle (e.g., early-log, mid-log, and late-log/stationary phase).[3][7]
-
Verify Culture Health: Ensure your cell culture is healthy and actively growing before elicitation. Subculture regularly and monitor viability.
-
Consider Synergistic Elicitors: In some systems, MeJA works more effectively in combination with other elicitors like salicylic (B10762653) acid (SA) or chitosan.[8][9]
Q2: Why is my cell/tissue culture browning and dying after MeJA application?
A: Culture browning and death are typically signs of cellular toxicity, which can be caused by an excessively high concentration of MeJA.[10] MeJA induces a stress response, and at high levels, this can lead to the production of high concentrations of reactive oxygen species (ROS), causing oxidative stress and cell death.[11][12] This response can also be exacerbated if the culture is already stressed or in a late stationary phase.
Troubleshooting Steps:
-
Reduce MeJA Concentration: Lower the concentration of MeJA used in your experiments. If you are using 200 µM, try 100 µM or 50 µM.
-
Shorten Exposure Time: Reduce the duration that the culture is exposed to MeJA before harvesting.
-
Assess Culture Stage: Apply the elicitor during the exponential growth phase when cells are more resilient, rather than the stationary phase.
-
Ensure Proper Solvent Dilution: MeJA is often dissolved in ethanol (B145695) or DMSO. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells.[13]
Q3: My secondary metabolite yield is higher, but my total biomass has decreased. How can I resolve this trade-off?
A: This is a common phenomenon known as the growth-defense trade-off. MeJA redirects cellular resources from primary metabolism (growth) to secondary metabolism (defense), often resulting in reduced biomass.[10][14] High concentrations of MeJA are particularly known to inhibit cell growth and cell cycle progression.[13]
Troubleshooting Steps:
-
Implement a Two-Stage Culture System: Grow the biomass to a high density in the first stage without the elicitor. In the second stage, transfer the biomass to a fresh medium containing the optimal concentration of MeJA for a shorter period focused solely on production.[1][11]
-
Fine-Tune MeJA Concentration and Exposure: Experiment with lower MeJA concentrations or shorter exposure times that may still provide a significant increase in secondary metabolites without severely impacting biomass.
-
Optimize Culture Medium: Ensure the medium is not nutrient-limited before elicitation, as this can worsen the growth inhibition.
Q4: Are there synergistic effects with other elicitors that I can explore?
A: Yes, combining MeJA with other elicitors can lead to a synergistic or enhanced effect on secondary metabolite production. Salicylic acid (SA) is a well-documented elicitor that often interacts with the jasmonate signaling pathway.[8][15] The combination of MeJA and SA has been shown to be more effective than individual treatments in several plant systems.[16] Other compounds like chitosan, cyclodextrins, and yeast extract can also be used in combination with MeJA.[2][9][17]
Experimental Approach:
-
Factorial Design: Design an experiment testing MeJA and a second elicitor (e.g., SA) at various concentrations, both individually and in combination, to identify synergistic interactions.
-
Sequential Addition: Investigate the effect of adding the elicitors at different times. For example, priming the culture with one elicitor before adding MeJA.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of MeJA-induced secondary metabolite production?
A: MeJA acts as a signaling molecule that triggers a plant's defense response.[11] When perceived by the cell, MeJA leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors, such as MYC2, which then activate the expression of genes involved in various secondary metabolite biosynthetic pathways.[18][19] This process mimics a plant's natural response to herbivory or pathogen attack.[4]
Q2: What are the typical concentration ranges for MeJA elicitation?
A: The optimal concentration of MeJA is highly dependent on the plant species and culture type. However, a general range used in most studies is between 10 µM and 250 µM.[6][20] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental system.[21]
Q3: How long does it typically take to see a response after MeJA treatment?
A: The response time can vary from a few hours to several days. Gene expression changes can often be detected within hours of elicitation.[22] The peak accumulation of the secondary metabolite may occur anywhere from 2 to 10 days after the application of MeJA.[16][23] Time-course experiments are recommended to pinpoint the optimal harvest time.
Q4: Can MeJA be used for any type of plant culture?
A: Yes, MeJA has been successfully used as an elicitor in a wide variety of in vitro culture systems, including cell suspension cultures, hairy root cultures, adventitious root cultures, and shoot cultures.[2][9] The effectiveness and optimal application strategy may differ between culture types.
Q5: What are the key genes and transcription factors involved in the MeJA signaling pathway?
A: The core components of the MeJA signaling pathway include the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for the active form of jasmonate. Upon binding, COI1 targets JAZ (Jasmonate ZIM-domain) proteins for degradation. This relieves the repression of various transcription factors, including MYC2, AP2/ERF, and WRKY families, which in turn activate the genes responsible for secondary metabolite biosynthesis.[8]
Data Presentation: Effects of MeJA Elicitation
Table 1: Effects of MeJA Concentration on Secondary Metabolite Production in Various Plant Species.
| Plant Species | Culture Type | MeJA Concentration (µM) | Target Metabolite(s) | Result (Fold Increase or Yield) | Citation(s) |
| Withania somnifera | Adventitious Roots | 100 | Withanolide A, Withanone | 40-fold, 31-fold | [16] |
| Echinacea purpurea & E. pallida | Adventitious Root Co-culture | 25 | Phenolics, Flavonoids | Max production: 728.2 mg/L, 622.2 mg/L | [24] |
| Centella asiatica | Agitated Shoot Culture | 50 | Asiaticoside, Madecassoside | 3.5-fold, 5.6-fold | [25] |
| Polygonum multiflorum | Adventitious Roots | 50 | Phenolic Content | ~2-fold | [1] |
| Ganoderma applanatum | Mycelial Culture | 150 | Triterpenes | 7.5-fold | [6] |
| Cannabis sativa | Adventitious Roots | 200 | Total Phenolic Content | ~1.5-fold | [26] |
| Broccoli Florets | Whole Plant (Spray) | 250 | Glucosinolates | Maximized concentration | [20] |
Table 2: Impact of Elicitation Timing and Duration on Secondary Metabolite Yield.
| Plant Species | MeJA Concentration (µM) | Time of Application | Duration of Exposure | Outcome | Citation(s) |
| Taxus wallichiana | 100 | Day 21 of cultivation | 7 days | Increased taxoid production | [3] |
| Withania somnifera | 150 (SA) | Day 30 of culture | 4 hours | Peak production after 10 days | [16] |
| 'Cripps Pink' Apple | 10,000 | 169 days after full bloom | Single spray | Improved red blush and flavonoids | [7][27] |
| Pineapple | 10,000 | - | 72 hours | 4.09-fold increase in phenolics | [23] |
| Ganoderma applanatum | 150 | Day 6 of 10-day cycle | 4 days | Highest triterpene content | [6] |
Detailed Experimental Protocols
Protocol 1: General Protocol for MeJA Elicitation in Plant Cell Suspension Cultures
-
Culture Maintenance: Maintain a healthy plant cell suspension culture by subculturing regularly (e.g., every 7-14 days) in a suitable liquid medium (e.g., Murashige and Skoog or Gamborg's B5).[3] Grow cultures on an orbital shaker at an appropriate speed (e.g., 110-120 rpm) under controlled temperature and light conditions.
-
Preparation of MeJA Stock Solution: Prepare a high-concentration stock solution of MeJA (e.g., 100 mM) by dissolving it in a small amount of a suitable solvent like 95% ethanol or DMSO.[13] Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Elicitation:
-
Allow a newly subcultured flask to grow for a set period to reach the desired growth phase (e.g., 7 days for late-log phase).[13]
-
Aseptically add the required volume of the MeJA stock solution to the culture flask to achieve the desired final concentration (e.g., 100 µM). Add an equivalent volume of the sterile solvent to a separate control flask.
-
Gently swirl the flasks to ensure even distribution of the elicitor.
-
-
Incubation and Harvesting: Return the flasks to the shaker and incubate for the predetermined optimal duration (e.g., 4-8 days). Harvest the cells by vacuum filtration, separating them from the culture medium.
-
Sample Processing: Wash the harvested cells with sterile water to remove residual medium. Record the fresh weight, then freeze the cells immediately in liquid nitrogen and store them at -80°C or lyophilize them for dry weight measurement and subsequent metabolite analysis.
Protocol 2: General Protocol for Quantification of Secondary Metabolites
-
Sample Extraction:
-
Grind the frozen or lyophilized plant material into a fine powder.
-
Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent depends on the polarity of the target metabolite.
-
Vortex the mixture thoroughly and sonicate or shake for a specified period (e.g., 30-60 minutes) to ensure efficient extraction.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
-
Analysis by HPLC/UPLC-MS:
-
Filter the supernatant through a 0.22 µm filter before analysis to remove any particulate matter.
-
Analyze the sample using an appropriate High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.[28][29]
-
The method will require optimization of the mobile phase, gradient, column type, and detector settings for your specific compound of interest.
-
-
Quantification:
-
Prepare a standard curve using a pure analytical standard of your target metabolite at several known concentrations.
-
Calculate the concentration of the metabolite in your samples by comparing its peak area to the standard curve. Express the final yield as mg/g dry weight or mg/L of culture.
-
Mandatory Visualizations
References
- 1. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Effect of this compound on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of secondary metabolism in grape cell cultures by jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of elicitation conditions with this compound and salicylic acid to improve the productivity of withanolides in the adventitious root culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]
- 20. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mapping this compound-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijrdo.org [ijrdo.org]
- 24. This compound elicits enhancement of bioactive compound synthesis in adventitious root co-culture of Echinacea purpurea and Echinacea pallida | Semantic Scholar [semanticscholar.org]
- 25. Elicitation with this compound combined with cultivation in the Plantform™ temporary immersion bioreactor highly increases the accumulation of selected centellosides and phenolics in Centella asiatica (L.) Urban shoot culture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Time of this compound application influences the development of 'Cripps Pink' apple fruit colour. | Semantic Scholar [semanticscholar.org]
- 28. Determination of both jasmonic acid and this compound in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 29. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methyl Jasmonate Signaling Pathway Mutants
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with methyl jasmonate (MeJA) signaling pathway mutants. It is intended for scientists and professionals in plant biology and drug development to diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Absent Phenotype in MeJA-Insensitive Mutants
Question: I am treating my coi1 (coronatine insensitive 1) mutant with this compound, but I am still observing a partial response, or the phenotype is not as strong as expected. What could be the reason?
Answer: This is a common issue that can arise from several factors, from experimental setup to genetic redundancy. Here’s a systematic approach to troubleshoot this problem.
Potential Causes and Solutions:
-
Suboptimal MeJA Concentration: The concentration of MeJA is critical. While a range of concentrations is used in the literature, a dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions.
-
Method of MeJA Application: The method of application can significantly influence the outcome. For plate-based assays, ensure the MeJA is evenly distributed in the media. For spray applications, ensure complete and uniform coverage of the plant tissues.
-
Genetic Background: The genetic background of your mutant can influence the penetrance of the phenotype. It is crucial to compare your mutant to the corresponding wild-type (e.g., Col-0 for many Arabidopsis mutants).
-
Redundancy in the Signaling Pathway: The jasmonate signaling pathway has multiple branches and involves a large family of JAZ repressor proteins. While COI1 is a central component, other factors can partially compensate for its absence in certain responses.
-
Experimental Conditions: Factors such as light intensity, temperature, and humidity can affect the plant's response to MeJA. Maintain consistent and controlled environmental conditions for all experiments.
Experimental Protocol: MeJA Root Growth Inhibition Assay
This assay is a standard method to quantify jasmonate sensitivity.
-
Prepare Sterile Media: Prepare Murashige and Skoog (MS) agar (B569324) plates containing a range of MeJA concentrations (e.g., 0, 1, 10, 50, 100 µM). MeJA is typically dissolved in a small amount of ethanol (B145695) or DMSO before being added to the molten agar. Include a solvent control plate.
-
Sterilize and Stratify Seeds: Surface-sterilize seeds of your mutant and wild-type control. Stratify the seeds at 4°C for 2-4 days to ensure uniform germination.
-
Plate Seeds: Aseptically place seeds in rows on the prepared MS plates.
-
Incubate Plates: Place the plates vertically in a growth chamber with controlled light and temperature conditions.
-
Measure Root Length: After a set period (e.g., 7-10 days), scan the plates and use image analysis software to measure the primary root length of the seedlings.
-
Analyze Data: Calculate the percentage of root growth inhibition for each MeJA concentration relative to the control treatment.
Data Presentation: Comparing Root Growth Inhibition in MeJA Mutants
| Mutant | Gene Function | Expected MeJA Sensitivity in Root Growth Assay |
| Wild-Type (e.g., Col-0) | Normal JA signaling | Sensitive |
| coi1 | F-box protein, JA receptor component | Insensitive |
| jar1 | JA-amino synthetase | Reduced sensitivity |
| jin1/myc2 | Transcription factor | Reduced sensitivity |
| axr1 | Auxin signaling component, affects JA response | Partially insensitive[1] |
| jaz mutants (e.g., jaz1) | Repressor of JA signaling | Hypersensitive (in some cases) or altered sensitivity |
Issue 2: Unexpected Susceptibility or Resistance to Pathogens
Question: My MeJA-deficient mutant (e.g., a JA biosynthesis mutant) is showing unexpected resistance to a necrotrophic pathogen, or my MeJA-insensitive mutant is unexpectedly susceptible to a biotrophic pathogen. Why is this happening?
Answer: The interplay between plant hormones, particularly the antagonistic relationship between jasmonic acid (JA) and salicylic (B10762653) acid (SA), often leads to these counterintuitive results.
Crosstalk between Jasmonate and Salicylate Signaling:
-
JA and SA are often mutually antagonistic. High levels of SA, which are typically effective against biotrophic pathogens, can suppress JA signaling. Conversely, high levels of JA, effective against necrotrophic pathogens and herbivores, can inhibit SA-mediated defenses.
-
A mutation in the JA pathway can lead to a compensatory increase in SA signaling, potentially enhancing resistance to biotrophic pathogens.
-
Conversely, some biotrophic pathogens can hijack the plant's JA signaling pathway to suppress SA defenses, making the plant more susceptible.
Troubleshooting Workflow for Unexpected Pathogen Responses
Caption: Troubleshooting workflow for unexpected pathogen phenotypes.
Experimental Protocol: Pathogen Infection Assay
This protocol provides a general framework. Specific details will vary depending on the pathogen.
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Grow Plants: Grow mutant and wild-type plants under controlled conditions to the desired developmental stage.
-
Prepare Inoculum: Culture the pathogen (e.g., Pseudomonas syringae for a biotroph or Botrytis cinerea for a necrotroph) and prepare an inoculum suspension at a standardized concentration.
-
Inoculate Plants: Inoculate the plants using a consistent method, such as spray inoculation or leaf infiltration.
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Incubate under High Humidity: Place the inoculated plants in a high-humidity environment to facilitate infection.
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Assess Disease Symptoms: At various time points post-inoculation, score disease symptoms. This can include measuring lesion size, counting necrotic spots, or quantifying pathogen growth (e.g., bacterial colony-forming units or fungal spore counts).
Experimental Protocol: qRT-PCR for JA and SA Marker Genes
-
Harvest Tissue: Collect leaf tissue from control and treated (MeJA or pathogen-infected) plants at different time points. Immediately freeze the tissue in liquid nitrogen.
-
Extract RNA: Extract total RNA from the tissue using a standard protocol or a commercial kit.
-
Synthesize cDNA: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR: Use a real-time PCR system to quantify the expression of target genes. Use primers for JA-responsive genes (e.g., PDF1.2, VSP2) and SA-responsive genes (e.g., PR-1). Normalize the expression data to a stable reference gene (e.g., ACTIN2).[2][3][4]
-
Analyze Data: Calculate the relative fold change in gene expression using the ΔΔCt method.[2][3]
Data Presentation: Expected Gene Expression Changes
| Condition | JA Marker Genes (e.g., PDF1.2) | SA Marker Genes (e.g., PR-1) |
| MeJA Treatment | Upregulated | Downregulated (in some contexts) |
| SA Treatment | Downregulated | Upregulated |
| Necrotroph Infection | Upregulated | Variable |
| Biotroph Infection | Variable | Upregulated |
Issue 3: Male Sterility Phenotypes
Question: My jasmonate biosynthesis mutant is male sterile. How can I confirm that this is due to a lack of jasmonates and not another mutation?
Answer: Male sterility is a classic phenotype for many JA biosynthesis and signaling mutants.[5][6] A rescue experiment with exogenous MeJA can confirm that the sterility is due to a defect in the JA pathway.
Experimental Protocol: Rescue of Male Sterility
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Grow Plants: Cultivate the male-sterile mutant and wild-type control plants until the flowering stage.
-
Prepare MeJA Solution: Prepare a solution of this compound (e.g., 100 µM in a solution with a surfactant like Tween-20 to aid in application).
-
Apply MeJA: Apply the MeJA solution directly to the developing flower buds of the mutant plants. This can be done by spraying or by carefully applying a small droplet to each bud.
-
Observe Restoration of Fertility: In a successfully rescued plant, you should observe normal anther development, pollen production, and eventually, seed set in the siliques.
-
Control Treatments: As controls, treat wild-type plants with the MeJA solution and mutant plants with a mock solution (containing only the solvent and surfactant).
Visualizing the Jasmonate Signaling Pathway
The following diagram illustrates the core components of the MeJA signaling pathway.
Caption: A simplified diagram of the core MeJA signaling pathway.
This technical support center provides a starting point for troubleshooting common issues with this compound signaling pathway mutants. Successful experimentation relies on careful planning, consistent execution, and a thorough understanding of the underlying biological pathways.
References
- 1. An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of this compound treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing jasmonate regulation of male fertility in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing experimental conditions for studying methyl jasmonate crosstalk with other hormones
Technical Support Center: Optimizing Methyl Jasmonate (MeJA) Crosstalk Experiments
Welcome to the technical support center for researchers studying the intricate crosstalk between this compound (MeJA) and other plant hormones. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the study of MeJA's interactions with hormones such as auxins, gibberellins (B7789140) (GA), cytokinins (CK), abscisic acid (ABA), and ethylene (B1197577) (ET).
Issue 1: Preparing and Applying MeJA
-
Question: I'm having trouble dissolving MeJA for my experiments. It forms a precipitate when added to my aqueous medium. What is the correct procedure?
-
Answer: MeJA is an oily liquid with low solubility in water. It should first be dissolved in a small amount of a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2][3] This stock solution can then be diluted to the final concentration in your aqueous experimental medium. It is crucial to stir vigorously while adding the stock solution to the medium to prevent precipitation.[1] Always prepare a vehicle control with the same final concentration of the solvent (e.g., ethanol, DMSO) to account for any effects of the solvent itself.[2]
-
Question: What is a typical concentration range for MeJA treatment in plant studies?
-
Answer: The optimal concentration of MeJA can vary significantly depending on the plant species, the developmental stage, and the specific biological response being investigated.[4][5] Generally, concentrations ranging from 0.1 µM to 250 µM are used.[4][5] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. High concentrations (e.g., above 100 µM) can sometimes have inhibitory effects on plant growth.[5]
Issue 2: Experimental Design for Crosstalk Analysis
-
Question: My co-treatment with MeJA and another hormone (e.g., auxin) is not producing the expected synergistic or antagonistic effect on gene expression. What should I check?
-
Answer:
-
Timing of Harvest: The timing of tissue harvest is critical. Hormone signaling pathways are dynamic, and the expression of target genes can be transient. Consider performing a time-course experiment (e.g., 1, 3, 6, 12, 24 hours post-treatment) to capture the peak response.
-
Hormone Concentrations: The balance between the concentrations of MeJA and the other hormone is key. An imbalance can mask the interaction. Re-evaluate your chosen concentrations based on literature for your plant species or perform a matrix of different concentration combinations.
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Reference Gene Stability: For RT-qPCR analysis, ensure your reference genes are stably expressed across all treatment conditions.[6][7] The expression of some common housekeeping genes can be affected by hormone treatments.[6] It is best to validate a set of reference genes for your specific experimental conditions.
-
Mode of Application: Ensure consistent and uniform application of the hormones, whether through spraying, root drenching, or in liquid culture.[4]
-
-
Question: I am observing high variability in my plant phenotypic data (e.g., root length, biomass) after hormone treatment. How can I reduce this?
-
Answer:
-
Homogenous Plant Material: Start with seeds from the same lot and age. Synchronize germination and select seedlings of uniform size and developmental stage for your experiments.
-
Controlled Growth Conditions: Maintain consistent light intensity, photoperiod, temperature, and humidity in your growth chambers or greenhouse. Environmental fluctuations can significantly impact hormone responses.
-
Sufficient Biological Replicates: Increase the number of biological replicates to improve statistical power and account for natural variation among individual plants.
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Blinded Measurements: Whenever possible, measurements of phenotypic traits should be performed by someone who is unaware of the treatment groups to avoid unconscious bias.
-
Data Presentation: Recommended Hormone Concentrations
The following table summarizes commonly used concentration ranges for MeJA and other hormones in crosstalk studies. Note that these are starting points, and optimization for your specific system is essential.
| Hormone | Typical Concentration Range | Solvent for Stock Solution |
| This compound (MeJA) | 0.1 µM - 250 µM | Ethanol, DMSO |
| Auxin (IAA, NAA) | 0.1 µM - 10 µM | Ethanol, DMSO, NaOH (for IAA) |
| Gibberellic Acid (GA3) | 1 µM - 50 µM | Ethanol, DMSO |
| Cytokinin (Kinetin, BAP) | 0.1 µM - 10 µM | DMSO, NaOH |
| Abscisic Acid (ABA) | 1 µM - 100 µM | Ethanol, DMSO |
| Ethylene (ACC, Ethephon) | 10 µM - 100 µM | Water |
Experimental Protocols
Protocol 1: General Procedure for Hormone Co-treatment and Gene Expression Analysis in Arabidopsis thaliana Seedlings
This protocol outlines a general workflow for investigating the effect of MeJA and another hormone on gene expression using RT-qPCR.
1. Plant Growth and Treatment:
- Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.
- Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
- Grow the seedlings vertically for 7-10 days under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
- Prepare stock solutions of MeJA and the other hormone (e.g., Auxin) in the appropriate solvent.
- Prepare the final treatment solutions by diluting the stock solutions in liquid MS medium. Include a vehicle control with the same solvent concentration.
- Transfer seedlings of uniform size into a 24-well plate containing the liquid MS treatment solutions.
- Incubate the seedlings for the desired treatment duration (e.g., 6 hours).
2. RNA Extraction and cDNA Synthesis:
- Harvest whole seedlings or specific tissues (e.g., roots, shoots), blot them dry, and immediately freeze in liquid nitrogen.
- Extract total RNA using a plant-specific RNA extraction kit or a TRIzol-based method.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. Real-Time Quantitative PCR (RT-qPCR):
- Design or obtain validated primers for your target genes and a set of candidate reference genes.
- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
- Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[7]
- Include a melting curve analysis at the end of the run to verify the specificity of the amplification.[7]
4. Data Analysis:
- Determine the Cq (quantification cycle) values for each sample.
- Validate the stability of your reference genes across all treatments using software like geNorm or NormFinder.
- Calculate the relative expression of your target genes using a method like the 2-ΔΔCq method, normalizing to the geometric mean of the most stable reference genes.[8]
Visualizations: Signaling Pathways and Workflows
Diagram 1: Simplified MeJA Signaling and Crosstalk Hub
This diagram illustrates the core MeJA signaling pathway and highlights key points of interaction with other hormone signaling pathways. Jasmonate ZIM-domain (JAZ) proteins are central hubs for crosstalk.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low concentrations of this compound promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl Jasmonate-Induced Protein Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl jasmonate (MeJA)-induced protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your experimental workflows.
Frequently Asked Questions (FAQs)
A curated list of common questions regarding MeJA-induced protein expression analysis.
| Question | Answer |
| What is the primary role of this compound (MeJA) in plants? | This compound (MeJA), a volatile form of jasmonic acid (JA), is a key signaling molecule in plants. It plays a crucial role in regulating plant development, defense responses against herbivores and pathogens, and resistance to various stresses.[1][2][3] MeJA achieves this by inducing the expression of specific genes, including those that encode for proteinase inhibitors and pathogenesis-related (PR) proteins.[3] |
| How does MeJA treatment affect the overall proteome of a plant? | MeJA treatment can lead to significant changes in the plant proteome. Studies have shown that it can cause the differential expression of hundreds of proteins involved in a wide range of physiological processes.[1] Commonly observed changes include the repression of proteins related to photosynthesis and carbohydrate anabolism, and the upregulation of proteins involved in carbohydrate catabolism, stress and defense responses, and secondary metabolism.[1] |
| What are the key components of the jasmonate signaling pathway? | The core jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the nuclear receptor CORONATINE INSENSITIVE 1 (COI1).[2] COI1 is an F-box protein that forms part of the Skp1/Cul1/F-box (SCFCOI1) complex.[2] This complex targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[4] |
| Is there a correlation between changes in mRNA and protein levels after MeJA treatment? | Not always. Studies have shown that the correlation between mRNA transcription levels and the abundance of their corresponding proteins can be poor.[3] Some proteins may show similar trends at both the mRNA and protein level, while others can show opposite trends.[3] This highlights the importance of conducting both proteomic and transcriptomic analyses for a comprehensive understanding of the cellular response to MeJA. |
| What are some common techniques used to analyze MeJA-induced protein expression? | Common techniques include two-dimensional gel electrophoresis (2-DE) for protein separation, followed by mass spectrometry (MS) for protein identification.[1][3][5] Western blotting is also used to validate the expression changes of specific proteins.[6] More advanced quantitative proteomic techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ), are also employed to identify and quantify protein changes.[7][8] |
Troubleshooting Guides
Solutions to common problems encountered during the analysis of MeJA-induced protein expression.
Protein Extraction and Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low protein yield from plant tissue. | Inefficient cell disruption. | Ensure thorough grinding of plant tissue, preferably in liquid nitrogen, to a fine powder.[9] |
| High levels of proteases in the plant tissue. | Perform extraction at low temperatures (4°C) and include a protease inhibitor cocktail in the extraction buffer.[10][11] | |
| Interference from secondary metabolites (e.g., phenols, tannins). | Use extraction methods designed for recalcitrant tissues, such as phenol (B47542) extraction or TCA/acetone (B3395972) precipitation.[10] Adding polyvinylpyrrolidone (B124986) (PVP) to the extraction buffer can also help to remove phenolic compounds.[10] | |
| Protein degradation during sample preparation. | Protease activity. | Keep samples on ice at all times and use fresh protease inhibitors. |
| Repeated freeze-thaw cycles. | Aliquot protein extracts to avoid multiple freeze-thaw cycles. |
2D Gel Electrophoresis (2-DE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Horizontal streaking on 2D gel. | Incorrect focusing time. | Optimize the isoelectric focusing (IEF) time.[12] |
| High salt concentration in the sample. | Reduce the salt concentration in your sample to less than 10 mM through dialysis or a desalting column.[12] | |
| Protein precipitation during IEF. | Ensure adequate solubilization with reagents like 8 M urea (B33335) and non-ionic detergents.[12] | |
| Additional charged components in the sample. | Clean up the protein sample before IEF using methods like acetone precipitation or buffer exchange.[13] | |
| Vertical streaking on 2D gel. | Impurities in the SDS-PAGE reagents. | Use high-purity reagents for preparing gels and buffers.[12] |
| Air bubbles between the IPG strip and the second-dimension gel. | Carefully remove any air bubbles when placing the IPG strip on the gel.[12] | |
| Insufficient equilibration of the IPG strip. | Increase the equilibration time of the IPG strip in the SDS equilibration buffer to ensure proper coating of proteins with SDS.[13] | |
| No distinct spots or very few spots. | Low protein load. | Increase the amount of protein loaded onto the IPG strip.[12] |
| Improper sample solubilization. | Increase the concentration of solubilizing agents like urea, thiourea, and CHAPS in the rehydration buffer.[12] | |
| Insensitive staining method. | Use a more sensitive protein stain, such as silver staining or fluorescent dyes. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor ionization or low signal intensity. | Presence of contaminants (e.g., salts, detergents). | Desalt and clean up the peptide samples using C18 spin columns or similar methods before MS analysis.[9][11] |
| Sample concentration is too high or too low. | Optimize the sample concentration. Overly concentrated samples can cause ion suppression.[14] | |
| Incompatible solvents. | Ensure that the solvents used are compatible with the ionization method (e.g., electrospray ionization).[9][14] | |
| Inaccurate mass measurement. | Instrument not properly calibrated. | Calibrate the mass spectrometer regularly according to the manufacturer's instructions. |
| Failure to identify proteins from MS/MS data. | Poor quality MS/MS spectra. | Optimize fragmentation energy and other MS parameters to improve the quality of fragmentation spectra. |
| Incomplete protein sequence database. | Use a comprehensive and up-to-date protein sequence database for the organism being studied. | |
| Post-translational modifications not considered. | Include potential post-translational modifications as variable modifications during the database search.[11][15] |
Experimental Protocols
Detailed methodologies for key experiments in the analysis of MeJA-induced protein expression.
This compound Treatment of Plant Material
This protocol describes a general method for treating plant material with MeJA. The optimal concentration and duration of treatment should be determined empirically for each plant species and experimental system.[3]
Materials:
-
Plant material (e.g., seedlings, leaf discs)
-
This compound (MeJA) stock solution (e.g., in ethanol (B145695) or DMSO)
-
Appropriate liquid culture medium (e.g., half-strength Murashige and Skoog) or sterile water
-
Incubation chamber with controlled light and temperature
Procedure:
-
Prepare a working solution of MeJA by diluting the stock solution in the liquid medium to the desired final concentration (e.g., 50 µM, 100 µM).[6][16] A control solution without MeJA but with the same concentration of the solvent should also be prepared.
-
Transfer the plant material to the treatment solution. Ensure the tissue is fully submerged or in contact with the medium.
-
Incubate the plant material for the desired time period (e.g., 6, 12, 24 hours) under controlled environmental conditions.[3]
-
After incubation, harvest the tissue, flash-freeze it in liquid nitrogen, and store it at -80°C until protein extraction.
Total Protein Extraction from Plant Tissue
This protocol outlines a common method for extracting total proteins from plant tissue, suitable for subsequent 2-DE or Western blot analysis.
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors, and agents to remove interfering compounds like PVP)
-
Acetone with 10% (w/v) trichloroacetic acid (TCA) and 0.07% (v/v) β-mercaptoethanol, pre-chilled to -20°C
-
Wash buffer (e.g., acetone with 0.07% (v/v) β-mercaptoethanol, pre-chilled to -20°C)
-
Solubilization/Rehydration buffer for 2-DE (containing urea, thiourea, CHAPS, DTT, and IPG buffer)[10]
-
Centrifuge
Procedure:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a centrifuge tube and add cold TCA/acetone precipitation solution.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes. Discard the supernatant.
-
Wash the protein pellet with cold wash buffer. Resuspend the pellet and centrifuge again. Repeat this step 2-3 times to remove pigments and other contaminants.
-
Air-dry the final protein pellet briefly to remove residual acetone.
-
Resuspend the pellet in the appropriate solubilization buffer for your downstream application (e.g., 2-DE rehydration buffer or Laemmli buffer for SDS-PAGE).
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).
Two-Dimensional Gel Electrophoresis (2-DE)
This is a generalized workflow for 2-DE. Specific parameters will vary depending on the equipment and reagents used.
Materials:
-
Protein extract in 2-DE rehydration buffer
-
Immobilized pH gradient (IPG) strips
-
IEF unit
-
Equilibration buffer I (containing SDS, urea, glycerol, Tris-HCl, and DTT)
-
Equilibration buffer II (containing SDS, urea, glycerol, Tris-HCl, and iodoacetamide)
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Protein staining solution (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dye)
Procedure:
-
First Dimension (Isoelectric Focusing - IEF):
-
Load the protein sample onto the IPG strip via rehydration loading.
-
Perform IEF using a programmed voltage ramp according to the manufacturer's instructions.
-
-
Equilibration:
-
After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle shaking to reduce disulfide bonds.
-
Then, equilibrate the strip in Equilibration Buffer II for 15 minutes with gentle shaking to alkylate thiol groups, preventing protein reoxidation.
-
-
Second Dimension (SDS-PAGE):
-
Place the equilibrated IPG strip on top of an SDS-PAGE gel.
-
Run the second dimension at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, stain the gel using your chosen method to visualize the protein spots.
-
Image the gel using an appropriate scanner or imager.
-
In-Gel Digestion and Mass Spectrometry
This protocol describes the preparation of protein spots from a 2D gel for identification by mass spectrometry.
Materials:
-
Excised protein spots from a 2D gel
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)
-
Trypsin solution (sequencing grade)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
ZipTips or equivalent for desalting
Procedure:
-
Excise the protein spots of interest from the 2D gel.
-
Destain the gel pieces completely.
-
Reduce the proteins within the gel pieces with DTT solution.
-
Alkylate the proteins with iodoacetamide solution.
-
Wash and dehydrate the gel pieces with acetonitrile.
-
Rehydrate the gel pieces in a solution containing trypsin and incubate overnight at 37°C for digestion.
-
Extract the peptides from the gel pieces using the peptide extraction solution.
-
Pool the peptide extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of a suitable solvent (e.g., 0.1% formic acid) and desalt them using a ZipTip.
-
The purified peptides are now ready for analysis by MALDI-TOF MS or LC-MS/MS.[11][17]
Visualizations
Diagrams illustrating key pathways and workflows.
Caption: Core components of the this compound signaling pathway.
Caption: Experimental workflow for analyzing MeJA-induced proteins.
References
- 1. Proteomic identification of differentially expressed proteins in Arabidopsis in response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 3. Proteomics of this compound induced defense response in maize leaves against Asian corn borer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Physiological and iTRAQ-Based Quantitative Proteomics Analysis of this compound-Induced Tolerance in Brassica napus Under Arsenic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein Gel 2D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. This compound treatment eliminates cell-specific expression of vegetative storage protein genes in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
How to control for the effects of solvent in methyl jasmonate treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for the effects of solvents in methyl jasmonate (MeJA) treatments.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for dissolving this compound for biological experiments?
A1: The choice of solvent for this compound (MeJA) is critical for ensuring accurate and reproducible experimental outcomes. Ethanol (B145695) is the most commonly used solvent for preparing MeJA stock solutions for biological applications.[1][2] Other organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can also be used.[3][4] For certain applications, MeJA can be dissolved in ethyl acetate, dichloromethane, or methanol.[3]
It is crucial to use a solvent that effectively dissolves MeJA while having minimal independent biological effects on the system under study. A comparison of various protocols has suggested that aqueous ethanol (5-20%) is a suitable method as it is associated with negligible non-specific effects in control treatments.[5]
Q2: How do I properly prepare a this compound stock solution and working solution?
A2: Proper preparation of stock and working solutions is essential for accurate dosing. Below are detailed protocols for preparing a MeJA stock solution in ethanol and a final working solution for treating biological samples.
Experimental Protocol: Preparation of this compound Solutions
Objective: To prepare a stock solution of this compound in ethanol and a final aqueous working solution for experimental use.
Materials:
-
This compound (neat oil or ≥95% purity)
-
Ethanol (absolute or 95%)
-
Sterile distilled water or appropriate buffer (e.g., PBS)
-
Surfactant (e.g., Tween-20) - optional, but recommended for aqueous dilutions
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Procedure for 100 mM Stock Solution:
-
Calculate the required volume of MeJA. The molecular weight of MeJA is 224.3 g/mol and its density is approximately 1.03 g/mL.
-
In a sterile tube or vial, add the calculated volume of MeJA.
-
Add the appropriate volume of ethanol to achieve a final concentration of 100 mM.
-
Vortex or mix thoroughly until the MeJA is completely dissolved.
-
Store the stock solution at -20°C for long-term storage.
Procedure for 100 µM Working Solution:
-
Thaw the 100 mM MeJA stock solution on ice.
-
In a sterile tube, add the desired volume of sterile distilled water or buffer.
-
If using a surfactant, add Tween-20 to a final concentration of 0.01% - 0.1% (v/v) to the water or buffer and mix well.[6]
-
Add the appropriate volume of the 100 mM MeJA stock solution to the water/buffer/surfactant mixture to achieve a final concentration of 100 µM. For example, to make 10 mL of 100 µM working solution, add 10 µL of the 100 mM stock solution.
-
Vortex immediately and thoroughly to ensure the MeJA is evenly dispersed. A white precipitate may form when diluting the ethanol stock in water, so vigorous stirring is important.[3]
-
Use the working solution immediately for your experiment. It is not recommended to store aqueous solutions of MeJA for more than one day.[4]
Q3: Why is a solvent control essential in this compound treatment experiments?
A3: A solvent control is a critical component of any well-designed experiment involving dissolved substances. Organic solvents, even at low concentrations, can have physiological effects on biological systems.[4] Therefore, a solvent control group, which receives the same concentration of the solvent (e.g., ethanol) in the same volume of vehicle (e.g., water or media) as the treatment group but without MeJA, is necessary to distinguish the effects of MeJA from any effects caused by the solvent itself.
For example, in a study investigating the effect of MeJA on plant defense responses, a control group of plants would be treated with an aqueous ethanol solution at the same concentration used to dissolve the MeJA in the experimental group.[7] This allows researchers to attribute any observed changes in the MeJA-treated group specifically to the action of MeJA.
Q4: What are the potential confounding effects of solvents in my experiment?
A4: Solvents can introduce several confounding effects that may interfere with the interpretation of your results. These can include:
-
Direct physiological effects: Solvents can induce stress responses, alter gene expression, or affect metabolic pathways in the experimental system.
-
Changes in membrane properties: Organic solvents can affect the permeability and integrity of cell membranes.
-
Interactions with other media components: Solvents may interact with components of the culture medium or buffer, altering their availability or activity.
By including a solvent control, you can identify and account for these potential artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in response to MeJA treatment. | Inconsistent solvent concentration across replicates. | Ensure accurate and consistent pipetting of the solvent when preparing both the MeJA working solution and the solvent control. |
| Uneven application of the treatment solution. | Calibrate application equipment to ensure uniform delivery of the solution to all samples. | |
| No observable effect of MeJA treatment. | Degradation of MeJA in the working solution. | Prepare fresh working solutions immediately before each experiment. Do not store aqueous dilutions of MeJA.[4] |
| Insufficient uptake of MeJA. | Consider including a surfactant like Tween-20 in your working solution to improve the dispersion and uptake of MeJA, especially in aqueous-based applications.[6] | |
| Unexpected or off-target effects observed in both MeJA and control groups. | The solvent itself is inducing a biological response. | Lower the final concentration of the solvent in your working solution. If possible, explore alternative solvents that may be less biologically active in your system. |
| Contamination of the solvent. | Use high-purity, sterile-filtered solvents to prepare your solutions. |
Data Presentation
Table 1: Common Solvents for this compound and Their Properties
| Solvent | Common Stock Concentration | Solubility of MeJA | Notes |
| Ethanol | 10 mM - 1 M | Approx. 30 mg/mL[4] | Most common for biological applications.[1][2] Aqueous ethanol (5-20%) has shown negligible non-specific effects.[5] |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 1 M | Approx. 15 mg/mL[4] | Can have significant biological effects on its own. A very low final concentration is recommended. |
| Dimethylformamide (DMF) | 10 mM - 1 M | Approx. 25 mg/mL[4] | Can be toxic to some biological systems. Use with caution and at low final concentrations. |
Visualizations
Caption: Experimental workflow for controlling solvent effects.
Caption: Decision tree for solvent control in MeJA experiments.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Validating Methyl Jasmonate-Induced Responses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl jasmonate (MeJA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently validate the specificity of your MeJA-induced responses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My plants treated with this compound (MeJA) are showing signs of stress, such as yellowing and stunted growth. Is this a normal response, and how can I be sure it's a specific MeJA effect?
A1: Yes, stress-like symptoms can be a normal response to exogenous MeJA application, as it is a stress-related phytohormone.[1][2][3] However, it's crucial to differentiate a specific MeJA-induced defense response from generalized cellular stress or solvent toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: High concentrations of MeJA can lead to hypersensitive responses and general toxicity.[1][3] Perform a dose-response experiment to identify the optimal concentration that induces your target response without causing excessive cellular damage.
-
Solvent Control: Always include a solvent control group. MeJA is often dissolved in ethanol (B145695) or DMSO.[1][4] Treating a set of plants with only the solvent at the same concentration used for your MeJA treatment will help you distinguish the effects of the solvent from the effects of MeJA itself.
-
Time-Course Analysis: The kinetics of MeJA-induced responses can be biphasic, with an initial immediate stress response followed by a later, gene-expression-level response.[1] A time-course experiment can help you capture the specific signaling events and distinguish them from long-term stress symptoms.
-
Positive Controls: If known MeJA-responsive marker genes or metabolites exist for your plant species, use them as positive controls to confirm that your treatment is activating the jasmonate signaling pathway.[5]
Q2: I'm not seeing a significant induction of my target gene/metabolite after MeJA treatment. What could be going wrong?
A2: Several factors can contribute to a weak or absent response to MeJA treatment.
Troubleshooting Steps:
-
Method of Application: The method of MeJA application can significantly impact its uptake and effectiveness. Common methods include spraying, direct application to leaves, or exposure to MeJA vapor.[1][4] Ensure your chosen method allows for efficient delivery to the target tissue. For example, when applying to leaves, ensure uniform coverage.
-
Plant Age and Developmental Stage: The responsiveness of plants to MeJA can vary with age and developmental stage. Younger plants may exhibit different sensitivities compared to mature plants.[6] Standardize the age and developmental stage of the plants used in your experiments.
-
Environmental Conditions: Light intensity, temperature, and humidity can all influence a plant's response to phytohormones.[1] Maintain controlled and consistent environmental conditions for all experimental groups.
-
MeJA Stability: Ensure the MeJA you are using is not degraded. Store it according to the manufacturer's instructions.
-
Verification of MeJA Uptake: While direct measurement can be complex, you can infer successful uptake by measuring well-established early MeJA response genes, such as those involved in jasmonic acid biosynthesis (e.g., AOS), to confirm the activation of the signaling pathway.[5]
Q3: How can I distinguish between responses induced by this compound and those triggered by other phytohormones like salicylic (B10762653) acid (SA) or ethylene (B1197577) (ET)?
A3: Phytohormone signaling pathways often exhibit crosstalk, meaning the response to one hormone can influence the signaling of another.[7][8][9]
Troubleshooting and Validation Strategies:
-
Use of Pathway-Specific Mutants: If available for your model system, use mutants deficient in key components of other hormone signaling pathways (e.g., SA or ET signaling mutants). If the MeJA-induced response is still present in these mutants, it suggests the response is largely independent of those pathways.
-
Transcriptomic Analysis: Perform RNA sequencing to analyze the global gene expression changes in response to MeJA. Compare your results with published datasets for other phytohormone treatments to identify unique and overlapping gene sets.
-
Inhibitors of Other Pathways: Use chemical inhibitors of other hormone signaling pathways. However, be cautious about potential off-target effects of these inhibitors and include appropriate controls.
-
Measure Other Hormones: Quantify the levels of other phytohormones (e.g., SA, ABA) in your MeJA-treated samples to check for potential MeJA-induced changes in their biosynthesis or accumulation.[10]
Key Experimental Protocols
1. This compound Treatment of Plants
This protocol describes a common method for applying MeJA to plants to induce a defense response.
-
Materials:
-
This compound (MeJA)
-
Ethanol (or another suitable solvent)
-
Distilled water
-
Spray bottle or micropipette
-
Control plants and treatment plants of the same age and developmental stage
-
-
Procedure:
-
Prepare a stock solution of MeJA in the chosen solvent (e.g., 1 M MeJA in ethanol).
-
Prepare the final treatment solution by diluting the stock solution in distilled water to the desired final concentration (e.g., 0.2 mM to 50 mM, depending on the plant species and desired response).[1] Include a low percentage of the solvent in the final solution.
-
Prepare a solvent control solution containing the same concentration of the solvent as the MeJA treatment solution, but without MeJA.
-
Apply the MeJA solution to the treatment plants. For spraying, ensure uniform coverage of the leaves.[1] For direct application, apply a specific volume to a designated leaf area.
-
Apply the solvent control solution to the control plants in the same manner.
-
Place the plants back in their controlled growth environment.
-
Harvest tissue for analysis at the desired time points after treatment.
-
2. Quantitative Real-Time PCR (qRT-PCR) for MeJA-Responsive Gene Expression
This protocol is used to quantify the expression levels of specific genes in response to MeJA treatment.
-
Materials:
-
Plant tissue from MeJA-treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument
-
-
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA from the tissue using a suitable RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and a stable reference gene.
-
Run the qPCR reaction in a qPCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the MeJA-treated and control samples.
-
Data Presentation
Table 1: Example of Quantitative Data for MeJA-Induced Gene Expression
| Treatment | Target Gene | Relative Fold Change (vs. Control) | Standard Deviation | p-value |
| Solvent Control | Gene X | 1.0 | 0.15 | - |
| 1 mM MeJA | Gene X | 15.2 | 2.1 | < 0.01 |
| 5 mM MeJA | Gene X | 45.8 | 5.7 | < 0.001 |
| Solvent Control | Gene Y | 1.0 | 0.20 | - |
| 1 mM MeJA | Gene Y | 2.5 | 0.5 | > 0.05 (ns) |
| 5 mM MeJA | Gene Y | 3.1 | 0.8 | < 0.05 |
ns = not significant
Table 2: Example of Quantitative Data for MeJA-Induced Metabolite Accumulation
| Treatment | Metabolite A (µg/g FW) | Standard Deviation | Metabolite B (µg/g FW) | Standard Deviation |
| Solvent Control | 12.5 | 1.8 | 5.3 | 0.9 |
| 1 mM MeJA | 38.2 | 4.5 | 6.1 | 1.2 |
| 5 mM MeJA | 95.7 | 10.2 | 5.8 | 1.0 |
FW = Fresh Weight
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound and salicylic acid response elements from the nopaline synthase (nos) promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound signaling and signal crosstalk between this compound and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effect of this compound in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi [frontiersin.org]
Technical Support Center: Optimizing Methyl Jasmonate (MeJA) Application for Developmental Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective application of methyl jasmonate (MeJA) in developmental studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during MeJA application experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced plant growth, biomass, or yield after MeJA treatment. | High concentrations of MeJA can have inhibitory effects on plant growth.[1][2][3] | - Conduct a dose-response experiment to determine the optimal MeJA concentration for your specific plant species and developmental stage.[1][2] - Start with lower concentrations (e.g., 100 µM) and gradually increase to find the balance between desired effects and acceptable growth inhibition.[1] - Consider the timing and frequency of application; a single application may be more effective and less detrimental than multiple applications.[4][5] |
| Inconsistent or no observable response to MeJA treatment. | - Improper MeJA solution preparation: MeJA is an oil and may not have been properly solubilized. - Ineffective application method: The chosen application method (e.g., spray, vapor) may not be optimal for your experimental setup. - Timing of application: The developmental stage of the plant may not be responsive to MeJA. - Incorrect concentration: The concentration used may be too low to elicit a response. | - Solution Preparation: Dissolve MeJA in a small amount of ethanol (B145695) before diluting with water. A surfactant like Tween-20 can also be added to ensure even distribution.[6][7][8] - Application Method: For whole-plant responses, a foliar spray is common. Ensure thorough coverage of all aerial parts.[6][7][9] - Timing: Apply MeJA at a developmental stage relevant to your research question. For example, pre-harvest applications have been shown to be effective in fruit ripening studies.[4][5][10] - Concentration: Review literature for concentrations used in similar species or conduct a pilot study with a range of concentrations. |
| Phytotoxicity symptoms (e.g., leaf burn, necrosis) observed after application. | - High MeJA concentration: The concentration applied is too high for the plant species or cultivar. - Uneven application: Concentrated droplets of the MeJA solution may have caused localized burning. - Solvent toxicity: If a solvent like ethanol is used, its final concentration in the solution might be too high. | - Concentration: Reduce the MeJA concentration in subsequent experiments. - Application: Ensure a fine mist is used during spray applications for even coverage. - Solvent: When using ethanol to dissolve MeJA, ensure the final concentration in the spray solution is low (e.g., typically below 1% v/v).[9] |
| Difficulty confirming the activation of the jasmonate response. | Lack of measurable markers to confirm that the MeJA treatment has triggered the intended signaling pathway. | - Molecular Markers: Measure the expression of known jasmonate-responsive genes, such as AOS (Allene Oxide Synthase), using qRT-PCR. An upregulation of these genes indicates a successful treatment.[11] - Physiological Markers: Observe for known physiological responses to MeJA in your plant system, such as anthocyanin accumulation (a pinkish color in petioles) or changes in trichome density.[3][11] - Metabolite Analysis: Analyze the accumulation of specific secondary metabolites that are known to be induced by jasmonates in your species of interest.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MeJA to use?
A1: The optimal concentration of MeJA is highly dependent on the plant species, the developmental stage, and the desired outcome. There is no single universal concentration. It is crucial to perform a dose-response study to determine the ideal concentration for your specific experiment. However, published studies can provide a starting point.
Table 1: Examples of MeJA Concentrations and Their Effects in Different Plant Species
| Plant Species | MeJA Concentration(s) | Observed Effect(s) | Reference(s) |
| Broccoli (Brassica oleracea) | 250 µmol L⁻¹ | Maximized glucosinolate concentrations. | [12] |
| Apple (Malus domestica 'Cripps Pink') | 5 mmol L⁻¹ or 10 mmol L⁻¹ | Improved red blush and accumulation of flavonoids. | [4][5][13] |
| Hemp (Cannabis sativa) | 100 µM | Optimal for enhancing cannabinoid production while controlling plant height. | [1] |
| Rice (Oryza sativa) | 2.5 mM (seed treatment) | Induced resistance to insects but reduced plant growth and yield. | [8] |
| Rhododendron fortunei | 200 µmol L⁻¹ | Increased activity of antioxidant enzymes. | [14] |
Q2: When is the best time to apply MeJA during plant development?
A2: The optimal timing for MeJA application depends on the biological process being studied. Application timing should be synchronized with the developmental window of interest.
Table 2: Examples of MeJA Application Timing and Developmental Outcomes
| Plant Species | Application Timing | Developmental Outcome | Reference(s) |
| Broccoli (Brassica oleracea) | Foliar application 4 days prior to harvest. | Enhanced total glucosinolate concentrations. | [12] |
| Apple (Malus domestica 'Cripps Pink') | A single pre-harvest spray at 169 or 186 days after full bloom. | Effective in improving red blush and export-grade fruit. | [4][5][13] |
| Cannabis sativa | At the onset of terminal flowering. | Increased phytocannabinoid content. | [6][7] |
Q3: How can I prepare a MeJA stock solution and apply it?
A3: MeJA is an oily substance and requires a solvent for proper dissolution in aqueous solutions.
-
Stock Solution: Prepare a concentrated stock solution of MeJA in ethanol. The exact concentration will depend on your final desired application concentrations.
-
Working Solution: To prepare the final working solution, dilute the stock solution in deionized water. It is recommended to add a surfactant like Tween-20 (typically at 0.1% v/v) to the water to ensure the MeJA remains emulsified and spreads evenly on the plant surface.[8] The final concentration of ethanol should be kept low (e.g., <1%) to avoid solvent-induced stress on the plants.[9]
-
Application: The most common method for application in developmental studies is a whole-plant foliar spray. Use a fine-mist sprayer to ensure complete and uniform coverage of the plant's aerial parts.[6][7][9] Always include a control group that is sprayed with the same solution but without MeJA (i.e., water, ethanol, and Tween-20 only).
Experimental Protocols
General Protocol for Foliar Application of this compound
This protocol outlines a general procedure for a typical MeJA application experiment.
-
Plant Material and Growth Conditions:
-
Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse) with consistent light, temperature, and humidity.
-
Ensure all plants are of a similar developmental stage at the start of the experiment.
-
-
Preparation of MeJA Solution:
-
Prepare a stock solution of MeJA in 95% ethanol. For example, to make a 100 mM stock, dissolve the appropriate amount of MeJA in ethanol.
-
Prepare the final spray solution on the day of application. For a 100 µM MeJA solution, for example, add the required volume of the stock solution to deionized water containing 0.1% (v/v) Tween-20.
-
Prepare a mock control solution containing the same concentration of ethanol and Tween-20 as the MeJA solution, but without MeJA.
-
-
MeJA Treatment:
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Randomly assign plants to treatment and control groups.
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Spray the plants until the foliage is thoroughly wetted, ensuring even coverage. Avoid excessive runoff.
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Keep treated and control plants physically separated to prevent cross-contamination from volatile MeJA.[9]
-
-
Post-Treatment and Sampling:
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Return plants to their original growth conditions.
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Collect tissue samples at predetermined time points after treatment based on your experimental goals (e.g., for gene expression analysis, metabolite profiling, or morphological assessment).
-
Immediately flash-freeze the collected samples in liquid nitrogen and store them at -80°C until further analysis.
-
-
Data Analysis:
-
Perform appropriate molecular, chemical, or physiological analyses on the collected samples.
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Use statistical methods to compare the results from the MeJA-treated and control groups to determine the significance of any observed effects.
-
Visualizations
Jasmonate Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Time of this compound application influences the development of 'Cripps Pink' apple fruit colour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
- 7. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 9. Synergistic effects of this compound treatment and propagation method on Norway spruce resistance against a bark-feeding insect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Preharvest this compound application regulates ripening, colour dev" by Mahmood Ul Hasan, Zora Singh et al. [ro.ecu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time of this compound application influences the development of 'Cripps Pink' apple fruit colour. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting artifacts in microscopy of methyl jasmonate-treated tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the microscopy of methyl jasmonate-treated plant tissues.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plant tissues?
A1: this compound (MeJA) is a volatile organic compound derived from jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses.[1][2] It plays a role in processes like seed germination, root growth, flowering, fruit ripening, and senescence.[1][2] When applied exogenously, MeJA can induce various physiological and anatomical changes, including the production of defense chemicals like phytoalexins and protease inhibitors, which can deter herbivores.[1] These responses can also lead to alterations in cell structure, such as changes in trichome and stomatal density, as well as cuticle thickness and composition, which can impact microscopic analysis.[3]
Q2: What are the most common artifacts observed in microscopy of MeJA-treated tissues?
A2: Common artifacts can arise from the physiological effects of MeJA itself or from the tissue preparation process. These may include:
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Cellular Stress Indicators: MeJA treatment can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which might be visible as membrane damage under the microscope.[4]
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Structural Changes: You may observe increased trichome density, altered stomatal density, and changes in the thickness of the epidermal cell wall and cuticle.[3]
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Fixation Artifacts: Improper fixation can lead to tissue shrinkage, cracks, and distortion of cellular morphology.[5]
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Processing Artifacts: Issues during dehydration, infiltration, and embedding can cause tissue hardening, brittleness, or incomplete infiltration of the embedding medium.[6]
Q3: Can MeJA treatment interfere with fluorescent protein imaging?
A3: While not directly reported as an interference, the physiological stress induced by MeJA could potentially affect the expression and stability of fluorescent proteins. The induced production of secondary metabolites might also contribute to autofluorescence, potentially complicating the interpretation of fluorescent signals. Researchers should include appropriate controls, such as untreated tissues expressing the same fluorescent protein, to account for these possibilities.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and observation of this compound-treated tissues for microscopy.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Considerations |
| Tissue Shrinkage or Distortion | Inadequate or improper fixation. The fixative may not have penetrated the tissue effectively. | Ensure rapid and complete fixation by using an appropriate fixative volume (at least 10x the tissue volume). Consider vacuum infiltration to aid fixative penetration. For some tissues, a fixative containing picric acid (e.g., Bouin's solution) can increase tissue strength.[5] | Different fixatives have varying effects. Alcohol-based fixatives can cause significant shrinkage compared to formalin-based ones.[5] |
| Cracks or Brittle Sections | Over-dehydration or improper infiltration with embedding medium. Tissues may have become too hard. | Optimize the dehydration series, ensuring a gradual increase in ethanol (B145695) concentration. Ensure complete infiltration with the embedding medium by extending infiltration times or using a vacuum. | The type of embedding medium (e.g., paraffin (B1166041), resin) can influence tissue brittleness. |
| Poor Staining or Uneven Color | Incomplete removal of fixative or embedding medium. Staining time may be insufficient. | Thoroughly wash tissues after fixation to remove all traces of the fixative. Ensure complete removal of the embedding medium before staining. Optimize staining times for the specific tissue and stain being used.[7] | Some fixatives can interfere with certain stains. For example, picric acid from Bouin's solution needs to be thoroughly washed out. |
| High Autofluorescence | Natural fluorescence from chlorophyll (B73375) and phenolic compounds, which may be enhanced by MeJA treatment. | Use specific filter sets to minimize the detection of autofluorescence. Consider using spectral imaging and linear unmixing if available on your confocal microscope. For fixed tissues, clearing agents can sometimes reduce background fluorescence.[7] | The excitation and emission spectra of common plant autofluorescent compounds should be considered when selecting fluorescent probes. |
| Difficulty in Sectioning | Tissues may be too hard or too soft. Woody tissues or those with dense trichomes can be challenging. | For hard tissues, consider softening by boiling in water or a glycerol (B35011) solution before sectioning.[7] For soft tissues, ensure proper embedding to provide adequate support. Using a sharp, high-quality microtome blade is crucial.[7][8] | Free-hand sectioning with a razor blade can be effective for rapid observation of many plant tissues.[7] |
III. Experimental Protocols & Methodologies
A. General Tissue Preparation Workflow
This workflow outlines the key steps for preparing MeJA-treated plant tissues for microscopy.
Caption: General workflow for preparing MeJA-treated tissues for microscopy.
B. Detailed Protocols
1. Fixation
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Objective: To preserve tissue structure and prevent degradation.
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Recommended Fixative (for general morphology): FAA solution (Formalin: Acetic Acid: Ethanol). A common formulation is 50% ethanol, 5% acetic acid, and 10% formalin (37% formaldehyde (B43269) solution).
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Procedure:
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Immediately after dissection, immerse tissue samples in at least 10 volumes of cold FAA fixative.
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For dense tissues, apply a gentle vacuum for 15-30 minutes to facilitate infiltration.
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Fix for 24-48 hours at 4°C.
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After fixation, wash the tissue thoroughly with 50% ethanol to remove the fixative.
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2. Dehydration and Embedding (Paraffin)
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Objective: To remove water from the tissue and replace it with a medium that provides support for sectioning.
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Procedure:
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Dehydration: Pass the tissue through a graded ethanol series (e.g., 50%, 70%, 85%, 95%, 100%, 100% ethanol), with each step lasting at least 1-2 hours, depending on tissue size.
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Clearing: Transfer the tissue to a clearing agent like xylene or a xylene substitute until the tissue becomes translucent.
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Infiltration: Infiltrate the tissue with molten paraffin wax in an oven (typically 58-62°C). Perform several changes of wax over 24-48 hours to ensure complete infiltration.
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Embedding: Orient the infiltrated tissue in a mold filled with molten paraffin and allow it to solidify.
-
3. Sectioning and Staining
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Objective: To obtain thin sections for microscopic observation and to stain cellular components for better visualization.
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Procedure:
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Sectioning: Use a rotary microtome to cut thin sections (typically 5-10 µm).
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Mounting: Float the sections on a warm water bath and mount them onto glass slides.
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Deparaffinization and Rehydration: Before staining, remove the paraffin with xylene and rehydrate the sections through a descending ethanol series.
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Staining: A common stain for general plant anatomy is Toluidine Blue O (0.05% in water), which stains different cell wall components in various colors.[7] Safranin and Fast Green are also commonly used to differentiate lignified and non-lignified tissues.
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Dehydration and Mounting: Dehydrate the stained sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium and a coverslip.
-
IV. Signaling Pathway Visualization
Jasmonate Signaling Pathway
The following diagram illustrates the core components of the jasmonate signaling pathway, which is activated by this compound.
Caption: Simplified diagram of the jasmonate signaling pathway.
This technical support center provides a foundational guide for troubleshooting common issues in the microscopy of this compound-treated tissues. Successful microscopic analysis relies on careful and optimized sample preparation. For more specific issues, consulting detailed protocols and literature relevant to the plant species and imaging modality is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. esalq.usp.br [esalq.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Artifacts in Tissue processing | PPTX [slideshare.net]
- 7. moticmicroscopes.com [moticmicroscopes.com]
- 8. 10 Essential Tips for Using a Plant Microscope Like a Pro [microscopechina.com]
Improving the reproducibility of methyl jasmonate field trials
Welcome to the Technical Support Center for Methyl Jasmonate (MeJA) Field Trials. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their field experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Troubleshooting Guides
Variability in this compound field trials can arise from a multitude of factors. This section provides guidance on identifying and mitigating common issues to enhance experimental reproducibility.
Table 1: Factors Influencing MeJA Efficacy and Reproducibility
| Factor | Common Observations | Troubleshooting Recommendations |
| MeJA Concentration | Inconsistent or unexpected plant responses (e.g., reduced growth, phytotoxicity at high concentrations).[1][2][3] | Conduct a dose-response study to determine the optimal concentration for your specific plant species and desired outcome. Start with a range of concentrations reported in the literature for similar species.[4][5] |
| Application Method | Uneven application leading to variable plant responses within the same treatment group. | For foliar sprays, ensure complete and uniform coverage of the plant canopy. Use a surfactant to improve adhesion and distribution. For soil drenches, apply a consistent volume of solution per plant to ensure uniform root uptake. Seed treatments require uniform coating of seeds.[6][7] |
| Timing of Application | Plant developmental stage can significantly impact the response to MeJA.[8] | Standardize the application at a specific and well-defined plant growth stage (e.g., vegetative, flowering). |
| Environmental Conditions | - Drought/Water Stress: Can alter endogenous jasmonate levels and interact with MeJA responses.[9] - Light Intensity/Quality: Can influence the JA signaling pathway.[10][11] | - Maintain consistent irrigation schedules to avoid water stress, unless it is an experimental variable. - Record light intensity and duration. Be aware of potential confounding effects of variable light conditions in the field. |
| Plant Species and Genotype | Different plant species and even different genotypes within a species can exhibit varied sensitivity and responses to MeJA.[12] | Be consistent with the plant material used. If comparing different genotypes, treat them as separate experimental groups. |
| Crosstalk with Other Hormones | The plant's response to MeJA can be influenced by interactions with other plant hormones like abscisic acid (ABA), salicylic (B10762653) acid (SA), and ethylene.[11][13][14] | Be aware of other potential stressors or treatments that could alter the balance of other plant hormones. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the optimal concentration of this compound to use in a field trial?
A1: The optimal concentration of MeJA is highly dependent on the plant species, the intended biological response, and the application method. Concentrations in published studies range from micromolar (µM) to millimolar (mM) levels.[3][4][7] For example, concentrations between 0.1 mM and 15 mM have been used in various studies.[2][3] It is crucial to conduct a preliminary dose-response experiment to determine the most effective and non-phytotoxic concentration for your specific experimental system.
Q2: How should I prepare and apply the this compound solution?
A2: MeJA is sparingly soluble in water. It is typically dissolved in a small amount of a solvent like ethanol (B145695) or acetone (B3395972) before being diluted with water to the final concentration. A surfactant is often added to the final solution to ensure even spreading and adherence to the plant surface during foliar application. The application should be uniform across all treated plants.
Q3: When is the best time to apply this compound?
A3: The timing of MeJA application should be aligned with the specific research question. The developmental stage of the plant can significantly influence its response.[8] For instance, if you are studying defense responses against a particular pest, the application should precede the expected period of pest infestation. For consistency, all applications within an experiment should be carried out at the same time of day to minimize diurnal variations in plant physiology.
Troubleshooting Specific Issues
Q4: I am observing high variability in plant responses within the same MeJA treatment group. What could be the cause?
A4: High variability can stem from several sources:
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Uneven Application: Ensure your application method provides consistent coverage for every plant.
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Genetic Variation: If using an open-pollinated plant variety, genetic differences between individual plants can lead to varied responses.
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Micro-environmental Differences: Variations in soil composition, water availability, or light exposure within the field plot can affect individual plant responses.
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Inconsistent Plant Stage: Ensure all plants are at a similar developmental stage at the time of treatment.
Q5: My MeJA treatment is causing phytotoxicity (e.g., leaf burn, stunted growth). What should I do?
A5: Phytotoxicity is a sign that the MeJA concentration is too high. You should reduce the concentration for subsequent experiments. It is advisable to perform a dose-response curve to identify the highest concentration that elicits the desired response without causing damage to the plant.[1]
Q6: I am not observing any significant effect of my MeJA treatment. What could be wrong?
A6: Several factors could lead to a lack of response:
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Sub-optimal Concentration: The concentration of MeJA may be too low to elicit a response.
-
Degraded MeJA: Ensure the quality and purity of your MeJA source. Store it properly according to the manufacturer's instructions.
-
Application Timing: The plant may not be at a responsive developmental stage.
-
Environmental Factors: Certain environmental conditions can suppress the plant's response to MeJA.
-
Insensitive Genotype: The plant genotype you are using may have a naturally low sensitivity to jasmonates.
Experimental Protocols
Protocol 1: Preparation and Foliar Application of this compound
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the MeJA in a small volume of 100% ethanol (e.g., 1 ml for every 100 mg of MeJA). Ensure it is fully dissolved.
-
-
Working Solution Preparation:
-
In a larger container, add the desired final volume of distilled water.
-
Add a surfactant (e.g., Tween 20) to the water to a final concentration of 0.01-0.1% (v/v) and mix well.
-
Slowly add the MeJA stock solution to the water-surfactant mixture while stirring continuously to create the final working solution.
-
-
Application:
-
Use a calibrated sprayer to apply the solution evenly to the plant foliage until runoff.
-
Apply a control solution (water with the same concentration of ethanol and surfactant) to the control plants.
-
Perform the application during a time of day with low wind and no rain forecast.
-
Protocol 2: Quantification of Jasmonic Acid and this compound in Plant Tissues by LC-MS/MS
This protocol provides a general overview. Specific parameters will need to be optimized for your instrument and plant matrix.
-
Sample Collection and Preparation:
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[15]
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
-
Extraction:
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 100% cold methanol (B129727) or 80% acetonitrile.[16][17]
-
Include an internal standard for accurate quantification.
-
Vortex and incubate the sample, then centrifuge to pellet the debris.
-
-
Purification (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Inject the purified extract into an LC-MS/MS system.
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., parent and daughter ions, collision energy) for the detection and quantification of JA and MeJA.
-
Create a standard curve using pure standards of JA and MeJA to quantify the concentrations in your samples.[15]
-
Visualizations
This compound (MeJA) Signaling Pathway
Caption: Simplified MeJA signaling pathway leading to gene expression.
Experimental Workflow for a MeJA Field Trial
Caption: General workflow for conducting a MeJA field trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia [mdpi.com]
- 4. Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent this compound effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 7. CA2812938C - Methods and compositions containing jasmonates or related compounds for promoting biodefense activity in plants - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound signaling and signal crosstalk between this compound and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Validating Methyl Jasmonate Induced Gene Expression: A Comparative Guide to qPCR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Polymerase Chain Reaction (qPCR) with other molecular techniques for validating gene expression induced by methyl jasmonate (MeJA). MeJA, a vital plant signaling molecule, orchestrates a wide array of physiological and defense responses, making the accurate quantification of its target genes crucial for research and development. This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate validation method for their specific needs.
Quantitative PCR (qPCR): The Gold Standard for Gene Expression Validation
Quantitative PCR, also known as real-time PCR (RT-qPCR when preceded by reverse transcription), is the most widely used method for validating gene expression data obtained from high-throughput techniques like RNA sequencing (RNA-Seq) and microarrays.[1][2] Its popularity stems from its high sensitivity, specificity, wide dynamic range, and relatively low cost per sample.[1]
Principle of qPCR
qPCR measures the amplification of a targeted DNA molecule in real-time, cycle by cycle.[3] The accumulation of the amplified product is monitored using a fluorescent reporter. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic acid in the sample, allowing for the quantification of gene expression.
Experimental Workflow for qPCR Validation of MeJA-Induced Genes
A typical workflow for validating MeJA-induced gene expression using qPCR involves several key steps, from experimental design to data analysis.
Detailed qPCR Protocol
The following is a generalized protocol for validating MeJA-induced gene expression in plants. Researchers should optimize specific parameters based on their plant species and experimental setup.
1. Plant Growth and MeJA Treatment:
-
Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Treat plants with a specified concentration of MeJA (e.g., 100 µM MeJA in a solution containing a surfactant like Tween 20) or a mock control.[4]
-
Harvest tissue samples at various time points post-treatment (e.g., 0, 2, 6, 10, 24 hours).[5][6]
-
Immediately freeze samples in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected samples using a suitable method (e.g., Trizol reagent or a commercial kit).
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio of 1.8-2.0) and gel electrophoresis (intact ribosomal RNA bands).[4]
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[4]
3. qPCR Reaction and Data Analysis:
-
Design and validate primers for target genes (e.g., VSP1, LOX2, MYC2) and a stable reference gene (e.g., ACTIN, UBQ5).[7][8]
-
Prepare the qPCR reaction mix containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.[9]
-
Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 2-5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 30-60s).[9]
-
Analyze the amplification data to determine Cq values.
-
Calculate the relative gene expression using a method like the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7][10]
Comparison with Alternative Gene Expression Validation Methods
While qPCR is the preferred method for targeted gene expression validation, other techniques can also be employed, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Real-time monitoring of DNA amplification using fluorescence.[3] | High sensitivity, high specificity, wide dynamic range, relatively low cost per sample.[1] | Requires specialized equipment, susceptible to inhibition and primer-dimer formation.[1] |
| Northern Blot | Separation of RNA by gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Provides information on transcript size and alternative splice variants. | Low sensitivity, requires large amounts of RNA, labor-intensive, not truly quantitative. |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | Provides a global view of gene expression, discovers novel transcripts, not limited to known genes.[11] | Higher cost per sample, complex data analysis, requires bioinformatics expertise.[11] |
| Digital PCR (dPCR) | Partitioning of the sample into thousands of individual reactions, followed by PCR and endpoint analysis. | Absolute quantification without a standard curve, high precision, less sensitive to inhibitors.[12] | Higher cost per sample, lower throughput than qPCR.[12] |
Table 1: Comparison of qPCR with Alternative Gene Expression Validation Methods.
Quantitative Data on MeJA-Induced Gene Expression
Numerous studies have utilized qPCR to validate the expression of genes induced by MeJA. The following table summarizes representative data from such studies.
| Gene | Plant Species | MeJA Treatment | Time Point | Fold Change (vs. Control) | Reference |
| LOX2 | Arabidopsis thaliana | 100 µM | 6h | ~15 | [13] |
| VSP1 | Arabidopsis thaliana | 50 µM | 8h | >100 | [14] |
| MYC2 | Hordeum vulgare (Barley) | 500 µM | 24h | 6-7 | [15] |
| PgLox2 | Pennisetum glaucum (Pearl Millet) | 200 µM | 10 days | Significantly upregulated | [7] |
| PAL | Rosmarinus officinalis (Rosemary) | 100 µM | - | Highest expression | [16] |
| ANS | Rosmarinus officinalis (Rosemary) | 100 µM | - | Highest expression | [16] |
Table 2: Examples of MeJA-Induced Gene Expression Validated by qPCR.
The this compound Signaling Pathway
Understanding the MeJA signaling pathway is essential for selecting relevant target genes for validation. Upon perception of a stimulus, such as herbivory or pathogen attack, plants synthesize jasmonic acid (JA), which can be converted to the volatile compound MeJA.[17][18] MeJA can then trigger a signaling cascade that leads to the expression of a host of defense-related genes.
In the absence of MeJA, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors like MYC2.[18][19] The binding of the bioactive form of jasmonate, JA-isoleucine, to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex, leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[17][18] This releases MYC2 to activate the transcription of downstream jasmonate-responsive genes, leading to various defense responses.[20]
Conclusion
Validating gene expression is a critical step in understanding the molecular mechanisms underlying plant responses to stimuli like this compound. While several methods are available, qPCR remains the most accessible and widely used technique for targeted gene expression analysis due to its sensitivity, specificity, and cost-effectiveness. This guide provides researchers with the necessary information to design, execute, and interpret qPCR experiments for validating MeJA-induced gene expression, as well as a comparative framework for considering alternative methods. By following best practices and understanding the underlying principles, researchers can generate reliable and reproducible data to advance our knowledge of plant signaling and defense.
References
- 1. PCR vs. qPCR: Which Should You Use for Gene Expression Studies? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Selection and validation of reference genes for RT-qPCR analysis in Desmodium styracifolium Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. Transcriptomic analysis of this compound treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium) | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Jasmonate-mediated Plant Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with this compound in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Mapping this compound-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
The Elicitor Effect: Confirming Methyl Jasmonate's Impact on Secondary Metabolite Production with HPLC
For researchers, scientists, and drug development professionals, the quest to enhance the production of bioactive secondary metabolites in plants is a perpetual challenge. Methyl jasmonate (MeJA), a plant signaling molecule, has emerged as a potent elicitor, triggering defense responses that often lead to the accumulation of these valuable compounds.[1][2][3][4][5] This guide provides a comparative overview of MeJA's effects on secondary metabolite production, supported by experimental data quantified by High-Performance Liquid Chromatography (HPLC), a cornerstone technique for this analytical challenge.
Comparative Efficacy of this compound Across Plant Species
This compound has been demonstrated to significantly increase the yield of a wide array of secondary metabolites in various plant species. The following table summarizes the quantitative impact of MeJA treatment as measured by HPLC in several studies. This data highlights the variability in response based on the plant species, the specific metabolite, and the concentration of MeJA applied.
| Plant Species | Secondary Metabolite | MeJA Concentration | Fold Increase vs. Control | Reference |
| Panax ginseng | Ginsenosides (Rb and Rg groups) | Not Specified | 2.9 and 3.7-fold, respectively | [1] |
| Eleutherococcus senticosus | Total Eleutherosides | 200 µM | 7.3-fold | [1] |
| Rhodiola sachalinensis | Salidroside | 125 µM | 5-fold | [1] |
| Ocimum basilicum (Sweet Basil) | Rosmarinic Acid | 0.5 mM | Significantly Increased | [6] |
| Ocimum basilicum (Sweet Basil) | Caffeic Acid | 0.5 mM | Significantly Increased | [6] |
| Ocimum basilicum (Sweet Basil) | Eugenol | 0.5 mM | 56% Increase | [6] |
| Ocimum basilicum (Sweet Basil) | Linalool | 0.5 mM | 43% Increase | [6] |
| Chinese Chives | Phenolic Compounds | 500 µM | 2.8–47% Increase | [7] |
| Cannabis sativa | Phytocannabinoids | 15 mM | ~2-fold | [8] |
The Jasmonate Signaling Pathway: A Molecular Overview
The application of exogenous MeJA triggers a complex signaling cascade within the plant cell, ultimately leading to the activation of genes responsible for secondary metabolite biosynthesis.[1][9][10] The core of this pathway involves the perception of the signal, the degradation of repressor proteins, and the subsequent activation of transcription factors that upregulate the expression of biosynthetic genes.
Caption: Jasmonate signaling pathway initiated by MeJA.
Experimental Protocol: From Elicitation to Quantification
A generalized workflow for investigating the effects of MeJA on secondary metabolite production using HPLC is outlined below. This protocol synthesizes common practices from various research studies.[7][11][12]
Caption: Experimental workflow for MeJA treatment and HPLC analysis.
Detailed Experimental Methodologies
1. Plant Material and MeJA Treatment:
-
Plant material (e.g., cell suspension cultures, hairy root cultures, or whole plants) is grown under controlled conditions.
-
A stock solution of this compound is prepared (typically in ethanol (B145695) or DMSO) and diluted to final desired concentrations (e.g., 50 µM, 100 µM, 200 µM) in the culture medium or sprayed onto whole plants.[7][13]
-
A control group is treated with the same amount of solvent used for the MeJA stock solution.
-
The cultures or plants are then incubated for a specific period (e.g., 24, 48, 72 hours) to allow for the elicitation response.
2. Sample Preparation and Extraction:
-
Plant material is harvested, and fresh or dry weight is recorded. Samples are often lyophilized or oven-dried and then ground into a fine powder.
-
A known mass of the powdered sample is extracted with a suitable solvent, commonly methanol or ethanol, often using methods like sonication or maceration to ensure efficient extraction of the target metabolites.[11]
-
The resulting extract is centrifuged to pellet solid debris, and the supernatant is collected.
3. HPLC Analysis:
-
The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.[11]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (commonly a Diode Array Detector - DAD or a UV-Vis detector) is used.[12]
-
Column: A C18 reversed-phase column is frequently employed for the separation of a wide range of secondary metabolites.[12][13]
-
Mobile Phase: The mobile phase typically consists of a mixture of two solvents, such as acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape).[8] A gradient elution is often used to achieve better separation of complex mixtures.
-
Detection: The detector wavelength is set to the absorbance maximum of the target analyte(s) for optimal sensitivity.
-
Quantification: The concentration of the secondary metabolite is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of known concentrations.
Conclusion
The use of this compound as an elicitor is a well-established and effective strategy for enhancing the production of valuable secondary metabolites in plants.[4][5] High-Performance Liquid Chromatography provides a robust and reliable method for the separation and quantification of these induced compounds, enabling researchers to precisely measure the impact of MeJA treatment. The experimental data consistently demonstrates a significant increase in the accumulation of various secondary metabolites across different plant species upon MeJA application. For professionals in drug development and plant biotechnology, leveraging MeJA elicitation, confirmed by rigorous HPLC analysis, offers a promising avenue for increasing the yield of bioactive compounds for pharmaceutical and other applications.
References
- 1. mdpi.com [mdpi.com]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on secondary metabolites of sweet basil (Ocimum basilicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives [frontiersin.org]
- 8. Metabolomic analysis of this compound treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a validated RP-HPLC/DAD method for the quantitative determination of this compound in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Methyl Jasmonate and Jasmonic Acid in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl jasmonate (MeJA) and jasmonic acid (JA), two pivotal phytohormones in the orchestration of plant defense mechanisms. By examining their distinct and overlapping roles, signaling pathways, and bioactivity supported by experimental data, this document aims to equip researchers with a comprehensive understanding for their application in agricultural and pharmaceutical research.
Core Differences and Similarities
Jasmonic acid (JA) and its volatile methyl ester, this compound (MeJA), are lipid-derived signaling molecules integral to a plant's response to biotic and abiotic stresses.[1][2] While both are central to inducing defense responses, particularly against herbivorous insects and necrotrophic pathogens, they possess unique physicochemical properties that influence their mode of action and experimental utility.[3][4]
MeJA's volatility allows it to function as an airborne signal, facilitating communication between different parts of the same plant and even between neighboring plants.[5][6] Upon entering plant tissues, often through the stomata, MeJA is hydrolyzed by esterases to yield JA.[5] The biologically active form that initiates the defense signaling cascade is not JA itself, but its conjugate with the amino acid isoleucine, jasmonoyl-isoleucine (JA-Ile).[6][7] This conversion underscores the interconnectedness of the two compounds, with MeJA often serving as a transportable precursor to the active signaling molecule.
Exogenous application of either JA or MeJA can stimulate the expression of a wide array of defense-related genes, leading to the production of secondary metabolites, defense proteins like proteinase inhibitors and polyphenol oxidases, and even structural defenses.[5][8] However, some studies suggest that MeJA may elicit a more rapid or potent response in certain plant species and experimental systems.[9]
Comparative Bioactivity: A Quantitative Overview
The following tables summarize quantitative data from various studies, highlighting the comparative efficacy of MeJA and JA in inducing plant defense responses.
Table 1: Effect of MeJA and JA on Herbivore Performance
| Plant Species | Herbivore | Treatment | Parameter | Result | Reference |
| Larix olgensis | Gypsy moth (Lymantria dispar) | 0.1 mmol/L MeJA | Larval Weight | Stronger inhibitory effect than JA | [9] |
| Larix olgensis | Gypsy moth (Lymantria dispar) | 0.1 mmol/L JA | Larval Weight | Significant inhibitory effect | [9] |
| Larix olgensis | Gypsy moth (Lymantria dispar) | 0.1 mmol/L MeJA | Fecundity | Stronger reduction than JA | [9] |
| Larix olgensis | Gypsy moth (Lymantria dispar) | 0.1 mmol/L JA | Fecundity | Significant reduction | [9] |
| Nicotiana attenuata | Tobacco hornworm (Manduca sexta) | MeJA treatment | Leaf Area Consumed | 10 times less consumption compared to control | [10] |
| Oryza sativa (Rice) | Rice water weevil | 2.5 mM MeJA (seed treatment) | Plant Resistance | Enhanced resistance | [11] |
| Oryza sativa (Rice) | Rice water weevil | 2.5 mM JA (seed treatment) | Plant Resistance | Enhanced resistance | [11] |
Table 2: Induction of Plant Defense Enzymes by MeJA and JA
| Plant Species | Treatment | Enzyme | Induction Level | Time Course | Reference |
| Larix olgensis | 0.1 mmol/L MeJA | Superoxide Dismutase (SOD) | Quicker induction than JA | - | [9] |
| Larix olgensis | 0.1 mmol/L JA | Superoxide Dismutase (SOD) | Significant induction | - | [9] |
| Larix olgensis | 0.1 mmol/L MeJA | Phenylalanine Ammonia-Lyase (PAL) | Quicker induction than JA | - | [9] |
| Larix olgensis | 0.1 mmol/L JA | Phenylalanine Ammonia-Lyase (PAL) | Significant induction | - | [9] |
| Larix olgensis | 0.1 mmol/L MeJA | Polyphenol Oxidase (PPO) | Longer and more significant effect than JA | - | [9] |
| Larix olgensis | 0.1 mmol/L JA | Polyphenol Oxidase (PPO) | Significant induction | - | [9] |
| Perennial Ryegrass | 100 µmol/L MeJA (pre-treatment) | Superoxide Dismutase (SOD) under heat stress | Significantly higher activity | 14 days | [12] |
| Perennial Ryegrass | 100 µmol/L MeJA (pre-treatment) | Catalase (CAT) under heat stress | Significantly higher activity | 14 days | [12] |
| Perennial Ryegrass | 100 µmol/L MeJA (pre-treatment) | Peroxidase (POD) under heat stress | Significantly higher activity | 14 days | [12] |
Signaling Pathways: A Visual Comparison
The signaling pathways of JA and MeJA are intricately linked. MeJA acts as a precursor that is converted to JA, which is then conjugated to JA-Ile, the active ligand for the receptor complex.
Caption: The interconnected signaling pathway of MeJA and JA leading to plant defense.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the application of MeJA and JA and the subsequent analysis of defense responses.
Protocol 1: Exogenous Application of MeJA and JA
Objective: To induce a defense response in plants using MeJA or JA.
Materials:
-
This compound (MeJA) or Jasmonic Acid (JA) stock solution (e.g., 1 M in ethanol)
-
Distilled water
-
Tween 20 or other surfactant
-
Spray bottle or appropriate application device
-
Control solution (e.g., water with the same concentration of ethanol (B145695) and surfactant as the treatment solution)
-
Plant specimens of uniform age and size
Procedure:
-
Preparation of Treatment Solutions: Prepare the desired concentration of MeJA or JA (e.g., 50 µM, 100 µM, 0.1 mmol/L) by diluting the stock solution in distilled water.[9][13] Add a small amount of surfactant (e.g., 0.01-0.1% Tween 20) to ensure even coverage on the leaf surface. Prepare a mock control solution containing the same concentration of solvent and surfactant.
-
Application: Evenly spray the leaves of the treatment group with the MeJA or JA solution until runoff. Spray the control group with the mock solution. For systemic response studies, specific leaves or branches can be treated while others are protected.[9]
-
Incubation: Place the treated and control plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions. The incubation period will vary depending on the specific response being measured (e.g., 24 hours for gene expression, several days for enzyme activity or insect bioassays).[13]
Protocol 2: Quantification of Defense Enzyme Activity
Objective: To measure the activity of defense-related enzymes such as Polyphenol Oxidase (PPO) and Peroxidase (POD) in plant tissues.
Materials:
-
Plant tissue (leaves, stems, etc.) from treated and control plants
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0)
-
Spectrophotometer
-
Substrates for the enzymes (e.g., catechol for PPO, guaiacol (B22219) and H₂O₂ for POD)
Procedure:
-
Protein Extraction: Harvest a known weight of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and spin at high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15-20 minutes).
-
Enzyme Assay:
-
PPO Activity: In a cuvette, mix the supernatant (crude enzyme extract) with a buffered solution of catechol. Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the PPO activity.
-
POD Activity: In a cuvette, mix the supernatant with a buffered solution containing guaiacol and H₂O₂. Monitor the increase in absorbance at a specific wavelength (e.g., 470 nm) over time. The rate of change in absorbance is proportional to the POD activity.
-
-
Data Analysis: Calculate the enzyme activity, often expressed as units per milligram of protein or per gram of fresh weight. Compare the activity between the MeJA/JA-treated and control groups.
Caption: A generalized workflow for comparative studies of MeJA and JA in plant defense.
Logical Relationship and Interconversion
The relationship between MeJA and JA is hierarchical and interconnected, with MeJA often serving as a transportable form that is converted into the precursor of the active signaling molecule.
Caption: The conversion pathway from MeJA to the active JA-Ile for defense activation.
Conclusion
Both this compound and jasmonic acid are indispensable tools for research into plant defense mechanisms. MeJA's volatility offers a unique advantage for studying systemic and inter-plant communication, while both compounds are potent inducers of a broad spectrum of defense responses. The choice between MeJA and JA for experimental purposes may depend on the specific research question, the plant species under investigation, and the desired mode of application. Understanding their interconversion and the central role of JA-Ile in the signaling cascade is fundamental to interpreting experimental outcomes and harnessing the potential of these molecules for crop protection and novel therapeutic development.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana [frontiersin.org]
- 5. sdlookchem.com [sdlookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seed Treatment With Jasmonic Acid and this compound Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exogenous this compound Improves Heat Tolerance of Perennial Ryegrass Through Alteration of Osmotic Adjustment, Antioxidant Defense, and Expression of Jasmonic Acid-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Methyl Jasmonate Transcriptomics with Proteomics Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of transcriptomic and proteomic data in the context of methyl jasmonate (MeJA) signaling, supported by experimental data from various studies. It aims to offer a comprehensive overview of the methodologies, quantitative outcomes, and the correlation between gene expression at the mRNA and protein levels in response to MeJA treatment in plants.
Introduction to this compound Signaling
This compound (MeJA), a volatile derivative of jasmonic acid, is a key signaling molecule in plants, mediating a wide range of developmental processes and defense responses against biotic and abiotic stresses.[1] Perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the COI1 receptor triggers a signaling cascade that leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[2] This de-repression activates transcription factors, such as MYC2, which in turn regulate the expression of a multitude of MeJA-responsive genes.[2] Understanding the downstream effects of this signaling pathway at both the transcript and protein levels is crucial for elucidating the molecular mechanisms of plant defense and for potential applications in agriculture and drug development.
Comparative Analysis of Transcriptomic and Proteomic Responses to MeJA
The central dogma of molecular biology suggests a direct correlation between mRNA and protein abundance. However, numerous studies have demonstrated that this relationship is often complex and not strictly linear due to post-transcriptional, translational, and post-translational regulatory mechanisms. The following tables summarize quantitative data from various transcriptomic and proteomic studies on plant responses to MeJA, highlighting the disparities and correlations observed.
Quantitative Transcriptomic Data
| Plant Species | MeJA Treatment | Time Point(s) | No. of Differentially Expressed Genes (DEGs) | Key Findings & Reference |
| Arabidopsis thaliana | Gene chip | Multiple | 137 (74 upregulated) | Identification of JA biosynthesis and signaling genes.[3] |
| Senna tora | 2 g/L MeJA spray | 1, 3, 6, 24 h | 10,048 (total across time points) | Most DEGs detected at 3h; upregulation of flavonoid biosynthesis genes.[4] |
| Schizonepeta tenuifolia | 50, 100, 250 µM MeJA | Not specified | 12,557 (50µM), 15,409 (100µM), 13,286 (250µM) | Upregulation of genes in JA signaling and monoterpenoid synthesis.[5] |
| Curcuma wenyujin | Not specified | 1, 6 h | 7,246 | Early response of JA biosynthesis and signaling genes, followed by terpene biosynthesis genes.[6] |
| Mentha canadensis | Not specified | Not specified | 4,430 (2,383 up, 2,047 down) | Enrichment of monoterpenoid biosynthesis pathway. |
| Pearl Millet | 200 µM MeJA | Not specified | 3,270 (drought-sensitive), 127 (drought-tolerant) | Genotype-specific responses to MeJA under drought stress.[7] |
Quantitative Proteomic Data
| Plant Species | Proteomics Method | MeJA Treatment | No. of Differentially Expressed Proteins (DEPs) | Key Findings & Reference |
| Maize | 2-D gel | 225 µM MeJA for 12h | 62 (43 increased, 11 decreased, 8 unique) | Proteins involved in photosynthesis, protein folding, and stress/defense were identified.[1] |
| Arabidopsis thaliana | iTRAQ | 0.25 mM MeJA for 8h | 126 | DRPs involved in metabolism, stress response, and photosynthesis.[8] |
| Brassica napus | iTRAQ | Not specified | 84 (49 induced, 35 decreased) | Proteins related to H2O2 homeostasis, signaling, and energy balance in guard cells.[9][10] |
| Persicaria minor | SWATH-MS | Not specified | 40 | Downregulation of proteins in photosynthesis and protein synthesis.[11] |
Cross-Validation: Correlation Between Transcriptomics and Proteomics
| Plant Species | Study Focus | Correlation Findings | Reference |
| Maize | MeJA-induced defense | Poor correlation between mRNA and protein levels. Of 27 genes/proteins compared, 14 showed similar trends, while 13 showed opposite trends.[1] | |
| Persicaria minor | MeJA elicitation | Weak overall protein-transcript correlation (r = 0.341). A positive correlation for upregulated proteins (r = 0.677) but weak for downregulated (r = 0.147), suggesting significant post-transcriptional regulation.[11] | |
| General | Review | Correlation between mRNA and protein expression is often low due to differing half-lives and post-transcriptional machinery.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized, step-by-step protocols for transcriptomic and proteomic analyses following MeJA treatment in plants.
Transcriptomics using RNA-Seq
-
Plant Material and MeJA Treatment: Grow plants under controlled conditions. Apply MeJA at the desired concentration (e.g., 100 µM) via spraying or in the growth medium. Collect tissue samples at various time points post-treatment (e.g., 0, 1, 6, 24 hours) and immediately freeze in liquid nitrogen.[6]
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a suitable kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Assess RNA quality and quantity. Construct sequencing libraries from the total RNA, typically involving mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Perform high-throughput sequencing (e.g., on an Illumina platform).[12]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Mapping: Align the high-quality reads to a reference genome.
-
Quantification: Determine the expression level of each gene, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).[12]
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between control and MeJA-treated samples.[5]
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions of the DEGs.
-
Proteomics using iTRAQ or 2D-PAGE
-
Plant Material and MeJA Treatment: Follow the same procedure as for the transcriptomics experiment to ensure comparability.
-
Protein Extraction: Grind frozen plant tissue to a fine powder in liquid nitrogen. Extract total proteins using a suitable extraction buffer, often containing detergents and chaotropes to solubilize proteins.[13]
-
Protein Quantification and Digestion: Quantify the protein concentration in the extracts. For iTRAQ, proteins are then digested into peptides, typically using trypsin.
-
iTRAQ Labeling or 2D-PAGE:
-
Mass Spectrometry (for iTRAQ) or Gel Imaging (for 2D-PAGE):
-
iTRAQ: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
2D-PAGE: Stain the gels to visualize protein spots and capture high-resolution images.
-
-
Data Analysis:
-
Protein Identification and Quantification: Identify proteins and quantify their relative abundance based on the reporter ion intensities (iTRAQ) or spot intensities (2D-PAGE).
-
Differential Expression Analysis: Identify proteins with significant changes in abundance between control and MeJA-treated samples.
-
Functional Annotation: Characterize the identified proteins based on their biological functions.
-
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified Jasmonate Signaling Pathway.
Caption: Cross-Validation Experimental Workflow.
Caption: Logical Relationship in Data Analysis.
Conclusion
The cross-validation of transcriptomic and proteomic data provides a more comprehensive understanding of the cellular response to this compound than either technique alone. While transcriptomic analysis reveals the blueprint of the response through gene expression changes, proteomics offers a view of the functional molecules executing these changes. The observed discrepancies between mRNA and protein levels underscore the importance of post-transcriptional and translational regulation in fine-tuning the plant's response to MeJA. For researchers and professionals in drug development, this integrated approach is invaluable for identifying robust biomarkers and understanding the complex regulatory networks that govern plant defense and secondary metabolite production.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptomic Analysis of the Combined Effects of this compound and Wounding on Flavonoid and Anthraquinone Biosynthesis in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomics Reveals the Molecular Basis for this compound to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome analysis reveals regulation mechanism of this compound-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 7. Transcriptomic analysis of this compound treatment reveals gene networks involved in drought tolerance in pearl millet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrated Analysis of Transcriptomic and Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 13. iTRAQ-Based Quantification of Plant Proteomic Changes | MtoZ Biolabs [mtoz-biolabs.com]
- 14. iTRAQ-Based Proteomic Approach to Study Stress Memory Responses in Plants | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Elicitor Efficacy: Methyl Jasmonate and Alternatives in Secondary Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
The induction of secondary metabolite production in plants and cell cultures is a critical strategy for enhancing the yield of valuable bioactive compounds. Elicitors, molecules that trigger defense responses in plants, are widely employed for this purpose. Among these, methyl jasmonate (MeJA) is a well-established and potent elicitor. This guide provides an objective comparison of the efficacy of this compound with other common elicitors, including salicylic (B10762653) acid (SA), yeast extract (YE), and chitosan (B1678972) (CHT), supported by experimental data, detailed protocols, and signaling pathway visualizations.
Data Presentation: Quantitative Comparison of Elicitor Efficacy
The effectiveness of an elicitor is highly dependent on the plant species, the target metabolite, and the culture conditions. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound against other elicitors.
Table 1: Elicitor-Induced Enhancement of Phenolic Compounds and Antioxidant Activity
| Plant Species | Elicitor | Concentration | Target Compound/Activity | Fold/Percent Increase vs. Control | Reference |
| Cannabis sativa | 10 mM MeJA | 10 mM | Phenols | +21.2% | [1] |
| 10 mM MeJA | 10 mM | Flavonoids | +49.5% | [1] | |
| 10 mM MeJA | 10 mM | Antioxidant Activity | +43.7% | [1] | |
| Polyscias fruticosa | 1 g/L YE | 1 g/L | Antioxidant Activity (IC50) | Lower IC50 (0.55 mg/mL) vs. MeJA | [2][3] |
| 1 g/L YE | 1 g/L | Antioxidant Activity (FRAP) | Higher FRAP (0.46 µmol Fe2+/g) vs. MeJA | [2][3] | |
| Lamiaceae Species | 0.1 mM & 2 mM SA | 0.1 mM & 2 mM | Total Phenolics & Antioxidant Activity | Significant increase in 3 of 4 species | [4] |
| 0.1 mM MeJA | 0.1 mM | Total Phenolics & Antioxidant Activity | Effective only in basil | [4] |
Table 2: Elicitor-Induced Enhancement of Terpenoids and Alkaloids
| Plant Species | Elicitor | Concentration | Target Compound | Fold/Percent Increase vs. Control | Reference |
| Cannabis sativa | 10 mM MeJA | 10 mM | CBDA | +78.4% | [1] |
| 10 mM MeJA | 10 mM | Terpenes | +94.7% | [1] | |
| Polyscias fruticosa | 1 g/L YE | 1 g/L | Oleanolic Acid | 1.7-fold higher than MeJA | [2][3] |
| 100 µM MeJA | 100 µM | Oleanolic Acid | Significant increase | [2][3] | |
| Solanum hainanense | 3 g/L YE | 3 g/L | Solasodine | ~1.9-fold | [5] |
| 50 µM MeJA | 50 µM | Solasodine | ~1.3-fold | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of elicitation experiments. Below are representative protocols for in vitro elicitation and subsequent analysis of secondary metabolites.
General Protocol for Elicitation in Plant Cell Suspension Cultures
-
Establishment of Cell Suspension Culture:
-
Initiate callus from sterile explants (e.g., leaves, stems) on a solid medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin).
-
Transfer friable callus to liquid MS medium to establish a cell suspension culture.
-
Maintain the suspension culture on a rotary shaker at 110-130 rpm under a controlled light and temperature regime (e.g., 16/8h light/dark photoperiod at 25 ± 2°C).
-
Subculture the cells every 14 days.
-
-
Preparation and Application of Elicitors:
-
This compound (MeJA): Prepare a stock solution in ethanol (B145695). Sterilize by filtration through a 0.22 µm syringe filter. Add to the cell culture at the desired final concentration (e.g., 50-250 µM) during the exponential growth phase.
-
Salicylic Acid (SA): Prepare a stock solution in a small amount of ethanol and then dilute with distilled water. Sterilize by filtration. Add to the culture at the desired concentration (e.g., 50-200 µM).
-
Yeast Extract (YE): Prepare an aqueous solution and autoclave. Add to the culture at the desired final concentration (e.g., 1-4 g/L).
-
Chitosan (CHT): Dissolve chitosan in a weak acid solution (e.g., acetic acid) and then adjust the pH. Sterilize by autoclaving or filtration. Add to the culture at the desired concentration.
-
-
Harvesting and Extraction:
-
Harvest the cells by filtration at different time points after elicitation (e.g., 24, 48, 72 hours) to determine the optimal harvest time.
-
Freeze-dry the harvested cells.
-
Extract the secondary metabolites from a known weight of dried cells using an appropriate solvent (e.g., methanol, ethanol, ethyl acetate) through methods like sonication or maceration.
-
Concentrate the extract using a rotary evaporator.
-
General Protocol for HPLC Analysis of Secondary Metabolites
-
Sample Preparation:
-
Re-dissolve the dried extract in a precise volume of a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (Example for Phenolic Compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically (A) water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile (B52724) or methanol.
-
Gradient Program: A linear gradient starting with a low percentage of solvent B, gradually increasing to a high percentage over a set time (e.g., 0-60% B in 40 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the target compounds (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, 360 nm for flavonoids).
-
Quantification: Use external standards of known concentrations to create a calibration curve for each target compound.
-
Signaling Pathways and Experimental Workflow
Understanding the underlying signaling cascades triggered by different elicitors is key to optimizing their application.
Caption: Simplified signaling pathways of MeJA, SA, and biotic elicitors.
Caption: General experimental workflow for comparing elicitor efficacy.
Conclusion
The choice of an elicitor for enhancing secondary metabolite production is a multifaceted decision that requires careful consideration of the specific plant system and the target compounds. This compound is a potent and widely effective elicitor, particularly for terpenoids and certain alkaloids. However, as the data indicates, biotic elicitors like yeast extract can outperform MeJA in specific contexts, such as in the production of oleanolic acid in Polyscias fruticosa.[2][3] Salicylic acid is particularly effective for inducing the production of phenolic compounds and pathogenesis-related proteins.
Often, the optimal approach may involve a combination of elicitors or the optimization of elicitor concentration and exposure time. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute experiments aimed at maximizing the yield of valuable secondary metabolites. Future research should continue to explore the synergistic effects of different elicitors and the intricate crosstalk between their signaling pathways to further unlock the biosynthetic potential of plants.
References
- 1. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan as an Elicitor in Plant Tissue Cultures: Methodological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Replicating Landmark Methyl Jasmonate Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experiments from landmark papers on methyl jasmonate (MeJA), a critical plant signaling molecule involved in defense and development. By offering detailed, replicable protocols and comparative data from various studies, this document serves as a valuable resource for researchers seeking to investigate MeJA's multifaceted roles.
The this compound Signaling Pathway
This compound responses are primarily mediated by a well-characterized signaling pathway. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of MeJA, JAZ proteins bind to and repress MYC2, inhibiting the transcription of jasmonate-responsive genes. Upon stress or developmental cues, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and binds to the SCF(COI1) complex. This prompts the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby releasing MYC2 to activate downstream gene expression.[1][2][3]
Key Replicable Experiments
This section details the protocols for three foundational experiments that have been instrumental in understanding the function of this compound.
Experiment 1: Induction of Defense Gene Expression in Arabidopsis thaliana
A hallmark of MeJA signaling is the rapid transcriptional activation of defense-related genes. This experiment is fundamental for studying jasmonate-mediated defense responses.
Objective: To quantify the change in expression of MeJA-responsive marker genes (e.g., VSP1, PDF1.2, LOX4) in Arabidopsis thaliana seedlings following MeJA treatment.
Experimental Protocol:
-
Plant Growth:
-
Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.
-
Stratify seeds at 4°C for 2-3 days to synchronize germination.
-
Grow seedlings under a 16-hour light/8-hour dark photoperiod at approximately 22°C for 10-14 days.
-
-
MeJA Treatment:
-
Prepare a stock solution of MeJA in ethanol. Dilute this stock into liquid MS medium to achieve the desired final concentration (e.g., 10 µM, 50 µM).[4][5] A mock control should be prepared with an equivalent amount of ethanol.
-
Carefully transfer seedlings from agar plates into flasks containing the liquid MS medium with MeJA or the mock control.
-
Incubate the seedlings for the desired duration (e.g., 8 hours) with gentle agitation.[6]
-
-
RNA Extraction and Gene Expression Analysis:
-
Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target defense genes (e.g., VSP1, PDF1.2) and a reference gene (e.g., ACTIN2).
-
Analyze the data to determine the relative fold change in gene expression in MeJA-treated samples compared to the mock control.[6]
-
Comparative Data on MeJA-Induced Gene Expression:
| Gene Target | MeJA Concentration | Treatment Duration | Plant Type | Fold Change vs. Control | Reference |
| VSP1 | 0.5 mM | 8 hours | A. thaliana (Col-0) | >200-fold | [6] |
| MDHAR3 | 0.5 mM | 8 hours | A. thaliana (Col-0) | ~25-fold | [6] |
| TAT3 | 0.5 mM | 8 hours | A. thaliana (Col-0) | ~20-fold | [6] |
| ANAC019 | 50 µM | 1 hour | A. thaliana (Col-0) | Significant induction | [5] |
| ANAC055 | 50 µM | 1 hour | A. thaliana (Col-0) | Significant induction | [5] |
Experiment 2: MeJA-Induced Stomatal Closure
MeJA is a potent regulator of stomatal aperture, a key response to both biotic and abiotic stress. This assay is crucial for studying plant-water relations and defense against pathogens.
Objective: To measure the effect of MeJA on stomatal aperture in the epidermis of Arabidopsis thaliana.
Experimental Protocol:
-
Plant Material:
-
Grow Arabidopsis thaliana plants in soil for 3-4 weeks until mature rosette leaves are available.
-
Ensure plants are well-watered and maintained in a controlled environment.
-
-
Epidermal Peel Preparation:
-
Excise a mature leaf and carefully peel the abaxial (lower) epidermis.
-
Immediately float the epidermal peel in a buffer solution (e.g., MES-KCl) in a petri dish.
-
-
Stomatal Opening and MeJA Treatment:
-
To induce stomatal opening, incubate the peels under light for 2-3 hours.[7]
-
Prepare MeJA solutions in the incubation buffer at various concentrations (e.g., 0.5 µM, 5 µM, 10 µM, 50 µM).[8]
-
Replace the opening solution with the MeJA-containing solutions or a mock control.
-
Incubate for a further 1-3 hours under the same light conditions.
-
-
Measurement and Analysis:
-
Mount the epidermal peels on a microscope slide.
-
Using a light microscope with a camera, capture images of multiple stomata for each treatment.
-
Measure the width and length of the stomatal pore using image analysis software.
-
Calculate the stomatal aperture as the width-to-length ratio.[8]
-
Compare the average aperture ratios between MeJA-treated and control groups.
-
Comparative Data on MeJA-Induced Stomatal Closure:
| MeJA Concentration | Treatment Duration | Plant Type | Observation | Reference |
| 10 µM | 2 hours | A. thaliana (WT) | Significant stomatal closure | [9] |
| 10 µM | 2 hours | A. thaliana (aba2-2 mutant) | No significant closure | [9][10] |
| 50 µM | 1-3 hours | A. thaliana (WT) | ~90% reduction in aperture | [8] |
| 50 µM | 1-3 hours | A. thaliana (Atcuaoβ mutant) | Unresponsive to MeJA | [8] |
Experiment 3: Elicitation of Secondary Metabolites in Plant Cell Cultures
MeJA is widely used as an elicitor to boost the production of valuable secondary metabolites in plant cell cultures. This is a key technique in plant biotechnology and for the production of pharmaceuticals.
Objective: To enhance and quantify the production of a target secondary metabolite (e.g., phenolic compounds, alkaloids) in a plant cell suspension culture using MeJA.
Experimental Protocol:
-
Establishment of Cell Culture:
-
Initiate a callus from sterile explants (e.g., leaves, stems) on a solid medium.
-
Transfer the established callus to a liquid medium to start a suspension culture.
-
Subculture the cells regularly (e.g., every 7-14 days) to maintain healthy, growing cultures.
-
-
Elicitation with MeJA:
-
Allow the cell culture to reach the mid-to-late exponential growth phase.
-
Prepare a sterile stock solution of MeJA (typically dissolved in ethanol) and add it to the culture flasks to the desired final concentration (e.g., 50-100 µM).[11][12]
-
Include a control culture treated with an equivalent volume of the solvent.
-
Continue the incubation for a specific period (e.g., 1-7 days), as the optimal time for metabolite accumulation varies.[12]
-
-
Extraction and Quantification:
-
Harvest the cells by filtration.
-
Dry the cells (e.g., by freeze-drying) and record the dry weight.
-
Extract the secondary metabolites from the dried cell mass using an appropriate solvent.
-
Quantify the target metabolite using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Comparative Data on MeJA-Elicited Secondary Metabolite Production:
| Plant Culture | MeJA Concentration | Treatment Duration | Metabolite Class | Yield Increase | Reference |
| Rhazya stricta hairy roots | 50 µM | 1-5 days | Terpenoid Indole Alkaloids | Small but significant increase | [12] |
| Morinda citriflora adventitious roots | 100 µM | 4 weeks | Anthraquinones, Phenolics | ~1.8-fold, ~1.3-fold | [11] |
| Ocimum basilicum (Sweet Basil) | 0.5 mM | 4 days | Terpenoids | 58% increase | [13] |
| Cnidium officinale adventitious roots | 100 µM | Not specified | Phenolic compounds | 2-fold increase | [11] |
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for conducting an experiment involving MeJA treatment.
References
- 1. Jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytoplasmic Alkalization Precedes Reactive Oxygen Species Production during this compound- and Abscisic Acid-Induced Stomatal Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Player in Jasmonate-Mediated Stomatal Closure: The Arabidopsis thaliana Copper Amine Oxidase β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Endogenous Abscisic Acid in this compound-Induced Stomatal Closure in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Independent Verification of Methyl Jasmonate-Responsive Gene Promoters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the independent verification of methyl jasmonate (MeJA)-responsive gene promoters. It is designed to assist researchers in selecting the appropriate systems and protocols to quantitatively assess promoter activity, offering a framework for robust and reproducible experimental design.
Comparison of Verification Systems
The validation of a MeJA-responsive promoter hinges on the selection of an appropriate experimental system. The two primary methods for introducing a promoter-reporter gene construct into plant cells are transient expression and stable transformation. Each method has distinct advantages and disadvantages.
Transient expression offers a rapid means to assess promoter activity, typically yielding results within days.[1] This method does not involve the integration of the foreign DNA into the host genome, making it ideal for high-throughput screening of promoter variants or testing different constructs quickly.[2][3] Commonly used transient systems include Agrobacterium-mediated infiltration of Nicotiana benthamiana leaves and protoplast transformation.[4][5][6][7] However, transient expression levels can be variable, influenced by factors such as the health of the plant tissue and the efficiency of DNA delivery.[8]
Stable transformation , in contrast, involves the permanent integration of the promoter-reporter cassette into the plant's genome.[2][3] This approach is more time-consuming, requiring the generation and selection of transgenic plant lines. However, it provides a more consistent and heritable expression pattern, which is crucial for long-term studies and for analyzing promoter activity across different developmental stages and tissues.[2][9]
The choice of reporter gene is equally critical. The most common reporters for studying plant promoter activity are β-glucuronidase (GUS) and luciferase (LUC).
-
GUS (uidA gene): The GUS reporter system is widely used due to the stability of the GUS protein, which allows for the accumulation of the reporter signal over time.[10] This makes it highly sensitive for detecting weak promoter activity.[10] GUS activity can be assessed qualitatively through histochemical staining, which provides spatial information on promoter activity, or quantitatively using a fluorometric assay with the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).[3][6][11] A drawback of the GUS system is that the assay is destructive, and the stability of the protein can sometimes obscure the true temporal dynamics of a promoter.[10]
-
Luciferase (luc gene): The firefly luciferase system offers a highly sensitive and quantitative real-time analysis of promoter activity.[12][13] The assay is non-destructive in some contexts and has a wide dynamic range.[12] Because the luciferase protein has a shorter half-life compared to GUS, it can provide a more accurate representation of the temporal dynamics of promoter induction and repression.[10] This makes it particularly well-suited for studying transient responses to stimuli like MeJA.
Quantitative Data Summary
| Promoter | Gene Origin | Reporter System | Expression System | MeJA Treatment | Fold Induction (Approx.) | Basal Expression | Reference |
| VSP1 | Arabidopsis thaliana | GUS | Stable Transgenic Arabidopsis | 50 µM MeJA | 10 - 50x | Low | [10] |
| PDF1.2 | Arabidopsis thaliana | GUS | Stable Transgenic Arabidopsis | 0.1 mM MeJA | >100x | Very Low | [11] |
| JAZ2 | Arabidopsis thaliana | GFP | Transient in Populus trichocarpa protoplasts | MeJA (concentration not specified) | Significant increase | Low | [11] |
| PR1 | Arabidopsis thaliana | GUS | Stable Transgenic Arabidopsis | 0.5 mmol/L SA (inducer) | ~41x | Low | [14] |
| Synthetic (4xS) | Synthetic | GUS | Stable Transgenic Arabidopsis | Pathogen infection (inducer) | High | Low | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of promoter analysis experiments. Below are protocols for key experiments cited in this guide.
Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana
This protocol is adapted from several sources and is a widely used method for rapid promoter analysis.[1][15][16]
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying the promoter-reporter construct.
-
Agrobacterium strain carrying a viral suppressor of gene silencing (e.g., p19).
-
LB medium with appropriate antibiotics.
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone.
-
Nicotiana benthamiana plants (4-6 weeks old).
-
1 mL needleless syringe.
Procedure:
-
Inoculate a starter culture of Agrobacterium containing your construct and the p19 construct in LB medium with antibiotics and grow overnight at 28°C with shaking.
-
The next day, use the starter culture to inoculate a larger volume of LB with antibiotics and grow until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the pellet in the infiltration medium to a final OD₆₀₀ of 0.5-1.0 for your construct and 0.3 for p19.
-
Incubate the bacterial suspension at room temperature for 2-3 hours in the dark to induce the virulence genes.
-
Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves of healthy N. benthamiana plants.
-
Analyze reporter gene expression 2-4 days post-infiltration.
Fluorometric GUS Assay (MUG Assay)
This quantitative assay measures GUS activity in plant extracts.[3][5][7]
Materials:
-
GUS Extraction Buffer: 50 mM NaPO₄ (pH 7.0), 10 mM DTT, 1 mM EDTA, 0.1% SDS, 0.1% Triton X-100.
-
MUG Assay Buffer: 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.
-
Stop Buffer: 0.2 M Na₂CO₃.
-
4-MU standard solution for calibration.
-
Fluorometer.
Procedure:
-
Harvest plant tissue (e.g., leaf discs) and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and add GUS Extraction Buffer.
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).
-
Add a known amount of protein extract to pre-warmed MUG Assay Buffer.
-
Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 30, 60, 90 minutes).
-
Stop the reaction by adding the aliquot to the Stop Buffer.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Calculate GUS activity as pmol of 4-MU produced per minute per mg of protein.
Firefly Luciferase Assay
This protocol outlines the measurement of firefly luciferase activity from plant cell lysates.[4][12][14]
Materials:
-
Cell Lysis Buffer (e.g., 1X Passive Lysis Buffer).
-
Luciferase Assay Reagent (containing luciferin (B1168401) and ATP).
-
Luminometer.
Procedure:
-
Harvest plant tissue and grind in liquid nitrogen.
-
Resuspend the powdered tissue in Cell Lysis Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Equilibrate the Luciferase Assay Reagent and the cell lysate to room temperature.
-
In a luminometer tube, add a specific volume of the cell lysate (e.g., 20 µL).
-
Place the tube in the luminometer.
-
Inject the Luciferase Assay Reagent (e.g., 100 µL) into the tube.
-
Measure the light emission (luminescence) over a defined period (e.g., 10 seconds).
-
Express the results as relative light units (RLU) per µg of protein. For dual-luciferase assays, a second reporter (e.g., Renilla luciferase) is used as an internal control to normalize the data.
Visualizations
Jasmonate Signaling Pathway
Caption: The core jasmonate signaling pathway leading to gene activation.
Experimental Workflow for Promoter Verification
Caption: A typical workflow for verifying a MeJA-responsive promoter.
Logical Comparison of Verification Systems
Caption: Decision tree for selecting a promoter verification system.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different constitutive and inducible promoters for the overexpression of transgenes in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient expression analysis of synthetic promoters containing F and D cis-acting elements in response to Ascochyta rabiei and two plant defense hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of Transfected and Integrated Auxin Reporter Systems Reveals Sensitivity Advantages in Protoplast Transient Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improving transient expression in N. benthamiana by suppression of the Nb-SABP2 and Nb-COI1 plant defence response related genes [frontiersin.org]
- 6. Transient expression in Nicotiana benthamiana for rapid functional analysis of genes involved in non-photochemical quenching and carotenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lsbg.cn [lsbg.cn]
- 12. Synthetic Plant Promoters Containing Defined Regulatory Elements Provide Novel Insights into Pathogen- and Wound-Induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. kspbtjpb.org [kspbtjpb.org]
- 15. researchgate.net [researchgate.net]
- 16. A protoplast-based transient gene expression assay for the identification of heat and oxidative stress-regulatory genes in perennial ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Landscape: A Comparative Guide to Wild-Type vs. Methyl Jasmonate-Insensitive Mutants
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts governed by methyl jasmonate (MeJA) signaling is crucial for dissecting plant defense mechanisms and identifying novel bioactive compounds. This guide provides an objective comparison of the metabolome of wild-type plants and their this compound-insensitive counterparts, supported by experimental data and detailed protocols.
The phytohormone jasmonic acid and its volatile ester, this compound, are key regulators of a plant's response to a wide array of stresses, including herbivory and pathogen attack. These signaling molecules trigger a cascade of transcriptional and metabolic reprogramming, leading to the production of defense compounds. Mutants that are insensitive to this compound, such as those with a non-functional CORONATINE INSENSITIVE 1 (COI1) protein, the receptor for the active form of jasmonate, are invaluable tools for elucidating the specific metabolic pathways under jasmonate control.
Data Presentation: Metabolomic Perturbations in Response to Altered Jasmonate Signaling
The following table summarizes the significant changes in metabolite accumulation observed in Arabidopsis thaliana cell cultures overexpressing the jasmonate receptor COI1 compared to the wild-type (Ler).[1] While this represents a gain-of-function approach, it provides critical insights into the metabolic nodes directly influenced by enhanced jasmonate signaling. In contrast, studies on the jasmonate-insensitive jai1-1 mutant in tomato (the ortholog of coi1-1) have revealed a significant alteration in the metabolome, particularly during stamen development, including a premature increase in the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC).[2]
| Metabolite Class | Metabolite Name | Fold Change (COI1-Overexpression vs. Wild-Type) | Putative Role |
| Amino Acids | Proline | Increased | Osmoprotectant, stress response |
| Valine | Increased | Protein synthesis, precursor for other metabolites | |
| Isoleucine | Increased | Protein synthesis, precursor to JA-Ile | |
| Threonine | Increased | Protein synthesis | |
| Organic Acids | Succinic acid | Increased | Tricarboxylic acid (TCA) cycle intermediate |
| Fumaric acid | Increased | Tricarboxylic acid (TCA) cycle intermediate | |
| Malic acid | Increased | Tricarboxylic acid (TCA) cycle intermediate | |
| Sugars | Glucose | Decreased | Primary energy source |
| Fructose | Decreased | Primary energy source | |
| Sucrose (B13894) | Increased | Carbon transport | |
| Other | Myo-inositol | Increased | Signal transduction, membrane precursor |
| Putrescine | Increased | Polyamines, stress response |
Experimental Protocols: A Guide to Plant Metabolomics
Reproducible and robust experimental design is paramount for comparative metabolomics. Below are detailed methodologies for the key experiments cited in this guide.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Landsberg erecta, Ler) and a derivative line overexpressing COI1.[1]
-
Growth: Cell suspension cultures are maintained in Murashige and Skoog (MS) medium supplemented with sucrose and plant hormones (e.g., 2,4-Dichlorophenoxyacetic acid and kinetin). Cultures are grown under controlled conditions of light and temperature.[1]
Metabolite Extraction
-
Quenching: Plant cells are harvested by filtration and immediately frozen in liquid nitrogen to halt metabolic activity.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, chloroform, and water, which allows for the separation of polar and non-polar metabolites.[1]
-
Homogenization: The frozen plant material is ground to a fine powder using a mortar and pestle or a bead beater. The extraction solvent is then added, and the mixture is vigorously vortexed.
-
Phase Separation: After centrifugation, the polar (methanol/water) and non-polar (chloroform) phases are separated. The polar phase contains primary metabolites like amino acids, organic acids, and sugars, while the non-polar phase contains lipids.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for profiling primary metabolites after derivatization.
-
Derivatization: The dried polar extracts are derivatized in a two-step process. First, methoxyamination is performed using methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. This is followed by silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the metabolites.[1]
-
GC-MS System: Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup includes a DB-5MS capillary column.
-
Run Parameters: The injector temperature is typically set to 250°C, and the oven temperature is programmed with a gradient to separate the metabolites based on their boiling points. The mass spectrometer is operated in electron impact (EI) ionization mode.
-
Data Analysis: The resulting chromatograms are processed to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the analysis of a wide range of metabolites, including less volatile and thermally labile compounds like plant hormones and secondary metabolites.
-
Chromatography: Reverse-phase liquid chromatography is commonly used, with a C18 column to separate metabolites based on their polarity. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. Data can be acquired in both positive and negative ion modes to detect a wider range of compounds.
-
Data Analysis: Metabolite identification and quantification are achieved by comparing the accurate mass and fragmentation patterns (MS/MS) with authentic standards or spectral databases.
Mandatory Visualizations
Caption: Jasmonate signaling pathway and the impact of a coi1 mutation.
Caption: A typical workflow for comparative metabolomics experiments.
References
Validating Gene Function in the Methyl Jasmonate Signaling Pathway: A Comparative Guide to Experimental Approaches
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of key genes in the methyl jasmonate signaling pathway. This guide provides a comparative overview of common validation techniques, supported by experimental data and detailed protocols.
The this compound (MeJA) signaling pathway is a critical component of plant defense and development, orchestrated by a core set of regulatory proteins. Validating the specific roles of genes within this pathway is fundamental to understanding its intricate mechanisms and for potential applications in crop improvement and drug discovery. This guide compares three widely used experimental methods for validating gene function in the MeJA pathway: Yeast Two-Hybrid (Y2H) for identifying protein-protein interactions, Co-Immunoprecipitation (Co-IP) for confirming these interactions in vivo, and Chromatin Immunoprecipitation (ChIP) for identifying the DNA targets of transcription factors.
The Core Signaling Cascade: COI1, JAZ, and MYC2
The central signaling module of the MeJA pathway involves three key players: the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of MeJA, JAZ proteins bind to and repress MYC2, preventing the transcription of jasmonate-responsive genes. Upon MeJA signaling, the bioactive form, jasmonoyl-isoleucine (JA-Ile), promotes the formation of a co-receptor complex between COI1 and JAZ. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby releasing MYC2 to activate downstream gene expression.
Comparison of Gene Validation Methods
The following table provides a comparative overview of the three primary methods used to validate the interactions and functions of COI1, JAZ, and MYC2.
| Method | Principle | Strengths | Limitations |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins ("bait" and "prey"). | - High-throughput screening for novel protein interactions.- Relatively simple and cost-effective. | - High rate of false positives and false negatives.- Interactions occur in a non-native (yeast nucleus) environment.- Post-translational modifications may differ from plants. |
| Co-Immunoprecipitation (Co-IP) | In vivo pull-down of a target protein and its interacting partners from a cell lysate using a specific antibody. | - Confirms protein-protein interactions in a native cellular context.- Can identify members of a protein complex. | - Requires a specific and high-quality antibody.- May not detect transient or weak interactions.- Cannot distinguish between direct and indirect interactions. |
| Chromatin Immunoprecipitation (ChIP) | Identifies the DNA sequences that a specific transcription factor binds to in vivo by immunoprecipitating the protein-DNA complex. | - Provides direct evidence of a transcription factor binding to a specific gene promoter.- Can be coupled with sequencing (ChIP-seq) for genome-wide analysis. | - Requires a specific antibody that works for ChIP.- The presence of a binding site does not always correlate with gene regulation.- Can be technically challenging with low-abundance transcription factors. |
Quantitative Data from Validation Experiments
The following tables summarize quantitative data from studies validating the interactions and functions of key MeJA signaling components.
Table 1: Yeast Two-Hybrid Analysis of COI1-JAZ Interaction
This table presents data from a yeast two-hybrid assay showing the interaction between COI1 and various JAZ proteins is dependent on the presence of coronatine (COR), a potent mimic of JA-Ile. The strength of the interaction is often assessed by the growth of yeast on selective media and the activity of a reporter gene like β-galactosidase.
| Bait | Prey | Condition | Interaction Strength (β-galactosidase activity) | Reference |
| COI1 | JAZ1 | - COR | No interaction | [1] |
| COI1 | JAZ1 | + COR | +++ | [1] |
| COI1 | JAZ3 | - COR | No interaction | [1] |
| COI1 | JAZ3 | + COR | +++ | [1] |
| COI1 | JAZ9 | - COR | No interaction | [1] |
| COI1 | JAZ9 | + COR | +++ | [1] |
Interaction strength is represented qualitatively based on reported yeast growth on selective media.
Table 2: In Vitro Binding Affinity of COI1-JAZ Complex
This table shows the dissociation constant (Kd) for the binding of tritium-labeled coronatine to the COI1-JAZ co-receptor complex, indicating a high-affinity interaction.
| Protein Complex | Ligand | Kd (nM) | Reference |
| COI1-ASK1 + JAZ1 | [3H]-coronatine | 48 ± 13 | [2] |
| COI1-ASK1 + JAZ6 | [3H]-coronatine | 68 ± 15 | [2] |
Table 3: Quantitative RT-PCR Analysis of MeJA-Responsive Genes
This table illustrates the change in expression of MeJA-responsive genes in wild-type (WT) and various mutant backgrounds, demonstrating the regulatory role of COI1, JAZ, and MYC2.
| Gene | Genotype | Treatment | Fold Change (vs. untreated WT) | Reference |
| VSP2 | WT | + MeJA | ~25 | [3] |
| VSP2 | coi1 | + MeJA | ~1 | [3] |
| VSP2 | myc2 | + MeJA | ~5 | [4] |
| PDF1.2 | WT | + MeJA | ~150 | [5] |
| PDF1.2 | myc2 | + MeJA | ~300 | [5] |
| LOX2 | WT | + MeJA | ~40 | [5] |
| LOX2 | myc2 | + MeJA | ~10 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Yeast Two-Hybrid (Y2H) Assay
Principle: This technique detects protein-protein interactions by reconstituting a functional transcription factor in yeast. A "bait" protein is fused to a DNA-binding domain (BD), and a "prey" protein is fused to an activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene, which allows yeast to grow on selective media.
Protocol:
-
Vector Construction: Clone the coding sequence of the bait protein (e.g., COI1) into a BD vector and the prey protein (e.g., a JAZ protein) into an AD vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2HGold).
-
Selection for Plasmids: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay: Replica-plate the colonies onto a higher stringency selective medium, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and containing Aureobasidin A.
-
Data Analysis: Growth on the high-stringency medium indicates a positive interaction. The strength of the interaction can be further quantified using a β-galactosidase assay.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify in vivo protein-protein interactions. An antibody specific to a target protein ("bait") is used to pull down the bait protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be pulled down. The entire complex is then analyzed to identify the interacting proteins.
Protocol:
-
Protein Extraction: Homogenize plant tissue (e.g., Arabidopsis seedlings) in ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
Immunoprecipitation: Add a specific antibody against the bait protein (e.g., anti-MYC2) to the protein extract and incubate to allow the antibody to bind to its target.
-
Complex Capture: Add Protein A/G magnetic beads to the mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait and putative prey proteins (e.g., anti-MYC2 and anti-JAZ). The presence of the prey protein in the immunoprecipitated sample confirms the interaction.
Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is used to determine the genomic regions that a specific transcription factor binds to in vivo. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody against the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified by qPCR or high-throughput sequencing (ChIP-seq).
Protocol:
-
Cross-linking: Treat plant material with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Isolate nuclei and lyse them to release chromatin.
-
Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-MYC2).
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted complexes.
-
DNA Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to a putative target gene promoter or by next-generation sequencing (ChIP-seq) to identify binding sites across the genome.
Conclusion
The validation of gene function is a multi-faceted process that often requires the use of complementary experimental approaches. For the MeJA signaling pathway, Yeast Two-Hybrid assays are invaluable for initial screening of protein-protein interactions, while Co-Immunoprecipitation provides crucial in vivo confirmation. Chromatin Immunoprecipitation is the definitive method for identifying the direct downstream targets of key transcription factors like MYC2. By combining the data from these and other techniques, researchers can build a comprehensive understanding of the molecular events that govern this vital plant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 5. Phosphorylation-Coupled Proteolysis of the Transcription Factor MYC2 Is Important for Jasmonate-Signaled Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to Methyl Jasmonate's Effects on Plants
For researchers, scientists, and drug development professionals, understanding the nuanced effects of methyl jasmonate (MeJA) across different plant species is critical for harnessing its potential in agriculture and pharmacology. This guide provides a comparative overview of MeJA's physiological and biochemical impacts, supported by experimental data and detailed protocols.
This compound (MeJA), a volatile organic compound, is a key signaling molecule in plants, mediating a wide array of responses to both biotic and abiotic stresses.[1][2][3] Its application can trigger defense mechanisms, influence growth and development, and, most notably, stimulate the production of valuable secondary metabolites.[4][5][6] However, the nature and intensity of these responses are highly dependent on the plant species, the concentration of MeJA applied, and the specific experimental conditions.
Physiological Responses to this compound: A Balancing Act
Exogenous application of MeJA often leads to significant physiological changes in plants. While these responses are part of a plant's defense strategy, they can sometimes come at the cost of growth and development.
Common physiological effects include the induction of stomatal closure, which has been observed in a variety of species including Arabidopsis thaliana, Hordeum vulgare, and Nicotiana glauca.[7] This response helps plants conserve water but can also limit photosynthesis.[8]
Growth parameters are also sensitive to MeJA treatment. Studies on soybean (Glycine max), tomato (Solanum lycopersicum), and sunflower (Helianthus annuus) have shown that higher concentrations of MeJA can lead to decreased plant height and biomass.[9] Conversely, MeJA can also stimulate the development of physical defenses, such as increasing the density of leaf trichomes in these same species.[9] The effects on root growth, flowering, and senescence are also widely documented, though they can be either inhibitory or stimulatory depending on the plant and concentration.[2][10][11]
Elicitation of Secondary Metabolites: A Goldmine for Drug Discovery
One of the most researched and commercially relevant applications of MeJA is its role as an elicitor of secondary metabolite production.[4][5][6] These compounds are often the source of a plant's medicinal properties, and enhancing their yield is a key goal for pharmaceutical and nutraceutical industries.
MeJA has been shown to be a potent elicitor across a diverse range of plant families and compound classes. For instance, it can significantly boost the accumulation of alkaloids, flavonoids, terpenoids, and phenolic compounds.[5] The response is often dramatic, with reports of multi-fold increases in target metabolites. For example, in hairy root cultures of Solanum trilobatum, MeJA treatment resulted in a 6.5-fold increase in the alkaloid solasodine.[4] Similarly, Isatis tinctoria hairy root cultures exhibited an 11-fold increase in flavonoid production when treated with MeJA.[4][12]
The following tables summarize quantitative data on the effects of MeJA on various plant species, highlighting the diversity of responses.
Table 1: Physiological Effects of this compound on Various Plant Species
| Plant Species | MeJA Concentration | Observed Effect | Reference |
| Glycine max (Soybean) | 0.1 - 2.5 mM | Decreased plant height and biomass; Increased leaf trichome density | [9] |
| Solanum lycopersicum (Tomato) | 0.1 - 2.5 mM | Decreased plant height and biomass; Increased leaf trichome density and cuticle thickness | [9] |
| Helianthus annuus (Sunflower) | 0.1 - 2.5 mM | Decreased plant height and biomass; Increased leaf trichome density; Decreased cuticle thickness | [9] |
| Oryza sativa (Rice) | Overexpression of AtJMT | Reduced grain yield, altered spikelet development | [11] |
| Cucumis sativus (Cucumber) | 5 - 20 mM | Stomatal closure, induction of volatile emissions | [8] |
Table 2: MeJA-Induced Secondary Metabolite Accumulation in Different Plant Species
| Plant Species | Plant Material | MeJA Concentration | Secondary Metabolite | Fold Increase/Yield | Reference |
| Panax ginseng | Hairy root cultures | Not specified | Ginsenosides | Increased transcription of biosynthetic genes | [4] |
| Glycyrrhiza glabra (Licorice) | Plantlets | 0.1, 1, 2 mM | Triterpenoids | Increased expression of biosynthetic enzymes | [4] |
| Solanum trilobatum | Hairy root cultures | 4 µM | Solasodine (alkaloid) | 6.5-fold | [4] |
| Isatis tinctoria | Hairy root cultures | 179.54 µM | Flavonoids | 11-fold | [4][12] |
| Centella asiatica | Hairy root cultures | 400 µM | Triterpenoids | 60.25 mg/g DW | [4][12] |
| Taxus x media | Callus cultures | 100 µM | Paclitaxel | From 2.37 to 90 µg/g DW | [4] |
| Chinese Chives | Substrate-grown | 500 µM | Phenolic compounds | 2.8-47% increase | [13] |
| Salvia yangii | Leaves | 150 µM | Rosmarinic Acid, Total Phenolics, Total Flavonoids | Significant increase | [14] |
| Salvia abrotanoides | Leaves | 150 µM | Rosmarinic Acid, Total Phenolics, Total Flavonoids | Significant increase | [14] |
| Rhododendron fortunei | Petals | 200 µmol·L⁻¹ | Volatile Organic Compounds | 248 upregulated, 181 downregulated | [15] |
Experimental Protocols
The successful application of MeJA as an elicitor requires careful optimization of the experimental protocol. Below are generalized methodologies for key experiments.
General Protocol for MeJA Elicitation in Plant Cell/Organ Cultures
-
Establishment of Culture: Initiate and stabilize the desired plant culture (e.g., hairy roots, cell suspension, or callus) in a suitable growth medium under sterile conditions.
-
Preparation of MeJA Stock Solution: Prepare a stock solution of MeJA (typically 10-100 mM) in a suitable solvent like ethanol (B145695) or DMSO. Further dilute this stock solution with sterile distilled water or culture medium to achieve the desired final concentrations.
-
Elicitation: Add the diluted MeJA solution to the plant cultures. The final concentration can range from micromolar to millimolar levels, depending on the plant species and the target response.[4][9] A control group without MeJA should be maintained.
-
Incubation: Incubate the treated and control cultures under the same environmental conditions (light, temperature) for a specific duration. The incubation period can vary from a few hours to several weeks.
-
Harvesting and Analysis: Harvest the plant material and/or the culture medium. Analyze for the desired parameters, such as secondary metabolite content (using HPLC, GC-MS, etc.), gene expression levels (using qRT-PCR), or physiological changes.
General Protocol for Foliar Application of MeJA on Whole Plants
-
Plant Growth: Grow the plants to a desired developmental stage under controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Preparation of MeJA Solution: Prepare an aqueous solution of MeJA at the desired concentration. A surfactant (e.g., Tween 20 or Triton X-100) is often added to ensure even spreading on the leaf surface.
-
Application: Spray the MeJA solution evenly onto the foliage of the plants until the leaves are fully moist but without significant runoff. Control plants should be sprayed with a solution containing only water and the surfactant.
-
Post-Treatment Period: Keep the treated and control plants under the same environmental conditions for the duration of the experiment.
-
Sampling and Analysis: Collect tissue samples (e.g., leaves, roots, stems) at specific time points after treatment for physiological, biochemical, or gene expression analysis.
Signaling Pathways and Experimental Workflows
The effects of MeJA are mediated through a complex signaling cascade. Understanding this pathway is crucial for interpreting experimental results and for targeted genetic engineering approaches.
The experimental workflow for studying MeJA effects typically involves a series of steps from treatment to data analysis.
References
- 1. The roles of this compound to stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esalq.usp.br [esalq.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. This compound signaling and signal crosstalk between this compound and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent this compound effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]
- 13. Frontiers | Effect of this compound Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives [frontiersin.org]
- 14. The Influence of this compound on Expression Patterns of Rosmarinic Acid Biosynthesis Genes, and Phenolic Compounds in Different Species of Salvia subg. Perovskia Kar L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cross-Validation of Methyl Jasmonate Bioassays with Chemical Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological activity and concentration of methyl jasmonate (MeJA) is crucial for a variety of applications, from agriculture to cancer research.[1][2][3] This guide provides a comprehensive comparison of common bioassays and chemical analysis techniques used to quantify MeJA, supported by experimental data and detailed protocols to facilitate cross-validation.
The biological effects of jasmonates, including MeJA, are tied to their chemical structure and interaction with cellular receptors.[4] Validating the results of bioassays with precise chemical analysis is therefore essential to avoid misinterpretation of experimental outcomes.[4] This guide explores the cross-validation of a representative plant-based bioassay with widely used analytical chemistry methods.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data comparing the performance of a typical MeJA bioassay with standard chemical analysis techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of MeJA Quantification Methods
| Parameter | Plant-Based Bioassay (e.g., Root Growth Inhibition) | HPLC-UV | GC-MS |
| Principle | Measures a biological response to MeJA | Separates compounds based on polarity, detects UV absorbance | Separates volatile compounds, identifies by mass-to-charge ratio |
| Typical Sensitivity | Nanomolar to micromolar range | Picomolar to nanomolar range | Femtomolar to picomolar range |
| Limit of Detection (LOD) | ~10-100 ng/g fresh weight | ~5 pmol | 1.5 ppb (~1.3 ng)[5] |
| Limit of Quantitation (LOQ) | Variable, depends on specific assay | ~15 nmol | 0.856 ng/mL[6] |
| Specificity | Can be influenced by other signaling molecules | Moderate to high, dependent on chromatographic resolution | Very high, based on mass spectral fragmentation |
| Throughput | Low to medium | Medium | Medium to high (with automation)[5] |
| Cost per Sample | Low | Medium | High |
| Expertise Required | Plant biology, aseptic techniques | Analytical chemistry, chromatography | Analytical chemistry, mass spectrometry |
Table 2: Correlation of Bioassay and Chemical Analysis Results
| Study Type | Bioassay Measurement | Chemical Analysis Method | Correlation Coefficient (r) | Reference |
| Plant Stress Response | Inhibition of root growth | HPLC | > 0.95 | Hypothetical Data |
| Anticancer Activity | Cancer cell viability reduction | LC-MS/MS | > 0.90 | [1] |
| Plant Sample Analysis | Monoclonal antibody-based ELISA | HPLC | Good correlation reported | [7][8] |
Experimental Protocols
Detailed methodologies for a representative bioassay and a standard chemical analysis technique are provided below.
Plant-Based Bioassay: Arabidopsis thaliana Root Growth Inhibition
This bioassay quantifies the biological activity of MeJA by measuring its inhibitory effect on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Petri dishes (9 cm)
-
This compound stock solution (in ethanol)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite (B82951) solution with 0.05% Triton X-100. Rinse seeds 4-5 times with sterile water.
-
Plating: Resuspend sterilized seeds in 0.1% sterile agar solution and sow them on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 4-5 days.
-
Treatment: Prepare MS agar plates containing a range of MeJA concentrations (e.g., 0, 0.5, 1, 5, 10, 50 µM). The final ethanol concentration should be kept below 0.1% in all plates, including the control.
-
Seedling Transfer: Carefully transfer uniformly sized seedlings from the germination plates to the MeJA-containing plates.
-
Incubation: Place the plates vertically in the growth chamber for an additional 5-7 days.
-
Data Collection: Measure the length of the primary root for at least 15 seedlings per treatment.
-
Analysis: Calculate the average root length and standard deviation for each concentration. Plot the root length against MeJA concentration to determine the dose-response curve and the IC50 value (the concentration that causes 50% inhibition of root growth).
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the precise quantification of MeJA in plant tissues.[9]
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., dihydro-methyl jasmonate)
-
GC-MS system with a suitable capillary column (e.g., DB-5)[9]
-
Solid-phase microextraction (SPME) device (optional, for headspace analysis)[5]
Procedure:
-
Sample Preparation: Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.
-
Extraction: Add a known amount of the internal standard to the powdered tissue. Extract the sample with dichloromethane by vortexing, followed by centrifugation to pellet the debris.
-
Drying: Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.
-
GC Conditions: Use a temperature program that effectively separates MeJA from other volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of MeJA (e.g., m/z 224, 151, 83) and the internal standard.
-
-
Quantification: Create a standard curve by analyzing known concentrations of authentic MeJA standard. Calculate the concentration of MeJA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
The following diagrams illustrate the this compound signaling pathway and a comparative experimental workflow.
Caption: Simplified Jasmonate Signaling Pathway.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. Jasmonates induce Arabidopsis bioactivities selectively inhibiting the growth of breast cancer cells through CDC6 and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification and quantification of this compound in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous detection of plant growth regulators jasmonic acid and this compound in plant samples by a monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and this compound from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of volatile emissions induced by methyl jasmonate and herbivory
A comprehensive guide for researchers and drug development professionals on the quantitative and qualitative differences in volatile organic compounds (VOCs) induced by exogenous methyl jasmonate application versus direct herbivory. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Plants, when faced with biotic stressors like herbivory, release a complex blend of volatile organic compounds (VOCs). These emissions serve as a crucial defense mechanism, attracting natural enemies of the herbivores and signaling to neighboring plants. This compound (MeJA), a plant hormone, is deeply involved in this response and is often used experimentally to induce a similar defense state. While MeJA treatment and herbivory trigger overlapping responses, significant quantitative and qualitative differences exist in the resulting volatile profiles. Understanding these differences is critical for researchers in chemical ecology, plant science, and for professionals in drug development exploring natural product-based solutions.
Quantitative Comparison of Volatile Emissions
The application of MeJA and actual herbivory both lead to a significant increase in the total emission of VOCs compared to undamaged control plants.[1][2] However, the composition and relative abundance of these volatiles can differ substantially. Herbivory often results in a more complex blend of VOCs, including compounds released from physical damage to storage structures, which are not induced by MeJA alone.[3][4][5]
| Plant Species | Inducing Agent | Key Quantitative Findings | Reference |
| Iva frutescens (Marsh Elder) | Herbivory (Paria aterrima) | 42 VOCs detected from wounded plants vs. 8 from unwounded. | [1][6] |
| This compound | 28 VOCs detected from MeJA treated plants vs. 8 from untreated. | [1][6] | |
| Quercus pyrenaica (Pyrenean Oak) | Herbivory | Overall emission of volatiles did not significantly differ from MeJA-treated trees but was higher than control trees. | [2] |
| This compound | Showed a more significant reaction in releasing several specific compounds compared to herbivore-induced trees. | [2] | |
| Cotton (Gossypium hirsutum) | Herbivory (Spodoptera exigua) | Induced the release of stored terpenes (α-pinene, β-pinene, α-humulene, (E)-β-caryophyllene) due to physical gland disruption. | [3][4][5] |
| This compound | Induced the emission of the same de novo synthesized volatile compounds as herbivory but did not cause the release of stored terpenes. | [3][4][5] | |
| Lima Bean (Phaseolus lunatus) | Herbivory (Spodoptera exigua, Mythimna separata) | Volatile profile was qualitatively and quantitatively similar to that induced by aqueous jasmonic acid (JA) treatment. | [7] |
| Jasmonic Acid (JA) | Induced a volatile profile that mimicked caterpillar damage. | [7] | |
| Herbivory (Tetranychus urticae) | Induced a volatile profile that was more similar to a combined treatment of JA and methyl salicylate (B1505791) (MeSA). | [7] |
Experimental Protocols
The methodologies employed to collect, identify, and quantify plant volatiles are critical for the reproducibility and comparison of results. Below are summaries of typical experimental protocols.
Plant Material and Growth Conditions
-
Plant Species: Studies have utilized a variety of plants, including Iva frutescens, Pyrenean oak, and cotton (cv. Deltapine 5415).[1][2][3][4][5]
-
Growth: Plants are typically grown in controlled environments such as greenhouses or growth chambers with specified potting mixtures, fertilization schedules, and photoperiods.[3]
Induction of Volatile Emissions
-
Herbivory: Specific herbivores are introduced to the plants. For instance, the specialist leaf beetle Paria aterrima has been used on Iva frutescens, and beet armyworm larvae (Spodoptera exigua) on cotton.[1][3][4][5] The duration of herbivore feeding is a controlled parameter.
-
This compound Application: MeJA is typically applied exogenously. This can be done by dissolving it in a carrier solvent (e.g., lanolin) and applying it to the leaves or by exposing the plant to MeJA vapor.
Volatile Collection and Analysis
-
Headspace Collection: Volatiles are collected from the air surrounding the plant or a specific leaf, a technique known as headspace sampling. This can be done using static or dynamic methods.[8][9]
-
Static Headspace: Involves enclosing the plant material in a sealed container and allowing the volatiles to accumulate in the headspace before being sampled, often with a solid-phase microextraction (SPME) fiber.[8][9]
-
Dynamic Headspace (Push-Pull): A continuous stream of purified air is passed over the plant material, and the exiting air is pulled through an adsorbent trap to collect the volatiles.[8]
-
-
Analysis: The collected volatiles are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] This technique separates the individual compounds in the volatile blend and allows for their identification and quantification.
Signaling Pathways and Experimental Workflow
The release of volatiles is a complex process initiated by the recognition of stress, leading to a cascade of intracellular signaling events.
Signaling Pathways
Herbivory and MeJA application trigger the jasmonate signaling pathway, a crucial component of the plant's defense system.[12][13]
References
- 1. Volatile emissions from an odorous plant in response to herbivory and this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exogenous Application of this compound Increases Emissions of Volatile Organic Compounds in Pyrenean Oak Trees, Quercus pyrenaica | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Exogenous this compound induces volatile emissions in cotton plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]
- 10. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 13. uni-hohenheim.de [uni-hohenheim.de]
Validating Protein-Protein Interactions in the Methyl Jasmonate Signaling Cascade: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) within the methyl jasmonate (MeJA) signaling cascade is paramount for elucidating plant defense mechanisms and identifying potential targets for therapeutic intervention. This guide provides a comparative overview of key experimental techniques used to validate these interactions, supported by experimental data and detailed protocols.
The MeJA signaling pathway is a crucial component of a plant's response to biotic and abiotic stresses.[1][2] At the core of this pathway lies a series of dynamic protein-protein interactions that regulate the expression of defense-related genes. The key players include the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[3][4][5][6] In the absence of MeJA, JAZ proteins bind to and repress MYC2, thereby inhibiting the transcription of jasmonate-responsive genes.[3][5][6] Upon stress signals, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[4][5][7] This degradation liberates MYC2, allowing it to activate the expression of target genes.[3][5]
This guide will delve into the primary methods used to validate these critical interactions: Yeast Two-Hybrid (Y2H), Bimolecular Fluorescence Complementation (BiFC), and Co-immunoprecipitation (Co-IP).
The this compound Signaling Pathway
The following diagram illustrates the core protein-protein interactions in the MeJA signaling cascade.
Caption: A simplified diagram of the this compound (MeJA) signaling pathway.
Comparison of Protein-Protein Interaction Validation Techniques
The validation of protein-protein interactions is crucial for confirming the connections within the MeJA signaling cascade. Below is a comparison of three widely used techniques.
| Technique | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | Based on the reconstitution of a functional transcription factor in yeast. A "bait" protein is fused to a DNA-binding domain (DBD), and a "prey" protein is fused to an activation domain (AD). Interaction between bait and prey brings the DBD and AD into proximity, activating reporter gene expression.[8][9][10] | - High-throughput screening of entire libraries.[10][11] - Detects weak and transient interactions.[8] - Relatively simple and cost-effective.[11] | - High rate of false positives and false negatives. - Interactions are detected in a non-native (yeast) nucleus. - Some proteins cannot be expressed or correctly folded in yeast. |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to the proteins of interest. If the proteins interact, the fragments are brought close enough to reconstitute the fluorescent protein, producing a detectable signal.[12][13][14] | - In vivo visualization of protein interactions in their native cellular context.[13][15] - Provides information on the subcellular localization of the interaction.[13][15] - Can detect transient or weak interactions. | - The fluorescent protein fragments can be large and may interfere with the interaction.[15] - The association of the fragments can be irreversible, potentially trapping transient interactions. - Requires specialized microscopy equipment.[16] |
| Co-immunoprecipitation (Co-IP) | An antibody against a specific "bait" protein is used to pull it out of a cell lysate. If other "prey" proteins are bound to the bait, they will be co-precipitated. The presence of the prey protein is then detected, typically by Western blotting.[17][18][19] | - Detects interactions between proteins in their native cellular environment and at endogenous expression levels.[18][19] - Can be used to identify unknown interaction partners when coupled with mass spectrometry.[18][20] - Provides strong evidence for in vivo interactions. | - Can be technically challenging, especially with plant tissues due to cell walls and secondary metabolites.[18] - May not detect weak or transient interactions that are lost during the washing steps. - Dependent on the availability of a specific antibody for the bait protein.[20] |
Validated Protein-Protein Interactions in the MeJA Signaling Pathway
The following table summarizes key validated protein-protein interactions in the MeJA signaling cascade, along with the experimental methods used for their validation and available quantitative data.
| Interacting Proteins | Validation Method(s) | Quantitative Data (Binding Affinity, Kd) | Reference(s) |
| COI1 - JAZ | Y2H, Pull-down, Co-IP | - | [4][5] |
| JAZ - MYC2 | Y2H, Co-IP | - | [4][5][21] |
| JAZ - JAZ (homo- and heterodimerization) | Y2H, Pull-down | - | [22] |
| MYC3 - MED25 | Biochemical assays | Kd: Varies based on specific domains, generally in the micromolar range. | [23][24] |
| JAZ - NINJA | Y2H, Co-IP | - | [3][4] |
| NINJA - TPL | Co-IP | - | [4] |
| JAZ - DELLA | Y2H | - | [21] |
| JAM1 - JAZ3/JAZ12 | Y2H | - | [25][26] |
| JAM2 - JAZ12 | Y2H | - | [25][26] |
| JAZ1 - ABI1 | Y2H | - | [27] |
| JAZ1 - PYL4 | Y2H | - | [27] |
| JAZ - ABI3 | BiFC, Co-IP | - | [28] |
Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify protein-protein interactions.[8][11]
Caption: A workflow diagram for a Yeast Two-Hybrid (Y2H) assay.
Protocol:
-
Vector Construction: The coding sequences of the "bait" and "prey" proteins are cloned into separate Y2H vectors, creating fusions with the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively.
-
Yeast Transformation: A suitable yeast strain is co-transformed with the bait and prey plasmids.
-
Selection: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
-
Interaction Screening: Colonies are then plated on a more stringent selective medium (e.g., lacking histidine and adenine) and often containing a chromogenic substrate (e.g., X-α-Gal). Growth and color development on this medium indicate a positive interaction.
Bimolecular Fluorescence Complementation (BiFC) Assay
BiFC allows for the direct visualization of protein interactions in living cells.[12][13][14]
Caption: A workflow diagram for a Bimolecular Fluorescence Complementation (BiFC) assay.
Protocol:
-
Vector Construction: The proteins of interest are fused to the N-terminal and C-terminal non-fluorescent fragments of a fluorescent protein (e.g., YFP).
-
Transient Expression: The constructs are introduced into plant cells, commonly via Agrobacterium-mediated transient expression in Nicotiana benthamiana leaves.[15][29]
-
Incubation: The infiltrated plants are incubated for 2-3 days to allow for protein expression and interaction.
-
Microscopy: The infiltrated leaf tissue is then visualized using a confocal microscope to detect the reconstituted fluorescent signal. The location of the signal within the cell provides information on the subcellular localization of the interaction.[15]
Co-immunoprecipitation (Co-IP) Assay
Co-IP is a powerful technique to validate protein interactions in their native cellular environment.[17][18][19]
References
- 1. Frontiers | The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors [frontiersin.org]
- 2. Frontiers | Molecular Interaction and Evolution of Jasmonate Signaling With Transport and Detoxification of Heavy Metals and Metalloids in Plants [frontiersin.org]
- 3. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 5. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast two-hybrid analysis of jasmonate signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. news-medical.net [news-medical.net]
- 12. Imaging protein-protein interactions in plant cells by bimolecular fluorescence complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dual-transgenic BiFC vector systems for protein-protein interaction analysis in plants [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 17. A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. cusabio.com [cusabio.com]
- 21. researchgate.net [researchgate.net]
- 22. Pull-down analysis of interactions among jasmonic acid core signaling proteins. | Semantic Scholar [semanticscholar.org]
- 23. Protein–protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein-protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Mechanism Underlying the Synergetic Effect of Jasmonate on Abscisic Acid Signaling during Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Coimmunoprecipitation of Interacting Proteins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Jasmonate and Salicylic Acid Signaling in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
The phytohormones methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are central players in the intricate signaling networks that govern plant defense responses. While both are crucial for plant immunity, they typically mediate resistance to different types of pathogens and often exhibit a complex, frequently antagonistic, relationship. This guide provides an objective comparison of their signaling pathways, supported by experimental data, to aid researchers in dissecting these critical networks for applications in crop protection and drug development.
Core Signaling Pathways: A Comparative Overview
The signaling cascades of MeJA and SA, while distinct, share the common goal of activating downstream defense responses through transcriptional reprogramming.
This compound (MeJA) Signaling: The MeJA pathway is primarily activated in response to necrotrophic pathogens and herbivorous insects.[1] The core of this pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of a stimulus, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. Upon stress, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and acts as a ligand, binding to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of jasmonate-responsive genes.[1]
Salicylic Acid (SA) Signaling: The SA pathway is predominantly induced by biotrophic and hemi-biotrophic pathogens.[1] A key regulator in this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. Following pathogen challenge, SA accumulation leads to a change in the cellular redox state, resulting in the monomerization of NPR1. These monomers then translocate to the nucleus where they interact with TGA transcription factors to induce the expression of SA-responsive defense genes, including the Pathogenesis-Related (PR) genes.[2]
Quantitative Comparison of Gene and Protein Expression
Transcriptomic and proteomic analyses reveal distinct sets of genes and proteins regulated by MeJA and SA, as well as a significant overlap, indicating crosstalk between the two pathways.
Transcriptomic Data Summary
A comparative transcriptome analysis in poplar treated with MeJA and SA revealed a substantial number of differentially expressed genes (DEGs).[3]
| Treatment | Differentially Expressed Genes (DEGs) | Reference |
| This compound (MeJA) | 3,930 | [3] |
| Salicylic Acid (SA) | 6,226 | [3] |
These findings highlight that both hormones induce significant transcriptional reprogramming, with SA affecting a larger set of genes in this particular study.[3] Further analysis often reveals that genes upregulated by one hormone are frequently downregulated by the other, providing a molecular basis for their antagonistic relationship.[4][5]
Proteomic Data Summary
A study in Arabidopsis thaliana identified proteins that were differentially expressed upon treatment with SA, JA, or a combination of both.[4]
| Treatment | Number of Differentially Expressed Proteins | Key Protein Functions | Reference |
| Salicylic Acid (SA) | Overexpressed in a few cases | Response to stress, metabolic processes | [4] |
| Jasmonic Acid (JA) | Induced in most cases | Oxidative stress, biotic/abiotic stress | [4] |
| SA + JA Combination | Negative crosstalk observed | Reprogramming of transcriptome | [4] |
The proteomic data corroborates the transcriptomic findings, showing that JA is a potent inducer of stress-related proteins, and that a combined treatment often results in a negative crosstalk, where the effect of JA is dampened by the presence of SA.[4]
Crosstalk Between MeJA and SA Signaling
The interaction between the MeJA and SA pathways is a critical aspect of the plant's ability to fine-tune its defense responses. This crosstalk is predominantly antagonistic, although synergistic interactions have also been reported.[2][6]
Antagonistic Crosstalk: The most common form of interaction is mutual antagonism. For instance, the activation of the SA pathway often leads to the suppression of JA-responsive genes.[7] This is thought to be an adaptive mechanism to prioritize defense against the most pressing threat, as the metabolic cost of maintaining both defense systems simultaneously is high. Several molecular players, including transcription factors from the WRKY and TGA families, as well as NPR1, are implicated as nodes of convergence for this crosstalk.[2]
Synergistic Crosstalk: Under certain conditions, MeJA and SA can act synergistically to enhance plant defense. The outcome of their interaction can be dependent on the concentration of each hormone and the timing of their application.[6]
Key Experimental Protocols
Reproducible and standardized protocols are essential for the comparative study of MeJA and SA signaling. Below are detailed methodologies for key experiments.
Phytohormone Treatment of Plants
Objective: To induce the MeJA and SA signaling pathways for downstream analysis.
Materials:
-
This compound (MeJA) stock solution (e.g., 50 mM in 100% ethanol)
-
Salicylic Acid (SA) stock solution (e.g., 200 mM in 70% ethanol)
-
Surfactant (e.g., Tween 20)
-
Distilled water
-
Spray bottles
-
Plant growth chambers or greenhouse
Procedure:
-
Prepare the working solutions of MeJA and SA. For example, for a 50 µM MeJA solution, dilute the stock solution in distilled water containing a surfactant (e.g., 0.01% Tween 20). For a 2 mM SA solution, dilute the stock in distilled water.[8][9]
-
Use healthy, uniformly grown plants for the experiment. A common model is Arabidopsis thaliana or tobacco (Nicotiana benthamiana).
-
Divide the plants into treatment groups: mock (control), MeJA-treated, SA-treated, and a combination of MeJA+SA if studying crosstalk.
-
Evenly spray the leaves of the plants with the respective solutions until runoff. The mock control should be sprayed with the same solvent and surfactant solution used for the hormones.
-
Place the treated plants back into the growth chamber under controlled conditions.
-
Harvest plant tissue (e.g., leaves) at specific time points after treatment (e.g., 0, 2, 6, 12, 24 hours) for downstream analysis. Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.[3]
RNA Extraction and qRT-PCR Analysis
Objective: To quantify the expression levels of target genes involved in the MeJA and SA pathways.
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or other qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Grind the frozen plant tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or a manual method like TRIzol, following the manufacturer's instructions.[10][11]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose (B213101) gel or using a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[12]
-
qPCR: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix. Run the reaction in a qPCR instrument. Use a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]
Protein Extraction and Western Blot Analysis
Objective: To detect and quantify the abundance of key proteins in the MeJA and SA pathways (e.g., NPR1, JAZ).
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NPR1, anti-JAZ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Grind the frozen plant tissue in liquid nitrogen and homogenize in ice-cold protein extraction buffer containing protease inhibitors.[13][14]
-
Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a Bradford or BCA assay.[14]
-
SDS-PAGE: Denature a standardized amount of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[15]
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody, followed by incubation with an HRP-conjugated secondary antibody.
-
Visualization: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Phytohormone Quantification by LC-MS/MS
Objective: To accurately measure the endogenous levels of MeJA and SA in plant tissues.
Materials:
-
Frozen, lyophilized plant tissue
-
Extraction solvent (e.g., methanol:isopropanol:acetic acid)[16]
-
Internal standards (deuterium-labeled hormones)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)
Procedure:
-
Extraction: Homogenize the lyophilized plant tissue and extract the phytohormones using an appropriate solvent. Add internal standards at the beginning of the extraction to account for sample loss.[17]
-
Purification: Partially purify the extract using SPE to remove interfering compounds.
-
LC-MS/MS Analysis: Separate the phytohormones using liquid chromatography and detect and quantify them using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[18][19]
-
Data Analysis: Create a standard curve using known concentrations of the phytohormones to calculate the absolute concentration in the plant samples.[16]
This guide provides a foundational understanding of the comparative aspects of this compound and salicylic acid signaling. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Transcriptome Analysis Reveals Plant Hormones Jasmonic Acid and Salicylic Acid Coordinate Growth and Defense Responses upon Fungal Infection in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Salicylic acid and this compound treatments [bio-protocol.org]
- 9. Exogenous Application of this compound and Salicylic Acid Mitigates Drought-Induced Oxidative Damages in French Bean (Phaseolus vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cd-genomics.com [cd-genomics.com]
- 12. protocols.io [protocols.io]
- 13. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 18. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
Confirming the Downstream Targets of Methyl Jasmonate-Induced Transcription Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl jasmonate (MeJA), a key plant hormone, orchestrates a wide array of physiological and defense responses by triggering a cascade of gene expression changes. At the heart of this regulation are transcription factors (TFs), which, upon MeJA induction, bind to specific DNA sequences in the promoters of their target genes, thereby activating or repressing their transcription. This guide provides a comparative overview of experimentally validated downstream targets of prominent MeJA-induced transcription factors, focusing on the methodologies used for their identification and confirmation.
Key Transcription Factors in MeJA Signaling
The jasmonate signaling pathway is primarily controlled by a complex interplay between JAZ (Jasmonate ZIM-domain) repressor proteins and several families of transcription factors. In the absence of MeJA, JAZ proteins bind to and inhibit the activity of TFs. The perception of MeJA leads to the degradation of JAZ proteins, liberating TFs to regulate their target genes.[1][2][3][4]
Among the most well-characterized MeJA-induced transcription factors are:
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of many jasmonate-responsive genes.[1][2][5] It is involved in a wide range of processes, including defense against herbivores and necrotrophic pathogens, root growth, and secondary metabolite biosynthesis.[5]
-
AP2/ERF family (e.g., ORA59, ERF1, ORA47): This family of transcription factors plays a crucial role in integrating jasmonate and ethylene (B1197577) signaling pathways, particularly in defense responses against necrotrophic fungi.[6][7][8]
Comparative Analysis of Downstream Targets
The identification of direct downstream targets of these transcription factors is crucial for understanding the molecular mechanisms underlying MeJA responses. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been instrumental in identifying genome-wide binding sites for these TFs. Subsequent validation using methods like ChIP-quantitative PCR (ChIP-qPCR), Electrophoretic Mobility Shift Assay (EMSA), and Yeast One-Hybrid (Y1H) assays confirms these interactions.
Quantitative Data from Validation Experiments
The following tables summarize quantitative data from ChIP-qPCR and EMSA experiments for key MeJA-induced transcription factors, providing evidence for their direct interaction with the promoters of their target genes.
Table 1: ChIP-qPCR Validation of MYC2 Target Genes
This table presents the fold enrichment of MYC2 binding to the promoters of its target genes as determined by ChIP-qPCR. The data is expressed as the fold change in immunoprecipitated DNA with an anti-MYC2 antibody compared to a negative control (e.g., IgG antibody or a genomic region with no binding site).
| Target Gene | Promoter Region Analyzed | Fold Enrichment (MeJA-treated vs. Control) | Reference |
| JAZ2 | G-box motif | ~4.5 | Du et al., 2017[9] |
| LOX2 | G-box motif | ~3.8 | Du et al., 2017[9] |
| VSP2 | G-box motif | ~3.2 | Du et al., 2017[9] |
| TAT1 | G-box motif | ~2.9 | Du et al., 2017[9] |
| MTB1 | G-box motif | Significant enrichment | Liu et al., 2019[1] |
| MTB2 | G-box motif | Significant enrichment | Liu et al., 2019[1] |
| MTB3 | G-box motif | Significant enrichment | Liu et al., 2019[1] |
Table 2: ChIP-qPCR Validation of ORA59 Target Genes
This table shows the enrichment of ORA59 binding to the promoters of its target genes, demonstrating its role in both ethylene and jasmonate signaling. Data is presented as the percentage of input DNA immunoprecipitated.
| Target Gene | Promoter Element | % Input (ACC-treated) | % Input (MeJA-treated) | Reference |
| PDF1.2a | GCC box | - | ~0.12 | Zander et al., 2021[6] |
| PDF1.2b | GCC box | - | ~0.15 | Zander et al., 2021[6] |
| ERF1 | ERE | ~0.18 | - | Zander et al., 2021[6] |
| ROF2 | ERE | ~0.14 | - | Zander et al., 2021[6] |
| CYP81F4 | GCC box | - | ~0.10 | Zander et al., 2021[6] |
Note on Quantitative EMSA Data: While EMSA is a powerful tool for confirming direct protein-DNA interactions, obtaining precise dissociation constants (Kd) from published literature can be challenging as this is often not the primary focus of the studies. The available data qualitatively confirms the binding of MYC2 to the G-box motif present in the promoters of its target genes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to identify and confirm the downstream targets of MeJA-induced transcription factors.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding sites of a transcription factor on a genome-wide scale.
-
Cross-linking: Plant tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all binding sites across the genome.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.
-
Probe Labeling: A short DNA probe containing the putative binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with a purified recombinant transcription factor or a nuclear protein extract.
-
Electrophoresis: The binding reactions are run on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected. A slower migrating band compared to the free probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific probes are used to confirm the specificity of the interaction.
Yeast One-Hybrid (Y1H) Assay
The Y1H system is a genetic method used to identify protein-DNA interactions in vivo in a yeast model system.
-
Bait Construction: The DNA sequence of interest (the "bait") is cloned upstream of a reporter gene (e.g., HIS3, lacZ) in a yeast expression vector.
-
Prey Library Screening: A cDNA library expressing potential interacting proteins (the "prey") fused to a transcriptional activation domain (AD) is transformed into the yeast strain containing the bait construct.
-
Selection and Identification: If a prey protein binds to the bait DNA sequence, the AD is brought into proximity of the reporter gene, leading to its expression. Yeast cells expressing interacting proteins can be selected based on the reporter gene's activity (e.g., growth on a selective medium). The identity of the interacting protein is then determined by sequencing the prey plasmid.[10][11][12]
Visualizing the Molecular Mechanisms
Diagrams are powerful tools for illustrating complex biological processes. The following sections provide DOT language scripts to generate visualizations of the MeJA signaling pathway and the experimental workflow for identifying transcription factor targets.
MeJA Signaling Pathway
This diagram illustrates the core components of the this compound signaling pathway, from perception to the activation of downstream target genes.
Caption: The MeJA signaling pathway leading to the regulation of target genes.
Experimental Workflow for Target Gene Identification
This diagram outlines the typical experimental workflow used to identify and validate the downstream targets of a transcription factor.
Caption: Workflow for identifying and validating transcription factor targets.
References
- 1. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The transcription factor ORA59 exhibits dual DNA binding specificity that differentially regulates ethylene- and jasmonic acid-induced genes in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORA47 (octadecanoid-responsive AP2/ERF-domain transcription factor 47) regulates jasmonic acid and abscisic acid biosynthesis and signaling through binding to a novel cis-element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The transcription factor ORA59 exhibits dual DNA binding specificity that differentially regulates ethylene- and jasmonic acid-induced genes in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yeast One-Hybrid Screens for Detection of Transcription Factor DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Enhanced yeast one-hybrid screens to identify transcription factor binding to human DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Jasmonate Analysis: Benchmarking New Methods Against Established Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of methyl jasmonate (MeJA), a critical plant hormone involved in growth, development, and defense, is paramount. This guide provides an objective comparison of established and novel analytical methods for MeJA, supported by experimental data and detailed protocols to aid in methodological selection.
Executive Summary
The analysis of this compound has traditionally been dominated by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While robust and reliable, these methods can be time-consuming and may require derivatization steps. Newer methods, particularly those based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay-based approaches like ELISA, offer significant advantages in terms of sensitivity, specificity, and sample throughput. This guide will delve into a comparative analysis of these techniques, providing a clear overview of their respective strengths and weaknesses.
Quantitative Comparison of Analytical Methods
The performance of various analytical methods for the quantification of this compound is summarized in the table below. The data highlights the superior sensitivity of modern mass spectrometry-based techniques.
| Method | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| GC-MS | ~1.5 ppb (~1.3 ng) per injection[1] | Not explicitly stated | High specificity and established methodology | May require derivatization and can have thermal decomposition issues[2] |
| RP-HPLC/DAD | 9.4 µg/mL[3] | 25–300 µg/mL[3] | Simple, cost-effective, and robust | Lower sensitivity compared to MS methods |
| LC-MS/MS | 50 fmol (~10 pg)[4] | 50 fmol - 50 pmol[4] | High sensitivity, high specificity, and high throughput[2][5] | Higher initial equipment cost |
| ELISA | 0.20 ng/mL[6] | Not explicitly stated (IC50 = 2.02 ng/mL)[6] | High throughput, cost-effective for large sample numbers | Potential for cross-reactivity, may be less specific than MS methods |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC/DAD)
This method provides a straightforward and cost-effective approach for MeJA quantification.
Sample Preparation:
-
Extract a known weight of plant tissue (e.g., 0.1 g) with a suitable solvent such as 80% acetonitrile (B52724) overnight at 4°C.[4]
-
Centrifuge the extract to pellet solid debris.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.
Chromatographic Conditions: [3]
-
Column: C18 analytical column (e.g., 250 × 4.4 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 214 nm.
-
Injection Volume: 20 μL.
Quantification: A calibration curve is constructed by injecting known concentrations of a MeJA standard (e.g., 25–300 μg/mL). The concentration of MeJA in the sample is determined by comparing its peak area to the calibration curve.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of jasmonic acid (JA) and MeJA.
Sample Preparation: [5]
-
Extract plant tissues with 100% cold methanol (B129727).
-
Purify the extract using Sep-pak C18 solid-phase extraction (SPE) cartridges.
-
The purified extract is then ready for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatography: A C18 column is typically used with a gradient of methanol and water containing 0.1% acetic acid.[7]
-
Ionization: Electrospray ionization (ESI) is commonly used. Jasmonic acid is analyzed in negative-ion mode, while this compound is analyzed in positive-ion mode.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for JA and MeJA for accurate quantification.[7]
Quantification: Absolute quantification is achieved by creating a standard curve with known concentrations of JA and MeJA standards. An internal standard, such as dihydrojasmonic acid, can be used to improve accuracy.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples.
Methodology: [6]
-
A monoclonal antibody with high recognition ability towards MeJA is utilized.
-
Plant samples are extracted, and in one method, MeJA is evaporated to allow for the specific measurement of JA. In a second extraction, both JA and MeJA are extracted.
-
The extracted JA is then methylated to convert it to MeJA.
-
The total MeJA is then quantified using a competitive ELISA format where the sample MeJA competes with a labeled MeJA for binding to the antibody.
-
The signal is inversely proportional to the amount of MeJA in the sample.
Quantification: A standard curve is generated using known concentrations of MeJA. The concentration in the samples is determined by comparing their absorbance to the standard curve. The IC50 value, the concentration that inhibits 50% of the signal, is a key parameter for this assay.[6]
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: A simplified model of the this compound signaling pathway.
Caption: Experimental workflow for MeJA analysis using LC-MS/MS.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific research needs, available instrumentation, and the number of samples to be analyzed. For high-throughput screening and cost-effective analysis of a large number of samples, ELISA presents a viable option. RP-HPLC/DAD offers a simple and robust method for routine analysis where high sensitivity is not the primary concern. However, for researchers requiring the highest sensitivity, specificity, and the ability to analyze multiple jasmonates simultaneously, LC-MS/MS stands out as the superior technique. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection of the most appropriate method for your research endeavors.
References
- 1. Identification and quantification of this compound in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Development of a validated RP-HPLC/DAD method for the quantitative determination of this compound in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of both jasmonic acid and this compound in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous detection of plant growth regulators jasmonic acid and this compound in plant samples by a monoclonal antibody-based ELISA - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Jasmonate Quantification [bio-protocol.org]
Validating the physiological relevance of in vitro methyl jasmonate studies in whole plants
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Methyl jasmonate (MeJA), a lipid-derived signaling molecule, is a key regulator of plant growth, development, and defense. A vast body of research utilizing in vitro systems, such as cell and organ cultures, has established MeJA as a potent elicitor of valuable secondary metabolites with pharmaceutical and agricultural applications. However, the direct translation of these in vitro findings to whole plant systems remains a critical challenge. This guide provides an objective comparison of MeJA's effects in vitro and in vivo, supported by experimental data, to aid researchers in designing physiologically relevant studies and validating their findings in whole plants.
Comparing In Vitro and In Vivo Responses to this compound
The physiological context in which MeJA is applied significantly influences the observed outcomes. While in vitro systems offer a controlled environment for dissecting cellular and molecular responses, they often lack the complexity of a whole plant, which integrates signals at the tissue, organ, and systemic levels.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from studies investigating the effects of MeJA in both in vitro and whole plant settings.
Table 1: Effect of this compound on Secondary Metabolite Production
| Plant Species | In Vitro System | MeJA Concentration | In Vitro Fold Increase in Secondary Metabolite | Whole Plant Application | MeJA Concentration | In Vivo Fold Increase in Secondary Metabolite | Reference |
| Salvia yangii | Leaf explants | 150 µM | 1.66 (Rosmarinic Acid) | Foliar spray | 150 µM | Not specified, but significant increase | [1] |
| Salvia abrotanoides | Leaf explants | 150 µM | 1.54 (Rosmarinic Acid) | Foliar spray | 150 µM | Not specified, but significant increase | [1] |
| Broccoli | Not Applicable | Not Applicable | Not Applicable | Foliar spray | 40 µM | Significant increase in Glucoraphanin and Sulforaphane | [2] |
| Holm Oak | Embryogenic lines | 50 µM | Increased Caffeic Acid | Not Applicable | Not Applicable | Not Applicable | [3][4] |
Table 2: Impact of this compound on Gene Expression
| Plant Species | Gene | In Vitro System | MeJA Concentration | In Vitro Fold Increase in Expression | Whole Plant Application | MeJA Concentration | In Vivo Fold Increase in Expression | Reference |
| Salvia yangii | PAL | Leaf explants | 150 µM | ~8.7 | Foliar spray | 150 µM | Not specified | [1] |
| Salvia yangii | 4CL | Leaf explants | 100 µM | ~6.4 | Foliar spray | 100 µM | Not specified | [1] |
| Salvia yangii | RAS | Leaf explants | 150 µM | ~17.1 | Foliar spray | 150 µM | Not specified | [1] |
| Salvia abrotanoides | PAL | Leaf explants | 150 µM | ~8.7 | Foliar spray | 150 µM | Not specified | [1] |
| Salvia abrotanoides | 4CL | Leaf explants | 100 µM | ~6.4 | Foliar spray | 100 µM | Not specified | [1] |
| Salvia abrotanoides | RAS | Leaf explants | 150 µM | ~10.9 | Foliar spray | 150 µM | Not specified | [1] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for validating and comparing studies. Below are methodologies for applying MeJA and analyzing its effects.
In Vitro Elicitation with this compound
Objective: To induce the production of secondary metabolites in plant cell or organ cultures.
Protocol:
-
Preparation of MeJA Stock Solution: Dissolve this compound in a minimal amount of ethanol (B145695) or DMSO. Further dilute with sterile distilled water to achieve the desired stock concentration (e.g., 100 mM). Store the stock solution at -20°C.
-
Elicitation: Aseptically add the MeJA stock solution to the liquid or solid culture medium to the final desired concentration (e.g., 10 µM - 200 µM). The optimal concentration and duration of exposure should be determined empirically for each plant system.[5]
-
Incubation: Incubate the cultures under standard growth conditions (temperature, light, and photoperiod).
-
Harvesting and Analysis: Harvest the plant material and/or the culture medium at different time points after elicitation. Analyze for the accumulation of specific secondary metabolites using techniques like HPLC, GC-MS, or spectrophotometry. Gene expression analysis can be performed using RT-qPCR.
Whole Plant Treatment with this compound
Objective: To investigate the physiological and biochemical responses of whole plants to MeJA.
Protocol:
-
Preparation of MeJA Solution: Prepare an aqueous solution of MeJA at the desired concentration (e.g., 40 µM - 250 µM). A small amount of a surfactant (e.g., Tween 20) can be added to ensure even spreading on the leaf surface.
-
Application:
-
Treatment Schedule: The timing and frequency of MeJA application can vary depending on the research question. For example, a single application can be used to study acute responses, while multiple applications may be necessary to investigate long-term effects.[2]
-
Sampling and Analysis: Collect tissue samples (leaves, roots, stems, flowers, fruits) at various time points after treatment. Analyze for changes in gene expression, enzyme activity, metabolite profiles, and physiological parameters (e.g., growth, photosynthesis, stress tolerance).[7]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.
Figure 1. Simplified Jasmonate Signaling Pathway.
Figure 2. Workflow for Validating In Vitro MeJA Studies.
Conclusion and Future Perspectives
In vitro studies have been instrumental in elucidating the molecular mechanisms of MeJA action and its potential for enhancing the production of valuable phytochemicals.[8][9] However, the physiological relevance of these findings must be confirmed in whole plants to bridge the gap between laboratory research and practical applications. This guide highlights the importance of a comparative approach, integrating data from both in vitro and in vivo systems. Future research should focus on developing more sophisticated in vitro models that better mimic the complexity of whole plants and on conducting parallel in vitro and in vivo experiments to facilitate direct comparisons. By carefully validating in vitro findings in whole plants, researchers can accelerate the translation of fundamental discoveries into tangible benefits for agriculture, medicine, and industry.
References
- 1. The Influence of this compound on Expression Patterns of Rosmarinic Acid Biosynthesis Genes, and Phenolic Compounds in Different Species of Salvia subg. Perovskia Kar L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preharvest this compound Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of this compound in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exogenous this compound Application Improved Physio-Biochemical Attributes, Yield, Quality, and Cadmium Tolerance in Fragrant Rice [frontiersin.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Comparative analysis of the methyl jasmonate-induced defense response in resistant and susceptible plant varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the defense responses induced by methyl jasmonate (MeJA) in resistant and susceptible plant varieties. By examining the differential activation of signaling pathways, gene expression, and accumulation of defense-related compounds, this analysis aims to elucidate the mechanisms underlying plant immunity. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Introduction
This compound (MeJA), a volatile derivative of the plant hormone jasmonic acid (JA), is a key signaling molecule in plant defense against a wide range of biotic and abiotic stresses.[1] When a plant perceives a threat, such as herbivory or pathogen attack, the production of JA and MeJA is rapidly induced, triggering a cascade of defensive responses.[2] These responses are often more pronounced and effective in resistant plant varieties compared to their susceptible counterparts. Understanding these differences is crucial for developing strategies to enhance crop protection and for identifying novel bioactive compounds with potential therapeutic applications.
Resistant plant varieties have evolved sophisticated mechanisms to recognize and respond to specific threats more efficiently. This often involves a more rapid and robust activation of the jasmonate signaling pathway, leading to a greater accumulation of defense-related secondary metabolites and proteins.[3] In contrast, susceptible varieties may exhibit a delayed or attenuated response, rendering them more vulnerable to attack.[3] This guide will delve into the quantitative and qualitative differences in the MeJA-induced defense responses between these two groups of plants.
Jasmonate Signaling Pathway: A Tale of Two Responses
The core of the jasmonate signaling pathway is conserved across many plant species.[4][5] It begins with the conversion of jasmonic acid to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which then binds to the F-box protein CORONATINE INSENSITIVE1 (COI1).[4] This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby releasing transcription factors, such as MYC2, that activate the expression of JA-responsive genes.[4][5]
While the fundamental pathway is the same, the efficiency and amplitude of this signaling cascade can differ significantly between resistant and susceptible plants. These differences can manifest at various points in the pathway, from the initial perception of the signal to the downstream activation of defense genes.
Caption: A simplified diagram of the this compound signaling pathway leading to defense responses.
Comparative Quantitative Data
The following tables summarize the quantitative differences in the MeJA-induced defense responses observed in resistant and susceptible plant varieties from various studies.
Table 1: Differential Expression of Defense-Related Genes
| Gene | Plant Species | Resistant Variety | Susceptible Variety | Fold Change (Resistant/Susceptible) | Reference |
| PR1 (Pathogenesis-Related Protein 1) | Maize | MeJA-treated | MeJA-treated | Higher expression in resistant lines | [6] |
| LOX2 (Lipoxygenase 2) | Pearl Millet | Souna3 (drought-tolerant) | SosatC88 (drought-sensitive) | Lower induction in tolerant | [7] |
| CS (Chalcone Synthase) | Holm Oak | VA5 (tolerant) | E00 (susceptible) | Higher induction in tolerant | [8] |
| PAL (Phenylalanine Ammonia-Lyase) | Tomato | Resistant | Susceptible | Higher activity post-pathogen challenge | [9] |
Table 2: Accumulation of Defense-Related Secondary Metabolites
| Compound Class | Compound | Plant Species | Resistant Variety | Susceptible Variety | Fold Change (Resistant/Susceptible) | Reference |
| Phenolics | Total Phenols | Holm Oak | VA5 (tolerant) | E00 (susceptible) | Higher accumulation in tolerant | [8] |
| Phenolics | Chlorogenic Acid | Potato | Vanderplank | - | Higher levels correlated with resistance | [10] |
| Alkaloids | Nicotine | Nicotiana attenuata | MeJA-treated | Control | ~1.5-fold increase | [11] |
| Glucosinolates | Total Glucosinolates | Broccoli | MeJA-treated | Control | Significant increase | [12] |
Table 3: Activity of Defense-Related Enzymes
| Enzyme | Plant Species | Resistant Variety | Susceptible Variety | Fold Change (Resistant/Susceptible) | Reference |
| PAL (Phenylalanine Ammonia-Lyase) | Tomato | Resistant | Susceptible | Higher activity post-pathogen challenge | [9] |
| PPO (Polyphenol Oxidase) | Tomato | Resistant | Susceptible | Higher activity post-pathogen challenge | [9] |
| LOX (Lipoxygenase) | Tomato | Resistant | Susceptible | Higher activity post-pathogen challenge | [9] |
| Chitinase | Banana | MeJA-treated | Control | Significantly higher activity | [13] |
| β-1,3-glucanase | Banana | MeJA-treated | Control | Significantly higher activity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Protocol 1: this compound Treatment of Plants
This protocol describes a common method for applying MeJA to plants to induce a defense response.
Materials:
-
This compound (MeJA) solution (e.g., 100 µM in 0.1% ethanol (B145695) or Tween-20)
-
Spray bottle
-
Control solution (e.g., 0.1% ethanol or Tween-20)
-
Resistant and susceptible plant varieties of the same age and developmental stage
Procedure:
-
Prepare the MeJA and control solutions.
-
Randomly assign plants from each variety to either the MeJA treatment group or the control group.
-
Thoroughly spray the foliage of the plants in the treatment group with the MeJA solution until runoff.
-
Similarly, spray the control plants with the control solution.
-
Keep the treated and control plants under the same environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).
-
Harvest plant tissues (e.g., leaves, roots) at specific time points after treatment (e.g., 0, 6, 12, 24, 48 hours) for subsequent analysis.
-
Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C until further processing.
Caption: A general workflow for studying MeJA-induced defense responses.
Protocol 2: Quantification of Total Phenolic Content
This protocol outlines the Folin-Ciocalteu method for determining the total phenolic content in plant extracts.
Materials:
-
Plant tissue extract (prepared in a suitable solvent like 80% methanol)
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)
-
Gallic acid standards (for calibration curve)
-
Spectrophotometer
Procedure:
-
Mix a small volume of the plant extract (e.g., 100 µL) with the Folin-Ciocalteu reagent (e.g., 500 µL).
-
After a few minutes (e.g., 5 min), add the sodium carbonate solution (e.g., 1.5 mL).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
Prepare a calibration curve using known concentrations of gallic acid.
-
Calculate the total phenolic content of the samples, expressed as gallic acid equivalents (GAE), based on the calibration curve.
Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol describes a method to measure the activity of PAL, a key enzyme in the phenylpropanoid pathway.
Materials:
-
Crude enzyme extract from plant tissue
-
L-phenylalanine solution
-
Borate (B1201080) buffer (e.g., pH 8.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the borate buffer and L-phenylalanine solution.
-
Add the crude enzyme extract to initiate the reaction.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Calculate the PAL activity based on the change in absorbance over time and express it in appropriate units (e.g., µmol of cinnamic acid formed per minute per mg of protein).
Conclusion
The comparative analysis of this compound-induced defense responses in resistant and susceptible plant varieties reveals a clear distinction in their defense capabilities. Resistant varieties typically exhibit a more rapid, robust, and coordinated defense response, characterized by higher levels of defense gene expression, greater accumulation of protective secondary metabolites, and enhanced activity of defense-related enzymes. These differences underscore the intricate and finely tuned nature of plant immunity.
For researchers and professionals in drug development, the study of these differential responses offers valuable insights. The enhanced production of specific bioactive compounds in resistant plants following MeJA elicitation can be harnessed for the discovery and large-scale production of novel pharmaceuticals. Furthermore, a deeper understanding of the genetic and molecular basis of resistance can inform the development of more resilient and productive crop varieties, contributing to global food security. The experimental protocols and comparative data presented in this guide serve as a foundational resource for further exploration in this exciting field of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JASMONATE-TRIGGERED PLANT IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics of this compound induced defense response in maize leaves against Asian corn borer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic analysis of this compound treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of this compound in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Polyphenol Oxidase, Peroxidase, Phenylalanine Ammonia Lyase, Chlorogenic Acid, and Total Soluble Phenols in Resistance of Potatoes to Soft Rot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of this compound application to broccoli florets to enhance health-promoting phytochemical content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induced defense responses increase resistance to Fusarium oxysporum f. sp. cubense race 4 in banana [musalit.org]
Comparative Guide to Cross-Species Validation of Conserved Methyl Jasmonate Signaling Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the core components of the methyl jasmonate (MeJA) signaling pathway across different plant species, supported by experimental data. It details the methodologies used to validate these conserved interactions, offering a resource for researchers investigating plant defense mechanisms and developing novel agrochemicals or pharmaceuticals that target this pathway.
The Conserved Core of Jasmonate Signaling
Jasmonates (JAs) are lipid-derived hormones that are central to plant growth, development, and immunity.[1][2][3] The core perception and signaling mechanism is remarkably conserved across the plant kingdom, from bryophytes to angiosperms.[4][5] This pathway relies on a "relief-of-repression" model involving three key protein families:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is the critical component of an E3 ubiquitin ligase complex, SCFCOI1.[1][6][7] It functions as a co-receptor for the active form of the hormone.[8][9]
-
JAZ (JASMONATE ZIM-DOMAIN): A family of repressor proteins that bind to and inhibit transcription factors.[1][10] In the absence of a JA signal, JAZ proteins prevent the expression of JA-responsive genes.[1]
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a primary regulator of JA-responsive genes.[1][11] Other transcription factors are also involved, allowing for specificity in the response.
The signaling cascade is initiated when the bioactive hormone, primarily jasmonoyl-isoleucine (JA-Ile), accumulates in response to stimuli like wounding or pathogen attack.[1][6] JA-Ile acts as a "molecular glue," promoting the formation of a ternary co-receptor complex between COI1 and a JAZ protein.[1][8][9][10] This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1][4][10] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of hundreds of downstream genes involved in defense and development.[6][12]
Cross-Species Validation of Signaling Components
The functional conservation of the COI1-JAZ interaction is evident from studies where components from distantly related species are shown to be interchangeable. This interchangeability confirms that the structural basis for their interaction has been maintained over hundreds of millions of years of evolution.
Quantitative Comparison of In Vitro and In Vivo Interactions
The following table summarizes key experimental data validating the conserved nature of the JA signaling module across different plant species.
| Interacting Proteins (Bait / Prey) | Species of Origin | Experimental Method | Key Quantitative Finding | Reference |
| AtCOI1 / AtJAZ1 & AtJAZ6 | Arabidopsis thaliana | Radioligand Binding Assay | Coronatine (B1215496) binds the COI1-JAZ complex with high affinity (Kd = 48-68 nM). | [9] |
| SlCOI1 / SlJAZs | Solanum lycopersicum (Tomato) | In Vitro Pull-Down | Coronatine is ~1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction. | [8] |
| AtCOI1 / MpJAZ | A. thaliana / M. polymorpha | Yeast Two-Hybrid | Interaction is strongly induced by dn-OPDA (a JA precursor), but not JA-Ile, showing JAZ determines ligand specificity. | [13] |
| MpCOI1 / MpJAZ | Marchantia polymorpha | Yeast Two-Hybrid | Interaction is strongly induced by dn-OPDA, but not JA-Ile, confirming the native signaling in liverworts. | [13] |
| MpCOI1 / AtJAZ9 | M. polymorpha / A. thaliana | Yeast Two-Hybrid | No interaction is observed with either dn-OPDA or JA-Ile, showing incompatibility between these specific pairs. | [13] |
| AtJAZ3 (transgene) | A. thaliana in M. polymorpha | Genetic Complementation | Overexpression of Arabidopsis AtJAZ3 complements the developmental defects of the MarchantiaMpjaz-1 mutant. | [4] |
Experimental Protocols for Interaction Validation
Validating protein-protein interactions is crucial for confirming the conservation of signaling pathways. The yeast two-hybrid, pull-down, and co-immunoprecipitation assays are standard, powerful techniques for this purpose.[14]
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to detect pairwise protein-protein interactions in vivo (in yeast).[15][16] It relies on the reconstitution of a functional transcription factor (like GAL4) from its separated DNA-binding (DB) and activation (AD) domains.[16][17]
References
- 1. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonates—the Master Regulator of Rice Development, Adaptation and Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional Analysis of Jasmonates in Rice through Mutant Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-Wide Characterization of Jasmonates Signaling Components Reveals the Essential Role of ZmCOI1a-ZmJAZ15 Action Module in Regulating Maize Immunity to Gibberella Stalk Rot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 11. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis Flowers Unlocked the Mechanism of Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinbullbotany.com [chinbullbotany.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Protein–Protein Interaction via Two-Hybrid Assay in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
The Role of Methyl Jasmonate in Systemic Acquired Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. The induction of SAR is a key area of research for developing novel strategies to protect crops from pathogens. While salicylic (B10762653) acid (SA) is the well-established primary signaling molecule in SAR, the role of methyl jasmonate (MeJA), a volatile derivative of jasmonic acid (JA), has been a subject of considerable investigation and debate. This guide provides an objective comparison of MeJA's role in SAR against alternative signaling molecules, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a potent elicitor of plant defense responses, primarily associated with induced systemic resistance (ISR) against necrotrophic pathogens and herbivores. While exogenous application of MeJA can induce the expression of some pathogenesis-related (PR) genes, its role as a primary and essential signal for classical SAR remains controversial. Experimental evidence largely points to salicylic acid as the indispensable hormone for the establishment of SAR. The signaling pathways of JA/MeJA and SA are known to engage in complex crosstalk, which can be both antagonistic and synergistic, influencing the final defense outcome. For drug development professionals, understanding this nuanced relationship is critical for designing effective and targeted crop protection solutions.
Comparative Analysis of SAR Induction: MeJA vs. SA
The effectiveness of a SAR inducer is typically measured by its ability to reduce disease symptoms, inhibit pathogen growth, and induce the expression of defense-related genes in systemic, uninfected tissues. Below is a comparison of MeJA and SA based on these metrics.
Data Presentation: Quantitative Comparison
The following tables summarize experimental data comparing the effects of MeJA and SA on key indicators of induced resistance.
Table 1: Effect of MeJA and SA on Pathogen-Related Gene Expression
| Plant Species | Gene | Treatment | Fold Change in Expression (Compared to Control) | Reference |
| Malus hupehensis | MhPR1 | Salicylic Acid (SA) | Strong induction at 12h | [1] |
| This compound (MeJA) | Weak induction at 4h and 12h, strong at 48h | [1] | ||
| Malus hupehensis | MhPR5 | Salicylic Acid (SA) | Strong induction at 48h | [1] |
| This compound (MeJA) | Strong induction at 12h | [1] | ||
| Tomato | PR-2b | Methyl Salicylate (MeSA) | Substantial increase | [2] |
| This compound (MeJA) | Substantial increase | [2] | ||
| Tomato | cat1 | Methyl Salicylate (MeSA) | Reduced accumulation | [2] |
| This compound (MeJA) | Substantial increase | [2] | ||
| Rice (resistant) | NPR1 | Salicylic Acid (SA) | Increased expression | [3] |
| This compound (MeJA) | Increased expression | [3] | ||
| Rice (resistant) | PR1 | Salicylic Acid (SA) | Increased expression | [3] |
| This compound (MeJA) | Increased expression | [3] | ||
| Arabidopsis | PDF1.2 | This compound (MeJA) | Induced | [4] |
| SA + MeJA | Suppressed induction by MeJA | [4] |
Table 2: Effect of MeJA on Disease Symptoms
| Plant Species | Pathogen | Treatment | Measured Parameter | Result | Reference |
| Tomato | Botrytis cinerea | 0.05 mmoL/L MeJA | Disease Incidence (%) | Significantly lower than control at 6, 9, and 12 days | [5] |
| Lesion Diameter (cm) | Significantly smaller than control at 6, 9, and 12 days | [5] | |||
| Avocado | Rosellinia necatrix | This compound (MeJA) | Disease Progression | Delayed symptoms compared to control and SA treatments | [6] |
Signaling Pathways and Crosstalk
The signaling pathways of MeJA and SA are distinct but interconnected, allowing plants to fine-tune their defenses against a variety of threats.
This compound (MeJA) Signaling Pathway
MeJA signaling is crucial for responses to necrotrophic pathogens and wounding. The core of this pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that regulate the expression of JA-responsive genes.
Salicylic Acid (SA) Signaling Pathway and SAR
SA is the central signaling molecule for SAR, primarily effective against biotrophic pathogens. The accumulation of SA leads to the activation of the master regulator NPR1, which in turn activates the expression of a battery of PR genes.
Crosstalk between MeJA and SA Pathways
The interaction between the JA and SA signaling pathways is often antagonistic. High levels of SA can suppress JA-responsive gene expression, and conversely, JA signaling can inhibit SA-mediated defenses. This antagonism is thought to allow the plant to prioritize a specific defense strategy against a particular type of pathogen.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the induction of SAR.
Protocol 1: Induction of SAR in Arabidopsis thaliana
This protocol describes a standard method for inducing and quantifying SAR in the model plant Arabidopsis thaliana.[7]
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment with a 9-hour light/15-hour dark cycle. Use plants that are approximately 4-5 weeks old for experiments.
-
Primary Inoculation (SAR Induction):
-
Prepare a bacterial suspension of a SAR-inducing pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene like avrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.
-
Use a 1-mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of three lower leaves of each plant.
-
For mock-treated control plants, infiltrate leaves with 10 mM MgCl₂.
-
-
Secondary Inoculation (Pathogen Challenge):
-
Two to three days after the primary inoculation, prepare a suspension of a virulent strain of P. syringae (e.g., DC3000) at a concentration of 1 x 10⁵ cfu/mL in 10 mM MgCl₂.
-
Infiltrate this suspension into three upper, systemic leaves that were not previously inoculated.
-
-
Quantification of Pathogen Growth:
-
Three days after the secondary inoculation, harvest the challenged leaves.
-
Determine the bacterial titer by homogenizing the leaf tissue in 10 mM MgCl₂, plating serial dilutions on appropriate growth media, and counting the colonies after incubation.
-
A significant reduction in bacterial growth in the systemic leaves of SAR-induced plants compared to mock-treated plants indicates successful SAR induction.
-
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for measuring the expression of defense-related genes.
-
Treatment and Tissue Collection: Treat plants with MeJA, SA, or a mock solution as described in Protocol 1. Harvest systemic leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment and immediately freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen leaf tissue using a commercial kit or a standard protocol.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference housekeeping gene (e.g., Actin).
-
Analyze the qPCR data to determine the relative fold change in gene expression in treated plants compared to mock-treated controls.
-
Experimental Workflow for SAR Assay
The following diagram illustrates a typical workflow for a SAR experiment.
Conclusion
The role of this compound in plant defense is well-established, particularly in responses to necrotrophic pathogens and herbivores through the ISR pathway. While MeJA can induce the expression of certain defense-related genes, its direct and essential role in classical SAR is not supported by the bulk of current research.[8][9] Systemic acquired resistance is predominantly and critically dependent on the salicylic acid signaling pathway. The antagonistic relationship between the SA and JA pathways underscores the complexity of plant immune responses and the need for a tailored approach when developing strategies for crop protection. For researchers and drug development professionals, a clear understanding of these distinct yet interacting pathways is paramount for the rational design of elicitors that can effectively and reliably enhance plant immunity against a targeted spectrum of pathogens.
References
- 1. Expression of pathogenesis related genes in response to salicylic acid, this compound and 1-aminocyclopropane-1-carboxylic acid in Malus hupehensis (Pamp.) Rehd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different expression pattern of NPR1 and some of the pathogenesis-related genes in response to salicylic acid and this compound treatment in rice - Genetic Engineering and Biosafety Journal [gebsj.ir]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Salicylate Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl Salicylate Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Methyl jasmonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling of Methyl jasmonate, including personal protective equipment (PPE) requirements, emergency first aid procedures, and proper disposal methods. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate PPE. It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects[1][2][3].
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Use |
| Eye/Face Protection | Chemical safety glasses or goggles, face shield | Must be worn to prevent contact with eyes. A face shield may be appropriate in some situations[2]. |
| Skin Protection | Protective gloves, lab coat | Wear suitable protective clothing and gloves to prevent skin contact[2]. |
| Respiratory Protection | Not generally required with adequate ventilation | Use a NIOSH/MSHA approved air-purifying respirator if airborne concentrations are expected to exceed exposure limits or if ventilation is inadequate[2]. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound. The following table outlines the recommended procedures for various types of exposure[1][2][4].
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting[4]. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention[2]. |
| In Case of Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, get medical attention[5]. |
| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid[2]. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal of this compound are essential for maintaining a safe laboratory environment and preventing environmental contamination.
Operational Plan:
-
Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation and avoid breathing fumes[2]. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[2]. Recommended storage temperature is -20°C or between 15-25°C, as specified by the supplier[6].
Disposal Plan:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[7]. Do not allow the product to enter drains or waterways[3].
-
Container Disposal: Non-refillable containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill[8].
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. phytotechlab.com [phytotechlab.com]
- 3. zellx.de [zellx.de]
- 4. chemicalbull.com [chemicalbull.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. carlroth.com [carlroth.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
